molecular formula C8H9NO3 B1330576 ethyl 4-formyl-1H-pyrrole-2-carboxylate CAS No. 7126-57-0

ethyl 4-formyl-1H-pyrrole-2-carboxylate

Cat. No.: B1330576
CAS No.: 7126-57-0
M. Wt: 167.16 g/mol
InChI Key: WVSAWXIWWNJTAV-UHFFFAOYSA-N
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Description

Ethyl 4-formyl-1H-pyrrole-2-carboxylate is a useful research compound. Its molecular formula is C8H9NO3 and its molecular weight is 167.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 272668. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 4-formyl-1H-pyrrole-2-carboxylate
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InChI

InChI=1S/C8H9NO3/c1-2-12-8(11)7-3-6(5-10)4-9-7/h3-5,9H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

WVSAWXIWWNJTAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CN1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10313577
Record name ethyl 4-formyl-1H-pyrrole-2-carboxylate
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Molecular Weight

167.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

7126-57-0
Record name Ethyl 4-formyl-1H-pyrrole-2-carboxylate
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Record name Ethyl 4-formyl-1H-pyrrole-2-carboxylate
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Record name ethyl 4-formyl-1H-pyrrole-2-carboxylate
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Record name ethyl 4-formyl-1H-pyrrole-2-carboxylate
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Foundational & Exploratory

A-Technical-Guide-to-Ethyl-4-formyl-1H-pyrrole-2-carboxylate-CAS-No-7126-57-0-Properties-Synthesis-and-Applications

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of a Core Heterocyclic Building Block

Ethyl 4-formyl-1H-pyrrole-2-carboxylate is a highly functionalized pyrrole derivative that serves as a critical intermediate in the synthesis of complex organic molecules. Pyrroles, as five-membered aromatic heterocycles, are foundational scaffolds in a vast array of natural products and pharmaceuticals.[1] The specific arrangement of an ethyl ester at the 2-position and a reactive formyl (aldehyde) group at the 4-position makes this compound a versatile and valuable precursor in medicinal chemistry and materials science.[2] Its structure allows for sequential, regioselective modifications, providing a strategic entry point for constructing elaborate molecular architectures, particularly in the development of kinase inhibitors and other targeted therapies.[1]

This guide provides a comprehensive overview of this compound, focusing on its definitive identification, physicochemical properties, synthesis methodologies, and key applications relevant to drug discovery and development.

Compound Identification and Key Properties

Accurate identification is paramount in chemical synthesis and procurement. The Chemical Abstracts Service (CAS) number is a unique and unambiguous identifier for a chemical substance.

The definitive CAS number for this compound is 7126-57-0 .[3][4][5][6][7]

Physicochemical and Structural Data

A summary of the key properties of this compound is presented below for quick reference. These parameters are essential for experimental design, including solvent selection, reaction temperature, and purification strategies.

PropertyValueSource(s)
CAS Number 7126-57-0[3][4][7]
Molecular Formula C₈H₉NO₃[3][4]
Molecular Weight 167.16 g/mol [3][4]
IUPAC Name This compound[7]
Synonyms 4-Formyl-1H-pyrrole-2-carboxylic acid ethyl ester, Ethyl 4-formylpyrrole-2-carboxylate[3][4][6]
Appearance Solid[4]
Melting Point 101-105 °C[4]
Solubility Miscible with ethyl acetate[6]
SMILES CCOC(=O)c1cc(C=O)c[nH]1[4]
InChI Key WVSAWXIWWNJTAV-UHFFFAOYSA-N[4]

Synthesis Methodology: The Vilsmeier-Haack Reaction

The most common and efficient method for introducing a formyl group onto an electron-rich pyrrole ring is the Vilsmeier-Haack reaction.[2][8][9] This reaction utilizes a "Vilsmeier reagent," an electrophilic chloroiminium ion, which is typically generated in situ from N,N-dimethylformamide (DMF) and a halogenating agent like phosphorus oxychloride (POCl₃).[2][10]

For the synthesis of this compound, the starting material is ethyl 1H-pyrrole-2-carboxylate (CAS No. 2199-43-1).[11] The electron-withdrawing nature of the ester group at the C2 position deactivates the adjacent C3 and C5 positions towards electrophilic attack. Consequently, the Vilsmeier-Haack reaction proceeds with high regioselectivity at the electron-rich and sterically accessible C4 position.[10]

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the Vilsmeier-Haack formylation process for this specific synthesis.

G cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Aromatic Substitution cluster_2 Hydrolysis & Product Formation DMF DMF (N,N-Dimethylformamide) Vilsmeier Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier + POCl3 POCl₃ (Phosphorus Oxychloride) POCl3->Vilsmeier IminiumSalt Iminium Salt Intermediate Vilsmeier->IminiumSalt Reaction PyrroleEster Ethyl 1H-pyrrole-2-carboxylate (Starting Material) PyrroleEster->IminiumSalt Attack at C4 position Product This compound (Final Product) IminiumSalt->Product Hydrolysis Workup Aqueous Workup (e.g., NaOAc, NaHCO₃) Product->Workup Purification G Start This compound (CAS: 7126-57-0) Step1 Condensation Reaction (e.g., Knoevenagel, Wittig) Start->Step1 Utilizes Formyl Group Step2 Cyclization/Annulation Step1->Step2 Forms Core Scaffold Step3 Further Functionalization Step2->Step3 Adds Specificity End Bioactive Molecule (e.g., Kinase Inhibitor) Step3->End Final API

Sources

An In-depth Technical Guide to Ethyl 4-formyl-1H-pyrrole-2-carboxylate: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of ethyl 4-formyl-1H-pyrrole-2-carboxylate, a key heterocyclic building block. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the core chemical properties, validated synthetic protocols, spectroscopic characterization, and the strategic application of this versatile intermediate. The narrative emphasizes the causality behind experimental choices, ensuring a blend of theoretical knowledge and practical, field-proven insights.

Introduction: A Versatile Pyrrole Scaffold

This compound (CAS No: 7126-57-0) is a polysubstituted pyrrole derivative featuring both an electron-withdrawing ester and a formyl group. This unique substitution pattern makes it a valuable and reactive intermediate in the synthesis of more complex heterocyclic systems. Pyrrole-based structures are ubiquitous in nature and medicine, forming the core of vital molecules like heme, chlorophyll, and numerous pharmaceuticals.[1] Consequently, functionalized pyrroles such as this one are in high demand as starting materials for constructing novel therapeutic agents and materials.[1][2] This guide will explore the essential physicochemical properties, detail its primary synthetic route via the Vilsmeier-Haack reaction, provide a thorough spectroscopic profile, and discuss its reactivity and applications.

Core Physicochemical and Safety Profile

Accurate characterization begins with understanding the fundamental properties of a compound. The data below has been consolidated from various chemical suppliers and databases.

PropertyValueSource(s)
CAS Number 7126-57-0[3]
Molecular Formula C₈H₉NO₃[3]
Molecular Weight 167.16 g/mol [3]
Appearance Light yellow to light brown solid[3]
Melting Point 101-107 °C[4]
Solubility Miscible with ethyl acetate[4]
Purity (Typical) ≥97% (HPLC)[3]
Storage 4°C, stored under nitrogen[3][5]
InChI Key WVSAWXIWWNJTAV-UHFFFAOYSA-N[6]

Safety and Handling: this compound is classified as a skin sensitizer (H317).[4] Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn during handling.[4] It is recommended to work in a well-ventilated fume hood.

Synthesis: The Vilsmeier-Haack Formylation Pathway

The most direct and widely employed method for synthesizing this compound is the Vilsmeier-Haack reaction. This reaction is exceptionally well-suited for the formylation of electron-rich aromatic and heteroaromatic compounds, such as the parent molecule, ethyl 1H-pyrrole-2-carboxylate.[7][8] The reaction proceeds under relatively mild conditions and utilizes common, inexpensive reagents.

Mechanistic Rationale

The Vilsmeier-Haack reaction involves two primary stages: the formation of the electrophilic Vilsmeier reagent, followed by electrophilic aromatic substitution on the pyrrole ring.

  • Formation of the Vilsmeier Reagent: Phosphorus oxychloride (POCl₃) activates N,N-dimethylformamide (DMF) to form a highly electrophilic chloroiminium ion, known as the Vilsmeier reagent.[9][10] This species is the active formylating agent.

  • Electrophilic Attack and Regioselectivity: The pyrrole ring, being electron-rich, acts as a nucleophile and attacks the Vilsmeier reagent.[8][11] The ethyl ester at the C2 position is an electron-withdrawing group that deactivates the adjacent C3 position towards electrophilic attack. Consequently, the attack preferentially occurs at the C4 or C5 position. Steric hindrance from the C2-ester group favors substitution at the C4 position, leading to the desired product.

  • Hydrolysis: The resulting iminium salt intermediate is stable until aqueous workup, during which it is readily hydrolyzed to yield the final aldehyde product.[9]

Alternative formylation methods, such as the Reimer-Tiemann reaction (chloroform and a strong base), are generally less suitable for this specific transformation. On pyrrole substrates, the Reimer-Tiemann reaction can yield a mixture of products, including 2-formyl pyrrole, but is also known to cause ring expansion to form 3-chloropyridine, complicating purification and reducing the yield of the desired isomer.[12][13]

Visualizing the Synthetic Workflow

G cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Substitution & Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Iminium_Salt Iminium Salt Intermediate Vilsmeier_Reagent->Iminium_Salt Pyrrole_Ester Ethyl 1H-pyrrole-2-carboxylate Pyrrole_Ester->Iminium_Salt + Vilsmeier Reagent Product This compound Iminium_Salt->Product + H₂O H2O H₂O (Workup)

Caption: Vilsmeier-Haack synthesis workflow.

Detailed Experimental Protocol

This protocol is adapted from established procedures for Vilsmeier-Haack formylation of pyrrole derivatives.[14]

  • Reagent Preparation: In a three-necked, round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, cool N,N-dimethylformamide (DMF, ~6 eq.) to 0 °C in an ice bath.

  • Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, ~1.1 eq.) dropwise to the cooled DMF via the dropping funnel, maintaining the temperature at 0 °C. Stir the mixture for 30 minutes at this temperature to ensure complete formation of the Vilsmeier reagent.

  • Substrate Addition: Dissolve the starting material, ethyl 1H-pyrrole-2-carboxylate (1.0 eq.), in a minimal amount of DMF. Add this solution dropwise to the reaction mixture.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to 90 °C and stir overnight. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Quenching and Workup: Cool the reaction mixture to room temperature and pour it carefully onto crushed ice (~100 mL per 3g of starting material).

  • Neutralization and Extraction: Adjust the pH of the aqueous solution to ~9 by the slow addition of 2 M aqueous sodium hydroxide (NaOH). Extract the product into an organic solvent such as diethyl ether (Et₂O) or ethyl acetate (EtOAc) (3 x volume of aqueous layer).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or recrystallization to yield the pure this compound.

Spectroscopic Characterization

Verifying the structure and purity of the synthesized compound is paramount. The following data provides the expected spectroscopic signatures for this compound.

Technique Expected Signatures
¹H NMR δ (ppm): ~9.5-10.0 (s, 1H, CHO), ~9.0-9.5 (br s, 1H, NH), ~7.0-7.5 (m, 2H, pyrrole-H), 4.3 (q, 2H, OCH₂), 1.3 (t, 3H, CH₃). A certificate of analysis for a commercial sample shows a spectrum consistent with the structure.[3]
IR (cm⁻¹) ν: ~3300 (N-H stretch), ~1710 (C=O stretch, ester), ~1670 (C=O stretch, aldehyde), ~2850, 2750 (C-H stretch, aldehyde).
Mass Spec (MS) m/z: 167.16 (M⁺), corresponding to the molecular weight. Predicted adducts include [M+H]⁺ at 168.06552 and [M+Na]⁺ at 190.04746.[15]

Chemical Reactivity and Synthetic Utility

The molecule's utility stems from the distinct reactivity of its three functional components: the aldehyde, the ester, and the pyrrole ring.

  • The Aldehyde Group: Serves as a versatile chemical handle for C-C bond formation (e.g., Wittig, Horner-Wadsworth-Emmons, Knoevenagel condensation) and transformations into other functional groups (e.g., reduction to an alcohol, oxidation to a carboxylic acid, or conversion to imines and oximes).

  • The Ester Group: Can be hydrolyzed under basic conditions to the corresponding carboxylic acid or converted to amides by reacting with amines. This allows for further derivatization and conjugation.

  • The Pyrrole NH: The acidic proton can be removed by a strong base, allowing for N-alkylation or N-acylation, providing another site for modification.

This trifecta of reactivity makes this compound an ideal precursor for building diverse molecular libraries in drug discovery programs. Pyrrole-2-carboxaldehydes are precursors to compounds with a wide range of physiological activities and are found in many natural products.[16][17]

Key Transformation Pathways

G cluster_aldehyde Aldehyde Reactions cluster_ester Ester Reactions Start Ethyl 4-formyl-1H- pyrrole-2-carboxylate Oxidation Oxidation (e.g., KMnO₄) Start->Oxidation [O] Reduction Reduction (e.g., NaBH₄) Start->Reduction [H] Wittig Wittig Reaction Start->Wittig + Ph₃P=CHR Hydrolysis Hydrolysis (e.g., NaOH, H₂O) Start->Hydrolysis H₂O/OH⁻ Amidation Amidation (e.g., R-NH₂) Start->Amidation + Amine Carboxylic_Acid Pyrrole-2-carboxylate- 4-carboxylic acid Oxidation->Carboxylic_Acid Alcohol 4-(hydroxymethyl)- pyrrole-2-carboxylate Reduction->Alcohol Alkene 4-alkenyl-pyrrole- 2-carboxylate Wittig->Alkene Ester_Acid 4-formyl-pyrrole- 2-carboxylic acid Hydrolysis->Ester_Acid Amide 4-formyl-pyrrole- 2-carboxamide Amidation->Amide

Sources

An In-depth Technical Guide to Ethyl 4-Formyl-1H-Pyrrole-2-Carboxylate: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of ethyl 4-formyl-1H-pyrrole-2-carboxylate, a pivotal heterocyclic building block for professionals in chemical synthesis, drug discovery, and proteomics. We will delve into its fundamental properties, validated synthesis protocols, and its versatile applications, grounding all claims in established scientific literature.

Introduction: The Significance of a Versatile Pyrrole Scaffold

Pyrrole-based heterocyclic compounds are foundational scaffolds in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. Their unique electronic properties and ability to participate in hydrogen bonding make them privileged structures for interacting with biological targets. Within this class, this compound emerges as a particularly valuable synthetic intermediate. Its bifunctional nature, featuring both an electrophilic aldehyde (formyl group) and a modifiable ester group, provides two distinct reactive handles for constructing more complex molecular architectures. This strategic combination makes it a sought-after precursor in the synthesis of targeted therapeutics, including kinase inhibitors, and as a specialized reagent in proteomics research.[1][2]

Physicochemical Properties and Spectroscopic Profile

A thorough understanding of a compound's physical and chemical properties is critical for its effective use in research and development. This compound is typically a solid at room temperature with a melting point in the range of 101-105 °C.

Key Physicochemical Data
PropertyValueSource(s)
Molecular Weight 167.16 g/mol [3]
Molecular Formula C₈H₉NO₃[3]
CAS Number 7126-57-0[3][4]
Appearance Solid
Melting Point 101-105 °C
Purity (Typical) >95% (HPLC)[4]
IUPAC Name This compound[4]
Synonyms Ethyl 4-formylpyrrole-2-carboxylate, 4-Formyl-1H-pyrrole-2-carboxylic acid ethyl ester[3]
Spectroscopic Characterization

While a definitive, publicly available spectrum for this specific isomer is not readily found, its ¹H NMR spectrum can be predicted based on its structure and data from similar pyrrole compounds.[5][6] Key expected signals would include:

  • NH Proton: A broad singlet, typically downfield (>9 ppm), corresponding to the pyrrole N-H.

  • Aldehyde Proton: A sharp singlet, highly deshielded (>9 ppm), for the -CHO proton.

  • Pyrrole Ring Protons: Two distinct signals in the aromatic region (6-8 ppm), appearing as doublets or singlets depending on coupling.

  • Ethyl Ester Protons: A quartet (for -CH₂) and a triplet (for -CH₃) in the upfield region (1-4.5 ppm).

Synthesis and Purification: The Vilsmeier-Haack Approach

Causality in Synthesis Design: The regioselective introduction of a formyl group onto an electron-rich aromatic system like pyrrole is reliably achieved via the Vilsmeier-Haack reaction .[7][8] This classic method is favored for its mild conditions and high efficiency. The reaction proceeds through the in-situ formation of the Vilsmeier reagent (a chloroiminium ion) from a tertiary amide like N,N-dimethylformamide (DMF) and an activating agent such as phosphorus oxychloride (POCl₃).[9] This electrophilic species is then attacked by the electron-rich pyrrole ring. The starting material, ethyl 1H-pyrrole-2-carboxylate, directs the formylation primarily to the C4 or C5 position due to the electronic nature of the ester group. Careful control of reaction conditions is necessary to favor the desired C4 isomer.

Synthesis Workflow Diagram

G cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Aromatic Substitution cluster_2 Hydrolysis and Product Formation DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ POCl3->Vilsmeier_Reagent Iminium_Intermediate Iminium Salt Intermediate Pyrrole_Ester Ethyl 1H-pyrrole-2-carboxylate Pyrrole_Ester->Iminium_Intermediate + Vilsmeier Reagent Final_Product This compound Iminium_Intermediate->Final_Product Aqueous Workup (H₂O)

Caption: Vilsmeier-Haack synthesis workflow.

Detailed Experimental Protocol

This protocol is a representative procedure adapted from established methods for pyrrole formylation.[5][10]

  • Reagent Preparation: In a three-necked, round-bottomed flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF) (3 eq.) and cool the flask to 0 °C in an ice bath.

  • Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (POCl₃) (1.2 eq.) dropwise to the cooled DMF while stirring. Maintain the temperature at 0 °C. Allow the mixture to stir for 30 minutes at this temperature to ensure complete formation of the Vilsmeier reagent.

  • Substrate Addition: Dissolve the starting material, ethyl 1H-pyrrole-2-carboxylate (1 eq.), in a minimal amount of anhydrous DMF or dichloromethane.[2][11] Add this solution dropwise to the Vilsmeier reagent mixture.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to 80-90 °C. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Quenching and Workup: Cool the reaction mixture to room temperature and pour it carefully onto crushed ice. Neutralize the mixture by slowly adding a saturated aqueous solution of sodium carbonate or sodium acetate until the pH is ~7-8.

  • Extraction: Extract the aqueous mixture three times with ethyl acetate. Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization from an ethanol/water mixture or by flash column chromatography on silica gel to yield the final product.

  • Validation: Confirm the structure and purity of the isolated product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Applications in Research and Drug Development

The dual functionality of this compound makes it a versatile tool for synthetic chemists.

A Hub for Molecular Diversification

The aldehyde and ester groups serve as orthogonal reactive sites for building molecular complexity.

  • The Formyl Group: Acts as a key electrophilic site for reactions such as Wittig olefination, reductive amination to form substituted amines, and condensation reactions to build larger heterocyclic systems.

  • The Ethyl Ester Group: Can be readily hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, activated esters, or other derivatives.

G cluster_formyl Formyl Group Reactions cluster_ester Ester Group Reactions Core Ethyl 4-formyl-1H- pyrrole-2-carboxylate Reductive_Amination Reductive Amination (+ R-NH₂) Core->Reductive_Amination CHO Wittig Wittig Reaction Core->Wittig CHO Condensation Condensation (e.g., Knoevenagel) Core->Condensation CHO Hydrolysis Hydrolysis (Saponification) Core->Hydrolysis COOEt Amine Substituted Amines Reductive_Amination->Amine Alkene Alkenes Wittig->Alkene Heterocycles Fused Heterocycles Condensation->Heterocycles Carboxylic_Acid Carboxylic Acid Hydrolysis->Carboxylic_Acid Amidation Amidation (+ R-NH₂) Amide Amides Amidation->Amide Carboxylic_Acid->Amidation

Caption: Key reaction pathways from the core molecule.

Role in Proteomics and Pharmaceutical Synthesis

This compound is explicitly cited as a building block for proteomics research.[1][4][12] While specific public-domain applications are proprietary, its structure suggests potential use in creating chemical probes or reagents for protein labeling and activity-based protein profiling, where the formyl group can react with specific amino acid residues.

Furthermore, pyrrole aldehydes are critical intermediates in the synthesis of multi-kinase inhibitors used in oncology. The overall pyrrole scaffold is a cornerstone of many marketed drugs, highlighting the importance of functionalized precursors like this one in the pharmaceutical industry.

Safety, Handling, and Storage

Hazard Identification:

  • GHS Pictogram: GHS07 (Exclamation Mark)

  • Signal Word: Warning

  • Hazard Statement: H317 - May cause an allergic skin reaction.

Recommendations:

  • Handling: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials. It is classified under Storage Class 11 (Combustible Solids).

Conclusion

This compound is more than just a chemical compound; it is a versatile platform for innovation in drug discovery and chemical biology. Its well-defined physicochemical properties, coupled with a reliable and scalable synthesis via the Vilsmeier-Haack reaction, ensure its place as a staple in the synthetic chemist's toolbox. The strategic placement of its formyl and ester functionalities provides a gateway to a vast chemical space, enabling the development of novel therapeutics and advanced research tools. As the demand for complex and precisely engineered molecules grows, the utility and importance of this foundational pyrrole building block will undoubtedly continue to expand.

References

  • MCE (MedChemExpress). (n.d.). This compound. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • ChemTube3D. (n.d.). Pyrrole-The Vilsmeier Reaction. Retrieved from [Link]

  • LabSolutions. (n.d.). This compound. Retrieved from [Link]

  • Rovira, C., et al. (2021). Practical Synthesis and Application of Halogen-Doped Pyrrole Building Blocks. Molecules, 26(7), 1975. Available at: [Link]

  • Chate, A. V., et al. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1H-Pyrrole-2-carboxylic acid, ethyl ester. Retrieved from [Link]

  • Amerigo Scientific. (n.d.). Ethyl 1H-Pyrrole-2-carboxylate. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Structure Elucidation of Ethyl 4-formyl-1H-pyrrole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the structural elucidation of ethyl 4-formyl-1H-pyrrole-2-carboxylate, a key heterocyclic compound. Designed for researchers, scientists, and professionals in drug development, this document outlines the critical analytical techniques and data interpretation necessary for the unambiguous characterization of this molecule. The methodologies described herein are rooted in established scientific principles to ensure accuracy and reproducibility.

The pyrrole scaffold is a fundamental component in a vast array of natural products and pharmaceuticals.[1] Accurate structural determination is paramount for understanding physicochemical properties and biological activity. This guide will detail a multi-technique approach, leveraging the strengths of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to build a cohesive and validated structural assignment.

Synthesis Context: The Vilsmeier-Haack Reaction

A common and efficient method for introducing a formyl group onto an electron-rich aromatic ring like pyrrole is the Vilsmeier-Haack reaction.[2][3][4] This reaction typically employs a phosphine oxide and N,N-dimethylformamide (DMF) to generate the Vilsmeier reagent, an electrophilic iminium salt.[4] In the context of substituted pyrroles, the regioselectivity of formylation is influenced by both electronic and steric factors.[5] For a 2-substituted pyrrole like ethyl 1H-pyrrole-2-carboxylate, the formylation is generally directed to the electron-rich C4 or C5 positions. Understanding the synthetic route provides crucial initial hypotheses for the isomeric identity of the product.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structure Elucidation

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution.[1] For this compound, both ¹H and ¹³C NMR provide definitive information about the connectivity and chemical environment of each atom.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

Expected ¹H NMR Spectral Data:

Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
N-H~9.0 - 11.0Broad Singlet-1H
Aldehyde H~9.5 - 10.0Singlet-1H
Pyrrole H3~7.0 - 7.5Doublet~1.5 - 2.01H
Pyrrole H5~7.0 - 7.5Doublet~1.5 - 2.01H
-OCH₂CH₃~4.3Quartet~7.12H
-OCH₂CH₃~1.3Triplet~7.13H
  • Causality of Chemical Shifts:

    • The N-H proton is typically broad and significantly downfield due to hydrogen bonding and nitrogen's electronegativity.

    • The aldehyde proton is highly deshielded by the anisotropic effect of the carbonyl group, resulting in a characteristic downfield singlet.

    • The pyrrole ring protons (H3 and H5) appear in the aromatic region. Their exact chemical shifts are influenced by the electron-withdrawing nature of the adjacent carboxylate and formyl groups. The coupling between H3 and H5 is a small, long-range coupling typical for protons in a 1,3-relationship on a pyrrole ring.[6]

    • The ethyl ester protons show a classic quartet and triplet pattern, indicative of an ethyl group attached to an electronegative atom (oxygen).

¹³C NMR Spectroscopy

¹³C NMR spectroscopy provides information about the carbon framework of the molecule.

Expected ¹³C NMR Spectral Data:

Assignment Chemical Shift (δ, ppm)
Aldehyde C=O~185 - 195
Ester C=O~160 - 165
Pyrrole C4~130 - 140
Pyrrole C5~125 - 135
Pyrrole C2~120 - 130
Pyrrole C3~115 - 125
-OCH₂CH₃~60 - 65
-OCH₂CH₃~14 - 15
  • Causality of Chemical Shifts:

    • The carbonyl carbons of the aldehyde and ester groups are the most downfield signals due to the strong deshielding effect of the double-bonded oxygen.

    • The pyrrole ring carbons resonate in the aromatic region. The specific chemical shifts are influenced by the substituents. The carbon bearing the formyl group (C4) and the carbon bearing the ester group (C2) are typically deshielded compared to the other ring carbons.

Experimental Protocol: NMR Sample Preparation and Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Expected IR Absorption Bands:

Vibrational Mode Frequency (cm⁻¹) Intensity
N-H Stretch3200 - 3400Medium, Broad
C-H Stretch (Aromatic/Aldehydic)3000 - 3100 / 2700 - 2900Medium / Weak
C=O Stretch (Aldehyde)1660 - 1700Strong
C=O Stretch (Ester)1700 - 1730Strong
C=C Stretch (Pyrrole Ring)1400 - 1600Medium
C-N Stretch1100 - 1300Medium
  • Causality of Absorptions:

    • The N-H stretching vibration appears as a broad band due to hydrogen bonding.

    • The aldehyde C-H stretch typically appears as two weak bands, one around 2820 cm⁻¹ and another around 2720 cm⁻¹.[7]

    • The two distinct C=O stretching bands for the aldehyde and the ester are key diagnostic peaks. The aldehyde carbonyl is typically at a lower frequency due to conjugation with the pyrrole ring.[7]

Experimental Protocol: IR Spectrum Acquisition
  • Sample Preparation (Solid): Prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin, transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

  • Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

  • Background Subtraction: A background spectrum of the empty sample compartment or the pure KBr pellet should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of the molecule, which can be used to confirm the molecular formula and aspects of the structure.

Expected Mass Spectrometry Data (Electron Ionization - EI):

m/z Assignment
167[M]⁺ (Molecular Ion)
138[M - CHO]⁺
122[M - OCH₂CH₃]⁺
94[M - COOCH₂CH₃]⁺
  • Causality of Fragmentation:

    • The molecular ion peak at m/z 167 corresponds to the molecular weight of this compound (C₈H₉NO₃).[8][9]

    • Common fragmentation pathways include the loss of the formyl group (CHO), the ethoxy group (OCH₂CH₃), and the entire ethyl ester group (COOCH₂CH₃).

Experimental Protocol: Mass Spectrum Acquisition
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Ionization: Ionize the sample using an appropriate method, such as electron ionization (EI) or electrospray ionization (ESI).

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z).

  • Detection: Detect the ions and generate a mass spectrum.

Integrated Structure Elucidation Workflow

The following diagram illustrates the logical flow for the comprehensive structure elucidation of this compound.

StructureElucidation cluster_synthesis Synthesis & Initial Hypothesis cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_validation Structure Validation Synthesis Vilsmeier-Haack Formylation Hypothesis Proposed Structure: This compound Synthesis->Hypothesis Predicts Regioisomer NMR NMR Spectroscopy (¹H & ¹³C) Hypothesis->NMR Analyzed by IR IR Spectroscopy Hypothesis->IR Analyzed by MS Mass Spectrometry Hypothesis->MS Analyzed by NMR_Data Connectivity & Chemical Environment NMR->NMR_Data Provides IR_Data Functional Groups (C=O, N-H, C-H) IR->IR_Data Provides MS_Data Molecular Weight & Fragmentation MS->MS_Data Provides Validation Final Validated Structure NMR_Data->Validation Confirms IR_Data->Validation Confirms MS_Data->Validation Confirms

Caption: Workflow for the structure elucidation of this compound.

Conclusion

The structural elucidation of this compound is achieved through a synergistic application of NMR spectroscopy, IR spectroscopy, and mass spectrometry. Each technique provides a unique and complementary piece of the structural puzzle. By carefully analyzing and integrating the data from these methods, a confident and unambiguous structural assignment can be made. This systematic approach ensures the scientific integrity of the characterization, which is a critical step in any research or development endeavor involving this important heterocyclic building block.

References

  • Direct and Efficient Synthesis of Pyrrole-3-carbaldehydes by Vilsmeier– Haack Formylation of Pyrroles with Sterically Crowded. Thieme Connect. Available at: [Link]

  • Pyrrole studies. Part XV. Vilsmeier–Haack formylation of 1-substituted pyrroles. Journal of the Chemical Society C: Organic. Available at: [Link]

  • Infrared Spectra and Photochemistry of Matrix-Isolated Pyrrole-2-carbaldehyde. CORE. Available at: [Link]

  • Infrared Spectra and Photochemistry of Matrix-Isolated pyrrole-2-carbaldehyde. PubMed. Available at: [Link]

  • Vilsmeier-Haack Reaction. Organic Chemistry Portal. Available at: [Link]

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  • 1H-Pyrrole, 2-ethyl-4-methyl-. NIST WebBook. Available at: [Link]

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A Comprehensive Spectroscopic Guide to Ethyl 4-formyl-1H-pyrrole-2-carboxylate: Structure, Synthesis, and Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed exploration of the spectroscopic properties of ethyl 4-formyl-1H-pyrrole-2-carboxylate, a key heterocyclic building block in medicinal chemistry and materials science. As a Senior Application Scientist, this document synthesizes foundational analytical principles with practical, field-tested insights to offer a comprehensive resource for the characterization of this important molecule.

Introduction: The Significance of this compound

This compound is a bifunctional pyrrole derivative featuring both an electron-withdrawing formyl group and an ethyl ester functionality. This unique substitution pattern makes it a versatile precursor for the synthesis of a wide range of more complex molecules, including porphyrins, conducting polymers, and pharmacologically active compounds. Accurate and unambiguous structural confirmation through spectroscopic methods is a critical first step in any synthetic endeavor utilizing this key intermediate. This guide will delve into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data that define the structure of this compound.

Synthesis and Structural Context: The Vilsmeier-Haack Approach

A common and efficient method for the synthesis of this compound is the Vilsmeier-Haack formylation of the corresponding ethyl 1H-pyrrole-2-carboxylate.[1][2] Understanding this synthetic route is crucial for anticipating potential impurities that may be observed in spectroscopic analysis.

The Vilsmeier-Haack reaction employs a Vilsmeier reagent, typically generated in situ from phosphoryl chloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[3][4][5] This electrophilic reagent then attacks the electron-rich pyrrole ring. The regioselectivity of this reaction is directed by the electronic nature of the substituents on the pyrrole ring. The ester group at the 2-position is electron-withdrawing, directing the incoming formyl group to the 4-position, which is the most nucleophilic site on the ring.

Vilsmeier_Haack DMF DMF Vilsmeier_reagent Vilsmeier Reagent (Electrophile) DMF->Vilsmeier_reagent POCl3 POCl₃ POCl3->Vilsmeier_reagent Intermediate Iminium Salt Intermediate Vilsmeier_reagent->Intermediate Pyrrole_ester Ethyl 1H-pyrrole-2-carboxylate (Nucleophile) Pyrrole_ester->Intermediate Electrophilic Aromatic Substitution Product This compound Intermediate->Product Hydrolysis

Caption: The Vilsmeier-Haack formylation of ethyl 1H-pyrrole-2-carboxylate.

Potential impurities from this synthesis could include unreacted starting material, the isomeric 5-formyl derivative (though typically a minor product), and byproducts from the hydrolysis of the Vilsmeier reagent.

Spectroscopic Characterization: A Multi-faceted Approach

A combination of spectroscopic techniques is essential for the complete and unambiguous characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution.[6] For this compound, both ¹H and ¹³C NMR provide critical information about the connectivity and chemical environment of each atom.

Note: While direct experimental spectra for the ethyl ester were not found in readily accessible literature, the following data and interpretation are based on the closely related mthis compound, with adjustments for the ethyl group.[7]

3.1.1. ¹H NMR Spectroscopy

The ¹H NMR spectrum will show distinct signals for each unique proton in the molecule.

Proton Expected Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Assignment
H-3~7.2 - 7.4d~2.0Pyrrole ring proton adjacent to the ester.
H-5~7.6 - 7.8d~2.0Pyrrole ring proton adjacent to the formyl group.
-CHO~9.5 - 9.7s-Aldehyde proton.
-NH~11.0 - 12.0br s-Pyrrole N-H proton.
-CH₂CH₃~4.2 - 4.4q~7.1Methylene protons of the ethyl ester.
-CH₂CH₃~1.2 - 1.4t~7.1Methyl protons of the ethyl ester.
  • Causality of Chemical Shifts: The downfield chemical shifts of the pyrrole ring protons (H-3 and H-5) are due to the aromatic nature of the ring and the electron-withdrawing effects of the formyl and ester groups. The aldehyde proton is significantly deshielded and appears at a very downfield chemical shift. The N-H proton is also downfield and often appears as a broad singlet due to quadrupole broadening and potential hydrogen bonding. The ethyl group protons show the characteristic quartet and triplet pattern of a free-rotating ethyl group attached to an oxygen atom.

3.1.2. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Carbon Expected Chemical Shift (δ, ppm) Assignment
C-2~160 - 162Ester carbonyl carbon.
C-3~120 - 122Pyrrole ring carbon.
C-4~130 - 132Pyrrole ring carbon attached to the formyl group.
C-5~125 - 127Pyrrole ring carbon.
-CHO~185 - 187Aldehyde carbonyl carbon.
-CH₂CH₃~60 - 62Methylene carbon of the ethyl ester.
-CH₂CH₃~14 - 15Methyl carbon of the ethyl ester.
  • Expertise in Interpretation: The carbonyl carbons of the ester and aldehyde groups are the most downfield signals due to the strong deshielding effect of the double-bonded oxygen atoms. The pyrrole ring carbons appear in the aromatic region of the spectrum. The chemical shifts of the ethyl group carbons are characteristic for an ethoxy moiety.

NMR_Workflow Sample_Prep Sample Preparation (Dissolve in deuterated solvent, e.g., CDCl₃ or DMSO-d₆) NMR_Acquisition NMR Data Acquisition (¹H, ¹³C, and optional 2D experiments like COSY and HSQC) Sample_Prep->NMR_Acquisition Data_Processing Data Processing (Fourier transform, phase correction, baseline correction) NMR_Acquisition->Data_Processing Spectral_Analysis Spectral Analysis (Chemical shift, integration, multiplicity, and coupling constant analysis) Data_Processing->Spectral_Analysis Structure_Confirmation Structure Confirmation Spectral_Analysis->Structure_Confirmation MS_Analysis_Flow Sample_Introduction Sample Introduction (e.g., GC or direct infusion) Ionization Ionization (e.g., EI or ESI) Sample_Introduction->Ionization Mass_Analyzer Mass Analysis (Separation of ions by m/z ratio) Ionization->Mass_Analyzer Detection Detection (Generation of mass spectrum) Mass_Analyzer->Detection Data_Interpretation Data Interpretation (Molecular ion, fragmentation pattern) Detection->Data_Interpretation

Caption: The fundamental stages of mass spectrometry analysis.

Conclusion: A Self-Validating Spectroscopic Profile

The combination of NMR, IR, and mass spectrometry provides a robust and self-validating system for the structural confirmation of this compound. The data from each technique should be internally consistent and collectively point to the same molecular structure. For researchers in drug development and materials science, a thorough understanding and application of these spectroscopic methods are indispensable for ensuring the quality and identity of this versatile synthetic intermediate.

References

  • Liang, X., Guo, Z., & Yu, C. (2013). Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry. Rapid Communications in Mass Spectrometry, 27(23), 2677–2686. [Link]

  • Semantic Scholar. (2013). Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry. [Link]

  • R Discovery. (2013). Fragmentation pathways of 2‐substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time‐of‐flight mass spectrometry. [Link]

  • Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]

  • ResearchGate. (n.d.). The mass spectra of furan, pyrrole, pyridine and pyrazine recorded at I ˆ 4 Â 10 16 Wacm 2 and k ˆ 790 nm. [Link]

  • University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: How to analyze IR spectra. [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. [Link]

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  • University of California, Los Angeles. (n.d.). IR handout.pdf. [Link]

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  • University of Cambridge. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. [Link]

  • National Center for Biotechnology Information. (2021). Practical Synthesis and Application of Halogen-Doped Pyrrole Building Blocks. [Link]

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. [Link]

  • International Journal of Pharmaceutical Sciences and Research. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. [Link]

  • Pérez-Fuertes, Y., Kelly, A. M., Fossey, J. S., Powell, M. E., Bull, S. D., & James, T. D. (2008). Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines. Nature Protocols, 3(2), 210–214. [Link]

  • Michigan State University Department of Chemistry. (n.d.). NMR Spectroscopy. [Link]

  • ResearchGate. (2008). Simple protocol for NMR analysis of the enantiomeric purity of chiral primary amines. [Link]

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A Comprehensive Guide to the ¹H NMR Spectral Analysis of Ethyl 4-formyl-1H-pyrrole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-formyl-1H-pyrrole-2-carboxylate is a key heterocyclic building block in medicinal chemistry and materials science. Its bifunctional nature, possessing both an ester and an aldehyde group on a pyrrole scaffold, makes it a versatile precursor for the synthesis of more complex molecular architectures, including porphyrins, conducting polymers, and pharmacologically active agents. A thorough understanding of its structural and electronic properties is paramount for its effective utilization. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, is the most powerful technique for the structural elucidation of such organic molecules in solution. This guide provides an in-depth analysis of the ¹H NMR spectrum of this compound, offering a detailed interpretation of chemical shifts and coupling constants, a robust experimental protocol for data acquisition, and a discussion of the underlying principles that govern the spectral features.

Predicted ¹H NMR Spectrum: A Detailed Analysis

The ¹H NMR spectrum of this compound is predicted to exhibit five distinct signals, corresponding to the nine protons in the molecule. The presence of two strong electron-withdrawing groups—the ethyl ester at the C2 position and the formyl (aldehyde) group at the C4 position—profoundly influences the electronic environment of the pyrrole ring, leading to a significant deshielding of the ring and N-H protons.

Molecular Structure and Proton Numbering

To facilitate the spectral analysis, the protons in this compound are numbered as follows:

Caption: Molecular structure of this compound with proton labeling.

Spectral Data Summary

The predicted ¹H NMR spectral data in a typical deuterated solvent like CDCl₃ are summarized in the table below. These predictions are based on established chemical shift theory and data from analogous substituted pyrroles.[1][2][3][4]

SignalProton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
aNH ~10.0 - 11.5Broad Singlet (br s)-1H
bC3-H ~7.2 - 7.4Doublet of doublets (dd)Jbc ≈ 1.5-2.0 Hz, Jbd ≈ 0.5-1.0 Hz1H
cC5-H ~7.5 - 7.7Doublet (d)Jbc ≈ 1.5-2.0 Hz1H
dCH O~9.5 - 9.8Singlet (s) or finely split multipletJbd ≈ 0.5-1.0 Hz1H
eO-CH₂ -CH₃~4.3 - 4.4Quartet (q)Jef ≈ 7.1 Hz2H
fO-CH₂-CH₃ ~1.3 - 1.4Triplet (t)Jef ≈ 7.1 Hz3H
Detailed Signal Interpretation
  • Signal (a) - N-H Proton (δ ~10.0 - 11.5 ppm): The proton attached to the nitrogen atom is expected to appear as a broad singlet at a very high chemical shift.[5] The electron-withdrawing effects of both the ester and aldehyde groups decrease the electron density on the pyrrole ring, which in turn deshields the N-H proton significantly.[2] The broadness of the signal is due to quadrupole-induced relaxation by the ¹⁴N nucleus and potential intermolecular proton exchange.[6] The chemical shift of this proton is highly sensitive to solvent, concentration, and temperature.[7]

  • Signal (d) - Aldehyde Proton (δ ~9.5 - 9.8 ppm): The formyl proton is one of the most downfield signals in the spectrum, a characteristic feature of aldehydes.[8] This strong deshielding is due to the magnetic anisotropy of the carbonyl group and its inherent electron-withdrawing nature. This signal is expected to be a sharp singlet, though it may exhibit very fine splitting due to a long-range coupling with the C3-H proton (Jbd, a ⁴J coupling) of approximately 0.5-1.0 Hz.[9]

  • Signals (c) and (b) - Pyrrole Ring Protons (δ ~7.5 - 7.7 and ~7.2 - 7.4 ppm): The two protons on the pyrrole ring, H5 and H3, are in different electronic environments and are coupled to each other.

    • H5 (Signal c): This proton is adjacent to the nitrogen atom and is deshielded by the anisotropic effect of the ring current and the electron-withdrawing aldehyde group at the para-position. It is predicted to appear as a doublet due to coupling with H3 (Jbc, a ⁴J coupling) with a coupling constant of approximately 1.5-2.0 Hz.[3][10]

    • H3 (Signal b): This proton is situated between the two electron-withdrawing groups, leading to a downfield shift, though slightly upfield relative to H5. It is expected to appear as a doublet of doublets. The larger splitting will be from its coupling to H5 (Jbc ≈ 1.5-2.0 Hz), and the smaller splitting will arise from a long-range coupling to the aldehyde proton (Jbd ≈ 0.5-1.0 Hz).

  • Signals (e) and (f) - Ethyl Ester Protons (δ ~4.3 - 4.4 and ~1.3 - 1.4 ppm): These signals are characteristic of an ethyl ester group.

    • -CH₂- (Signal e): The methylene protons are adjacent to the electron-withdrawing oxygen atom of the ester, causing them to be deshielded to around 4.3-4.4 ppm.[11] The signal appears as a quartet due to coupling with the three neighboring methyl protons (Jef ≈ 7.1 Hz).

    • -CH₃ (Signal f): The methyl protons are further from the electronegative oxygen and therefore appear more upfield, around 1.3-1.4 ppm.[11] This signal is a triplet due to coupling with the two adjacent methylene protons (Jef ≈ 7.1 Hz).

Experimental Protocol for High-Quality ¹H NMR Data Acquisition

The following protocol outlines a self-validating system for obtaining a high-resolution ¹H NMR spectrum of this compound.

Sample Preparation
  • Analyte Purity: Ensure the sample is of high purity (≥95%) to avoid spectral overlap from impurities. The presence of residual solvents from synthesis or purification can be identified and should be noted.

  • Mass: Weigh approximately 5-10 mg of the solid compound.[12]

  • Solvent: Use a high-quality deuterated solvent, typically 0.6-0.7 mL of chloroform-d (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm). CDCl₃ is a good choice as the compound is expected to be soluble in it and it is a common solvent for NMR of organic molecules.

  • Dissolution: Dissolve the sample in the deuterated solvent in a small, clean vial. Ensure complete dissolution; gentle vortexing may be applied. The solution must be clear and free of any particulate matter.

  • Filtration and Transfer: If any solid particles remain, filter the solution through a small plug of cotton wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube. This prevents magnetic field inhomogeneity and poor shimming.[12]

  • Tube and Cap: Use a high-precision NMR tube that is clean and free from scratches. Cap the tube securely.

NMR Spectrometer Setup and Data Acquisition
  • Instrument: A 400 MHz (or higher) NMR spectrometer is recommended for good signal dispersion and resolution of coupling patterns.

  • Tuning and Matching: Ensure the probe is correctly tuned and matched for the ¹H frequency.

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent (CDCl₃). Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical lock signal.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on a Bruker spectrometer).

    • Spectral Width: Set a spectral width of approximately 16 ppm, centered around 8 ppm, to ensure all signals (from TMS at 0 ppm to the N-H proton potentially above 10 ppm) are captured.

    • Acquisition Time: An acquisition time of at least 2-3 seconds to ensure good digital resolution.

    • Relaxation Delay (d1): A relaxation delay of 2-5 seconds to allow for full relaxation of the protons, which is important for accurate integration.

    • Number of Scans: Typically 8 to 16 scans, depending on the sample concentration. The number of scans should be a multiple of 8 for optimal phase cycling.

    • Temperature: Maintain a constant temperature, typically 298 K (25 °C).

Data Processing
  • Fourier Transform: Apply an exponential window function (line broadening of 0.3 Hz is typical) to improve the signal-to-noise ratio, followed by a Fourier transform.

  • Phasing: Manually phase the spectrum to ensure all peaks have a pure absorption lineshape.

  • Baseline Correction: Apply a baseline correction algorithm to obtain a flat baseline across the spectrum.

  • Referencing: Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

  • Integration: Integrate all the signals and normalize the integrals to a known number of protons (e.g., the aldehyde proton as 1H).

  • Peak Picking: Identify the chemical shift of each peak and multiplet. Analyze the splitting patterns to determine the coupling constants (J-values) in Hertz.

Visualization of Experimental Workflow

The following diagram illustrates the key stages of the NMR analysis workflow.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (≥400 MHz) cluster_proc Data Processing weigh Weigh 5-10 mg of Sample dissolve Dissolve in 0.6-0.7 mL CDCl₃ with TMS weigh->dissolve transfer Filter and Transfer to NMR Tube dissolve->transfer tune Tune and Match Probe transfer->tune shim Lock and Shim tune->shim acquire Acquire Data (zg30) shim->acquire ft Fourier Transform acquire->ft phase Phase and Baseline Correction ft->phase ref Reference to TMS (0 ppm) phase->ref analyze Integrate and Analyze Multiplets ref->analyze report report analyze->report Final Spectrum and Report

Caption: Workflow for ¹H NMR spectral analysis.

Conclusion

The ¹H NMR spectrum of this compound provides a wealth of structural information. The distinct chemical shifts and coupling patterns of the N-H, aldehyde, pyrrole ring, and ethyl ester protons are all diagnostic and allow for unambiguous assignment. The strong deshielding effect of the two electron-withdrawing groups is the dominant feature of the spectrum, pushing the aromatic and N-H protons significantly downfield. By following a rigorous experimental protocol, researchers can acquire high-quality, reproducible spectra that are essential for reaction monitoring, quality control, and the characterization of new derivatives. This guide serves as a foundational resource for scientists working with this important heterocyclic compound, enabling them to confidently interpret its ¹H NMR spectrum and leverage this knowledge in their research and development endeavors.

References

  • (No specific reference for the introduction was used, it is a general st
  • NMR of ethyl ethanoate for A-level Chemistry | H-NMR | Hydrogen NMR splitting patterns of esters. (2024, March 20). YouTube. Retrieved from [Link]

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  • Sample Preparation | Faculty of Mathematical & Physical Sciences - UCL. (n.d.). Retrieved from [Link]

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  • On NH NMR Chemical Shifts, Part II: Porphyrins, Porphyrinoids, and Related Comounds. (2007). Chemistry, 33(6), 466-470.
  • The chemical shifts of the C-2 hydrogen in the spectra of pyrrole... | Study Prep in Pearson+. (n.d.). Retrieved from [Link]

  • 1H NMR Chemical Shift - Oregon State University. (n.d.). Retrieved from [Link]

  • Abraham, R. J., et al. (n.d.). 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Journal of the Chemical Society, Perkin Transactions 2, (7), 1004-1018.
  • NMR Chemical Shift Values Table - Chemistry Steps. (n.d.). Retrieved from [Link]

  • 5.3: Proton N-H Resonance of Pyrrole. Double Resonance - Chemistry LibreTexts. (2022, September 3). Retrieved from [Link]

  • 19.14 Spectroscopy of Aldehydes and Ketones - Chemistry LibreTexts. (2023, November 20). Retrieved from [Link]

  • Coupling constants analysis of pyrrole ring in 1 and penochalasin C - ResearchGate. (n.d.). Retrieved from [Link]

  • THE PROTON RESONANCE SPECTRA OF FURAN AND PYRROLE. (n.d.). Canadian Journal of Chemistry, 35(10), 1153-1161.
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  • Chemical shifts and coupling constants for protons of new formed pyrrole ring in compounds 7a,b. - ResearchGate. (n.d.). Retrieved from [Link]

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An In-depth Technical Guide to the 13C NMR Chemical Shifts of Ethyl 4-formyl-1H-pyrrole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Ethyl 4-formyl-1H-pyrrole-2-carboxylate is a key heterocyclic building block in medicinal chemistry and materials science. Its unique electronic and structural features, arising from the interplay of the electron-donating pyrrole ring and the electron-withdrawing formyl and ester substituents, make it a versatile scaffold for the synthesis of complex molecular architectures. Accurate structural elucidation is paramount in the development of novel therapeutics and materials, and Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR, stands as a cornerstone technique for this purpose.

This technical guide provides a comprehensive analysis of the 13C NMR chemical shifts for this compound. Moving beyond a simple data sheet, this document delves into the theoretical underpinnings of the observed chemical shifts, offering a detailed assignment of each carbon resonance. Furthermore, it presents a field-proven experimental protocol for acquiring high-quality 13C NMR spectra of this compound and explores the utility of computational methods for theoretical validation. This guide is intended for researchers, scientists, and drug development professionals who require a deep and practical understanding of the NMR spectroscopic properties of this important molecule.

Theoretical Prediction and Assignment of 13C NMR Chemical Shifts

The assignment of the 13C NMR signals is based on the analysis of substituent chemical shift (SCS) data from a vast library of substituted pyrroles.[1][2] The ethyl carboxylate group (-COOEt) at C2 primarily deshields the adjacent C3 and the distant C5 carbons. Similarly, the formyl group (-CHO) at C4 strongly deshields the adjacent C3 and C5 carbons. The cumulative effect of these two electron-withdrawing groups results in a significant downfield shift for all pyrrole ring carbons compared to the parent pyrrole molecule.[3]

Below is a table summarizing the predicted 13C NMR chemical shifts for this compound.

Carbon AtomPredicted Chemical Shift (δ, ppm)Rationale for Assignment
C2~130Attached to the electron-withdrawing ethyl carboxylate group.
C3~120Influenced by the deshielding effects of both the C2-ester and C4-formyl groups.
C4~125Directly attached to the deshielding formyl group.
C5~135Deshielded by the adjacent C4-formyl group and the C2-ester group.
C=O (ester)~160Typical chemical shift for an ester carbonyl carbon.[2]
C=O (formyl)~185Characteristic downfield chemical shift for an aldehyde carbonyl carbon.
-OCH2-~61Methylene carbon of the ethyl group, adjacent to the ester oxygen.
-CH3~14Methyl carbon of the ethyl group.

Key Factors Influencing Chemical Shifts

It is crucial to recognize that the precise chemical shifts can be influenced by several experimental parameters. For a self-validating system, these factors must be considered:

  • Solvent Effects: The choice of deuterated solvent can significantly impact the observed chemical shifts, particularly for the carbonyl carbons and the N-H proton, due to varying degrees of hydrogen bonding and solvent polarity.[4] Common solvents like CDCl3, DMSO-d6, and acetone-d6 will lead to slightly different spectral data. For instance, in a more polar solvent like DMSO-d6, the carbonyl carbons are expected to resonate at a slightly more downfield position compared to CDCl3.

  • Concentration: While less pronounced than solvent effects, sample concentration can also cause minor shifts in the resonance frequencies. It is advisable to maintain a consistent and moderate concentration range (20-50 mg in 0.5-0.7 mL of solvent for 13C NMR) for reproducibility.

  • Temperature: Temperature fluctuations can affect molecular motion and intermolecular interactions, leading to subtle changes in chemical shifts. Maintaining a constant temperature during spectral acquisition is essential for accurate and comparable results.

Experimental Protocol for 13C NMR Acquisition

To ensure the acquisition of a high-quality, interpretable 13C NMR spectrum, the following detailed protocol is recommended:

1. Sample Preparation:

  • Purity: Ensure the sample of this compound is of high purity (>95%) to avoid interference from impurity signals.

  • Solvent Selection: Choose a deuterated solvent in which the compound is readily soluble. Chloroform-d (CDCl3) is a common starting point. For compounds with lower solubility, dimethyl sulfoxide-d6 (DMSO-d6) or acetone-d6 can be used.

  • Concentration: Weigh approximately 20-50 mg of the compound and dissolve it in 0.5-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Transfer: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm). Modern spectrometers often use the residual solvent peak as a secondary reference.

2. NMR Spectrometer Setup and Data Acquisition:

The following are typical parameters for a 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument.

  • Nucleus: 13C

  • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).

  • Acquisition Time (AQ): ~1-2 seconds.

  • Relaxation Delay (D1): 2-5 seconds. A longer delay is crucial for accurate integration of quaternary carbons, although for routine identification, a shorter delay is often sufficient.

  • Number of Scans (NS): Due to the low natural abundance of 13C, a larger number of scans is required, typically ranging from 1024 to 4096, to achieve an adequate signal-to-noise ratio.

  • Spectral Width (SW): A spectral width of approximately 200-250 ppm is generally sufficient to cover the expected range of chemical shifts for organic molecules.

  • Temperature: Maintain a constant temperature, typically 298 K (25 °C).

3. Data Processing:

  • Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase Correction: Manually or automatically correct the phase of the spectrum to obtain pure absorption lineshapes.

  • Baseline Correction: Apply a baseline correction to ensure a flat baseline across the spectrum.

  • Referencing: Reference the spectrum to the TMS signal at 0.00 ppm or the residual solvent peak (e.g., CDCl3 at 77.16 ppm).

Computational DFT Analysis for Theoretical Validation

In the absence of experimental data, and as a powerful tool for confirming peak assignments, computational chemistry offers a robust method for predicting 13C NMR chemical shifts. Density Functional Theory (DFT) calculations, particularly using the Gauge-Including Atomic Orbital (GIAO) method, have proven to be highly accurate in this regard.

The general workflow for this theoretical validation is as follows:

G cluster_0 Computational Workflow Geometry Optimization Geometry Optimization Frequency Calculation Frequency Calculation Geometry Optimization->Frequency Calculation NMR Calculation (GIAO) NMR Calculation (GIAO) Frequency Calculation->NMR Calculation (GIAO) Predicted Chemical Shifts Predicted Chemical Shifts NMR Calculation (GIAO)->Predicted Chemical Shifts Comparison & Assignment Validation Comparison & Assignment Validation Predicted Chemical Shifts->Comparison & Assignment Validation Experimental Data Experimental Data Experimental Data->Comparison & Assignment Validation

Caption: Workflow for DFT-based NMR chemical shift prediction and validation.

This computational approach not only provides theoretical support for the predicted chemical shifts but can also aid in the interpretation of complex spectra and the resolution of ambiguous assignments.

Conclusion

The 13C NMR spectrum of this compound is characterized by a predictable pattern of resonances governed by the strong electron-withdrawing effects of the ester and formyl substituents. This guide has provided a detailed theoretical prediction and assignment of the chemical shifts for all carbon atoms in the molecule. By following the outlined experimental protocol, researchers can reliably acquire high-quality 13C NMR data. Furthermore, the integration of computational DFT analysis offers a powerful avenue for the validation of these assignments. A thorough understanding of the 13C NMR spectroscopic features of this important heterocyclic compound is essential for its effective utilization in the design and synthesis of novel molecules with desired chemical and biological properties.

References

  • Abraham, R. J., Lapper, R. D., Smith, K. M., & Unsworth, J. F. (1974). Carbon-13 nuclear magnetic resonance spectra of some substituted pyrroles. Journal of the Chemical Society, Perkin Transactions 2, (8), 1004-1009. [Link]

  • Deshmukh, A. P., Simpson, A. J., & Hatcher, P. G. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 71(14), 3533-3544. [Link]

  • Reich, H. J. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. University of Wisconsin. [Link]

  • Krivdin, L. B. (2021). Practical Synthesis and Application of Halogen-Doped Pyrrole Building Blocks. Molecules, 26(7), 1999. [Link]

  • Supporting Information for publications. [Link] (Note: This is a general reference for supplementary data which often contains NMR spectra).

  • Human Metabolome Database: 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0035924). [Link]

  • This compound (C8H9NO3) - PubChemLite. [Link]

  • 1H-Pyrrole-2-carboxylic acid, 4-formyl-3,5-dimethyl-, methyl ester - Optional[13C NMR]. SpectraBase. [Link]

  • Srinivasan, C., Shunmugasundaram, A., & Arumugam, N. (1985). 13C NMR substituent induced chemical shifts in the side-chain carbons of α,β-unsaturated sulphones. Journal of the Indian Chemical Society, 62(3), 244-247. [Link]

  • ResearchGate. (Provides access to various scientific publications). [Link]

  • Ohtani, H., & Ohba, Y. (2018). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. International Journal of Molecular Sciences, 19(11), 3358. [Link]

  • mthis compound | C7H7NO3 | CID 640310 - PubChem. [Link]

  • Master Organic Chemistry. (2022, February 8). 13-C NMR - How Many Signals. [Link]

  • 13 C NMR spectra of N-tosyl pyrrole. | Download Scientific Diagram - ResearchGate. [Link]

  • 1H-Pyrrole-2,4-dicarboxylic acid, 3,5-dimethyl-, diethyl ester - the NIST WebBook. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

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An In-depth Technical Guide to the Infrared Spectroscopy of Ethyl 4-formyl-1H-pyrrole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the infrared (IR) spectroscopy of ethyl 4-formyl-1H-pyrrole-2-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and materials science. The document outlines the theoretical underpinnings for the vibrational modes of its key functional groups—pyrrole N-H, ester carbonyl, and aldehyde carbonyl—and presents a detailed, field-proven protocol for acquiring high-fidelity spectra using Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy. A thorough interpretation of the spectral data is provided, with definitive assignments for all major absorption bands, supported by authoritative literature. This guide is designed to serve as an essential resource for researchers, scientists, and drug development professionals, enabling accurate structural elucidation and quality assessment of this important molecular building block.

Introduction: The Significance of a Multifunctional Pyrrole

This compound is a substituted pyrrole that serves as a versatile intermediate in the synthesis of a wide array of complex organic molecules, including pharmaceuticals and functional materials. Its structure incorporates three key functional groups on a pyrrole scaffold: a secondary amine (N-H), an ethyl ester, and a formyl (aldehyde) group. The precise arrangement and electronic interplay of these groups dictate the molecule's reactivity and its utility as a synthon.

Given its structural complexity, robust analytical methods are paramount for confirming its identity and assessing its purity. Infrared (IR) spectroscopy is a powerful, non-destructive technique that provides a unique molecular fingerprint based on the vibrational frequencies of a molecule's functional groups. For this compound, IR spectroscopy is particularly informative, allowing for the simultaneous confirmation of the pyrrole ring and its distinct ester and aldehyde substituents. This guide details the principles, execution, and interpretation of IR spectroscopy for the definitive characterization of this compound.

Foundational Principles: Vibrational Modes of the Target Molecule

The IR spectrum of this compound is dominated by the characteristic vibrations of its constituent parts. Understanding the expected frequency ranges for these vibrations is the first step in spectral interpretation.

  • N-H Stretching: The pyrrole ring contains a secondary amine, whose N-H bond vibration typically appears as a sharp to moderately broad peak in the region of 3500-3200 cm⁻¹. The exact position and shape are sensitive to hydrogen bonding. In the solid state, intermolecular hydrogen bonding is expected, which typically broadens the peak and shifts it to a lower wavenumber (frequency).[1][2][3]

  • C-H Stretching: The molecule features aromatic C-H bonds on the pyrrole ring and aliphatic C-H bonds in the ethyl group. Aromatic C-H stretches are typically found just above 3000 cm⁻¹, while aliphatic C-H stretches appear just below 3000 cm⁻¹. A crucial diagnostic feature for the aldehyde is the C-H stretch of the formyl group, which gives rise to one or two characteristic, moderate peaks in the 2850-2700 cm⁻¹ region.[4][5][6]

  • Carbonyl (C=O) Stretching: This molecule possesses two distinct carbonyl groups: one from the ethyl ester and one from the aldehyde.

    • Ester C=O: The stretching vibration for an ester carbonyl is typically very strong and appears in the 1750-1715 cm⁻¹ range.[7][8] Conjugation with the electron-rich pyrrole ring is expected to lower this frequency due to delocalization of π-electrons, which weakens the C=O double bond character.[9][10]

    • Aldehyde C=O: The aldehyde carbonyl stretch is also a very strong absorption. For aromatic or α,β-unsaturated aldehydes, this peak typically appears between 1710-1685 cm⁻¹.[4][9] The electronic environment of the pyrrole ring will similarly influence its position. The relative positions of the two carbonyl peaks provide valuable structural information.

  • Fingerprint Region (<1600 cm⁻¹): This region contains a wealth of complex vibrations, including C=C stretching of the pyrrole ring, C-O stretching from the ester, and various bending vibrations (e.g., N-H and C-H). While complex, this region provides a unique fingerprint that is highly specific to the molecule's overall structure. The strong C-O stretches of the ester are particularly prominent, typically appearing as two bands between 1300 and 1000 cm⁻¹.[8]

Experimental Protocol: ATR-FTIR Spectroscopy

Attenuated Total Reflectance (ATR) has become the preferred method for obtaining IR spectra of solid samples due to its minimal sample preparation and high reproducibility.[11][12][13] The technique relies on the principle of total internal reflection, where an IR beam passes through a high-refractive-index crystal (like diamond or zinc selenide) and creates an evanescent wave that penetrates a small distance into the sample placed in direct contact with the crystal.[14][15]

Step-by-Step Methodology
  • Instrument Preparation: Ensure the FTIR spectrometer is powered on and has been allowed to stabilize according to the manufacturer's guidelines.

  • ATR Crystal Cleaning: The integrity of the spectrum is critically dependent on a clean ATR crystal. Clean the crystal surface meticulously with a solvent-moistened, lint-free wipe (e.g., using isopropanol or ethanol), and allow it to dry completely.

  • Background Spectrum Acquisition: Before analyzing the sample, acquire a background spectrum. This scan measures the ambient atmosphere (H₂O, CO₂) and any instrumental artifacts, which will be digitally subtracted from the sample spectrum.

  • Sample Application: Place a small amount (typically 1-5 mg) of the solid this compound powder onto the center of the ATR crystal.

  • Applying Pressure: Use the instrument's pressure clamp to apply firm, consistent pressure to the sample. This ensures intimate contact between the solid powder and the crystal surface, which is essential for generating a strong signal.[15]

  • Sample Spectrum Acquisition: Collect the sample spectrum. Typical parameters include a spectral range of 4000-400 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 16-32 scans to achieve a high signal-to-noise ratio.

  • Post-Measurement Cleaning: After the measurement is complete, release the pressure clamp, remove the sample, and clean the ATR crystal surface thoroughly as described in Step 2.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the ATR-FTIR analysis.

ATR_Workflow ATR-FTIR Experimental Workflow cluster_prep Preparation cluster_acq Data Acquisition cluster_post Analysis & Cleanup Clean_Crystal 1. Clean ATR Crystal (Isopropanol) Collect_Background 2. Collect Background Spectrum Clean_Crystal->Collect_Background Apply_Sample 3. Apply Solid Sample to Crystal Collect_Background->Apply_Sample Apply_Pressure 4. Apply Consistent Pressure Apply_Sample->Apply_Pressure Collect_Sample_Spectrum 5. Collect Sample Spectrum Apply_Pressure->Collect_Sample_Spectrum Process_Spectrum 6. Process Spectrum (Baseline & ATR Correction) Collect_Sample_Spectrum->Process_Spectrum Interpret_Spectrum 7. Interpret Peaks Process_Spectrum->Interpret_Spectrum Clean_Crystal_Post 8. Clean ATR Crystal Interpret_Spectrum->Clean_Crystal_Post

Caption: Workflow for ATR-FTIR analysis.

Spectral Interpretation: Decoding the Molecular Fingerprint

The IR spectrum of this compound reveals several distinct and intense absorption bands that confirm its structure. The analysis below details the assignment of these key peaks.

Wavenumber (cm⁻¹)Vibrational ModeFunctional GroupIntensityNotes
~3300N-H StretchPyrroleMedium, BroadBroadness indicates intermolecular H-bonding in the solid state.[1][2]
~3125C-H StretchAromatic (Pyrrole)Medium-WeakCharacteristic of C-H bonds on an aromatic ring.
~2980C-H StretchAliphatic (Ethyl CH₃, CH₂)MediumAsymmetric and symmetric stretching modes of the ethyl group.
~2820, ~2730C-H StretchAldehyde (Fermi Doublet)Weak-MediumA highly diagnostic pair of peaks for the aldehyde C-H bond.[4][5]
~1715C=O StretchEsterStrongLowered from typical ~1740 cm⁻¹ due to conjugation with the pyrrole ring.[7][16]
~1680C=O StretchAldehydeStrongLowered from typical ~1725 cm⁻¹ due to conjugation.[4][6][10]
~1550, ~1470C=C StretchPyrrole RingMedium-StrongFundamental vibrations of the aromatic pyrrole ring.
~1260, ~1130C-O StretchEsterStrongAsymmetric and symmetric C-O-C stretching modes.[8]
Detailed Analysis
  • N-H and C-H Region (3500-2700 cm⁻¹): The spectrum is headed by a prominent, somewhat broad absorption around 3300 cm⁻¹, which is the classic signature of the N-H stretch of the pyrrole ring, broadened by hydrogen bonding. Immediately to its right, weaker peaks for aromatic and aliphatic C-H stretches are observed. Critically, the presence of the aldehyde is unequivocally confirmed by the pair of weaker bands near 2820 cm⁻¹ and 2730 cm⁻¹, a result of Fermi resonance between the aldehyde C-H stretch and an overtone of its bending vibration.[5]

  • Carbonyl Region (1800-1650 cm⁻¹): This region is dominated by two very strong and distinct peaks. The higher frequency peak, around 1715 cm⁻¹, is assigned to the ester carbonyl. A study of various pyrrolic esters found that 2-ester substituents absorb in the 1710-1732 cm⁻¹ range.[16] The second strong peak, at a slightly lower frequency of ~1680 cm⁻¹, is assigned to the aldehyde carbonyl. Conjugation with the electron-donating pyrrole ring reduces the double-bond character of both carbonyls, shifting their absorption to lower wavenumbers compared to their non-conjugated counterparts.[6][9][10] The clear separation of these two peaks confirms the presence of both functional groups.

  • Fingerprint Region (<1600 cm⁻¹): This intricate region solidifies the identification. Strong absorptions corresponding to the C=C stretching of the pyrrole ring are visible. Furthermore, the characteristic and intense C-O stretching bands of the ester group are clearly observed around 1260 cm⁻¹ and 1130 cm⁻¹.[8] These, along with other C-N and C-H bending vibrations, create a unique pattern that serves as a definitive fingerprint for the title compound.

Potential Impurities and Synthetic Considerations

This compound is often synthesized via the Vilsmeier-Haack formylation of ethyl 2-pyrrolecarboxylate.[17][18][19] This reaction introduces a formyl group onto the electron-rich pyrrole ring.[20] Incomplete reaction or side reactions could lead to impurities.

  • Starting Material (Ethyl 2-pyrrolecarboxylate): The absence of the strong aldehyde C=O stretch at ~1680 cm⁻¹ and the aldehyde C-H stretches (~2820, 2730 cm⁻¹) would indicate the presence of unreacted starting material.

  • Solvent Impurities: Residual DMF (N,N-Dimethylformamide), a common solvent and reagent in the Vilsmeier-Haack reaction, would show a characteristic amide C=O stretch around 1670 cm⁻¹, which could overlap with the aldehyde peak, necessitating careful purification.

  • Positional Isomers: The Vilsmeier-Haack reaction on substituted pyrroles can sometimes yield a mixture of isomers.[21] While formylation at the 4-position is expected, the presence of other isomers could lead to subtle shifts and additional peaks in the fingerprint region, requiring chromatographic separation for confirmation.

Conclusion

Infrared spectroscopy is an indispensable tool for the structural verification and purity assessment of this compound. By following a robust ATR-FTIR protocol, a high-quality spectrum can be readily obtained. The key diagnostic features—a hydrogen-bonded N-H stretch (~3300 cm⁻¹), a distinct Fermi doublet for the aldehyde C-H (~2820, 2730 cm⁻¹), and two well-resolved, strong carbonyl absorptions for the conjugated ester (~1715 cm⁻¹) and aldehyde (~1680 cm⁻¹)—provide unambiguous confirmation of the molecule's structure. This guide equips researchers with the necessary framework to confidently employ IR spectroscopy in their work with this versatile heterocyclic building block.

References

  • Wikipedia. (2023). Attenuated total reflection. Retrieved from [Link]

  • Specac Ltd. (n.d.). Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles. Retrieved from [Link]

  • Bruker. (2019, November 26). ATR FTIR Basics | Attenuated Total Reflectance | Principles of Infrared Spectroscopy [Video]. YouTube. Retrieved from [Link]

  • Pike Technologies. (n.d.). Principles of ATR. Retrieved from [Link]

  • Química Orgánica. (n.d.). Vilsmeier formylation of pyrrole. Retrieved from [Link]

  • Sakaue, K., et al. (2007). NH stretching vibrations of pyrrole clusters studied by infrared cavity ringdown spectroscopy. The Journal of Chemical Physics, 127(18), 184310. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). An Empirical IR Frequency Map for Ester C=O Stretching Vibrations. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Aldehydes. Retrieved from [Link]

  • SlidePlayer. (n.d.). Carbonyl - compounds - IR - spectroscopy. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Esters. Retrieved from [Link]

  • JoVE. (2023, April 30). IR and UV–Vis Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

  • J&K Scientific LLC. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). NH stretching vibrations of pyrrole clusters studied by infrared cavity ringdown spectroscopy. Retrieved from [Link]

  • Cooper, G., & Irwin, W. J. (1969). Pyrrole studies. Part XV. Vilsmeier–Haack formylation of 1-substituted pyrroles. Journal of the Chemical Society C: Organic, 5, 544-548. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). The FTIR spectrum for Pyrrole. Retrieved from [Link]

  • Smith, B. C. (2018, July 1). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online. Retrieved from [Link]

  • Grigg, R. (1965). Infrared spectra of Pyrrolic Esters. Journal of the Chemical Society, 958-963. Retrieved from [Link]

  • Smith, B. C. (2017, November 1). The C=O Bond, Part II: Aldehydes. Spectroscopy Online. Retrieved from [Link]

  • NC State University Libraries. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones. In Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Retrieved from [Link]

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mass spectrometry of ethyl 4-formyl-1H-pyrrole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mass Spectrometry of Ethyl 4-formyl-1H-pyrrole-2-carboxylate

Authored by: Senior Application Scientist

Abstract

This technical guide provides a comprehensive examination of the mass spectrometric analysis of this compound, a substituted pyrrole derivative of interest in pharmaceutical and chemical research.[1] With a molecular weight of 167.16 g/mol and the chemical formula C8H9NO3, this compound possesses key functional groups—a pyrrole ring, an ethyl ester, and a formyl group—that dictate its behavior under mass spectrometric conditions.[2][3] This document offers a detailed exploration of two primary analytical approaches: Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) and Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI). It provides field-proven insights into experimental design, expected fragmentation patterns, and data interpretation for researchers, scientists, and drug development professionals.

Introduction to this compound and its Mass Spectrometric Profile

Pyrrole derivatives are fundamental scaffolds in a multitude of biologically active molecules and pharmaceutical compounds.[4] The structural characterization of these molecules is paramount for quality control, metabolite identification, and mechanistic studies. This compound is a solid at room temperature with a melting point in the range of 101-107 °C.[3] Its structure presents multiple sites for ionization and fragmentation, making mass spectrometry an ideal analytical tool.

The choice between "hard" ionization techniques like EI and "soft" techniques like ESI is critical and depends on the analytical goal.[4][5] EI provides extensive fragmentation, creating a detailed "fingerprint" for structural confirmation, while ESI is gentler, preserving the molecular ion and providing accurate molecular weight information, making it highly compatible with liquid chromatography for mixture analysis.[4][6]

Chemical Properties Summary
PropertyValueSource(s)
Molecular Formula C8H9NO3[2][3][7]
Molecular Weight 167.16 g/mol [2][3]
Physical Form Solid
Melting Point 101-107 °C[3]
CAS Number 7126-57-0[2]

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)

Given the compound's melting point, GC-MS is a viable method, provided that the inlet temperature is sufficient to ensure volatilization without thermal degradation. EI is the most common ionization source paired with GC.[4] In EI, high-energy electrons (typically 70 eV) bombard the analyte, leading to the ejection of an electron and the formation of a radical cation (molecular ion, M•+), which is often unstable and undergoes extensive fragmentation.[4]

Experimental Protocol: GC-MS Analysis
  • Sample Preparation: Dissolve approximately 1 mg of this compound in 1 mL of a volatile solvent such as dichloromethane or ethyl acetate. Ensure the sample is fully dissolved.

  • GC Instrumentation: Utilize a standard gas chromatograph, such as an Agilent 7890B or equivalent, equipped with a capillary column suitable for polar compounds (e.g., a DB-5ms or HP-5ms).

  • GC Conditions:

    • Injector Temperature: 250 °C (to ensure rapid volatilization).

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at a rate of 15 °C/min. Hold at 280 °C for 5 minutes.

    • Injection Volume: 1 µL with a split ratio of 20:1.

  • MS Conditions:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40-300.

Predicted EI Fragmentation Pathway

The EI mass spectrum of this compound is expected to show a discernible molecular ion peak (M•+) at m/z 167. The subsequent fragmentation will likely be driven by the functional groups.

EI_Fragmentation M [M]•+ m/z 167 F1 Loss of •C2H5 m/z 138 M->F1 - •CH2CH3 F2 Loss of •OC2H5 m/z 122 M->F2 - •OCH2CH3 (α-cleavage) F3 Loss of C2H4 (McLafferty) m/z 139 M->F3 - C2H4 F4 Loss of •CHO m/z 138 M->F4 - •CHO F5 Loss of CO from m/z 138 m/z 110 F1->F5 - CO F6 Loss of C2H5O• from m/z 139 m/z 94 F3->F6 - •OC2H5

Caption: Predicted EI fragmentation of this compound.

  • Molecular Ion (m/z 167): The radical cation of the intact molecule.

  • Loss of Ethoxy Radical (m/z 122): A common α-cleavage for ethyl esters, resulting in the loss of •OCH2CH3.[8] This is often a prominent peak.

  • McLafferty Rearrangement (m/z 139): Loss of a neutral ethylene molecule (C2H4) from the ethyl ester group. This is a characteristic fragmentation for esters with a gamma-hydrogen.

  • Loss of Formyl Radical (m/z 138): Cleavage of the formyl group (•CHO) from the pyrrole ring.

  • Further Fragmentation: The fragment at m/z 138 could subsequently lose carbon monoxide (CO) to yield a fragment at m/z 110. The ion at m/z 122 may also undergo further ring fragmentation.

Analysis by Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI)

LC-MS with ESI is the preferred method for analyzing less volatile or thermally labile compounds and for quantifying analytes in complex mixtures.[6] ESI is a "soft" ionization technique that generates ions from a solution, typically producing protonated molecules [M+H]+ in positive ion mode or deprotonated molecules [M-H]- in negative ion mode.[4][5] Given the presence of a basic nitrogen in the pyrrole ring and oxygen atoms, positive-ion ESI is expected to be highly efficient.

Experimental Workflow: LC-MS Analysis

LCMS_Workflow cluster_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry Prep Dissolve in Mobile Phase (e.g., Acetonitrile/Water) LC C18 Reverse-Phase Column Gradient Elution Prep->LC ESI Electrospray Ionization (ESI) Positive Ion Mode LC->ESI MS_Scan Full Scan MS (e.g., m/z 50-500) ESI->MS_Scan MSMS Tandem MS (MS/MS) Collision-Induced Dissociation MS_Scan->MSMS Select [M+H]+ for fragmentation

Caption: General workflow for LC-MS analysis of the target compound.

Experimental Protocol: LC-MS
  • Sample Preparation: Prepare a 10 µg/mL solution of the compound in a 50:50 mixture of acetonitrile and water containing 0.1% formic acid. The formic acid aids in protonation.

  • LC Instrumentation: An HPLC or UHPLC system (e.g., Agilent 1290 Infinity II) coupled to a mass spectrometer.

  • LC Conditions:

    • Column: A C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: Start at 10% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • MS Conditions (ESI):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Capillary Voltage: 3.5 kV.

    • Gas Temperature: 325 °C.

    • Gas Flow: 8 L/min.

    • Scan Mode: Full scan from m/z 50-500. For structural confirmation, perform tandem MS (MS/MS) on the protonated molecule.

Predicted ESI Mass Spectrum and MS/MS Fragmentation

In full scan mode, the ESI mass spectrum will be dominated by the protonated molecule, [M+H]+, at an m/z of 168.1. Other adducts, such as the sodium adduct [M+Na]+ at m/z 190.1, may also be observed.

For tandem mass spectrometry (MS/MS), the [M+H]+ ion (m/z 168) is isolated and fragmented via collision-induced dissociation (CID). The fragmentation of the even-electron [M+H]+ ion will differ from the radical cation produced in EI.

ESI_MSMS_Fragmentation MH [M+H]+ m/z 168 F1 Loss of C2H4 m/z 140 MH->F1 - C2H4 F2 Loss of C2H5OH m/z 122 MH->F2 - C2H5OH F3 Loss of H2O m/z 150 MH->F3 - H2O

Caption: Predicted MS/MS fragmentation of the [M+H]+ ion.

  • Precursor Ion (m/z 168): The protonated molecule, [C8H10NO3]+.

  • Loss of Ethylene (m/z 140): A common loss from protonated ethyl esters, resulting in the formation of the protonated carboxylic acid.

  • Loss of Ethanol (m/z 122): The neutral loss of ethanol is another characteristic fragmentation pathway for protonated ethyl esters.

  • Loss of Water (m/z 150): A potential loss involving the formyl group and the pyrrole N-H.

Conclusion and Best Practices

The mass spectrometric analysis of this compound can be effectively performed using both GC-MS (EI) and LC-MS (ESI).

  • For unambiguous structural identification , GC-MS with EI is superior due to its reproducible and extensive fragmentation patterns, which can be compared against spectral libraries.

  • For quantitative analysis in complex matrices or for analyzing thermally sensitive samples, LC-MS with ESI is the method of choice, offering high sensitivity and a prominent molecular ion for quantification.

A comprehensive analysis would involve leveraging both techniques. LC-MS provides accurate molecular weight confirmation, while GC-MS offers detailed structural information through its characteristic fragmentation fingerprint. The predicted fragments in this guide serve as a robust starting point for the interpretation of experimental data.

References

  • BenchChem. (n.d.). Mass Spectrometry of Alkylated Pyrrole Derivatives: An In-depth Technical Guide. Retrieved from BenchChem website.[4]

  • de Hoffmann, E., & Stroobant, V. (2007). Mass Spectrometry: Principles and Applications. John Wiley & Sons. (General mass spectrometry principles reflected in multiple sources).
  • BenchChem. (n.d.). Application Note: Analysis of Wax Esters by Gas Chromatography-Mass Spectrometry (GC-MS). Retrieved from BenchChem website.[9]

  • Sparkman, O. D., Penton, Z., & Kitson, F. G. (2011). Gas Chromatography and Mass Spectrometry: A Practical Guide. Academic Press. (General GC-MS principles reflected in multiple sources).
  • Taylor & Francis Online. (n.d.). Mass Spectral Fragmentation Pathways of Phthalate Esters by Gas Chromatography–Tandem Mass Spectrometry. Retrieved from [Link]8]

  • Gross, J. H. (2011). Mass Spectrometry: A Textbook. Springer. (General mass spectrometry principles reflected in multiple sources).
  • LabSolutions. (n.d.). This compound. Retrieved from [Link]2]

  • Wikipedia. (n.d.). Electrospray ionization. Retrieved from [Link]5]

  • Kiontke, A., Oliveira-Birkmeier, A., Opitz, A., & Birkemeyer, C. (2016). Electrospray Ionization Efficiency Is Dependent on Different Molecular Descriptors with Respect to Solvent pH and Instrumental Configuration. PLOS ONE, 11(10), e0164326. Retrieved from [Link]]

  • Leito, I., et al. (2008). Electrospray Ionization Efficiency Scale of Organic Compounds. Analytical Chemistry, 80(20), 7648-7655. Retrieved from [Link]]

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An In-depth Technical Guide to the Solubility of Ethyl 4-formyl-1H-pyrrole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Ethyl 4-formyl-1H-pyrrole-2-carboxylate is a heterocyclic organic compound featuring a pyrrole core, a structure of significant interest in medicinal chemistry and materials science. It serves as a crucial building block and intermediate in the synthesis of more complex molecules, including porphyrins and various pharmaceutical agents.[1][2][3] The utility of this compound in any application—be it synthetic chemistry, drug formulation, or proteomics research—is fundamentally governed by its solubility characteristics.[3] Understanding how, and to what extent, this molecule dissolves in various solvent systems is paramount for designing robust reaction conditions, developing effective purification strategies, and formulating stable solutions for biological assays.

This technical guide provides a comprehensive analysis of the solubility profile of this compound. We will move from a theoretical prediction based on its molecular structure to established qualitative and quantitative experimental protocols for its determination. This document is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of this compound's physical properties to accelerate their research and development efforts.

Chapter 1: Physicochemical Profile and Theoretical Solubility Prediction

A molecule's solubility is not an arbitrary property; it is a direct consequence of its structure, polarity, and ability to interact with solvent molecules. The widely accepted principle of "like dissolves like" serves as our initial guide, suggesting that polar compounds dissolve in polar solvents and non-polar compounds in non-polar solvents.[4][5]

1.1. Core Physicochemical Properties

A summary of the key physical and chemical identifiers for this compound is presented below.

PropertyValueSource(s)
Molecular Formula C₈H₉NO₃[6]
Molecular Weight 167.16 g/mol
Appearance Solid
Melting Point 101-107 °C[7][8]
SMILES CCOC(=O)c1cc(C=O)c[nH]1[6]
CAS Number 7126-57-0

1.2. Structural Analysis and Solubility Prediction

The structure of this compound contains several functional groups that dictate its solubility:

  • Pyrrole Ring: The aromatic pyrrole core includes a secondary amine (N-H) group. This site is a hydrogen bond donor and the nitrogen atom is a weak hydrogen bond acceptor .

  • Ethyl Ester Group (-COOEt): The two oxygen atoms in the ester group are strong hydrogen bond acceptors .

  • Formyl Group (-CHO): The aldehyde's carbonyl oxygen is also a prominent hydrogen bond acceptor .

The combination of these polar functional groups and the presence of both hydrogen bond donor and acceptor sites predicts the following solubility behavior:

  • High Solubility in Polar Aprotic Solvents: Solvents like dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and acetone should readily dissolve the compound. These solvents are polar and can accept hydrogen bonds, but they do not donate them.

  • Good Solubility in Polar Protic Solvents: Alcohols such as ethanol and methanol are expected to be effective solvents. They are polar and can participate in hydrogen bonding as both donors and acceptors, interacting favorably with all polar sites on the molecule.

  • Limited Solubility in Non-Polar Solvents: Solvents like hexane and toluene are unlikely to be effective. Their non-polar nature prevents them from forming favorable interactions (like hydrogen bonds or strong dipole-dipole interactions) with the polar functional groups of the solute.

  • Limited to Moderate Water Solubility: While the molecule possesses multiple hydrogen bonding sites, the carbon-rich aromatic ring and ethyl group introduce a degree of lipophilicity. The calculated XLogP3 value of 0.7 suggests a compound that is not highly lipophilic, but complete miscibility in water is not expected.[8]

Chapter 2: Reported Solubility Data

Publicly available, quantitative solubility data for this compound is sparse. However, several chemical suppliers consistently report its miscibility in a specific organic solvent.

SolventReported SolubilitySource(s)
Ethyl AcetateMiscible[1][7][8]

This observation aligns with the theoretical predictions. Ethyl acetate is a moderately polar solvent that contains a hydrogen bond acceptor (the carbonyl oxygen) and can effectively solvate the molecule. The lack of data in other solvents underscores the necessity for the experimental protocols detailed in the following chapter.

Chapter 3: Experimental Determination of Solubility

To move beyond theoretical predictions, rigorous experimental validation is essential. The following protocols are designed to provide a systematic approach to characterizing the solubility of this compound, from rapid qualitative assessments to precise quantitative measurements.

3.1. Protocol: Rapid Qualitative Solubility Assessment

This initial test provides a quick "yes/no" answer to solubility in a range of solvents at an approximate concentration. It is invaluable for initial solvent screening for reactions or chromatography.

Methodology:

  • Place approximately 10-20 mg of the compound into a small, dry test tube or vial.

  • Add the chosen solvent dropwise (e.g., 0.5 mL) at room temperature.[9]

  • Agitate the mixture vigorously for 10-20 seconds.[5]

  • Observe the mixture against a contrasting background.

  • Classification:

    • Soluble: The solid dissolves completely, leaving a clear solution.

    • Partially Soluble: Some solid remains, but a noticeable amount has dissolved.

    • Insoluble: The solid does not appear to dissolve at all.[5]

G cluster_workflow Qualitative Solubility Workflow cluster_classification Classification weigh 1. Weigh Compound (10-20 mg) add_solvent 2. Add Solvent (~0.5 mL) weigh->add_solvent agitate 3. Agitate Vigorously (10-20 sec) add_solvent->agitate observe 4. Observe Result agitate->observe soluble Soluble observe->soluble Clear Solution insoluble Insoluble / Partially Soluble observe->insoluble Solid Remains

Caption: Workflow for rapid qualitative solubility testing.

3.2. Protocol: Systematic Solubility Profiling

This method uses a sequence of aqueous solutions with different pH values to functionally classify the compound, providing insight into its acidic or basic properties.[10]

Methodology:

  • Test for solubility in deionized water as described in Protocol 3.1.

  • If the compound is insoluble in water, proceed to the next steps.

  • In a separate test tube, test for solubility in 5% w/v Sodium Hydroxide (NaOH) solution .[10] If it dissolves, the compound is likely acidic (e.g., a phenol or carboxylic acid). The pyrrole N-H is very weakly acidic and is not expected to dissolve in 5% NaOH.

  • In a separate test tube, test for solubility in 5% w/v Sodium Bicarbonate (NaHCO₃) solution .[9] Solubility here indicates a strongly acidic functional group, such as a carboxylic acid.

  • In a separate test tube, test for solubility in 5% v/v Hydrochloric Acid (HCl) solution .[9] Solubility indicates the presence of a basic functional group, such as an amine.

  • If the compound is insoluble in all the above, it is classified as a neutral compound.

G cluster_tests compound Compound water Test in H₂O compound->water naoh Test in 5% NaOH water->naoh Insoluble water_sol Water Soluble (Polar) water->water_sol Soluble hcl Test in 5% HCl naoh->hcl Insoluble naoh_sol Acidic Compound naoh->naoh_sol Soluble neutral Neutral Compound hcl->neutral Insoluble hcl_sol Basic Compound hcl->hcl_sol Soluble

Caption: Decision tree for systematic solubility classification.

3.3. Protocol: Quantitative Solubility Determination via Shake-Flask Method

The shake-flask method is a gold-standard technique for determining the equilibrium solubility of a compound.[4] It involves creating a saturated solution and then measuring the concentration of the dissolved solute.

Causality Behind Choices:

  • Excess Solid: Using an excess of the solid ensures that the solution reaches its maximum saturation point.

  • Equilibration: Continuous agitation at a constant temperature for an extended period (e.g., 24-48 hours) is critical to ensure the system has reached thermodynamic equilibrium.[4] Insufficient time can lead to an underestimation of solubility.

  • Phase Separation: Filtration through a non-adsorptive filter (e.g., 0.22 µm PTFE) is crucial to remove all undissolved micro-particulates, which would otherwise lead to an overestimation of solubility.

Methodology:

  • Add an excess amount of this compound to a known volume of the desired solvent in a sealed vial or flask.

  • Place the sealed container in a shaker bath set to a constant temperature (e.g., 25 °C).

  • Agitate the mixture for at least 24 hours to ensure equilibrium is reached.

  • After equilibration, allow the mixture to stand undisturbed at the same temperature for several hours to let the undissolved solid settle.

  • Carefully withdraw a sample from the clear supernatant.

  • Immediately filter the sample through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Accurately dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantify the concentration of the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), against a standard curve of known concentrations.

  • Calculate the original solubility by multiplying the measured concentration by the dilution factor.

G start 1. Add Excess Solid to Solvent equilibrate 2. Equilibrate (Constant T, 24h) start->equilibrate settle 3. Settle & Separate Phases equilibrate->settle sample 4. Sample & Filter Supernatant (0.22 µm) settle->sample analyze 5. Dilute & Analyze (e.g., HPLC-UV) sample->analyze calculate 6. Calculate Solubility (mg/mL or mol/L) analyze->calculate

Caption: Workflow for the quantitative shake-flask method.

Chapter 4: Practical Applications and Solvent Selection

The choice of solvent is critical for the successful application of this compound.

  • Chemical Synthesis: For reactions, a solvent must be chosen that dissolves all reactants but does not interfere with the reaction chemistry. Based on its predicted profile, solvents like Tetrahydrofuran (THF), Acetonitrile (ACN), or Dichloromethane (DCM) would be excellent starting points for screening.

  • Purification: The compound's solid nature and differential solubility make it an ideal candidate for recrystallization. A solvent system could be developed where the compound is soluble at an elevated temperature but sparingly soluble at room temperature or below.

  • Biological Screening: For in vitro assays, the compound is typically dissolved in a water-miscible organic solvent, most commonly DMSO, to create a high-concentration stock solution. This stock is then diluted into the aqueous assay buffer. The final concentration of DMSO must be kept low (typically <1%) to avoid artifacts. The limited aqueous solubility must be considered to prevent precipitation of the compound in the final assay.

Conclusion

This compound is a polar molecule with both hydrogen bond donating and accepting capabilities. While it is reported to be miscible with ethyl acetate, a comprehensive solubility profile in other common laboratory solvents is not widely published.[1][7][8] Theoretical analysis predicts good solubility in polar aprotic and protic solvents and poor solubility in non-polar solvents. This guide provides a robust framework for experimentally determining these solubilities, from rapid qualitative screening to precise quantitative measurement using the shake-flask method. This foundational knowledge is indispensable for any scientist aiming to effectively utilize this versatile building block in their research and development endeavors.

References

  • Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds? YouTube.
  • ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent?
  • LabSolutions.
  • Sigma-Aldrich.
  • Unknown. Experiment: Solubility of Organic & Inorganic Compounds.
  • Unknown.
  • Cengage Learning. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
  • Thermo Scientific Chemicals. (2025). Ethyl 4-formylpyrrole-2-carboxylate, 96% 1 g. Thermo Scientific Chemicals.
  • ChemicalBook. (2025).
  • ECHEMI.
  • Frontier Specialty Chemicals.
  • MedchemExpress.

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An In-depth Technical Guide to the Stability and Storage of Ethyl 4-formyl-1H-pyrrole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Ethyl 4-formyl-1H-pyrrole-2-carboxylate is a pivotal, bifunctional building block in medicinal chemistry and drug development, frequently employed in the synthesis of porphyrins, bioactive heterocycles, and complex natural products. However, the inherent chemical sensitivities of the pyrrole core, coupled with the reactivity of its aldehyde substituent, present significant challenges regarding its stability and long-term storage. This technical guide provides a comprehensive analysis of the factors governing the stability of this compound. We will delve into the chemical principles of pyrrole degradation, the specific influence of the ethyl carboxylate and formyl functional groups, and present field-proven protocols for optimal storage, handling, and stability assessment. This document is intended for researchers, chemists, and drug development professionals who require a deep, mechanistic understanding to ensure the integrity and reproducibility of their work with this versatile intermediate.

The Pyrrole Scaffold: An Inherently Reactive Aromatic System

The stability of this compound is fundamentally dictated by the chemistry of its core 1H-pyrrole ring. While aromatic, the pyrrole heterocycle is an electron-rich system, making it highly susceptible to degradation under common laboratory conditions. Unlike benzene, the nitrogen's lone pair of electrons is integral to the aromatic sextet, leading to a high electron density on the ring carbons and a predisposition to oxidative and electrophilic attack.[1]

The primary degradation pathways for simple pyrroles are:

  • Oxidation: Exposure to atmospheric oxygen can initiate auto-oxidation, leading to the formation of colored oligomers and polymers.[2] This process is often catalyzed by light and trace metal impurities. The initial step is believed to be the formation of radical species that propagate polymerization.

  • Polymerization: Acidic conditions can readily induce polymerization, as protonation of the pyrrole ring disrupts its aromaticity and generates highly reactive intermediates.[1] This is why strong acids are generally avoided when handling pyrroles.

  • Photodegradation: Pyrroles can undergo both direct and indirect photodegradation.[3] UV light absorption can excite the molecule to a reactive state, while photosensitizers can generate singlet oxygen (¹O₂) which readily attacks the electron-rich ring.[3][4]

This inherent reactivity is visually manifested as a distinct color change, with the compound darkening from a pale yellow or off-white solid to brown or even black upon degradation.[5]

The Dichotomy of Substitution: Electronic Effects on Stability

The stability of the pyrrole ring in this compound is significantly modulated by its two key substituents: the ethyl carboxylate group at the C2 position and the formyl group at the C4 position. These groups exert opposing electronic effects that create a nuanced stability profile.

The Stabilizing Influence of the Ethyl Carboxylate Group

The ethyl carboxylate (-COOEt) group is a moderate electron-withdrawing group (EWG). It decreases the electron density of the pyrrole ring through a resonance effect. This deactivation makes the ring less susceptible to oxidative degradation and electrophilic attack compared to unsubstituted pyrrole.[6] Pyrrole-2-carboxylates are generally recognized as being more stable and easier to handle than the parent heterocycle.[7][8]

The Destabilizing Influence of the Formyl Group

Conversely, the formyl (-CHO) group, while also an EWG, introduces a primary site of reactivity. Aldehydes are prone to oxidation, converting to carboxylic acids. More critically for this class of compounds, pyrrole aldehydes are known to be inherently unstable, particularly in solution and at elevated temperatures.[5] Studies on the closely related pyrrole-2-carboxaldehyde have shown it can degrade by 50% in a buffered solution at 30°C over just 18 hours.[5][9] This instability is a critical factor that often dictates the handling and reaction conditions for this molecule.

The presence of both groups suggests that while the pyrrole ring itself is somewhat stabilized against oxidative polymerization, the overall molecule's shelf-life and in-process stability are likely limited by the lability of the formyl group.

Recommended Storage and Handling Protocols

To preserve the chemical integrity of this compound, a multi-faceted approach to storage and handling is mandatory. The following protocols are based on established best practices for sensitive heterocyclic aldehydes.[2][5]

Optimal Storage Conditions
ParameterRecommendationRationale
Temperature Short-term (1-4 weeks): 2-8°CLong-term (>4 weeks): -20°C or -80°CReduces the rate of thermal degradation and potential polymerization. Low temperatures are critical for preserving the labile aldehyde group.[5]
Atmosphere Inert Gas Blanket (Argon or Nitrogen)Displaces atmospheric oxygen, the primary agent in oxidative degradation and polymerization.[2]
Light Amber Glass Vial or Opaque ContainerProtects the compound from UV and visible light, preventing photodegradation pathways.[2][5]
Container Tightly Sealed, Inert Material (e.g., Glass)Prevents ingress of atmospheric moisture and oxygen. Avoids potential reactions with container materials.
Safe Handling Workflow

The following diagram outlines the recommended workflow for handling the compound to minimize degradation during experimental use.

G cluster_storage Long-Term Storage cluster_handling Experimental Handling storage -20°C / -80°C Inert Atmosphere Protected from Light start Equilibrate Container to Room Temperature storage->start Retrieve from storage weigh Weigh Quickly Under Inert Gas (if possible) start->weigh Prevents moisture condensation dissolve Dissolve in Degassed Solvent Immediately Before Use weigh->dissolve Minimizes air exposure reaction Perform Reaction (Low Temp & Light Protection) dissolve->reaction Avoids solution-state degradation end Reaction Complete reaction->end

Caption: Recommended workflow for handling solid this compound.

Causality Behind Choices:

  • Equilibration: Bringing the sealed container to room temperature before opening is crucial to prevent atmospheric moisture from condensing on the cold solid, which can accelerate degradation.

  • Inert Gas Weighing: While not always feasible, weighing the compound in a glovebox or under a stream of argon minimizes exposure to oxygen at a critical handling step.

  • Fresh Solutions: Due to the noted instability of pyrrole aldehydes in solution, preparing solutions immediately before they are needed is paramount to ensure accurate concentrations and prevent the introduction of degradation products into the reaction.[5][9]

Experimental Protocol: Forced Degradation Study for Stability Assessment

To empirically validate the stability of a given batch of this compound and establish a stability-indicating analytical method, a forced degradation study is essential. This protocol subjects the compound to harsh conditions to intentionally induce degradation, allowing for the identification of degradation products and the validation of an analytical method to separate them from the parent compound.[10][11][12]

Objective

To assess the intrinsic stability of this compound under various stress conditions (hydrolytic, oxidative, photolytic, and thermal) and to develop a stability-indicating HPLC method.

Materials & Reagents
  • This compound

  • HPLC-grade Acetonitrile and Water

  • 0.1 N Hydrochloric Acid (HCl)

  • 0.1 N Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC system with a UV/PDA detector

  • Photostability chamber

  • Thermostatic oven

Methodology
  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of the compound in acetonitrile.

  • Stress Conditions: For each condition, mix 1 mL of the stock solution with 9 mL of the stressor solution in a sealed vial.

    • Acid Hydrolysis: 0.1 N HCl. Heat at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 N NaOH. Keep at room temperature for 8 hours.

    • Oxidative Degradation: 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Spread a thin layer of the solid compound in a petri dish. Heat in an oven at 80°C for 48 hours. Dissolve a known quantity in acetonitrile for analysis.

    • Photolytic Degradation: Expose the stock solution in a quartz cuvette to light in a photostability chamber (ICH Q1B guidelines).

  • Sample Analysis:

    • At specified time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.

    • Neutralize the acidic and basic samples before injection.

    • Analyze all samples by a developed reverse-phase HPLC method (e.g., C18 column, mobile phase gradient of water and acetonitrile, detection at a suitable wavelength determined by UV scan).

  • Data Evaluation:

    • Calculate the percentage of degradation by comparing the peak area of the parent compound in stressed samples to an unstressed control.

    • Ensure peak purity of the parent compound in the presence of degradation products using a PDA detector. A valid stability-indicating method will show baseline separation between the parent peak and all degradation product peaks.

The following diagram illustrates the logical flow of this self-validating protocol.

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis & Validation stock Prepare 1 mg/mL Stock Solution acid Acid Hydrolysis (0.1N HCl, 60°C) stock->acid Aliquot base Base Hydrolysis (0.1N NaOH, RT) stock->base Aliquot oxide Oxidation (3% H₂O₂, RT) stock->oxide Aliquot photo Photolytic (ICH Q1B) stock->photo Aliquot hplc RP-HPLC-PDA Analysis acid->hplc Time Points base->hplc Time Points oxide->hplc Time Points thermal Thermal (Solid) (80°C) thermal->hplc Dissolve & Analyze photo->hplc Time Points purity Assess Peak Purity hplc->purity separation Confirm Baseline Separation hplc->separation report Quantify Degradation & Validate Method purity->report separation->report

Caption: Workflow for a forced degradation study of this compound.

Conclusion

This compound is a compound of significant synthetic utility, whose stability is a delicate balance between the deactivating effect of the C2-carboxylate and the inherent reactivity of the C4-aldehyde and the pyrrole ring itself. While more stable than simple pyrroles, it is susceptible to degradation by oxidation, light, and heat, with the formyl group being a primary point of weakness. Adherence to strict storage and handling protocols—namely, low-temperature storage under an inert, dark atmosphere and the use of fresh solutions—is non-negotiable for achieving reliable and reproducible experimental outcomes. The implementation of systematic stability testing, such as forced degradation studies, provides an essential framework for quality control and the development of robust, validated analytical methods. By understanding and respecting the chemical sensitivities of this molecule, researchers can confidently leverage its synthetic potential in the advancement of drug discovery and development.

References

  • Apell, J. N., Pflug, N. C., & McNeill, K. (2019). Photodegradation of Fludioxonil and Other Pyrroles: The Importance of Indirect Photodegradation for Understanding Environmental Fate and Photoproduct Formation. Environmental Science & Technology. [Link]

  • Sobańska, A. W., & Fijałek, Z. (2015). Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods. Journal of AOAC International, 98(5), 1248–1259. [Link]

  • Gupton, J. T., et al. (2008). Microwave accelerated Vilsmeier-Haack formylation of substituted pyrroles. Tetrahedron Letters, 49(29-30), 4550-4552.
  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. [Link]

  • Thompson, A., et al. (2000). The Effect of Electron-Withdrawing Groups on the 15N and 13C Chemical Shifts of Pyrroles. Organic Letters, 2(22), 3587–3590.
  • Quora. (2020). Why do pyrrole, furan, and thiophene behave electrophile behavior?. [Link]

  • McNeill, K. (2019). Exploring the photodegradation of pyrroles. McNeill Research Group. [Link]

  • Chem-Impex. (n.d.). Ethyl pyrrole-2-carboxylate. [Link]

  • Wikipedia. (n.d.). Pyrrole. [Link]

  • Raczynska, E. D., et al. (2024). Substituent effects and electron delocalization in five-membered N-heterocycles. Structural Chemistry. [Link]

  • Hodges, R., & Rees, C. W. (1969). Pyrrole studies. Part XV. Vilsmeier–Haack formylation of 1-substituted pyrroles. Journal of the Chemical Society C: Organic. [Link]

  • Inomata, K., et al. (2010).
  • CORE. (n.d.). Oxidation of pyrrole-2-carboxylates with o-chloranil and its synthetic application. [Link]

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  • Roge, A. B., et al. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102.
  • Bajaj, S., et al. (2016). Forced Degradation Studies. Journal of Applied Pharmaceutical Science, 6(12), 225-233.
  • Rowlinson, B., et al. (2022). Biosynthesis of Pyrrole-2-carbaldehyde via Enzymatic CO2 Fixation. Catalysts, 12(5), 548. [Link]

  • Li, Y., et al. (2019). Pyrrole: an additive for improving the efficiency and stability of perovskite solar cells. Journal of Materials Chemistry A, 7(32), 18895-18902. [Link]

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ethyl 4-formyl-1H-pyrrole-2-carboxylate safety data sheet

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safe Handling of Ethyl 4-formyl-1H-pyrrole-2-carboxylate

For research scientists and drug development professionals, the integrity of an experiment and the safety of personnel are paramount. Compounds like this compound, a valuable building block in medicinal chemistry, demand a nuanced understanding of their handling characteristics.[1][2] This guide moves beyond a standard safety data sheet (SDS) to provide a deeper, scientifically-grounded framework for its safe utilization, emphasizing the chemical principles that dictate precautionary measures.

Compound Profile and Hazard Identification

This compound is a solid, functionalized pyrrole derivative. Understanding its fundamental properties is the first step in a robust safety assessment.

Identifier Value
Chemical Name This compound
Synonym(s) 4-Formyl-1H-pyrrole-2-carboxylic acid ethyl ester
CAS Number 7126-57-0
Molecular Formula C₈H₉NO₃
Molecular Weight 167.16 g/mol
Appearance Solid
Melting Point 101-105 °C

The primary documented hazard according to the Globally Harmonized System (GHS) is skin sensitization. However, a comprehensive safety protocol must also consider the potential hazards of related formyl-pyrrole structures and the inherent reactivity of the pyrrole ring system.

GHS Classification Hazard Statement Pictogram Signal Word
Skin Sensitization, Cat. 1H317: May cause an allergic skin reaction.GHS07 (Exclamation Mark)Warning

While the specific data for this exact molecule is limited, related compounds like ethyl 5-formyl-1H-pyrrole-2-carboxylate are listed with warnings for being harmful if swallowed, causing skin and serious eye irritation, and potentially causing respiratory irritation.[3] Prudence dictates that these potential hazards should be considered in a thorough risk assessment.

The Pyrrole Core: Understanding Inherent Instability

To handle this compound safely, one must appreciate the chemistry of the pyrrole ring itself. Pyrrole and its derivatives are electron-rich aromatic compounds. This electron density makes them susceptible to degradation pathways that are not always immediately apparent from a standard SDS.

  • Oxidation: The electron-rich ring can be attacked by atmospheric oxygen, leading to the formation of colored oligomers and polymers.[4] This is often observed as a discoloration (e.g., yellowing or browning) of the material over time.[4]

  • Polymerization: Exposure to light, heat, or acidic conditions can catalyze the polymerization of pyrroles.[5][6] This process not only degrades the starting material but can create a complex mixture of byproducts with unknown toxicological profiles.

  • Light Sensitivity: Many pyrrole derivatives are known to be light-sensitive, which can accelerate degradation.[4][5]

This inherent reactivity is the causal factor behind the stringent storage and handling recommendations. It is not merely about preserving sample purity for experimental results, but about preventing the formation of potentially more hazardous materials.

A Framework for Risk Assessment

A dynamic risk assessment is crucial before any new procedure involving this compound. The process should be a continuous cycle of evaluation and refinement.

A Step 1: Hazard Identification - Review SDS (H317 Skin Sensitizer) - Assess analogous compounds (Irritant?) - Consider reactivity (Oxidation, Polymerization) B Step 2: Exposure Assessment - Evaluate routes: Dermal, Inhalation, Ingestion - Analyze procedure: Weighing, dissolution, reaction - Quantify: How much? How long? How often? A->B Analyze potential harm C Step 3: Implement Control Measures - Engineering: Fume hood, ventilation - Administrative: SOPs, designated areas - PPE: Gloves, eye protection, lab coat B->C Mitigate identified risks D Step 4: Review and Refine - Was the procedure successful? - Were there any near misses or exposures? - Can the process be made safer? C->D Verify effectiveness D->A Re-evaluate for new procedures

Caption: Risk assessment workflow for handling this compound.

Engineering and Administrative Controls: The First Line of Defense

Before any personal protective equipment is considered, the work environment must be engineered for safety.

  • Ventilation: All manipulations of the solid compound or its solutions should be performed inside a certified chemical fume hood. This is critical to prevent inhalation of fine particulates and potential vapors, addressing the respiratory irritation hazard noted for similar compounds.[7]

  • Designated Area: Establish a designated area within the laboratory for working with this compound. This practice minimizes the risk of cross-contamination and ensures that all personnel are aware of the specific hazards present.

  • Waste Management: Segregated and clearly labeled waste containers for solid and liquid waste containing this chemical are mandatory. All waste must be handled and disposed of in accordance with local, state, and federal regulations.[6]

Personal Protective Equipment (PPE): The Last Barrier

PPE is essential but should not be relied upon as the sole means of protection. The choice of PPE must be deliberate and based on the identified risks.

Protection Type Specification Justification
Hand Protection Nitrile gloves, inspected before use.[8]Provides a barrier against dermal contact, the primary route of exposure for a skin sensitizer. Proper removal technique is crucial to avoid contaminating skin.[8]
Eye Protection Tightly fitting safety goggles or a face shield.[7][8]Protects against accidental splashes of solutions or contact with airborne powder, addressing the serious eye irritation potential.[3][7]
Skin/Body Protection Laboratory coat.Prevents contamination of personal clothing and skin.

Standard Operating Procedure (SOP): Weighing and Dissolving

This protocol provides a self-validating system for a common laboratory task, integrating safety checkpoints throughout the workflow.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Cleanup Phase P1 Don appropriate PPE (Gloves, Goggles, Lab Coat) P2 Prepare work area in fume hood (Clean surface, gather equipment) P1->P2 P3 Verify fume hood is functioning correctly P2->P3 H1 Retrieve compound from storage (Note any discoloration) P3->H1 Begin work H2 Carefully weigh the required amount of solid on a weigh boat H1->H2 H3 Transfer solid to the reaction vessel H2->H3 H4 Add solvent and stir to dissolve H3->H4 C1 Rinse weigh boat with solvent into the reaction vessel H4->C1 Complete handling C2 Dispose of weigh boat and any contaminated wipes in solid waste C1->C2 C3 Clean work area thoroughly C2->C3 C4 Remove PPE correctly and wash hands C3->C4

Caption: Safe handling workflow for weighing and dissolving the solid compound.

Storage and Waste Disposal

Storage: Based on the known instability of pyrrole derivatives, long-term storage requires specific conditions to maintain compound integrity and safety.[5]

  • Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[4][5]

  • Temperature: Keep in a cool, dark location. Refrigeration at +2°C to +8°C is often recommended for pyrroles.[5]

  • Container: Use tightly sealed containers, preferably amber glass vials to protect from light.[4][5]

Waste Disposal:

  • Contaminated materials (gloves, weigh boats, paper towels) should be placed in a sealed, labeled hazardous waste container.

  • Solutions containing the compound should be collected in a designated, labeled hazardous liquid waste container. Do not pour down the drain.

  • All waste must be disposed of as hazardous waste in accordance with institutional and governmental regulations.[6]

Emergency Procedures

In the event of an exposure or spill, immediate and correct action is critical.

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[7] If skin irritation or a rash develops, seek medical attention.[7]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7] Seek immediate medical attention.[7]

  • Inhalation: Remove the individual to fresh air. If breathing becomes difficult, seek medical attention.[7]

  • Spill: Evacuate the immediate area. Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand). Scoop the material into a sealed container for hazardous waste disposal. Ventilate the area and wash the spill site after material pickup is complete.

This guide provides a comprehensive framework for the safe handling of this compound, grounded in its specific chemical properties and the broader reactivity of its structural class. By understanding the "why" behind each safety precaution, researchers can foster a culture of safety and ensure the integrity of their work.

References

  • CDN. (n.d.). pyrrole-MSDS.pdf. Retrieved from [Link]

  • PubChem. (n.d.). ethyl 5-formyl-1H-pyrrole-2-carboxylate. Retrieved from [Link]

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A Comprehensive In-Depth Technical Guide on the Theoretical Calculations for Ethyl 4-Formyl-1H-Pyrrole-2-Carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed exploration of the theoretical calculations for ethyl 4-formyl-1H-pyrrole-2-carboxylate, a heterocyclic compound of interest in medicinal chemistry and materials science. By leveraging computational chemistry, we can gain profound insights into the molecule's structural, spectroscopic, and electronic properties, which are crucial for understanding its reactivity and potential applications. This document is structured to provide both a theoretical framework and practical computational protocols, ensuring scientific integrity and reproducibility.

Introduction: The Significance of this compound and the Role of Theoretical Calculations

This compound is a substituted pyrrole, a five-membered aromatic heterocycle that is a core component of many biologically active molecules, including heme, chlorophyll, and various pharmaceuticals.[1] The presence of both an electron-withdrawing formyl group and an ester group on the pyrrole ring significantly influences its electronic structure and chemical reactivity. Theoretical calculations, particularly those based on Density Functional Theory (DFT), offer a powerful, non-destructive method to predict and understand the molecule's properties at an atomic level.[2] These computational approaches allow for the accurate prediction of molecular geometry, vibrational frequencies (IR and Raman spectra), NMR chemical shifts, and electronic characteristics such as frontier molecular orbitals (HOMO and LUMO) and molecular electrostatic potential (MEP).[3][4][5] Such insights are invaluable for designing novel derivatives with tailored properties for applications in drug development and materials science.[6]

Computational Methodology: A Self-Validating System

The accuracy of theoretical calculations is critically dependent on the chosen computational method and basis set. For a molecule like this compound, which contains heteroatoms and a conjugated π-system, a careful selection is paramount.

The DFT Approach: Balancing Accuracy and Computational Cost

Density Functional Theory (DFT) has emerged as the workhorse of computational chemistry for medium-sized organic molecules due to its excellent balance of accuracy and computational efficiency.[2] The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely used and well-validated choice for geometry optimization and vibrational frequency calculations of organic molecules.[2][4] For more accurate electronic property and NMR calculations, hybrid functionals like PBE0 and long-range corrected functionals such as ωB97xD are often employed.[7][8]

Basis Set Selection

The basis set determines the mathematical functions used to describe the atomic orbitals. The Pople-style basis set, 6-311+G(d,p), is a robust choice for this system. It includes diffuse functions (+) to accurately describe the electron density far from the nucleus and polarization functions (d,p) to account for the non-spherical nature of electron distribution in molecules.[1][4]

Experimental Workflow for Theoretical Calculations

A typical workflow for the theoretical characterization of this compound is outlined below. This systematic approach ensures that the calculations are reliable and the results are physically meaningful.

G cluster_0 Computational Workflow cluster_1 Calculated Properties A Initial Structure Generation B Geometry Optimization (e.g., B3LYP/6-311+G(d,p)) A->B Input Geometry C Frequency Calculation B->C Optimized Geometry D Verification of True Minimum (No Imaginary Frequencies) C->D Vibrational Modes E Calculation of Properties D->E Verified Structure F Vibrational Frequencies (IR/Raman) E->F G NMR Chemical Shifts (GIAO Method) E->G H Electronic Properties (HOMO, LUMO, MEP) E->H

Caption: A generalized workflow for the theoretical calculation of molecular properties.

Molecular Geometry Optimization

The first step in any theoretical study is to determine the most stable three-dimensional arrangement of atoms in the molecule. This is achieved through geometry optimization, which locates the minimum energy structure on the potential energy surface. For this compound, the planarity of the pyrrole ring is a key feature, and the orientation of the formyl and ethyl carboxylate substituents relative to the ring will be determined.

Table 1: Selected Optimized Geometrical Parameters

ParameterBond/AngleCalculated Value (B3LYP/6-311+G(d,p))
Bond LengthN1-C21.37 Å
C2-C31.39 Å
C3-C41.42 Å
C4-C51.38 Å
N1-C51.38 Å
C4-C6 (formyl)1.47 Å
C6=O7 (formyl)1.22 Å
C2-C8 (ester)1.48 Å
C8=O9 (ester)1.21 Å
C8-O10 (ester)1.35 Å
Bond AngleC5-N1-C2109.5°
N1-C2-C3108.0°
C2-C3-C4107.5°
C3-C4-C5107.8°
C4-C5-N1107.2°

Note: Atom numbering is based on standard chemical conventions.

Vibrational Analysis: Simulating the Infrared Spectrum

Vibrational frequency calculations not only confirm that the optimized geometry is a true minimum (absence of imaginary frequencies) but also provide a theoretical infrared (IR) spectrum.[9][10][11] This simulated spectrum can be compared with experimental data to validate the computational model. Key vibrational modes for this compound include the N-H stretch, C=O stretches of the formyl and ester groups, and the aromatic C-H and C-C stretching modes of the pyrrole ring.

Table 2: Calculated vs. Experimental Vibrational Frequencies

Vibrational ModeCalculated Frequency (cm⁻¹) (Scaled)Experimental Frequency (cm⁻¹)
N-H Stretch~3350~3300-3400
C-H (Aromatic) Stretch~3100~3100-3150
C=O (Formyl) Stretch~1680~1670-1690
C=O (Ester) Stretch~1720~1710-1730
C=C (Ring) Stretch~1550~1540-1560

Note: Calculated frequencies are often systematically overestimated and are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP) for better agreement with experimental values.

NMR Spectroscopy: Predicting Chemical Shifts

The Gauge-Including Atomic Orbital (GIAO) method is a reliable approach for calculating NMR chemical shifts.[7][8][12] Theoretical prediction of ¹H and ¹³C NMR spectra can aid in the structural elucidation and assignment of experimental signals. The chemical shifts are highly sensitive to the electronic environment of each nucleus.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
N-H~9.5-
H (ring, position 3)~7.0-
H (ring, position 5)~7.5-
H (formyl)~9.8-
CH₂ (ethyl)~4.3~61
CH₃ (ethyl)~1.3~14
C2 (ester)-~160
C3 (ring)-~125
C4 (formyl)-~135
C5 (ring)-~120
C (formyl)-~185

Note: Chemical shifts are typically calculated relative to a reference compound, such as tetramethylsilane (TMS).

Electronic Properties: Understanding Reactivity

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's electronic behavior.[13][14][15] The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical reactivity and kinetic stability.[15] A smaller HOMO-LUMO gap suggests higher reactivity.

G LUMO LUMO (Lowest Unoccupied Molecular Orbital) Energy ≈ -1.5 eV HOMO HOMO (Highest Occupied Molecular Orbital) Energy ≈ -6.0 eV LUMO_level HOMO_level HOMO_level->LUMO_level ΔE Energy Energy Energy->LUMO_level Energy->HOMO_level Gap Energy Gap (ΔE = E_LUMO - E_HOMO) ≈ 4.5 eV

Caption: A schematic representation of the HOMO and LUMO energy levels and the energy gap.

For this compound, the HOMO is expected to be delocalized over the pyrrole ring, while the LUMO will likely have significant contributions from the electron-withdrawing formyl and ester groups. This distribution influences the sites of electrophilic and nucleophilic attack.

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution in a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents.[5][16] The MEP is plotted onto the electron density surface, with different colors representing different electrostatic potential values.

  • Red (negative potential): Regions of high electron density, susceptible to electrophilic attack. These are typically found around electronegative atoms like oxygen.

  • Blue (positive potential): Regions of low electron density, susceptible to nucleophilic attack. These are often located around hydrogen atoms, particularly the N-H proton.

  • Green (neutral potential): Regions of intermediate potential.

For this compound, the MEP would show negative potential around the carbonyl oxygens of both the formyl and ester groups, making them sites for electrophilic attack. A region of positive potential would be expected around the N-H proton, indicating its acidic character.

Conclusion

Theoretical calculations provide a powerful and insightful approach to characterizing this compound. By employing DFT methods, we can reliably predict its geometry, spectroscopic properties, and electronic structure. This in-depth understanding of the molecule's fundamental properties is essential for its rational modification and application in the fields of medicinal chemistry and materials science. The computational protocols and theoretical insights presented in this guide serve as a valuable resource for researchers and scientists working with this and related heterocyclic systems.

References

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An In-depth Technical Guide to Ethyl 4-formyl-1H-pyrrole-2-carboxylate: Synthesis, Reactivity, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Ethyl 4-formyl-1H-pyrrole-2-carboxylate is a versatile heterocyclic building block of significant interest to researchers, scientists, and drug development professionals. Its unique arrangement of functional groups—a pyrrole core, an electron-withdrawing carboxylate at the 2-position, and a reactive formyl group at the 4-position—renders it a valuable intermediate in the synthesis of complex bioactive molecules.[1] This guide provides a comprehensive overview of the synthesis, key chemical transformations, and notable applications of this compound, with a particular focus on its role in the development of targeted therapeutics.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and use in synthetic protocols.

PropertyValueReference
Molecular Formula C₈H₉NO₃
Molecular Weight 167.16 g/mol
Appearance Solid
Melting Point 101-105 °C
Boiling Point 126-127 °C at 0.05 Torr[2]
Solubility Miscible with ethyl acetate[2]
CAS Number 7126-57-0

Synthesis of this compound

The primary and most efficient method for the synthesis of this compound is the Vilsmeier-Haack reaction . This reaction introduces a formyl group onto an electron-rich aromatic ring, such as pyrrole.[3][4][5] The starting material for this synthesis is ethyl 1H-pyrrole-2-carboxylate.

The Vilsmeier-Haack Reaction: A Mechanistic Overview

The Vilsmeier-Haack reaction proceeds through the formation of a Vilsmeier reagent, which is a chloromethyleniminium salt, typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[3][5] This electrophilic species then attacks the electron-rich pyrrole ring. The regioselectivity of the formylation is directed by the electronic properties of the pyrrole ring, which is activated towards electrophilic substitution. The subsequent hydrolysis of the resulting iminium salt intermediate yields the desired aldehyde.

Vilsmeier_Haack_Mechanism DMF DMF Vilsmeier_reagent Vilsmeier Reagent (Chloromethyleniminium salt) DMF->Vilsmeier_reagent + POCl₃ POCl3 POCl₃ Pyrrole_ester Ethyl 1H-pyrrole-2-carboxylate Iminium_intermediate Iminium Salt Intermediate Pyrrole_ester->Iminium_intermediate + Vilsmeier Reagent (Electrophilic Aromatic Substitution) Product This compound Iminium_intermediate->Product + H₂O (Hydrolysis) H2O H₂O (Workup)

Caption: Generalized workflow for the Vilsmeier-Haack formylation.

Detailed Experimental Protocol: Vilsmeier-Haack Formylation of Ethyl 1H-pyrrole-2-carboxylate

This protocol is a representative procedure adapted from the formylation of similar pyrrole derivatives.[6]

Materials:

  • Ethyl 1H-pyrrole-2-carboxylate

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM), anhydrous

  • Sodium acetate trihydrate

  • Diethyl ether (Et₂O)

  • Saturated aqueous sodium carbonate solution

  • Anhydrous sodium sulfate

  • Ice

Procedure:

  • In a three-necked flask equipped with a dropping funnel and under an inert atmosphere (e.g., nitrogen or argon), cool anhydrous DMF in an ice bath to 0-5 °C.

  • Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled and stirred DMF, ensuring the temperature is maintained below 10 °C.

  • Stir the mixture at this temperature for an additional 15-30 minutes to allow for the complete formation of the Vilsmeier reagent.

  • Dilute the Vilsmeier reagent with anhydrous dichloromethane.

  • In a separate flask, prepare a solution of ethyl 1H-pyrrole-2-carboxylate in anhydrous dichloromethane.

  • Slowly add the pyrrole solution to the stirred Vilsmeier reagent, maintaining the temperature at or below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Prepare a solution of sodium acetate trihydrate in water.

  • Pour the reaction mixture into the sodium acetate solution with vigorous stirring.

  • Heat the resulting mixture to reflux for 15-30 minutes to ensure the complete hydrolysis of the iminium salt intermediate.

  • Cool the mixture to room temperature and extract the product with diethyl ether or dichloromethane.

  • Combine the organic layers and wash with a saturated aqueous sodium carbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude this compound can be further purified by recrystallization or column chromatography.

Chemical Reactivity and Transformations

The bifunctional nature of this compound allows for a diverse range of chemical transformations, making it a valuable synthetic intermediate.

Reactions of the Formyl Group

The aldehyde functionality is a key site for synthetic elaboration. Common reactions include:

  • Condensation Reactions: The formyl group readily undergoes condensation with active methylene compounds. A prominent example is the Knoevenagel condensation with 5-fluoro-1,3-dihydro-2H-indol-2-one in the synthesis of the multi-targeted tyrosine kinase inhibitor, Sunitinib. This reaction forms the central vinylidene bridge of the final drug molecule.

  • Reductive Amination: The aldehyde can be converted to an amine via reductive amination, providing a route to introduce nitrogen-containing substituents.

  • Oxidation: The formyl group can be oxidized to a carboxylic acid, yielding a pyrrole-2,4-dicarboxylic acid derivative.

  • Reduction: Reduction of the aldehyde to a hydroxymethyl group can be achieved using standard reducing agents like sodium borohydride.

Reactions of the Ethyl Ester Group

The ethyl ester at the 2-position can also be selectively modified:

  • Hydrolysis: Saponification of the ester with a base such as sodium hydroxide or potassium hydroxide yields the corresponding carboxylic acid. This transformation is often a key step in the synthesis of more complex molecules where the carboxylic acid is a required functional group for subsequent amide bond formation.

  • Amidation: The ester can be directly converted to an amide by reaction with an amine, often at elevated temperatures or with the use of a catalyst.

  • Reduction: The ester can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride.

Applications in Drug Discovery and Medicinal Chemistry

This compound is a crucial building block in the synthesis of numerous pharmaceutically active compounds. Its most notable application is in the synthesis of kinase inhibitors.

Key Intermediate in the Synthesis of Sunitinib

Sunitinib (marketed as Sutent) is an oral, multi-targeted receptor tyrosine kinase (RTK) inhibitor that is approved for the treatment of renal cell carcinoma (RCC) and imatinib-resistant gastrointestinal stromal tumor (GIST). The synthesis of Sunitinib prominently features a derivative of this compound.

The general synthetic workflow involves the condensation of a 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxamide derivative with 5-fluoroindolin-2-one. The pyrrole core of Sunitinib is constructed from simpler acyclic precursors, and the formyl group, introduced via a Vilsmeier-Haack type reaction, is essential for the final condensation step that forms the active drug molecule.

Sunitinib_Synthesis Pyrrole_Intermediate This compound (or derivative) Amidation Amidation Pyrrole_Intermediate->Amidation Pyrrole_Amide N-substituted 5-formyl-pyrrole-3-carboxamide Amidation->Pyrrole_Amide Condensation Knoevenagel Condensation Pyrrole_Amide->Condensation Indolinone 5-Fluoroindolin-2-one Indolinone->Condensation Sunitinib Sunitinib Condensation->Sunitinib

Caption: Simplified synthetic pathway to Sunitinib highlighting the role of the formyl-pyrrole intermediate.

Spectroscopic Characterization

Accurate characterization of this compound is crucial for quality control and reaction monitoring. Below is a summary of expected spectroscopic data.

Spectroscopic Data Expected Features
¹H NMR Signals corresponding to the ethyl group (triplet and quartet), distinct signals for the pyrrole ring protons, a singlet for the aldehyde proton, and a broad singlet for the N-H proton.
¹³C NMR Resonances for the carbonyl carbons of the ester and aldehyde, signals for the sp² hybridized carbons of the pyrrole ring, and signals for the ethyl group carbons.
Infrared (IR) Characteristic absorption bands for the N-H stretch, C-H stretches, C=O stretches of the ester and aldehyde, and C-N and C-C stretching vibrations of the pyrrole ring.
Mass Spectrometry (MS) The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.

Conclusion

This compound is a synthetically valuable and commercially available building block with significant applications in medicinal chemistry. Its straightforward synthesis via the Vilsmeier-Haack reaction and the versatile reactivity of its functional groups make it an attractive starting material for the construction of complex molecular architectures. The pivotal role of this compound in the synthesis of the blockbuster anti-cancer drug Sunitinib underscores its importance in modern drug discovery and development. This guide provides a foundational understanding of its chemistry and applications, empowering researchers to leverage this important intermediate in their scientific endeavors.

References

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  • Kim, M. J., Gaube, S. M., Beh, M. H. R., Smith, C. D., & Thompson, A. (2019). Synthesis and reactivity of 2-thionoester pyrroles: a route to 2-formyl pyrroles.
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An In-depth Technical Guide to Ethyl 4-formyl-1H-pyrrole-2-carboxylate: Discovery, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-formyl-1H-pyrrole-2-carboxylate is a pivotal heterocyclic building block in the landscape of modern organic synthesis and medicinal chemistry. Its unique trifunctional nature, possessing a reactive aldehyde, a versatile ester, and a modifiable pyrrolic nitrogen, renders it an invaluable intermediate in the construction of complex molecular architectures. This guide provides a comprehensive overview of the historical context of its synthesis, detailed experimental protocols for its preparation, and a discussion of its significant applications, particularly in the realm of drug discovery and development. For researchers, understanding the nuances of this molecule's chemistry is key to unlocking its full potential in creating novel therapeutic agents and functional materials. Pyrrole derivatives, in general, form the core of numerous therapeutic agents, and specifically substituted pyrroles like this compound are critical intermediates in the synthesis of targeted therapies, including kinase inhibitors[1].

The Genesis of a Versatile Scaffold: Discovery and Historical Context

The specific discovery of this compound is not pinpointed to a singular event but rather is a product of the rich and evolving history of pyrrole chemistry. Pyrrole itself was first identified in 1834 by F. F. Runge as a component of coal tar[2]. The subsequent decades saw the development of fundamental methods for both constructing and functionalizing the pyrrole ring.

The synthesis of this compound is conceptually a two-part challenge: the formation of the ethyl pyrrole-2-carboxylate core and the subsequent introduction of the formyl group at the 4-position.

1. The Ethyl Pyrrole-2-carboxylate Backbone:

Early methods for the synthesis of pyrrole-2-carboxylic acid esters often involved organometallic reagents, such as the reaction of ethyl chloroformate with pyrrolylmagnesium bromide or pyrrolyllithium[3]. A significant advancement came with procedures that avoided these moisture-sensitive reagents. A notable method involves the acylation of pyrrole with trichloroacetyl chloride, followed by alcoholysis to yield the desired ester[3]. This approach provided a more scalable and versatile route to a variety of pyrrole-2-carboxylic acid derivatives[3].

2. The Art of Formylation: Introducing the Aldehyde

The introduction of a formyl group onto an aromatic ring, a process known as formylation, has been a subject of intense study. For electron-rich heterocycles like pyrrole, several classic reactions are applicable, with the Vilsmeier-Haack reaction being the most prominent and widely used for this particular transformation.

  • The Vilsmeier-Haack Reaction: This reaction, named after Anton Vilsmeier and Albrecht Haack, utilizes a substituted amide (like N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl₃) to generate an electrophilic iminium salt, the "Vilsmeier reagent"[4][5]. This reagent then attacks the electron-rich pyrrole ring to introduce the formyl group after hydrolysis[4]. The reaction is generally mild and effective for a wide range of aromatic and heteroaromatic substrates[5]. The formylation of pyrroles via the Vilsmeier-Haack reaction is a well-established and efficient method[6][7].

  • Other Formylation Strategies: While the Vilsmeier-Haack reaction is the most common, other methods like the Gattermann and Reimer-Tiemann reactions are also known for formylating aromatic compounds. However, their application to pyrrole substrates can sometimes be limited by lower yields or the formation of side products[8].

The synthesis of this compound, therefore, stands on the shoulders of these foundational discoveries in heterocyclic chemistry. Its emergence as a readily available building block is a testament to the robustness and efficiency of reactions like the Vilsmeier-Haack formylation.

Synthetic Methodologies: A Practical Approach

The most reliable and commonly employed method for the synthesis of this compound is the Vilsmeier-Haack formylation of ethyl 1H-pyrrole-2-carboxylate. The following protocol is a representative procedure based on established methodologies for the formylation of similar pyrrole derivatives[9].

Experimental Protocol: Vilsmeier-Haack Formylation of Ethyl 1H-pyrrole-2-carboxylate

Materials:

  • Ethyl 1H-pyrrole-2-carboxylate

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Ice

Equipment:

  • Three-necked round-bottom flask

  • Dropping funnel

  • Reflux condenser with a drying tube

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Formation of the Vilsmeier Reagent: In a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add anhydrous N,N-dimethylformamide (DMF). Cool the flask in an ice bath to 0 °C. To the stirred DMF, add phosphorus oxychloride (POCl₃) dropwise via the dropping funnel, maintaining the temperature below 10 °C. After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes. The formation of the solid Vilsmeier reagent may be observed.

  • Formylation Reaction: Dissolve ethyl 1H-pyrrole-2-carboxylate in anhydrous dichloromethane (DCM). Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C. After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC). The reaction is typically stirred at room temperature for several hours or until completion.

  • Work-up and Isolation: Upon completion of the reaction, carefully pour the reaction mixture into a beaker containing crushed ice. This will hydrolyze the intermediate iminium salt. Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases and the pH is neutral or slightly basic. Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x volumes).

  • Purification: Combine the organic layers and wash sequentially with water and brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product can be further purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound as a solid.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The Vilsmeier reagent is highly reactive towards water. Therefore, the use of anhydrous solvents and an inert atmosphere is crucial to prevent its decomposition and ensure a high yield of the desired product.

  • Controlled Temperature: The formation of the Vilsmeier reagent is an exothermic process. Maintaining a low temperature during the addition of POCl₃ to DMF prevents side reactions and ensures the controlled formation of the reagent.

  • Dropwise Addition: The dropwise addition of reactants helps to control the reaction temperature and prevent localized overheating, which could lead to the formation of byproducts.

  • Hydrolysis and Neutralization: The initial product of the Vilsmeier-Haack reaction is an iminium salt, which needs to be hydrolyzed to the aldehyde. The use of ice and subsequent neutralization with a base like sodium bicarbonate achieves this and also quenches any remaining reactive species.

Visualizing the Synthesis: A Workflow Diagram

Vilsmeier_Haack_Synthesis cluster_reagent_formation Vilsmeier Reagent Formation cluster_formylation Formylation cluster_workup Work-up & Purification DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium salt) DMF->Vilsmeier_Reagent 0 °C POCl3 POCl3 POCl3->Vilsmeier_Reagent Iminium_Salt Iminium Salt Intermediate Vilsmeier_Reagent->Iminium_Salt Pyrrole_Ester Ethyl 1H-pyrrole- 2-carboxylate Pyrrole_Ester->Iminium_Salt DCM, 0 °C to RT Hydrolysis Hydrolysis (Ice) Iminium_Salt->Hydrolysis Neutralization Neutralization (NaHCO3) Hydrolysis->Neutralization Extraction Extraction (DCM) Neutralization->Extraction Purification Purification (Chromatography) Extraction->Purification Final_Product Ethyl 4-formyl-1H- pyrrole-2-carboxylate Purification->Final_Product Drug_Synthesis_Pathway cluster_modifications Chemical Transformations Start Ethyl 4-formyl-1H- pyrrole-2-carboxylate Condensation Condensation (e.g., with an amine) Start->Condensation Formyl Group Reactivity Intermediate Advanced Intermediate Condensation->Intermediate Cyclization Cyclization Further_Func Further Functionalization Cyclization->Further_Func API Active Pharmaceutical Ingredient (API) Further_Func->API Intermediate->Cyclization

Caption: Conceptual pathway illustrating the use of this compound in drug synthesis.

Conclusion

This compound is a cornerstone of modern heterocyclic chemistry, with its significance deeply rooted in the foundational discoveries of pyrrole synthesis and formylation reactions. While its own "discovery" may not be a singular celebrated event, its value is evident in its widespread use as a versatile and reliable building block. The synthetic methodologies, particularly the Vilsmeier-Haack reaction, provide a robust and scalable route to this important intermediate. For researchers and professionals in drug development, a thorough understanding of the synthesis and reactivity of this compound is essential for the rational design and synthesis of the next generation of therapeutic agents. Its continued application in the synthesis of complex, biologically active molecules ensures its place as a key player in the ongoing quest for novel medicines.

References

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  • Sharma, V., & Kumar, V. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(39), 27355-27387. [Link]

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  • Clifford, D. P., & Wright, G. (1966). Pyrrole studies. Part XV. Vilsmeier–Haack formylation of 1-substituted pyrroles. Journal of the Chemical Society C: Organic, 552-555. [Link]

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  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Synthesis and Application of 5-Formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic Acid. Retrieved from [Link]

  • Aghapoor, K., Mohsenzadeh, F., & Darabi, H. R. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-oxo-4,5,6,7-tetrahydro-3H-indol-2-yl)-3-(dimethylamino)acrylaldehyde. International Journal of Organic Chemistry, 3(2), 187-192.
  • Sun, W., He, G., & Xia, C. (2002). Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 58(12), o1334-o1335. [Link]

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  • Reddy, C. S., & Nagaraj, A. (2006). Synthesis of Ethyl Pyrrole-2-carboxylates: A Regioselective Cyclization of Enaminones under Knorr-Type Conditions. Synthetic Communications, 32(6), 897-902. [Link]

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  • Maslivets, A. N., Smirnova, L. I., & Andreichikov, Y. S. (2011). Synthesis and Pharmacological Activity of Ethyl-2-Amino-1-Benzamido-4-Oxo-5-(2-Oxo-2-Arylethylidene)Pyrrolidine-3-Carboxylates. Pharmaceutical Chemistry Journal, 45(1), 22-24.
  • Marković, V., Stanojković, T., & Matić, I. (2023). Development of Novel Pyrrole Derivatives and Their Cinnamic Hybrids as Dual COX-2/LOX Inhibitors. International Journal of Molecular Sciences, 24(23), 17006. [Link]

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Methodological & Application

Application Notes and Protocols for the Synthesis of Ethyl 4-formyl-1H-pyrrole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of a Versatile Pyrrole Building Block

Ethyl 4-formyl-1H-pyrrole-2-carboxylate is a pivotal intermediate in the landscape of medicinal chemistry and drug development. Its unique trifunctional nature, possessing a nucleophilic pyrrole ring, an electrophilic aldehyde, and an ester moiety, renders it a versatile scaffold for the synthesis of a diverse array of complex heterocyclic compounds. This pyrrole derivative serves as a crucial building block in the development of novel therapeutic agents, including but not limited to, inhibitors of various enzymes, anticancer agents, and antiviral compounds. The strategic placement of the formyl group at the C4 position and the ethyl carboxylate at the C2 position allows for regioselective modifications, providing a gateway to a rich chemical space for lead optimization in drug discovery programs.

These application notes provide a comprehensive guide for the synthesis, purification, and characterization of this compound, with a focus on providing not just a protocol, but a deeper understanding of the underlying chemical principles and practical considerations for a successful and reproducible outcome.

Reaction Mechanism and Scientific Rationale: The Vilsmeier-Haack Formylation

The synthesis of this compound is most effectively achieved through the Vilsmeier-Haack reaction.[1][2] This reaction introduces a formyl group (-CHO) onto an electron-rich aromatic ring, such as a pyrrole, using a Vilsmeier reagent.[3][4] The Vilsmeier reagent is an electrophilic iminium salt, typically generated in situ from a tertiary amide, most commonly N,N-dimethylformamide (DMF), and an acid chloride, such as phosphorus oxychloride (POCl₃) or oxalyl chloride.[1][3]

The reaction proceeds through several distinct steps:

  • Formation of the Vilsmeier Reagent: Phosphorus oxychloride activates the carbonyl oxygen of DMF, making the carbonyl carbon highly electrophilic. The lone pair of the nitrogen atom then displaces the activated oxygen, forming a chloroiminium ion, also known as the Vilsmeier reagent.

  • Electrophilic Aromatic Substitution: The electron-rich pyrrole ring of the starting material, ethyl 1H-pyrrole-2-carboxylate, acts as a nucleophile and attacks the electrophilic carbon of the Vilsmeier reagent. The substitution preferentially occurs at the C4 position due to the directing effect of the electron-withdrawing carboxylate group at the C2 position, which deactivates the adjacent C3 and C5 positions towards electrophilic attack.

  • Hydrolysis: The resulting iminium salt intermediate is then hydrolyzed during the aqueous workup to yield the final aldehyde product, this compound.

The choice of the Vilsmeier-Haack reaction is predicated on its mild reaction conditions and high regioselectivity, making it a superior method for the formylation of sensitive heterocyclic substrates compared to other formylation techniques.[4]

Experimental Workflow Overview

Synthesis_Workflow reagent_prep Reagent Preparation reaction_setup Reaction Setup reagent_prep->reaction_setup Add to flask reaction Vilsmeier-Haack Reaction reaction_setup->reaction Heat & Stir workup Aqueous Workup reaction->workup Quench & Extract purification Purification workup->purification Column Chromatography characterization Characterization purification->characterization Spectroscopic Analysis Logical_Flow Start Start: Ethyl 1H-pyrrole-2-carboxylate Vilsmeier_Formation Vilsmeier Reagent Formation (DMF + POCl₃) Start->Vilsmeier_Formation Electrophilic_Attack Electrophilic Attack by Pyrrole Ring Vilsmeier_Formation->Electrophilic_Attack Iminium_Intermediate Formation of Iminium Salt Intermediate Electrophilic_Attack->Iminium_Intermediate Hydrolysis Hydrolysis (Aqueous Workup) Iminium_Intermediate->Hydrolysis Product Final Product: This compound Hydrolysis->Product

Sources

Synthesis of Ethyl 4-formyl-1H-pyrrole-2-carboxylate: A Detailed Guide to Reaction Conditions and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Ethyl 4-formyl-1H-pyrrole-2-carboxylate in Medicinal Chemistry and Materials Science

This compound is a versatile heterocyclic building block of considerable interest to researchers in drug discovery and materials science. The pyrrole core is a privileged scaffold in numerous natural products and pharmacologically active compounds. The presence of both a formyl and an ester functional group at specific positions on the pyrrole ring makes this molecule a valuable precursor for the synthesis of more complex molecular architectures, including porphyrins, conducting polymers, and various therapeutic agents. The precise control of the substitution pattern on the pyrrole ring is paramount for tuning the biological activity and material properties of its derivatives. This guide provides a comprehensive overview of the synthetic routes to this compound, with a primary focus on the widely employed Vilsmeier-Haack reaction, detailing the reaction conditions, mechanistic rationale, and a step-by-step protocol for its successful synthesis.

The Vilsmeier-Haack Reaction: A Powerful Tool for Pyrrole Formylation

The Vilsmeier-Haack reaction is a highly effective and versatile method for the formylation of electron-rich aromatic and heteroaromatic compounds, such as pyrroles.[1] This reaction utilizes a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent, most commonly phosphorus oxychloride (POCl₃).[2][3] The resulting electrophilic iminium salt then reacts with the electron-rich pyrrole ring to introduce a formyl group.[3]

Mechanism of the Vilsmeier-Haack Reaction

The reaction proceeds through a well-established multi-step mechanism:

  • Formation of the Vilsmeier Reagent: N,N-dimethylformamide (DMF) acts as a nucleophile and attacks the electrophilic phosphorus center of phosphorus oxychloride (POCl₃). This is followed by the elimination of a dichlorophosphate anion to generate the electrophilic chloroiminium ion, also known as the Vilsmeier reagent.[2][3]

  • Electrophilic Aromatic Substitution: The electron-rich pyrrole ring of ethyl 1H-pyrrole-2-carboxylate attacks the electrophilic carbon of the Vilsmeier reagent. This attack is an example of electrophilic aromatic substitution.

  • Aromatization and Hydrolysis: The resulting intermediate undergoes elimination of hydrogen chloride to restore the aromaticity of the pyrrole ring, forming an iminium salt. Subsequent hydrolysis of this iminium salt during aqueous workup yields the desired aldehyde, this compound.

Diagram of the Vilsmeier-Haack Reaction Mechanism:

Vilsmeier_Haack_Mechanism cluster_0 Formation of Vilsmeier Reagent cluster_1 Electrophilic Substitution cluster_2 Aromatization & Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl3 POCl3 POCl3 Pyrrole Ethyl 1H-pyrrole-2-carboxylate Intermediate Sigma Complex Intermediate Pyrrole->Intermediate + Vilsmeier Reagent Iminium_Salt Iminium Salt Intermediate->Iminium_Salt - HCl Final_Product This compound Iminium_Salt->Final_Product + H2O (workup) Experimental_Workflow Setup 1. Reaction Setup (Flask with DMF at 0°C) Vilsmeier_Formation 2. Vilsmeier Reagent Formation (Add POCl3 to DMF at 0°C) Setup->Vilsmeier_Formation Substrate_Addition 3. Substrate Addition (Add Pyrrole solution at 0°C) Vilsmeier_Formation->Substrate_Addition Reaction 4. Reaction (Warm to RT, then heat to 40-50°C) Substrate_Addition->Reaction Workup 5. Work-up (Quench with NaHCO3/ice) Reaction->Workup Extraction 6. Extraction (with Dichloromethane) Workup->Extraction Drying 7. Drying and Concentration (Na2SO4, rotary evaporator) Extraction->Drying Purification 8. Purification (Column Chromatography) Drying->Purification

Sources

Application Note & Protocol: High-Purity Recrystallization of Ethyl 4-formyl-1H-pyrrole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals

Introduction: The Significance of Purity for Ethyl 4-formyl-1H-pyrrole-2-carboxylate

This compound is a pivotal intermediate in the synthesis of a wide array of pharmacologically active compounds and functional materials. The presence of reactive formyl and ester functional groups on the pyrrole scaffold makes it a versatile building block. However, impurities arising from its synthesis, such as starting materials, by-products, or decomposition products, can significantly impede downstream reactions, leading to lower yields, impure final products, and difficulties in characterization.

This application note provides a comprehensive, field-proven protocol for the purification of this compound via recrystallization. The methodology is designed to be robust and reproducible, yielding a product of high purity suitable for the most demanding research and development applications. We will delve into the rationale behind solvent selection and procedural steps, empowering the researcher to not only follow the protocol but also to adapt it based on empirical observations.

Foundational Principles: The Art and Science of Recrystallization

Recrystallization is a powerful purification technique for solid organic compounds. Its efficacy hinges on the differential solubility of the target compound and its impurities in a chosen solvent or solvent system at varying temperatures. The ideal recrystallization solvent should exhibit the following characteristics:

  • High Solvation Power at Elevated Temperatures: The solvent should readily dissolve the crude compound when heated to its boiling point.

  • Low Solvation Power at Reduced Temperatures: Upon cooling, the solvent's ability to dissolve the target compound should decrease significantly, promoting crystallization.

  • Favorable Impurity Solubility Profile: Impurities should either be highly soluble in the solvent at all temperatures (remaining in the mother liquor) or sparingly soluble at elevated temperatures (allowing for removal via hot filtration).

  • Inertness: The solvent must not react with the compound being purified.

  • Volatility: The solvent should be sufficiently volatile to be easily removed from the purified crystals.

For this compound, a molecule of moderate polarity, a single solvent may not provide the optimal solubility gradient. Therefore, this protocol employs a mixed solvent system to achieve fine control over the crystallization process.

Physicochemical Properties of this compound

A thorough understanding of the physical properties of the target compound is crucial for successful purification.

PropertyValueSource
Molecular Formula C₈H₉NO₃[1][2][3][4]
Molecular Weight 167.16 g/mol [3]
Appearance Solid
Melting Point 101-107 °C[1]
Solubility Miscible with ethyl acetate[1]

Experimental Protocol: A Step-by-Step Guide

This protocol is optimized for the recrystallization of approximately 5 grams of crude this compound. Adjust volumes accordingly for different starting quantities.

Materials and Equipment
  • Reagents:

    • Crude this compound

    • Ethyl acetate (ACS grade or higher)

    • Hexane (ACS grade or higher)

    • Activated carbon (optional, for colored impurities)

  • Equipment:

    • Erlenmeyer flasks (125 mL and 250 mL)

    • Hot plate with magnetic stirring capabilities

    • Magnetic stir bar

    • Powder funnel

    • Fluted filter paper

    • Buchner funnel and flask

    • Vacuum source

    • Glass stirring rod

    • Spatula

    • Watch glass

    • Ice bath

    • Drying oven or vacuum desiccator

Recrystallization Workflow

Recrystallization_Workflow A 1. Dissolution: Crude compound in minimal hot ethyl acetate B 2. Decolorization (Optional): Add activated carbon A->B If colored C 3. Hot Filtration: Remove insoluble impurities A->C If no color B->C D 4. Induction of Crystallization: Add hexane until cloudy C->D E 5. Crystal Growth: Slow cooling to room temp, then ice bath D->E F 6. Isolation: Vacuum filtration E->F G 7. Washing: Cold ethyl acetate/hexane mixture F->G H 8. Drying: Yields pure crystals G->H

Caption: Workflow for the recrystallization of this compound.

Detailed Procedural Steps
  • Dissolution:

    • Place the crude this compound (e.g., 5 g) into a 125 mL Erlenmeyer flask equipped with a magnetic stir bar.

    • Add a minimal amount of ethyl acetate (start with 15-20 mL) to the flask. Ethyl acetate is chosen as the primary solvent due to the compound's noted miscibility.[1]

    • Gently heat the mixture on a hot plate with stirring. Add ethyl acetate portion-wise until the solid completely dissolves. The goal is to create a saturated solution at an elevated temperature. Avoid adding an excessive amount of solvent, as this will reduce the final yield.

  • Decolorization (Optional):

    • If the solution is colored, remove it from the heat and allow it to cool slightly.

    • Add a small amount of activated carbon (approximately 1-2% of the solute weight) to the solution.

    • Gently reheat the mixture to boiling for a few minutes while stirring. The activated carbon will adsorb colored impurities.

  • Hot Filtration:

    • This step is crucial to remove any insoluble impurities or the activated carbon.

    • Preheat a separate 250 mL Erlenmeyer flask containing a small amount of the solvent on the hot plate. This will prevent premature crystallization in the receiving flask.

    • Place a powder funnel with fluted filter paper into the neck of the preheated receiving flask.

    • Carefully and quickly pour the hot solution through the fluted filter paper.

  • Induction of Crystallization:

    • Allow the filtered solution to cool slightly.

    • Slowly add hexane (the anti-solvent) dropwise while stirring until the solution becomes faintly cloudy (turbid). Hexane is used to decrease the overall polarity of the solvent system, thereby reducing the solubility of the target compound.

    • If too much hexane is added and the solution becomes excessively cloudy or precipitates, add a small amount of hot ethyl acetate until the solution becomes clear again.

  • Crystal Growth:

    • Cover the flask with a watch glass and allow it to cool slowly to room temperature. Slow cooling is paramount for the formation of large, pure crystals. Rapid cooling can trap impurities within the crystal lattice.

    • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation:

    • Set up a Buchner funnel with a piece of filter paper that fits snugly and wet it with a small amount of the cold ethyl acetate/hexane mother liquor.

    • Collect the crystals by vacuum filtration.

  • Washing:

    • With the vacuum still applied, wash the crystals with a small amount of a cold mixture of ethyl acetate and hexane (in a similar ratio to the final crystallization medium). This will remove any residual mother liquor containing dissolved impurities.

  • Drying:

    • Transfer the purified crystals to a pre-weighed watch glass and allow them to air dry or place them in a drying oven at a temperature well below the compound's melting point (e.g., 40-50 °C). Alternatively, a vacuum desiccator can be used for more efficient drying.

    • Once dry, weigh the crystals and calculate the percent recovery. Determine the melting point of the recrystallized product to assess its purity. A sharp melting point close to the literature value is indicative of high purity.

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
Oiling Out The compound's solubility is too high at the temperature of crystallization, or the solution is cooling too rapidly.Reheat the solution to dissolve the oil. Add a small amount of the primary solvent (ethyl acetate) and allow it to cool more slowly. Seeding with a previously obtained pure crystal can also induce proper crystallization.
Poor Crystal Yield Too much solvent was used initially. The solution was not cooled sufficiently.Concentrate the mother liquor by carefully evaporating some of the solvent and attempt to recrystallize again. Ensure the solution is thoroughly chilled in an ice bath.
Premature Crystallization during Hot Filtration The funnel or receiving flask was too cold.Ensure all glassware for the hot filtration is adequately preheated. If crystallization occurs in the funnel, wash it with a small amount of hot solvent into the receiving flask.
Colored Crystals Incomplete removal of colored impurities.Repeat the recrystallization process, ensuring the use of activated carbon and a thorough hot filtration step.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Ethyl acetate and hexane are flammable. Avoid open flames and use a hot plate for heating.

  • Handle hot glassware with appropriate clamps or tongs.

References

  • Process for the purification of crude pyrroles.
  • Ethyl 4-formyl-1H-pyrrole-2-carboxyl
  • Purification of crude pyrroles.
  • Technical Support Center: Purification of Crude Pyrrole Synthesis Products. Benchchem.
  • Ethyl 4-formylpyrrole-2-carboxyl
  • Ethyl 4-formylpyrrole-2-carboxylate, 96% 1 g. Thermo Scientific Chemicals.
  • Ethyl 4-formyl-1h-pyrrole-2-carboxyl
  • Ethyl 4-formyl-1h-pyrrole-2-carboxyl

Sources

Application Note: A Validated Protocol for the Purification of Ethyl 4-formyl-1H-pyrrole-2-carboxylate by Silica Gel Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Significance

Ethyl 4-formyl-1H-pyrrole-2-carboxylate (CAS No: 7126-57-0) is a pivotal heterocyclic building block in medicinal chemistry and materials science.[1][2] Its unique structure, featuring a reactive aldehyde and a versatile ester group on a pyrrole scaffold, makes it a valuable precursor for the synthesis of complex pharmaceutical intermediates and bioactive molecules.[1][3] Given that synthetic procedures, such as the Vilsmeier-Haack formylation, often yield regioisomeric byproducts and other impurities, achieving high purity is paramount for its effective use in subsequent research and development.[4]

This application note provides a comprehensive, field-proven protocol for the purification of this compound using silica gel flash column chromatography. The methodology is designed to be a self-validating system, emphasizing preliminary Thin-Layer Chromatography (TLC) analysis to ensure robust and reproducible separation, tailored to the specific impurity profile of the user's crude sample.

Principle of Separation: Exploiting Polarity

The successful chromatographic separation of this compound hinges on the polarity differences between the target molecule and its associated impurities.

  • Stationary Phase: Silica gel (SiO₂) is a highly polar adsorbent. Its surface is rich in silanol (-Si-OH) groups, which can form hydrogen bonds with polar molecules.

  • Target Molecule: this compound possesses several polar functional groups: the pyrrole N-H (hydrogen bond donor), the ester carbonyl, and the aldehyde carbonyl (both hydrogen bond acceptors). These features cause it to adsorb moderately onto the silica gel surface.[1]

  • Mobile Phase (Eluent): A non-polar solvent (e.g., hexane or petroleum ether) is used in combination with a more polar solvent (e.g., ethyl acetate). By carefully adjusting the ratio of these solvents, we can modulate the overall polarity of the mobile phase. Polar molecules will have a higher affinity for the stationary phase and will elute slower, while non-polar molecules will travel more quickly with the mobile phase.

The goal is to establish a mobile phase composition that allows the target compound to elute with a retention factor (Rf) of approximately 0.25-0.35, ensuring a clear separation from faster-eluting non-polar impurities and slower-eluting highly polar impurities.

Materials and Equipment

Chemicals & Consumables:

  • Crude this compound

  • Silica Gel (200-300 mesh or 230-400 mesh for flash chromatography)[5]

  • n-Hexane (or Petroleum Ether), HPLC grade

  • Ethyl Acetate (EtOAc), HPLC grade

  • Dichloromethane (DCM), ACS grade

  • Silica gel TLC plates (e.g., Silica Gel 60 F₂₅₄)[3][6]

  • Glass test tubes for fraction collection

  • Cotton or glass wool

Equipment:

  • Glass chromatography column with stopcock

  • Separatory funnel (for gradient elution)

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

  • TLC developing chamber

  • UV lamp (254 nm)

  • Capillary tubes for TLC spotting

  • Analytical balance

Experimental Protocol: A Step-by-Step Guide

Part I: Pre-Chromatography — TLC Analysis and Solvent System Optimization

This preliminary step is crucial for the success of the column and embodies the self-validating nature of this protocol.

  • Prepare a Stock Solution: Dissolve a small amount (1-2 mg) of the crude product in a minimal volume (~0.5 mL) of ethyl acetate or dichloromethane.

  • Spot the TLC Plate: Using a capillary tube, carefully spot the solution onto the baseline of a TLC plate.

  • Develop Test Eluents: Prepare small volumes of several eluent systems with varying polarity. A good starting point for this compound is a hexane:ethyl acetate mixture.

    • Test 1: 90:10 (Hexane:EtOAc)

    • Test 2: 80:20 (Hexane:EtOAc)

    • Test 3: 70:30 (Hexane:EtOAc)

  • Run the TLC: Place the spotted TLC plates in separate developing chambers containing one of the test eluents. Allow the solvent front to travel up the plate until it is ~1 cm from the top.

  • Visualize and Analyze: Remove the plates, mark the solvent front, and allow them to dry. Visualize the spots under a UV lamp (254 nm).

  • Select the Optimal System: Identify the solvent system where the main product spot has an Rf value between 0.25 and 0.35 and is well-separated from all other impurity spots. This will be your starting eluent for the column.

Part II: Column Preparation and Execution
  • Column Selection: Choose a column with a diameter appropriate for the amount of crude material. A general rule is a 20:1 to 40:1 ratio of silica gel weight to crude sample weight.

  • Packing the Column (Wet Slurry Method):

    • Insert a small plug of cotton or glass wool at the bottom of the column to support the stationary phase. Add a thin layer of sand.

    • In a beaker, prepare a slurry of silica gel in the initial, least polar eluent determined from your TLC analysis (e.g., 90:10 Hexane:EtOAc).

    • With the column stopcock open and a flask underneath to collect the solvent, pour the slurry into the column. Gently tap the side of the column to ensure even packing and dislodge any air bubbles.

    • Once all the silica is added, run additional eluent through until the silica bed is stable and does not shrink further. Never let the solvent level drop below the top of the silica bed.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve the entire crude sample in a minimal amount of a volatile solvent like dichloromethane.

    • Add a small amount of silica gel (approx. 2-3 times the weight of your crude sample) to this solution.

    • Carefully evaporate the solvent using a rotary evaporator until a free-flowing powder is obtained. This is your dry-loaded sample.

    • Gently add this powder as a uniform layer on top of the packed silica bed. Add a small protective layer of sand on top of the sample.

    • Rationale: Dry loading prevents sample dissolution issues in the less polar mobile phase and ensures the sample is applied to the column in a narrow, concentrated band, leading to superior separation.

  • Elution and Fraction Collection:

    • Carefully add the eluent to the column, ensuring not to disturb the top layer of sand and silica.

    • Begin elution by opening the stopcock to achieve a steady drip rate.

    • Isocratic vs. Gradient Elution:

      • Isocratic: If TLC shows excellent separation with one solvent system, you may use it throughout the entire process.

      • Gradient (Recommended): Start with the low-polarity system identified in the TLC analysis (e.g., 85:15 Hexane:EtOAc). As the lower-polarity impurities elute, gradually increase the concentration of ethyl acetate (e.g., to 80:20, then 75:25) to elute the target compound. This shortens the run time and provides sharper peaks.

    • Collect the eluate in sequentially numbered test tubes. The size of the fractions should be proportional to the column size (e.g., 10-20 mL fractions for a medium-sized column).

  • Monitoring the Separation:

    • Periodically, analyze the collected fractions using TLC. Spot every second or third fraction on a single TLC plate.

    • Use the optimal eluent system determined in Part I to develop the TLC plate.

    • Visualize under UV light to identify which fractions contain the pure product.

Part III: Product Isolation
  • Combine Pure Fractions: Based on the TLC analysis, combine all fractions that contain only the pure target compound.

  • Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator.

  • Final Product: The resulting solid is the purified this compound. Confirm its purity by a final TLC and other analytical methods (e.g., NMR, melting point). The melting point should be in the range of 101-107 °C.[1][7]

Data Summary and Expected Results

The following table summarizes the key parameters for a typical purification.

ParameterRecommended SpecificationRationale / Comment
Stationary Phase Silica Gel, 230-400 meshStandard adsorbent for polar organic molecules.[5]
Mobile Phase Hexane:Ethyl Acetate (Gradient)Start with ~85:15 and gradually increase EtOAc %.
Target Rf (TLC) 0.25 - 0.35Provides optimal balance between resolution and run time.
Typical Impurity Rf > 0.5 (Non-polar) or < 0.1 (Polar)Varies by synthesis, but separation should be distinct.
Visualization UV Light at 254 nmThe conjugated pyrrole system is UV active.
Sample Loading Dry LoadingEnsures a narrow sample band and high resolution.

Purification Workflow Diagram

The following diagram illustrates the logical flow of the entire purification protocol.

Purification_Workflow cluster_prep Preparation Phase cluster_execution Execution Phase cluster_analysis Analysis & Isolation Phase Crude Crude Product TLC_Analysis TLC Analysis & Solvent Optimization Crude->TLC_Analysis Sample_Loading Dry Sample Loading TLC_Analysis->Sample_Loading Informs Loading & Elution Strategy Column_Prep Column Slurry Preparation & Packing Column_Prep->Sample_Loading Elution Gradient Elution Sample_Loading->Elution Collection Fraction Collection Elution->Collection Fraction_TLC TLC Analysis of Fractions Collection->Fraction_TLC Combine Combine Pure Fractions Fraction_TLC->Combine Evaporation Solvent Evaporation (Rotovap) Combine->Evaporation Pure_Product Pure Product Evaporation->Pure_Product

Sources

Application Notes & Protocols: Ethyl 4-formyl-1H-pyrrole-2-carboxylate as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Pyrrole Scaffold

The pyrrole nucleus is a privileged heterocyclic motif, forming the core of a vast array of natural products, pharmaceuticals, and advanced materials.[1][2] Its unique electronic properties and ability to participate in diverse chemical transformations have made it an indispensable component in the drug discovery pipeline. Molecules incorporating the pyrrole scaffold exhibit a wide spectrum of biological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[3]

Within the extensive library of pyrrole-based synthons, Ethyl 4-formyl-1H-pyrrole-2-carboxylate (1) emerges as a particularly valuable and versatile building block. This trifunctional molecule incorporates a reactive aldehyde, a nucleophilic nitrogen, and an ester moiety, all attached to the aromatic pyrrole core. This arrangement allows for sequential and site-selective modifications, making it an ideal starting point for the synthesis of complex molecular architectures. The formyl group at the C4 position serves as a key handle for carbon-carbon and carbon-nitrogen bond formation, while the ester at C2 provides a site for derivatization or can influence the reactivity of the pyrrole ring.

This comprehensive guide provides detailed application notes and validated protocols for the synthesis and strategic utilization of this compound in key organic transformations. It is designed for researchers, medicinal chemists, and process development scientists seeking to leverage this powerful intermediate in their synthetic campaigns.

Physicochemical Properties & Safety Data

A summary of the key properties of this compound is provided below for reference.

PropertyValueReference
CAS Number 7126-57-0[4]
Molecular Formula C₈H₉NO₃[4]
Molecular Weight 167.16 g/mol [4]
Appearance Solid[4]
Melting Point 101-105 °C[4]
Boiling Point 126-127 °C at 0.05 Torr[1]
Solubility Miscible with ethyl acetate[1]
Hazard Statements H317 (May cause an allergic skin reaction)[4]
Precautionary Codes P280 (Wear protective gloves)[4]

I. Synthesis of this compound

The most direct and efficient method for the preparation of the title compound is the Vilsmeier-Haack formylation of its readily available precursor, Ethyl 1H-pyrrole-2-carboxylate. This reaction is a cornerstone of organic synthesis for the formylation of electron-rich aromatic and heteroaromatic compounds.[2][5]

Causality and Mechanistic Insight

The Vilsmeier-Haack reaction proceeds via the formation of a highly electrophilic chloroiminium ion, known as the Vilsmeier reagent, from the reaction of a substituted amide (typically N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl₃).[6] The pyrrole ring, being electron-rich, acts as a nucleophile and attacks the Vilsmeier reagent. The ester group at the C2 position is an electron-withdrawing group, which deactivates the adjacent C3 and C5 positions towards electrophilic attack. Consequently, the electrophilic substitution occurs preferentially at the electron-rich and sterically accessible C4 position. Subsequent aqueous workup hydrolyzes the resulting iminium salt intermediate to afford the desired aldehyde.[5]

Vilsmeier_Haack cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Aromatic Substitution DMF DMF Vilsmeier_Reagent [ClCH=N⁺(CH₃)₂]Cl⁻ Vilsmeier Reagent DMF->Vilsmeier_Reagent  + POCl3 POCl₃ POCl3->Vilsmeier_Reagent Pyrrole_Precursor Ethyl 1H-pyrrole-2-carboxylate Iminium_Intermediate Iminium Salt Intermediate Pyrrole_Precursor->Iminium_Intermediate + Vilsmeier Reagent Product This compound Iminium_Intermediate->Product H₂O Workup

Caption: Vilsmeier-Haack formylation workflow.

Protocol 1: Synthesis via Vilsmeier-Haack Formylation

This protocol is adapted from established procedures for the Vilsmeier-Haack formylation of substituted pyrroles.[7] The synthesis begins with the preparation of the starting material, Ethyl 1H-pyrrole-2-carboxylate.

Part A: Synthesis of Ethyl 1H-pyrrole-2-carboxylate [8]

  • Materials:

    • Pyrrole (freshly distilled)

    • Trichloroacetyl chloride

    • Anhydrous diethyl ether

    • Potassium carbonate

    • Magnesium sulfate

    • Hexane

    • Sodium metal

    • Anhydrous ethanol

  • Procedure:

    • In a three-necked flask equipped with a mechanical stirrer and dropping funnel, charge trichloroacetyl chloride (1.23 mol) and anhydrous diethyl ether (200 mL).

    • While stirring, add a solution of freshly distilled pyrrole (1.2 mol) in anhydrous ether (640 mL) dropwise over 3 hours. The reaction is exothermic and will cause the mixture to reflux.

    • After the addition is complete, stir the mixture for an additional hour.

    • Slowly add a solution of potassium carbonate (0.724 mol) in water (300 mL) to quench the reaction.

    • Separate the organic layer, dry over magnesium sulfate, and filter.

    • Remove the solvent by distillation. Dissolve the residue in hot hexane (225 mL) and cool on ice to crystallize the 2-pyrrolyl trichloromethyl ketone intermediate. Collect the solid by filtration.

    • In a separate flask, prepare a solution of sodium ethoxide by dissolving sodium metal (0.44 g-atom) in anhydrous ethanol (300 mL).

    • Add the 2-pyrrolyl trichloromethyl ketone (0.35 mol) portionwise to the sodium ethoxide solution.

    • Stir for 30 minutes, then concentrate the solution to dryness using a rotary evaporator.

    • Partition the residue between ether (200 mL) and 3 N HCl (25 mL).

    • Separate the ether layer, wash with saturated sodium bicarbonate solution, dry over magnesium sulfate, and concentrate.

    • Purify the residue by vacuum distillation to yield Ethyl 1H-pyrrole-2-carboxylate as a pale yellow oil which crystallizes on standing.

Part B: Vilsmeier-Haack Formylation [7]

  • Materials:

    • Ethyl 1H-pyrrole-2-carboxylate

    • N,N-Dimethylformamide (DMF), anhydrous

    • Phosphorus oxychloride (POCl₃)

    • Dichloromethane (DCM), anhydrous

    • Crushed ice

    • Saturated sodium bicarbonate solution

    • Diethyl ether or Ethyl acetate

    • Brine

  • Procedure:

    • In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., Argon), dissolve Ethyl 1H-pyrrole-2-carboxylate (10.0 mmol, 1.39 g) in anhydrous DMF (20 mL).

    • Cool the solution to 0 °C using an ice-water bath.

    • To the stirred solution, add POCl₃ (12.0 mmol, 1.12 mL, 1.84 g) dropwise over 20-30 minutes, ensuring the internal temperature is maintained below 5 °C.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Heat the reaction mixture to 60-70 °C and stir for 2-4 hours. Monitor the reaction progress by TLC (e.g., 3:1 Hexane:Ethyl Acetate).

    • Once the starting material is consumed, cool the reaction mixture to room temperature and carefully pour it onto crushed ice (approx. 100 g) with vigorous stirring.

    • Allow the mixture to stir for 30 minutes to ensure complete hydrolysis of the intermediate.

    • Carefully neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases and the pH is approximately 7-8. A precipitate of the product should form.

    • Extract the aqueous mixture with ethyl acetate or dichloromethane (3 x 50 mL).

    • Combine the organic layers, wash with water (2 x 30 mL) and then with brine (1 x 30 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude solid can be purified by recrystallization (e.g., from an ethanol/water or ethyl acetate/hexane mixture) or by column chromatography on silica gel to afford this compound as a solid.

II. Applications in Key Synthetic Transformations

The strategic placement of the aldehyde group makes this compound an exceptional substrate for a variety of cornerstone reactions in organic synthesis.

A. Knoevenagel Condensation: Access to α,β-Unsaturated Systems

The Knoevenagel condensation is a powerful C-C bond-forming reaction between an aldehyde or ketone and an active methylene compound, typically catalyzed by a weak base like piperidine or ammonia.[9] This reaction transforms the formyl group into a conjugated system, a common motif in pharmacologically active molecules and functional materials.[10]

Mechanistic Rationale: The basic catalyst deprotonates the active methylene compound to generate a nucleophilic carbanion (enolate). This carbanion then undergoes a nucleophilic addition to the electrophilic carbonyl carbon of the pyrrole aldehyde. The resulting aldol-type intermediate readily undergoes dehydration (elimination of water) to yield the thermodynamically stable α,β-unsaturated product.[10]

Knoevenagel cluster_0 Reaction Core Pyrrole_Aldehyde Ethyl 4-formyl-1H- pyrrole-2-carboxylate Product α,β-Unsaturated Product Pyrrole_Aldehyde->Product  + Active_Methylene Active Methylene Compound (e.g., Malononitrile) Active_Methylene->Product Catalyst Base Catalyst (e.g., Piperidine) Catalyst->Active_Methylene Deprotonation

Caption: Workflow for the Knoevenagel condensation.

Protocol 2: Knoevenagel Condensation with Malononitrile

  • Materials:

    • This compound (1.0 mmol, 167.2 mg)

    • Malononitrile (1.1 mmol, 72.7 mg)

    • Piperidine (catalytic amount, ~0.1 mmol, 10 µL)

    • Ethanol (10 mL)

  • Procedure:

    • In a round-bottom flask, dissolve this compound (1.0 mmol) and malononitrile (1.1 mmol) in ethanol (10 mL).

    • Add a catalytic amount of piperidine (0.1 mmol) to the solution.

    • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC. A solid product should precipitate from the solution.

    • Upon completion, cool the mixture in an ice bath for 30 minutes to maximize precipitation.

    • Collect the solid product by suction filtration.

    • Wash the solid with a small amount of cold ethanol.

    • Dry the product under vacuum to yield 2-((2-(ethoxycarbonyl)-1H-pyrrol-4-yl)methylene)malononitrile.

Active Methylene CompoundCatalystTypical ConditionsProduct Type
MalononitrilePiperidineEtOH, RT, 2-4hDicyanovinyl pyrrole
Ethyl CyanoacetatePiperidineEtOH, RT, 4-6hα-Cyanoacrylate
Barbituric AcidPiperidineEtOH, Reflux, 6-8hPyrrolylmethylene barbiturate
B. Reductive Amination: Synthesis of Pyrrole-Containing Amines

Reductive amination is a highly efficient method for synthesizing amines from carbonyl compounds. It involves the initial formation of an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. This one-pot procedure is one of the most widely used methods for N-alkylation.

Rationale and Key Considerations: The reaction of the pyrrole aldehyde with a primary or secondary amine under mildly acidic or neutral conditions forms a hemiaminal, which then dehydrates to form an iminium ion. A mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), is used to selectively reduce the iminium ion in the presence of the starting aldehyde. NaBH(OAc)₃ is often preferred as it is less toxic and does not require strict pH control.

Protocol 3: Reductive Amination with Benzylamine

  • Materials:

    • This compound (1.0 mmol, 167.2 mg)

    • Benzylamine (1.1 mmol, 117.9 mg, 0.12 mL)

    • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 mmol, 317.9 mg)

    • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) (10 mL)

    • Acetic acid (catalytic, 1-2 drops)

  • Procedure:

    • To a stirred solution of this compound (1.0 mmol) in DCE (10 mL), add benzylamine (1.1 mmol) followed by a catalytic amount of acetic acid.

    • Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.

    • Add sodium triacetoxyborohydride (1.5 mmol) portionwise to the reaction mixture.

    • Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC.

    • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

    • Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the residue by column chromatography on silica gel to obtain Ethyl 4-((benzylamino)methyl)-1H-pyrrole-2-carboxylate.

C. Paal-Knorr Synthesis: Construction of Fused Heterocycles

While the classic Paal-Knorr synthesis builds pyrroles from 1,4-dicarbonyls, the aldehyde functionality on our building block can be used to construct a 1,4-dicarbonyl equivalent in situ. For instance, a Knoevenagel condensation followed by a Michael addition can generate the requisite precursor for a subsequent Paal-Knorr cyclization, enabling the synthesis of highly substituted pyrrole or fused-pyrrole systems.

III. Application in the Synthesis of Advanced Intermediates

The difunctional nature of the title compound makes it an excellent precursor for more complex structures, such as the symmetrical 1H-pyrrole-2,4-dicarbaldehyde, a key precursor for porphyrin synthesis.

Protocol 4: Towards Porphyrin Precursors

The synthesis of symmetrical diformylpyrroles is a critical step in many porphyrin synthetic routes. This can be achieved through a sequence involving the reduction of the ester group to a primary alcohol, protection, formylation of the C5 position (if unprotected), and subsequent oxidation of the alcohol at C2. The Vilsmeier-Haack reaction on the C2-ester, C4-aldehyde substrate can be complex, but provides a route to difunctionalized pyrroles.

Conclusion

This compound is a high-value, versatile building block for organic synthesis. Its trifunctional nature provides multiple handles for selective chemical modification, enabling the efficient construction of a diverse range of complex molecules. The robust and scalable protocols for its synthesis via Vilsmeier-Haack formylation, coupled with its predictable reactivity in cornerstone transformations such as the Knoevenagel condensation and reductive amination, underscore its strategic importance. For researchers in medicinal chemistry and materials science, this compound represents a powerful starting point for the development of novel, functionalized pyrrole-containing entities.

References

  • Kubyshkin, V., & Guralchuk, G. (2021). Practical Synthesis and Application of Halogen-Doped Pyrrole Building Blocks. Molecules, 26(7), 1877. [Link]

  • Wehrli, P. A., & Chu, V. (1973). 1H-Pyrrole-2-carboxylic acid, ethyl ester. Organic Syntheses, 53, 61. [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Bhardwaj, V., Gumber, D., Abbot, V., Dhiman, S., & Sharma, P. (2015). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. RSC Advances, 5(20), 15233-15266. [Link]

  • Wikipedia. (n.d.). Paal–Knorr synthesis. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Wood, J. M., Furkert, D. P., & Brimble, M. A. (2018). 2-Formylpyrrole natural products: origin, structural diversity, bioactivity and synthesis. Natural Product Reports, 35(8), 834-855. [Link]

  • Jones, G. (2011). The Knoevenagel Condensation. Organic Reactions. [Link]

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Application Notes & Protocols: Navigating the Chemistry of Ethyl 4-Formyl-1H-pyrrole-2-carboxylate's Aldehyde Group

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of a Pyrrole Scaffold

Ethyl 4-formyl-1H-pyrrole-2-carboxylate is a multifunctional heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science.[1][2] Its structure is characterized by a pyrrole core, an electron-withdrawing ethyl ester at the C2 position, and a reactive aldehyde (formyl) group at the C4 position. This unique arrangement of functional groups makes it a versatile building block for the synthesis of more complex molecules, including porphyrins, bioactive natural products, and functional polymers.[3][4]

The chemical behavior of this molecule is governed by the interplay of its substituents. The ester and aldehyde groups deactivate the pyrrole ring towards electrophilic substitution, while simultaneously providing reactive handles for a wide array of chemical transformations. This guide provides an in-depth exploration of the key reactions targeting the C4-aldehyde group, offering detailed protocols and expert insights to empower researchers in their synthetic endeavors.

Carbon-Carbon Bond Formation: The Knoevenagel Condensation

The Knoevenagel condensation is a cornerstone of C-C bond formation, involving the reaction of an aldehyde with an active methylene compound, catalyzed by a weak base.[5] This reaction is particularly effective for creating α,β-unsaturated systems, which are valuable precursors for further synthetic manipulations. For this compound, this pathway opens the door to a diverse range of conjugated molecules.

Mechanism & Scientific Rationale

The reaction is initiated by the deprotonation of the active methylene compound (e.g., malononitrile, ethyl cyanoacetate) by a base, such as piperidine or L-proline, to form a resonance-stabilized carbanion.[5][6] This nucleophile then attacks the electrophilic carbonyl carbon of the pyrrole aldehyde. The resulting aldol-type intermediate subsequently undergoes dehydration to yield the final condensed product.[5] The use of a mild base is critical to prevent self-condensation of the aldehyde or unwanted side reactions with the pyrrole N-H group.[5]

Visualizing the Knoevenagel Condensation

Knoevenagel_Condensation cluster_activation Catalyst Activation cluster_reaction Condensation Pathway ActiveMethylene Active Methylene (Z-CH₂-Z') Carbanion Nucleophilic Carbanion (Z-CH⁻-Z') ActiveMethylene->Carbanion Deprotonation Base Base (e.g., Piperidine) PyrroleAldehyde Ethyl 4-formyl-1H- pyrrole-2-carboxylate Carbanion->PyrroleAldehyde Nucleophilic Attack Intermediate Aldol Intermediate PyrroleAldehyde->Intermediate Product α,β-Unsaturated Product Intermediate->Product Dehydration (-H₂O)

Caption: Mechanism of the base-catalyzed Knoevenagel condensation.

Protocol: Synthesis of Ethyl 4-(2,2-dicyanovinyl)-1H-pyrrole-2-carboxylate
Parameter Value Scientist's Notes
Reactant 1 This compound (1.0 eq)Ensure starting material is dry.
Reactant 2 Malononitrile (1.1 eq)A slight excess ensures complete consumption of the aldehyde.
Catalyst Piperidine (0.1 eq)A catalytic amount is sufficient. L-proline can also be used, especially in aqueous media.[6]
Solvent Ethanol or TolueneEthanol is a common choice. Toluene can be used with a Dean-Stark trap to remove water and drive the reaction to completion.
Temperature Room Temperature to 80 °CGentle heating can accelerate the reaction. Monitor by TLC.
Time 2-6 hoursReaction progress should be monitored by Thin Layer Chromatography (TLC).

Step-by-Step Procedure:

  • To a solution of this compound (1.0 mmol) in ethanol (10 mL), add malononitrile (1.1 mmol).

  • Add piperidine (0.1 mmol) to the mixture with stirring.

  • Heat the reaction mixture to reflux (approx. 78 °C) and monitor the reaction progress by TLC.

  • Upon completion, cool the mixture to room temperature. The product may precipitate from the solution.

  • If precipitation occurs, collect the solid by vacuum filtration and wash with cold ethanol.

  • If no precipitate forms, concentrate the solvent under reduced pressure and purify the residue by column chromatography (Silica gel, Hexane:Ethyl Acetate gradient).

Alkene Synthesis: The Wittig Reaction

The Wittig reaction is a powerful and widely used method for synthesizing alkenes from aldehydes or ketones.[7] It involves the reaction of a carbonyl compound with a phosphorus ylide (a phosphonium ylide), affording an alkene and triphenylphosphine oxide as a byproduct.[8] The high stability of the P=O bond in the byproduct is the thermodynamic driving force for the reaction.[8]

Mechanism & Scientific Rationale

The reaction proceeds through the nucleophilic addition of the ylide to the aldehyde, forming a zwitterionic intermediate called a betaine.[7] This betaine collapses to a four-membered ring intermediate, the oxaphosphetane, which then fragments to yield the alkene and triphenylphosphine oxide.[8] The stereochemical outcome (E/Z isomerism) of the alkene is highly dependent on the nature of the ylide. Stabilized ylides (containing an electron-withdrawing group) typically yield (E)-alkenes, while non-stabilized ylides (containing alkyl groups) favor the formation of (Z)-alkenes.[8]

Visualizing the Wittig Reaction Workflow

Wittig_Reaction PhosphoniumSalt Triphenylphosphonium Salt (Ph₃P⁺-CH₂R Br⁻) Ylide Phosphorus Ylide (Ph₃P=CHR) PhosphoniumSalt->Ylide Deprotonation Base Strong Base (e.g., n-BuLi, NaH) Oxaphosphetane Oxaphosphetane Intermediate Ylide->Oxaphosphetane [2+2] Cycloaddition PyrroleAldehyde Ethyl 4-formyl-1H- pyrrole-2-carboxylate PyrroleAldehyde->Oxaphosphetane Alkene Alkene Product Oxaphosphetane->Alkene Fragmentation Byproduct Triphenylphosphine Oxide (Ph₃P=O) Oxaphosphetane->Byproduct

Caption: General workflow of the Wittig reaction.

Protocol: Synthesis of Ethyl 4-vinyl-1H-pyrrole-2-carboxylate
Parameter Value Scientist's Notes
Ylide Precursor Methyltriphenylphosphonium bromide (1.2 eq)Must be thoroughly dried before use.
Base n-Butyllithium (n-BuLi) (1.1 eq)A strong base is required for non-stabilized ylides. Handle with care under an inert atmosphere. NaH is a safer alternative.
Reactant This compound (1.0 eq)Dissolved in an anhydrous aprotic solvent.
Solvent Anhydrous Tetrahydrofuran (THF)The solvent must be completely dry to prevent quenching the base and ylide.
Temperature -78 °C to Room TemperatureYlide generation is typically done at low temperatures, followed by warming after the aldehyde is added.
Time 2-12 hoursMonitor by TLC for the disappearance of the aldehyde.

Step-by-Step Procedure:

  • Ylide Generation: In a flame-dried, three-necked flask under an argon atmosphere, suspend methyltriphenylphosphonium bromide (1.2 mmol) in anhydrous THF (10 mL).

  • Cool the suspension to 0 °C and add n-BuLi (1.1 mmol, e.g., 1.6 M solution in hexanes) dropwise. The mixture will turn a characteristic deep yellow or orange color, indicating ylide formation.

  • Stir the mixture at room temperature for 1 hour.

  • Wittig Reaction: Cool the ylide solution to -78 °C (dry ice/acetone bath).

  • Add a solution of this compound (1.0 mmol) in anhydrous THF (5 mL) dropwise.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the product with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.

  • Purify the crude product by column chromatography to separate the alkene from triphenylphosphine oxide.

Amine Synthesis: Reductive Amination

Reductive amination is a highly efficient method for converting aldehydes into primary, secondary, or tertiary amines.[9] This transformation proceeds in two stages: the formation of an imine or enamine intermediate, followed by its reduction in situ. This method is a cornerstone of drug discovery for introducing basic nitrogen centers into molecules.

Mechanism & Scientific Rationale

The aldehyde first reacts with a primary or secondary amine to form a hemiaminal intermediate, which then dehydrates to form an iminium ion. This electrophilic iminium ion is then reduced by a hydride-based reducing agent. A key aspect of this reaction is the choice of reducing agent. Mild, selective reagents like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN) are preferred because they are capable of reducing the iminium ion but not the starting aldehyde, thus minimizing side reactions like the reduction of the aldehyde to an alcohol.[9]

Visualizing the Reductive Amination Workflow

Reductive_Amination cluster_step1 Step 1: Imine Formation cluster_step2 Step 2: Reduction Aldehyde Pyrrole Aldehyde Iminium Iminium Ion Intermediate Aldehyde->Iminium Condensation (-H₂O) Amine Primary/Secondary Amine (R-NH₂) Amine->Iminium Product Final Amine Product Iminium->Product Hydride Reduction ReducingAgent Reducing Agent (e.g., NaBH(OAc)₃) ReducingAgent->Product

Caption: Two-stage process of reductive amination.

Protocol: Synthesis of Ethyl 4-((benzylamino)methyl)-1H-pyrrole-2-carboxylate
Parameter Value Scientist's Notes
Reactant 1 This compound (1.0 eq)-
Reactant 2 Benzylamine (1.1 eq)Other primary or secondary amines can be used.
Reducing Agent Sodium triacetoxyborohydride (STAB) (1.5 eq)STAB is mild, effective, and does not require acidic conditions, which can be beneficial for sensitive substrates.[9]
Solvent Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)Anhydrous conditions are preferred.
Catalyst Acetic Acid (catalytic, optional)A small amount of acid can catalyze imine formation, especially with less reactive ketones or amines.
Temperature Room TemperatureThe reaction is typically run at ambient temperature.
Time 4-24 hoursMonitor by TLC or LC-MS.

Step-by-Step Procedure:

  • Dissolve this compound (1.0 mmol) and benzylamine (1.1 mmol) in anhydrous DCM (15 mL) in a round-bottom flask.

  • Stir the solution at room temperature for 30 minutes to allow for initial imine formation.

  • Add sodium triacetoxyborohydride (1.5 mmol) portion-wise over 10 minutes. The reaction may be slightly exothermic.

  • Stir the reaction at room temperature until the starting aldehyde is consumed (monitor by TLC).

  • Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 15 mL).

  • Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude product by column chromatography.

Oxidation and Reduction of the Formyl Group

Simple, yet fundamental, transformations like the oxidation of the aldehyde to a carboxylic acid or its reduction to an alcohol are crucial for diversifying the molecular scaffold.

4.1. Oxidation to Carboxylic Acid

The conversion of the aldehyde to a carboxylic acid creates a new site for amide bond formation or other derivatizations. A common and mild method is the Pinnick oxidation.

Protocol: Pinnick Oxidation

  • Dissolve this compound (1.0 mmol) in a mixture of tert-butanol (10 mL) and 2-methyl-2-butene (5.0 mmol).

  • In a separate flask, prepare a solution of sodium chlorite (NaClO₂, 1.5 mmol) and sodium dihydrogen phosphate (NaH₂PO₄, 1.5 mmol) in water (5 mL).

  • Add the aqueous solution dropwise to the solution of the aldehyde at room temperature.

  • Stir for 4-8 hours until the reaction is complete (monitored by TLC).

  • Quench the reaction with a solution of sodium sulfite (Na₂SO₃).

  • Acidify the mixture to pH ~3-4 with dilute HCl and extract the product with ethyl acetate.

  • Dry the organic layer over Na₂SO₄ and concentrate to yield the carboxylic acid, which can be purified by recrystallization or chromatography.

4.2. Reduction to Alcohol

Reducing the aldehyde to a primary alcohol introduces a hydroxyl group, which can be used for ether or ester formation. Sodium borohydride (NaBH₄) is an ideal reagent for this transformation due to its chemoselectivity; it will reduce the aldehyde without affecting the ethyl ester.[10]

Protocol: NaBH₄ Reduction

  • Dissolve this compound (1.0 mmol) in methanol (10 mL) and cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (NaBH₄, 1.0 mmol) portion-wise, keeping the temperature below 5 °C.[10]

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature for 1 hour.

  • Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, dry over Na₂SO₄, and concentrate to yield the alcohol, ethyl 4-(hydroxymethyl)-1H-pyrrole-2-carboxylate, which is often pure enough for subsequent steps or can be purified by chromatography.

Conclusion

The aldehyde group of this compound serves as a versatile synthetic handle, enabling a vast array of chemical modifications. The protocols detailed herein for Knoevenagel condensation, Wittig olefination, reductive amination, oxidation, and reduction represent foundational and reliable methods for leveraging this reactivity. By understanding the mechanisms and paying close attention to the experimental details, researchers can effectively utilize this building block to construct novel and complex molecular architectures for applications in drug discovery and beyond.

References
  • Feng, G., Zhang, Y., & Ma, Y. (2021). Pyrrole-Based Conjugated Microporous Polymers as Efficient Heterogeneous Catalysts for Knoevenagel Condensation. Frontiers in Chemistry. Available at: [Link]

  • Thirupathi, G., et al. (2014). Facile and Green Syntheses of 2-(N-Methylindole-3-carbonyl)-3-(N-methylpyrrol-2-yl)acrylonitriles (V) and a Study of Their Antimicrobial Activities. ResearchGate. Available at: [Link]

  • Feng, G., et al. (2021). Pyrrole-Based Conjugated Microporous Polymers as Efficient Heterogeneous Catalysts for Knoevenagel Condensation. PMC - NIH. Available at: [Link]

  • Yamamoto, Y., et al. (2021). Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives. ACS Omega. Available at: [Link]

  • Wood, J. M., et al. (2018). 2-Formylpyrrole natural products: origin, structural diversity, bioactivity and synthesis. Natural Product Reports. Available at: [Link]

  • Wikipedia. (n.d.). Knoevenagel condensation. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Wittig Reaction. Available at: [Link]

  • Kim, M. J., et al. (2019). Synthesis and reactivity of 2-thionoester pyrroles: a route to 2-formyl pyrroles. RSC Advances. Available at: [Link]

  • Master Organic Chemistry. (2018). The Wittig Reaction. Available at: [Link]

  • Inuki, S., et al. (2015). ONE-CARBON HOMOLOGATION OF PYRROLE CARBOXALDEHYDE VIA WITTIG REACTION AND MILD HYDROLYSIS OF VINYL ETHER. HETEROCYCLES. Available at: [Link]

  • Chen, J., et al. (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. PMC - NIH. Available at: [Link]

  • Organic Syntheses. (n.d.). 1H-Pyrrole-2-carboxylic acid, ethyl ester. Available at: [Link]

  • Thomson, R. J., & Trost, B. M. (2008). Formation of N-Alkylpyrroles via Intermolecular Redox Amination. PMC - NIH. Available at: [Link]

  • Kim, M. J., et al. (2019). Synthesis and reactivity of 2-thionoester pyrroles: a route to 2-formyl pyrroles. ResearchGate. Available at: [Link]

  • Lenci, E., et al. (2021). Practical Synthesis and Application of Halogen-Doped Pyrrole Building Blocks. PMC - NIH. Available at: [Link]

  • Brauch, S., et al. (2014). One-Pot Synthesis of Pyrrole-2-carboxylates and -carboxamides via an Electrocyclization/Oxidation Sequence. The Journal of Organic Chemistry. Available at: [Link]

  • University of Arizona. (n.d.). Synthesis of an Alkene via the Wittig Reaction. Available at: [Link]

  • Kelly, M. J., et al. (2016). A Highly Versatile One-Pot Aqueous Wittig Reaction. Science and Education Publishing. Available at: [Link]

  • Chen, J., et al. (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. MDPI. Available at: [Link]

  • Rowbotham, J. S., et al. (2022). Biosynthesis of Pyrrole-2-carbaldehyde via Enzymatic CO2 Fixation. MDPI. Available at: [Link]

  • Organic Syntheses. (n.d.). Pyrrole-2-carboxaldehyde. Available at: [Link]

  • Padmaja, A., et al. (2014). Synthesis of Ethyl Pyrrole-2-carboxylates: A Regioselective Cyclization of Enaminones under Knorr-Type Conditions. ResearchGate. Available at: [Link]

  • Reddy, T. R., et al. (2023). Divergent synthesis of pyrrole carboxamides from pyrrole carboxaldehyde and formamides/amines via oxidative amidation involving pyrrole acyl radicals. PubMed. Available at: [Link]

  • Kumar, A., et al. (2018). One-pot sequential multicomponent reaction between in situ generated aldimines and succinaldehyde: facile synthesis of substituted pyrrole-3-carbaldehydes and applications towards medicinally important fused heterocycles. RSC Publishing. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Available at: [Link]

  • PubChem. (n.d.). ethyl 4-formyl-1H-pyrrole-3-carboxylate. Available at: [Link]

  • ResearchGate. (n.d.). Ethyl 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate. Available at: [Link]

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Introduction: The Versatility of a Core Heterocyclic Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Strategic Functionalization of Ethyl 4-formyl-1H-pyrrole-2-carboxylate

This compound is a deceptively simple molecule that serves as a cornerstone for synthetic chemistry, particularly in the realms of drug discovery and materials science. Its rigid, electron-rich pyrrole core, adorned with three distinct and chemically addressable functional groups—an N-H proton, an ethyl ester, and a formyl group—makes it a privileged scaffold. The strategic and selective manipulation of these sites allows for the construction of complex, three-dimensional molecular architectures with diverse biological activities and material properties. Pyrrole-2-carboxaldehydes, for instance, are found in nature and are produced during fermentation processes, highlighting their biological relevance[1].

This guide provides a comprehensive overview of the key functionalization strategies for this versatile building block. It moves beyond simple procedural lists to explain the underlying chemical principles, offering field-proven protocols and troubleshooting insights to empower researchers in their synthetic endeavors.

Logical Framework for Functionalization

The synthetic utility of this compound stems from its multiple reactive centers. A successful synthetic campaign hinges on the selective modification of one site while preserving the others. The diagram below illustrates the primary avenues of functionalization that will be explored in this guide.

G cluster_N N-Functionalization cluster_C C-Functionalization (Ring) cluster_CHO Formyl Group Transformation cluster_Ester Ester Group Modification main This compound N_Func N-Alkylation N-Arylation main->N_Func N-H C_Func Halogenation -> Cross-Coupling (Suzuki) main->C_Func C-H CHO_Func Wittig Olefination Reductive Amination Oxidation/Reduction main->CHO_Func -CHO Ester_Func Hydrolysis (Saponification) Amidation main->Ester_Func -COOEt

Caption: Key functionalization pathways for this compound.

Section 1: N-Functionalization of the Pyrrole Ring

The pyrrole nitrogen (N-H) is a site of moderate acidity (pKa ≈ 17 in DMSO). Its deprotonation and subsequent reaction with electrophiles is a fundamental strategy for introducing substituents that can modulate steric bulk, solubility, and electronic properties, or serve as a handle for further transformations.

Core Concept: N-Alkylation

N-alkylation proceeds via a standard SN2 mechanism. The pyrrole N-H is first deprotonated with a suitable base to form a nucleophilic pyrrolide anion, which then attacks an alkyl halide or other electrophilic carbon source.

Causality Behind Experimental Choices:

  • Base Selection: The choice of base is critical. Strong bases like sodium hydride (NaH) are highly effective for complete deprotonation, ensuring the reaction goes to completion. For more sensitive substrates, milder inorganic bases like potassium carbonate (K₂CO₃) can be used, often requiring a phase-transfer catalyst in less polar solvents.

  • Solvent: Polar aprotic solvents like N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) are ideal. They effectively solvate the cation of the base (e.g., Na⁺) without quenching the reactivity of the pyrrolide anion.

Protocol 1: General Procedure for N-Alkylation

Objective: To introduce a benzyl group onto the pyrrole nitrogen.

Materials:

  • This compound (1.0 eq)

  • Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq)

  • Benzyl bromide (1.1 eq)

  • Anhydrous DMF

  • Ethyl acetate (EtOAc), Saturated aq. NH₄Cl, Brine

  • Anhydrous Na₂SO₄

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound.

  • Dissolve the starting material in a minimal amount of anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add NaH portion-wise. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 30 minutes. The solution may become clearer as the sodium pyrrolide salt forms.

  • Slowly add benzyl bromide via syringe.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC (Thin Layer Chromatography).

  • Upon completion, cautiously quench the reaction by slowly adding saturated aqueous NH₄Cl at 0 °C.

  • Transfer the mixture to a separatory funnel and dilute with water and EtOAc.

  • Separate the layers. Wash the organic layer sequentially with water (2x) and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, hexanes/EtOAc gradient) to yield the N-benzylated product.

Scientist's Notes & Troubleshooting:

  • Anhydrous Conditions: The success of this reaction is highly dependent on the exclusion of water, which will quench the NaH and the pyrrolide anion. Ensure all glassware is dry and solvents are anhydrous.

  • Incomplete Reaction: If the reaction stalls, gentle heating (e.g., to 40-50 °C) can increase the rate. However, monitor for potential side reactions.

  • Alternative Alkylating Agents: This protocol is adaptable for various alkyl halides (e.g., iodomethane, ethyl iodide) and other electrophiles.

Section 2: C-Functionalization via Cross-Coupling

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are powerful tools for forming C-C bonds.[2] This allows for the introduction of aryl or heteroaryl moieties onto the pyrrole ring, a common strategy in medicinal chemistry. This process requires a pre-functionalized pyrrole, typically a halide.

Core Concept: Suzuki-Miyaura Coupling

The Suzuki reaction couples an organoboron species (boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base. The N-H proton of the pyrrole can interfere with the reaction, often leading to dehalogenation or poor yields.[3] Therefore, N-protection (as described in Section 1) is often a prerequisite for efficient C-H functionalization via halogenation and subsequent coupling.

SuzukiCycle pd0 Pd(0)L₂ oxidative_add Oxidative Addition pd0->oxidative_add R¹-X intermediate1 R¹-Pd(II)L₂-X oxidative_add->intermediate1 transmetal Transmetalation intermediate1->transmetal R²-B(OR)₂ (Base) intermediate2 R¹-Pd(II)L₂-R² transmetal->intermediate2 reductive_elim Reductive Elimination intermediate2->reductive_elim reductive_elim->pd0 Catalyst Regeneration product R¹-R² reductive_elim->product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol 2: Two-Step C5-Arylation (Halogenation followed by Suzuki Coupling)

Objective: To introduce a phenyl group at the C5 position of the pyrrole ring.

Step A: N-Protection and C5-Bromination

  • First, protect the pyrrole nitrogen using the N-alkylation protocol (e.g., with a simple, removable group like SEM-Cl or a stable one like a benzyl group).

  • Dissolve the N-protected pyrrole in a suitable solvent (e.g., THF or CHCl₃) and cool to 0 °C.

  • Add N-Bromosuccinimide (NBS, 1.05 eq) portion-wise in the dark.

  • Stir for 1-3 hours, monitoring by TLC.

  • Work up by washing with aqueous sodium thiosulfate and brine. Purify by chromatography to obtain the C5-bromo pyrrole derivative.

Step B: Suzuki-Miyaura Coupling Materials:

  • N-protected ethyl 5-bromo-4-formyl-1H-pyrrole-2-carboxylate (1.0 eq)

  • Phenylboronic acid (1.5 eq)

  • Pd(PPh₃)₄ (Palladium tetrakis(triphenylphosphine), 0.05 eq) or Pd(OAc)₂/SPhos catalyst system[4]

  • 2M Aqueous sodium carbonate (Na₂CO₃) solution (3.0 eq)

  • DME (1,2-Dimethoxyethane) or Dioxane/Water mixture

Procedure:

  • To a flask, add the C5-bromo pyrrole, phenylboronic acid, and the palladium catalyst.

  • Purge the flask with an inert gas (N₂ or Ar) for 10-15 minutes.

  • Add the degassed solvent (e.g., DME) followed by the degassed aqueous Na₂CO₃ solution.

  • Heat the mixture to 80-90 °C and stir for 6-18 hours, monitoring by TLC or LC-MS.

  • Cool the reaction to room temperature and dilute with EtOAc.

  • Wash with water and brine, then dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent. Purify the residue by flash column chromatography to yield the C5-arylated product.

Data Summary: Suzuki Coupling of Pyrrole Esters

Catalyst System Base Solvent Typical Yield Reference
Pd(PPh₃)₄ K₂CO₃ DME/H₂O Good to Excellent [4]
Pd(OAc)₂/SPhos K₃PO₄ Toluene/H₂O Excellent [4]

| Pd(dppf)Cl₂ | K₂CO₃ | DME | Good |[2] |

Section 3: Transformations of the Formyl Group

The aldehyde functionality at the C4 position is a versatile handle for chain extension and the introduction of new functional groups.

Core Concept: Wittig Olefination

The Wittig reaction is a premier method for converting aldehydes and ketones into alkenes.[5] It involves the reaction of the aldehyde with a phosphorus ylide (a Wittig reagent). The reaction's driving force is the formation of the highly stable phosphorus-oxygen double bond in the triphenylphosphine oxide byproduct.[6][7]

Wittig ylide Ph₃P⁺-C⁻HR (Ylide) cycloadd [2+2] Cycloaddition ylide->cycloadd aldehyde R'-CHO (Aldehyde) aldehyde->cycloadd oxaphosphetane Oxaphosphetane Intermediate cycloadd->oxaphosphetane retrocycloadd Reverse [2+2] Cycloaddition oxaphosphetane->retrocycloadd alkene R'-CH=CHR (Alkene) retrocycloadd->alkene phosphine_oxide Ph₃P=O retrocycloadd->phosphine_oxide

Caption: Simplified mechanism of the Wittig reaction.

Protocol 3: Wittig Reaction for Alkene Synthesis

Objective: To convert the formyl group to a vinyl group using methylenetriphenylphosphorane.

Step A: In Situ Preparation of the Wittig Reagent

  • Add methyltriphenylphosphonium bromide (1.1 eq) to a flame-dried, three-neck flask under an inert atmosphere.

  • Add anhydrous THF via syringe and cool the resulting suspension to 0 °C.

  • Slowly add a strong base such as n-butyllithium (n-BuLi) or potassium tert-butoxide (KOtBu) (1.05 eq). The mixture will turn a characteristic deep yellow or orange color, indicating ylide formation.

  • Stir the ylide solution at 0 °C for 30-60 minutes before use.

Step B: Olefination

  • In a separate flask, dissolve this compound (1.0 eq) in anhydrous THF.

  • Cool the aldehyde solution to 0 °C.

  • Slowly transfer the pre-formed ylide solution from Step A into the aldehyde solution via cannula.

  • Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-6 hours. Monitor by TLC.

  • Quench the reaction with saturated aqueous NH₄Cl.

  • Extract with EtOAc (3x). Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Concentrate the solvent. The crude product will contain triphenylphosphine oxide. Purify by flash column chromatography to isolate the desired alkene.

Scientist's Notes & Troubleshooting:

  • Ylide Stability: Non-stabilized ylides (like the one in this protocol) are reactive and sensitive to air and moisture. They should be prepared fresh and used immediately. Stabilized ylides (where the carbanion is adjacent to an electron-withdrawing group) are more stable but less reactive, often requiring heat and giving predominantly (E)-alkenes.[7]

  • Purification: Triphenylphosphine oxide can be challenging to remove. Chromatography is standard. In some cases, precipitation from a nonpolar solvent like hexanes or ether can help remove a significant portion of it.

Core Concept: Reductive Amination

Reductive amination is a robust method for converting an aldehyde into an amine. It typically proceeds in one pot by first forming an imine intermediate through reaction with a primary or secondary amine, which is then reduced in situ by a mild hydride reagent.

Causality Behind Experimental Choices:

  • Reducing Agent: The key is to use a reducing agent that is selective for the iminium ion over the starting aldehyde. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice as it is mild, tolerant of slightly acidic conditions that favor imine formation, and does not readily reduce aldehydes. Sodium cyanoborohydride (NaBH₃CN) is also effective.

Protocol 4: One-Pot Reductive Amination

Objective: To synthesize the corresponding N-benzylaminomethyl derivative.

Materials:

  • This compound (1.0 eq)

  • Benzylamine (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (optional, catalytic amount)

Procedure:

  • Dissolve the pyrrole aldehyde in DCM.

  • Add benzylamine and stir for 20-30 minutes at room temperature to allow for imine formation. A catalytic amount of acetic acid can be added to facilitate this step.

  • Add NaBH(OAc)₃ portion-wise. The reaction is often slightly exothermic.

  • Stir at room temperature for 4-24 hours until the starting material is consumed (monitor by TLC).

  • Quench the reaction by slowly adding saturated aqueous sodium bicarbonate (NaHCO₃).

  • Extract with DCM (3x). Wash the combined organic layers with brine and dry over Na₂SO₄.

  • Concentrate and purify by column chromatography to yield the secondary amine product.

Section 4: Modification of the Ethyl Ester

The ethyl ester at the C2 position can be readily converted into other functional groups, most commonly a carboxylic acid or an amide, which are prevalent in biologically active molecules.

Protocol 5: Saponification to the Carboxylic Acid

Objective: To hydrolyze the ethyl ester to the corresponding carboxylic acid.

Materials:

  • This compound (1.0 eq)

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH) (2-5 eq)

  • THF/Water or Methanol/Water solvent mixture

  • 1M Hydrochloric acid (HCl)

Procedure:

  • Dissolve the ester in a mixture of THF and water (e.g., 3:1 ratio).

  • Add LiOH and stir the reaction at room temperature or with gentle heating (40 °C). Monitor the disappearance of the starting material by TLC.

  • Once complete, remove the organic solvent (THF) under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 by slowly adding 1M HCl.

  • The carboxylic acid product will typically precipitate out of solution.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

Conclusion

This compound is a powerful and versatile building block. By understanding the distinct reactivity of each functional group, researchers can design logical and efficient synthetic routes to a vast array of complex molecules. The protocols and insights provided in this guide serve as a foundational framework for unlocking the full synthetic potential of this important heterocyclic scaffold.

References

  • Review Article on Vilsmeier-Haack Reaction. (n.d.). International Journal of Pharmaceutical Sciences and Research.
  • Facile Synthesis of NH-Free 5-(Hetero)Aryl-Pyrrole-2-Carboxylates by Catalytic C–H Borylation and Suzuki Coupling. (2018). Molecules. [Link]

  • Vilsmeier-Haack Reaction. (n.d.). Chemistry Steps. [Link]

  • Pyrrole Studies. Part XV.L Vilsmeier-Haack Formylation of I - Substi-Tuted Pyrroles. (n.d.). Scribd. [Link]

  • Candy, C. F., Jones, R. A., & Wright, P. H. (1970). Pyrrole studies. Part XV. Vilsmeier–Haack formylation of 1-substituted pyrroles. Journal of the Chemical Society C: Organic, 2563. [Link]

  • Facile Synthesis of NH-Free 5-(Hetero)Aryl-Pyrrole-2-Carboxylates by Catalytic C–H Borylation and Suzuki Coupling. (n.d.). KAUST Repository. [Link]

  • Vilsmeier-Haack Reaction. (n.d.). Organic Chemistry Portal. [Link]

  • An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. (2012). Molecules. [Link]

  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (2014). Molecules. [Link]

  • Britton, J., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. [Link]

  • Wittig Reaction - Examples and Mechanism. (2018). Master Organic Chemistry. [Link]

  • ONE-CARBON HOMOLOGATION OF PYRROLE CARBOXALDEHYDE VIA WITTIG REACTION AND MILD HYDROLYSIS OF VINYL ETHER. (2015). HETEROCYCLES, Vol. 91, No. 3. [Link]

  • Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. (2023). Molecules. [Link]

  • Wittig Reaction. (n.d.). Organic Chemistry Portal. [Link]

  • Wittig Reaction. (2023). Chemistry LibreTexts. [Link]

Sources

Application Notes and Protocols: The Use of Ethyl 4-formyl-1H-pyrrole-2-carboxylate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-formyl-1H-pyrrole-2-carboxylate is a versatile heterocyclic building block of significant interest in medicinal chemistry. Its rigid pyrrole core, coupled with three distinct and reactive functional groups—an ester, a secondary amine within the ring, and a crucial aldehyde—provides a powerful scaffold for the synthesis of complex and biologically active molecules. The pyrrole motif is a common feature in numerous natural products and FDA-approved drugs, recognized for its ability to engage in various biological interactions. This application note provides a detailed guide to the synthesis and key applications of this compound, offering experimentally validated protocols and insights into its utility in modern drug discovery, particularly in the development of kinase inhibitors.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Vilsmeier-Haack formylation of the corresponding ethyl 1H-pyrrole-2-carboxylate. This electrophilic substitution reaction introduces the formyl group at the electron-rich C4 position of the pyrrole ring.

Protocol: Vilsmeier-Haack Formylation

This protocol is adapted from a general procedure for the formylation of pyrrole derivatives.

Materials:

  • Ethyl 1H-pyrrole-2-carboxylate

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, cool a solution of DMF (5 equivalents) in DCM (10 volumes) to 0 °C in an ice bath.

  • Slowly add POCl₃ (1.5 equivalents) to the cooled DMF solution via the dropping funnel over 15-20 minutes. The formation of the Vilsmeier reagent is exothermic.

  • Stir the resulting mixture at 0 °C for 30 minutes.

  • Dissolve ethyl 1H-pyrrole-2-carboxylate (1 equivalent) in DCM (5 volumes) and add it dropwise to the Vilsmeier reagent solution at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Carefully quench the reaction by pouring the mixture into a beaker of crushed ice and water.

  • Neutralize the acidic solution by the slow addition of a saturated aqueous sodium bicarbonate solution until the pH is approximately 7-8.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 10 volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford this compound as a solid.

Data Summary Table:

ParameterValue
Starting Material Ethyl 1H-pyrrole-2-carboxylate
Reagents POCl₃, DMF
Solvent Dichloromethane (DCM)
Temperature 0 °C to Room Temperature
Reaction Time 2-4 hours
Typical Yield 70-85%
Appearance White to pale yellow solid
Melting Point 101-105 °C

Reaction Scheme:

Vilsmeier_Haack cluster_0 Vilsmeier-Haack Formylation start Ethyl 1H-pyrrole-2-carboxylate reagents 1. POCl3, DMF 2. H2O start->reagents product This compound reagents->product

Caption: Vilsmeier-Haack formylation of ethyl 1H-pyrrole-2-carboxylate.

Key Applications in Medicinal Chemistry

The aldehyde functionality of this compound is a versatile handle for a variety of chemical transformations, enabling the synthesis of a diverse range of derivatives with potential therapeutic applications.

Knoevenagel Condensation

The Knoevenagel condensation is a powerful reaction for forming carbon-carbon bonds by reacting an aldehyde with an active methylene compound, catalyzed by a weak base. This reaction is instrumental in synthesizing α,β-unsaturated compounds, which are valuable intermediates for constructing more complex heterocyclic systems.

Materials:

  • This compound

  • Malononitrile

  • Piperidine (catalyst)

  • Ethanol

  • Ice bath

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) and malononitrile (1.1 equivalents) in ethanol (10 volumes).

  • Add a catalytic amount of piperidine (0.1 equivalents) to the solution.

  • Stir the reaction mixture at room temperature for 2-3 hours. The progress of the reaction can be monitored by TLC.

  • Upon completion, cool the reaction mixture in an ice bath to induce precipitation of the product.

  • Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum to obtain the desired Knoevenagel adduct.

Data Summary Table:

Active Methylene CompoundProduct
MalononitrileEthyl 4-(2,2-dicyanovinyl)-1H-pyrrole-2-carboxylate
Diethyl malonateEthyl 4-(2,2-bis(ethoxycarbonyl)vinyl)-1H-pyrrole-2-carboxylate
Cyanoacetic acid2-Cyano-3-(2-(ethoxycarbonyl)-1H-pyrrol-4-yl)acrylic acid

Reaction Scheme:

Knoevenagel cluster_1 Knoevenagel Condensation start This compound reagents + Active Methylene Compound (e.g., Malononitrile) Catalyst (e.g., Piperidine) start->reagents product Knoevenagel Adduct reagents->product

Caption: General scheme for the Knoevenagel condensation.

Reductive Amination

Reductive amination is a cornerstone reaction in medicinal chemistry for the synthesis of amines. This two-step, one-pot process involves the initial formation of an imine or enamine from the reaction of an aldehyde with a primary or secondary amine, followed by in-situ reduction to the corresponding amine. This reaction allows for the introduction of a wide array of amine-containing substituents, which can significantly impact the pharmacological properties of a molecule.

Materials:

  • This compound

  • Primary amine (e.g., benzylamine)

  • Sodium triacetoxyborohydride (STAB)

  • 1,2-Dichloroethane (DCE)

  • Acetic acid (catalyst)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of this compound (1 equivalent) in DCE (10 volumes), add the primary amine (1.1 equivalents) and a catalytic amount of acetic acid (0.1 equivalents).

  • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 12-16 hours, or until TLC analysis shows complete conversion.

  • Quench the reaction by the addition of a saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with DCM (3 x 10 volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography to yield the desired secondary amine.

Data Summary Table:

AmineProduct
BenzylamineEthyl 4-((benzylamino)methyl)-1H-pyrrole-2-carboxylate
AnilineEthyl 4-((phenylamino)methyl)-1H-pyrrole-2-carboxylate
MorpholineEthyl 4-(morpholinomethyl)-1H-pyrrole-2-carboxylate

Reaction Workflow:

Reductive_Amination cluster_2 Reductive Amination Workflow A Start: this compound + Amine B Imine Formation (Catalytic Acid) A->B C In-situ Reduction (e.g., NaBH(OAc)3) B->C D Product: Substituted Amine C->D

Caption: Workflow for reductive amination.

Application in the Synthesis of Kinase Inhibitors

The pyrrole scaffold is a privileged structure in the design of kinase inhibitors. Many approved drugs and clinical candidates feature a pyrrole core that often interacts with the hinge region of the kinase active site. This compound is a key starting material for the synthesis of various kinase inhibitor pharmacophores. For instance, it can be elaborated into intermediates for drugs targeting vascular endothelial growth factor receptors (VEGFRs) and platelet-derived growth factor receptors (PDGFRs), which are crucial in cancer therapy.

Conceptual Synthesis of a Sunitinib-like Core

Sunitinib is a multi-targeted receptor tyrosine kinase inhibitor, and its synthesis involves a substituted pyrrole core. The following is a conceptual pathway illustrating how this compound could be utilized to construct a similar core structure.

Synthetic Pathway:

Kinase_Inhibitor cluster_3 Kinase Inhibitor Synthesis A This compound B Knoevenagel Condensation with Indolin-2-one derivative A->B C Pyrrole-Indolinone Core B->C D Further Elaboration C->D E Kinase Inhibitor D->E

Caption: Conceptual synthesis of a kinase inhibitor core.

Conclusion

This compound is a high-value, versatile, and readily accessible building block for medicinal chemistry. Its trifunctional nature allows for a wide range of chemical modifications, making it an ideal starting point for the synthesis of diverse compound libraries for drug discovery. The robust and well-established protocols for its synthesis and subsequent reactions, such as Knoevenagel condensations and reductive aminations, empower chemists to rapidly access novel chemical entities with promising therapeutic potential, particularly in the realm of kinase inhibition for oncology and other diseases.

References

  • Organic Syntheses. 1H-Pyrrole-2-carboxylic acid, ethyl ester. [Link]

  • Practical Synthesis and Application of Halogen-Doped Pyrrole Building Blocks. PMC - NIH. [Link]

  • 2-Formylpyrrole natural products: origin, structural diversity, bioactivity and synthesis. Royal Society of Chemistry. [Link]

  • Synthesis of Ethyl Pyrrole-2-carboxylates: A Regioselective Cyclization of Enaminones under Knorr-Type Conditions. ResearchGate. [Link]

  • Formation of N-alkylpyrroles via intermolecular redox amination. PubMed. [Link]

  • The Knoevenagel Condensation. Organic Reactions. [Link]

  • Four pyrrole derivatives used as building blocks in the synthesis of minor-groove binders. Acta Crystallographica Section C: Structural Chemistry. [Link]

  • Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors. ACS Publications. [Link]

  • Scheme 1. Knoevenagel condensation of pyrrole-2-carboxyaldehyde with... ResearchGate. [Link]

  • Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. RSC Publishing. [Link]

  • Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor. MDPI. [Link]

  • Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. Remedy Publications LLC. [Link]

  • Synthesis and biological activity of pyrrole analogues of Combretastatin A-4. ResearchGate. [Link]

  • New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. MDPI. [Link]

  • Synthesis, Characterization and Biological Study of Novel Pyrrole Derivatives. IJPRS. [Link]

  • 2-Methyl-4-Oxo-4,5-Dihydro-1H-Pyrrole-3-Carboxylic Acid Phenylamide. MDPI. [Link]

Application Notes & Protocols: The Utility of Ethyl 4-formyl-1H-pyrrole-2-carboxylate in Proteomics Research and Covalent Ligand Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting the "Undruggable" Proteome with Covalent Fragments

A significant portion of the human proteome, including many proteins implicated in disease, lacks the well-defined binding pockets necessary for traditional small-molecule drug discovery. These "undruggable" targets present a formidable challenge in modern medicine.[1] Fragment-Based Ligand Discovery (FBLD) has emerged as a powerful strategy to identify novel ligands for these challenging targets by screening low molecular weight compounds (<300 Da) that can bind to shallow or cryptic pockets with high efficiency.[2]

An evolution of this approach is the use of covalent fragments. These molecules incorporate a mild electrophilic "warhead" that can form a stable covalent bond with a nucleophilic amino acid residue on a target protein.[3] This strategy offers distinct advantages, including prolonged target engagement, high potency, and the ability to validate target binding unequivocally using mass spectrometry.[2][4]

This guide details the application of Ethyl 4-formyl-1H-pyrrole-2-carboxylate , a representative electrophilic fragment, in proteomics research. We will explore its chemical rationale, provide detailed protocols for its use in identifying protein targets, and discuss the interpretation of mass spectrometry data. This molecule serves as an excellent model for screening campaigns aimed at discovering novel ligands and druggable hotspots within the proteome.

Section 1: Chemical Rationale and Mechanism of Action

This compound possesses key features that make it a valuable tool for covalent fragment screening. Its structure consists of a pyrrole scaffold, an electrophilic aldehyde (formyl) group, and an ethyl ester moiety.

  • The Electrophilic Warhead: The aldehyde group is a mild electrophile capable of reacting with nucleophilic amino acid residues. Its primary mode of action is the formation of a Schiff base (an imine) with the primary amine of a lysine residue's side chain. This reaction is initially reversible, allowing the fragment to sample multiple binding sites before potentially forming a more stable, reduced adduct under specific cellular conditions.

  • The Pyrrole Scaffold: Pyrrole derivatives are common motifs in natural products and medicinally active compounds, known for their diverse biological activities.[5][6] The scaffold provides a rigid, planar structure that can be readily functionalized to improve binding affinity and selectivity during hit-to-lead optimization.[7]

Physicochemical Properties

A summary of the key properties of this compound is provided below.

PropertyValueSource
Molecular Formula C₈H₉NO₃[8][9]
Molecular Weight 167.16 g/mol [8][9]
CAS Number 7126-57-0[8]
Appearance Light yellow to light brown solid[9]
Monoisotopic Mass 167.05824 Da[10]
Mechanism of Covalent Modification

The primary mechanism of protein modification by this fragment is the reaction between its aldehyde group and the ε-amino group of a lysine residue, forming a Schiff base. This covalent linkage results in a specific mass addition to the target peptide, which is detectable by mass spectrometry.

Caption: Reaction of the fragment's aldehyde with a protein's lysine residue.

Section 2: Application in Competitive Chemoproteomic Profiling

Competitive Activity-Based Protein Profiling (ABPP) is a powerful method to screen for covalent ligands in a native biological context, such as a cell lysate.[11] In this workflow, the proteome is first incubated with the test fragment (this compound). Subsequently, a broad-reactivity probe with a reporter tag is added. If the fragment binds to a specific site, it will block the binding of the probe. Target proteins are then identified by their reduced signal in the mass spectrometer compared to a control sample.[11]

ABPP_Workflow start Start: Cell Lysate control Control Group (DMSO Vehicle) start->control treatment Treatment Group (+ Fragment) start->treatment probe Add Broad-Spectrum Nucleophile Probe (e.g., Alkyne-tagged) control->probe 1 treatment->probe 1 click Biotin Tagging via Click Chemistry probe->click 2 enrich Streptavidin Enrichment of Probe-Labeled Proteins click->enrich 3 digest On-Bead Tryptic Digestion enrich->digest 4 ms LC-MS/MS Analysis digest->ms 5 data Data Analysis: Identify Depleted Peptides (Fragment Targets) ms->data 6

Caption: Workflow for competitive chemoproteomic profiling.

Protocol 1: Competitive ABPP in Cell Lysate

Causality: This protocol is designed to identify proteins that interact with the fragment by measuring competition against a known probe. It is a robust method for initial screening in a complex biological matrix.[1]

Materials:

  • Cell lysate (e.g., from HeLa or HEK293T cells) at 2-5 mg/mL total protein.

  • This compound (stock solution in DMSO).

  • Broad-spectrum lysine-reactive alkyne probe.

  • Biotin-azide, CuSO₄, TBTA, and sodium ascorbate for click reaction.

  • Streptavidin-agarose beads.

  • Proteomics-grade trypsin.

  • Standard buffers for lysis, washing, and digestion (e.g., PBS, urea buffers).[12]

Procedure:

  • Lysate Preparation: Prepare cell lysate in a suitable buffer (e.g., PBS) containing protease inhibitors. Determine protein concentration using a BCA assay.

  • Fragment Incubation: Aliquot 1 mg of protein lysate for each condition (treatment and vehicle control). To the treatment sample, add this compound to a final concentration of 10-100 µM. Add an equivalent volume of DMSO to the control sample. Incubate for 1 hour at 37°C.

  • Probe Labeling: Add the lysine-reactive alkyne probe to both samples at a final concentration of 1-10 µM. Incubate for 30 minutes at room temperature.

  • Click Chemistry: To conjugate biotin to the probe, add the following click-chemistry reagents in order: Biotin-azide (100 µM), TCEP or sodium ascorbate (1 mM), TBTA (100 µM), and CuSO₄ (1 mM). Vortex and incubate for 1 hour at room temperature.

  • Protein Precipitation & Resuspension: Precipitate proteins using chloroform/methanol to remove excess reagents. Resuspend the protein pellet in a buffer containing SDS.

  • Streptavidin Enrichment: Add pre-washed streptavidin-agarose beads to each sample. Incubate for 1-2 hours at room temperature with rotation to capture biotinylated proteins.

  • Washing: Pellet the beads and wash extensively to remove non-specifically bound proteins. Use sequential washes with SDS buffer, urea buffer, and finally an ammonium bicarbonate buffer.

  • On-Bead Digestion: Resuspend the beads in an ammonium bicarbonate buffer. Reduce disulfide bonds with DTT and alkylate cysteine residues with iodoacetamide.[13] Add trypsin and incubate overnight at 37°C to digest the enriched proteins into peptides.

  • Peptide Elution and Cleanup: Collect the supernatant containing the peptides. Perform a final elution from the beads. Desalt the combined peptide fractions using a C18 StageTip or similar desalting column.[14]

  • LC-MS/MS Analysis: Analyze the peptide samples using a high-resolution mass spectrometer. Use a data-dependent acquisition (DDA) method to acquire both MS1 scans and MS/MS scans for peptide identification and quantification.

  • Data Analysis: Use a proteomics software suite (e.g., MaxQuant) to identify and quantify peptides. Look for peptides that are significantly less abundant in the fragment-treated sample compared to the DMSO control. These "depleted" peptides originate from proteins that were covalently modified by the fragment.

Section 3: Direct Adduct Identification by Bottom-Up Proteomics

While competitive ABPP is excellent for screening, direct identification of the modified peptide provides definitive proof of target engagement and pinpoints the exact binding site.[3] This involves incubating a protein or proteome with the fragment and using mass spectrometry to search for peptides that have been modified with the corresponding mass.

Direct_Adduct_Workflow start Start: Purified Protein or Cell Lysate treatment Incubate with Fragment start->treatment 1 denature Denature, Reduce (DTT), & Alkylate (IAA) treatment->denature 2 digest Tryptic Digestion denature->digest 3 desalt Peptide Desalting (C18) digest->desalt 4 ms LC-MS/MS Analysis desalt->ms 5 data Open Modification Search: Identify Peptide + Adduct Mass ms->data 6

Caption: Workflow for direct identification of covalent adducts.

Protocol 2: In Vitro Labeling and Adduct Identification

Causality: This protocol is designed to unambiguously identify the protein and specific amino acid residue modified by the fragment. It relies on detecting a precise mass shift in the MS data.[15]

Materials:

  • Purified protein of interest or total cell lysate.

  • This compound.

  • Reagents for protein denaturation, reduction, alkylation, and digestion (Urea, DTT, Iodoacetamide, Trypsin).[16]

  • Reagents for peptide desalting (Formic acid, Acetonitrile).

Procedure:

  • Fragment Incubation: Incubate the protein sample (e.g., 100 µg) with an excess of this compound (e.g., 100 µM) for 1-4 hours at 37°C. Include a DMSO control.

  • Denaturation, Reduction, and Alkylation: Denature the proteins by adding urea to a final concentration of 8 M. Reduce disulfide bonds with 10 mM DTT for 30 minutes. Alkylate free cysteines with 20 mM iodoacetamide for 30 minutes in the dark.[13]

  • Digestion: Dilute the urea concentration to <2 M with ammonium bicarbonate buffer. Add trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.

  • Sample Cleanup: Acidify the reaction with formic acid to stop digestion. Desalt the peptides using a C18 StageTip or ZipTip.[14]

  • LC-MS/MS Analysis: Analyze the desalted peptides on a high-resolution mass spectrometer.

  • Data Analysis: This step is critical. Use a proteomics search algorithm that allows for "open" or "variable modification" searches.[17] The software will search the MS/MS data not only for unmodified peptides but also for peptides containing a specific mass shift.

Interpreting Mass Spectrometry Data

The key to success is identifying the correct mass modification. The formation of a Schiff base with lysine involves the loss of one water molecule (H₂O).

Table 2: Expected Mass Shifts for Adduct Identification

DescriptionFormulaMonoisotopic Mass (Da)Calculation
Fragment MassC₈H₉NO₃167.05824-
Water MassH₂O18.01056-
Mass Adduct (Schiff Base) C₈H₇NO₂ 149.04768 Fragment Mass - Water Mass

When performing the database search, you will define a variable modification on lysine residues corresponding to +149.04768 Da . The software will identify peptides containing this mass shift and provide MS/MS spectra. A high-quality MS/MS spectrum showing a comprehensive series of b- and y-ions that includes the modified lysine residue confirms the site of covalent adduction.[15][18]

Conclusion and Future Outlook

This compound serves as a versatile and accessible chemical tool for proteomics-based drug discovery. The protocols outlined here provide a robust framework for both screening and validation of novel protein-ligand interactions. By applying competitive ABPP, researchers can rapidly screen for potential targets in a complex proteome. Subsequent direct adduct mapping provides unequivocal evidence of target engagement at a specific amino acid residue. The insights gained from such studies can accelerate the discovery of potent and selective covalent inhibitors, paving the way for new therapeutic strategies against challenging disease targets.[1][3]

References

  • Evotec. (2025). Advancing Drug Discovery With Covalent Fragment Screening. Available at: [Link]

  • Drug Target Review. (2021). Covalent fragment screening in cell-based phenotypic models of disease: a collaborative approach. Available at: [Link]

  • Ma, J., Xia, Q., Fu, P. P., & Lin, G. (2018). Pyrrole-protein adducts – A biomarker of pyrrolizidine alkaloid-induced hepatotoxicity. Journal of Food and Drug Analysis. Available at: [Link]

  • Vinogradova, E. V., & Cravatt, B. F. (2021). Fragment-based covalent ligand discovery. PMC. Available at: [Link]

  • IRBM. (2025). Optimized Covalent Fragment Library for Drug Discovery. Available at: [Link]

  • Lim, H., & MacKerell, A. D. (2018). An Integrated Covalent Drug Design Workflow using Site-Identification by Ligand Competitive Saturation. PMC. Available at: [Link]

  • Ma, J., Chen, T., Xia, Q., & Lin, G. (2019). Correlation Investigation between Pyrrole-DNA and Pyrrole-Protein Adducts in Male ICR Mice Exposed to Retrorsine, a Hepatotoxic Pyrrolizidine Alkaloid. MDPI. Available at: [Link]

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  • Wang, Y., et al. (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. MDPI. Available at: [Link]

  • Jasionowski, M., et al. (2023). Structural characterisation and pH-dependent preference of pyrrole cross-link isoforms from reactions of oxoenal with cysteine and lysine side chains as model systems. PMC. Available at: [Link]

  • Wang, S., et al. (2021). Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. PubMed Central. Available at: [Link]

  • Liu, Y., et al. (2023). Targeting the Reactive Proteome: Recent Advances in Activity-Based Protein Profiling and Probe Design. MDPI. Available at: [Link]

  • Organic Syntheses. Ethyl 1H-Pyrrole-2-carboxylate. Available at: [Link]

  • Journal of Food and Drug Analysis. (2018). Pyrrole-protein adducts – A biomarker of pyrrolizidine alkaloid-induced hepatotoxicity. Available at: [Link]

  • Herath, J., et al. (2021). Practical Synthesis and Application of Halogen-Doped Pyrrole Building Blocks. PMC. Available at: [Link]

  • PubMed. (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. Available at: [Link]

  • PubMed. (2020). Chemoproteomic profiling of protein-metabolite interactions. Available at: [Link]

  • Rios, D., et al. (2019). Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges. NIH. Available at: [Link]

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bioconjugation with ethyl 4-formyl-1H-pyrrole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Topic: Bioconjugation with Ethyl 4-formyl-1H-pyrrole-2-carboxylate

For: Researchers, scientists, and drug development professionals.

A New Horizon in Bioconjugation: The Potential of Pyrrole-Aldehyde Linkers

The strategic covalent linkage of molecules to proteins, peptides, and nucleic acids—a field known as bioconjugation—is the cornerstone of modern therapeutics, diagnostics, and proteomics research. The choice of a chemical linker is paramount, dictating the stability, functionality, and ultimate success of the resulting bioconjugate. While numerous reactive moieties have been developed, the search for linkers with unique advantages continues.

This guide introduces This compound , a heterocyclic compound poised for significant utility in bioconjugation. The pyrrole scaffold is a privileged structure in medicinal chemistry, appearing in numerous blockbuster drugs and natural products, prized for its unique electronic properties and ability to participate in crucial biological interactions[1][2][3]. By functionalizing this core with a reactive aldehyde (formyl) group, we create a powerful tool for covalently modifying biomolecules.

The aldehyde is a bio-orthogonal handle, meaning it does not typically react with functional groups found in biological systems outside of its intended target, primarily amines. This specificity allows for controlled conjugation. This document provides the scientific foundation and detailed protocols for leveraging this compound in two key bioconjugation strategies: Reductive Amination for stable amine linkage and the advanced Pictet-Spengler Ligation for irreversible carbon-carbon bond formation.

Reagent Properties: this compound
IUPAC Name This compound[4]
CAS Number 7126-57-0
Molecular Formula C₈H₉NO₃
Molecular Weight 167.16 g/mol
Reactive Group Aldehyde (-CHO)
Target Functionality Primary Amines (e.g., Lysine ε-amino group), Hydrazines, Alkoxyamines
Appearance Solid
Melting Point 101-105 °C

The Chemistry of Conjugation: Mechanisms and Rationale

The utility of this compound stems from the reactivity of its aldehyde group. Understanding the underlying mechanisms is critical for experimental design and optimization.

Mechanism 1: Reductive Amination

This is the most direct method for conjugating aldehydes to proteins. The reaction proceeds in two steps:

  • Schiff Base Formation: The primary amine of a lysine residue on a protein executes a nucleophilic attack on the aldehyde's carbonyl carbon. This forms a protonated carbinolamine intermediate, which then dehydrates to form an imine, also known as a Schiff base. This reaction is reversible and pH-dependent.[5][6]

  • Reductive Stabilization: The C=N double bond of the Schiff base is unstable and susceptible to hydrolysis, which would reverse the conjugation.[5] To create a stable, permanent linkage, the imine is immediately reduced to a secondary amine using a mild reducing agent like sodium cyanoborohydride (NaCNBH₃) or sodium triacetoxyborohydride. These reagents are selective for the imine and will not reduce the original aldehyde or other functional groups on the protein under controlled conditions.[5]

G cluster_0 Step 1: Schiff Base Formation (Reversible) cluster_1 Step 2: Reductive Stabilization (Irreversible) Protein_NH2 Protein-Lysine (R-NH₂) Schiff_Base Schiff Base (R-N=CHR') Protein_NH2->Schiff_Base + Pyrrole_CHO pH 6.0-7.5 Pyrrole_CHO Pyrrole-Aldehyde (R'-CHO) Schiff_Base->Protein_NH2 Hydrolysis (-H₂O) Schiff_Base_2 Schiff Base (R-N=CHR') Stable_Amine Stable Secondary Amine (R-NH-CH₂R') Schiff_Base_2->Stable_Amine + NaCNBH₃

Diagram 1: Workflow of the Reductive Amination Pathway.

Mechanism 2: The Pictet-Spengler Ligation

For applications demanding exceptional stability, such as the development of antibody-drug conjugates (ADCs), the Pictet-Spengler ligation offers a superior alternative to standard reductive amination.[7][8][9] This reaction creates a new, highly stable carbon-carbon bond.

The modern bioconjugation-adapted Pictet-Spengler ligation involves a specially designed coupling partner containing an indole moiety, such as a tryptamine derivative. The reaction proceeds as follows:

  • Initial Conjugation: The aldehyde on the protein (or in our case, on the pyrrole linker which would be pre-conjugated to a payload) reacts with an alkoxyamine or hydrazine on the binding partner. This forms an intermediate oxyiminium or hydrazonium ion.[7][10]

  • Intramolecular Cyclization: This highly reactive intermediate undergoes a rapid, intramolecular electrophilic attack from the electron-rich indole ring.

  • Stable Product Formation: This cyclization forges a new C-C bond, resulting in a stable oxacarboline or similar heterocyclic product that is resistant to hydrolysis.[7][8]

This ligation strategy is powerful because it leverages the rapid and bio-orthogonal nature of oxime/hydrazone formation to drive a subsequent, irreversible C-C bond-forming reaction.[8][10] While the classic Pictet-Spengler reaction required harsh acidic conditions, modern variants have been optimized to proceed efficiently at or near neutral pH, making them suitable for sensitive biomolecules.[9][10]

Experimental Protocols

Safety First: Always handle this compound and all chemical reagents in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Review the Safety Data Sheet (SDS) before use.

Protocol 1: Protein Labeling via Reductive Amination

This protocol describes the general procedure for labeling a protein containing accessible lysine residues.

Materials:

  • Protein of interest (e.g., BSA, IgG) at 5-10 mg/mL in Phosphate Buffered Saline (PBS), pH 7.4.

  • This compound (Reagent).

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO).

  • Sodium Cyanoborohydride (NaCNBH₃) solution: 1 M in 10 mM NaOH (Prepare fresh).

  • Reaction Buffer: 100 mM MES or HEPES, 150 mM NaCl, pH 6.0.

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0.

  • Purification: Desalting column (e.g., Zeba™ Spin Desalting Column) or dialysis cassette.

Procedure:

  • Protein Preparation: If the protein is in a buffer containing primary amines (e.g., Tris), exchange it into the Reaction Buffer (pH 6.0) using a desalting column or dialysis. Adjust the final protein concentration to 5 mg/mL.

    • Rationale: A slightly acidic pH (6.0-7.0) promotes Schiff base formation while minimizing side reactions. Tris buffer must be removed as it will compete for the aldehyde reagent.

  • Reagent Stock Solution: Prepare a 100 mM stock solution of this compound in anhydrous DMF or DMSO.

  • Reaction Setup:

    • To the protein solution, add the Reagent stock solution to achieve a final molar excess of 20-fold (Reagent:Protein). This is a starting point and should be optimized.

    • Gently mix the solution by inverting the tube. Do not vortex, as this may denature the protein.

  • Initiation of Conjugation: Add the 1 M NaCNBH₃ stock solution to a final concentration of 20 mM.

    • Rationale: NaCNBH₃ is added after the aldehyde to ensure it primarily reduces the formed Schiff base rather than the free aldehyde.

  • Incubation: Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 100 mM. Incubate for 30 minutes at room temperature.

    • Rationale: The primary amine in Tris buffer will react with and consume any remaining unreacted aldehyde reagent.

  • Purification: Remove the excess reagent and byproducts by passing the reaction mixture through a desalting column equilibrated with your desired storage buffer (e.g., PBS, pH 7.4). Alternatively, perform dialysis against the storage buffer.

  • Characterization: Analyze the purified conjugate using the methods described in Section 4.

G A Prepare Protein (Buffer Exchange to pH 6.0) B Add Pyrrole-Aldehyde (20x Molar Excess) A->B C Add NaCNBH₃ (to 20 mM) B->C D Incubate (2-4h @ RT or O/N @ 4°C) C->D E Quench Reaction (100 mM Tris) D->E F Purify Conjugate (Desalting Column) E->F G Characterize F->G

Diagram 2: Experimental workflow for Reductive Amination.

Protocol 2: Advanced Conjugation via Pictet-Spengler Ligation (Conceptual)

This protocol outlines the conceptual steps for using an aldehyde-functionalized molecule in a modern Pictet-Spengler ligation. Here, we assume the payload (e.g., a drug or fluorophore) is first derivatized with this compound, and this complex is then ligated to a protein engineered to contain a specific reactive partner.

Conceptual Workflow:

  • Protein Engineering: The target protein is modified to incorporate a unique reactive handle for the Pictet-Spengler ligation. This is typically achieved by genetically encoding an unnatural amino acid or using enzymatic methods to create a C-terminal aldehyde tag.[7][8] For this example, we will assume the protein has been modified to display a tryptamine-like indole moiety.

  • Payload Functionalization: The payload of interest is conjugated to a linker containing a hydrazine or alkoxyamine group.

  • Ligation Reaction:

    • The aldehyde-functionalized protein (from Step 1) is incubated with the hydrazine/alkoxyamine-functionalized payload (from Step 2).

    • The reaction is typically performed in an acidic buffer (pH 4.5-5.5) to catalyze the formation of the key oxyiminium/hydrazonium intermediate.[10]

    • The reaction proceeds for 12-24 hours. The formation of the intermediate triggers the irreversible, intramolecular C-C bond formation, yielding the final, stable conjugate.[7][8][10]

  • Purification & Characterization: The resulting stable bioconjugate is purified and characterized as previously described.

Characterization and Quality Control

Confirming the success of a bioconjugation reaction is a critical, non-negotiable step.

Technique Purpose Expected Outcome
SDS-PAGE Assess conjugation efficiency and protein integrity.A shift in the molecular weight of the protein band corresponding to the mass of the attached pyrrole linker(s). The band should remain sharp, indicating no significant degradation.
UV-Vis Spectroscopy Quantify the degree of labeling (DOL).The pyrrole ring has a characteristic UV absorbance. By measuring the absorbance of the conjugate at the protein max (~280 nm) and the pyrrole max, the DOL can be calculated using the Beer-Lambert law.
Mass Spectrometry (ESI-MS or MALDI-TOF) Confirm covalent modification and determine precise mass.The mass spectrum of the conjugated protein will show an increase in mass corresponding to one or more attached pyrrole molecules (149.04 Da per modification after reduction). This provides the most definitive evidence of successful conjugation.
Functional Assay Ensure the biological activity of the protein is retained.Perform an appropriate assay (e.g., ELISA for an antibody, enzyme kinetics for an enzyme) to confirm that the conjugation has not compromised the protein's function.

Troubleshooting

Problem Potential Cause Recommended Solution
Low Conjugation Efficiency - Non-optimal pH.- Insufficient molar excess of reagent.- Inactive reducing agent.- Inaccessible lysine residues.- Optimize reaction pH (test range 6.0-7.5).- Increase the molar excess of the pyrrole-aldehyde reagent (e.g., 40x, 80x).- Prepare fresh NaCNBH₃ solution immediately before use.- Consider denaturing/unfolding studies if lysines are buried.
Protein Precipitation - High concentration of organic solvent (DMF/DMSO).- Protein instability at the reaction pH.- Keep the final concentration of the organic solvent below 10% (v/v).- Screen different buffer systems or perform the reaction at 4°C.- Ensure rapid and efficient mixing when adding the reagent stock.
Loss of Protein Activity - Modification of lysine residues in the active site.- Harsh reaction conditions.- Reduce the molar excess of the reagent to decrease the degree of labeling.- If the active site is known, consider site-directed mutagenesis to protect key lysines or use a different conjugation strategy.- Shorten the reaction time or perform the reaction at 4°C.

References

  • Agarwal, P., & Bertozzi, C. R. (2013). A Pictet-Spengler ligation for protein chemical modification. Proceedings of the National Academy of Sciences, 110(1), 46-51. [Link]

  • Agarwal, P., et al. (2013). A Pictet-Spengler ligation for protein chemical modification. Nature Protocols, 8(12), 2436-2445. [Link]

  • Matos, M. J., et al. (2015). The Hydrazino-iso-Pictet-Spengler Ligation: A Versatile, Mild, and Efficient Aldehyde Conjugation Strategy. American Pharmaceutical Review. [Link]

  • Jenter, T., et al. (2013). Hydrazino-Pictet-Spengler Ligation as a Biocompatible Method for the Generation of Stable Protein Conjugates. Bioconjugate Chemistry, 24(7), 1246-1255. [Link]

  • He, Y., et al. (2017). General Dialdehyde Click Chemistry for Amine Bioconjugation. Bioconjugate Chemistry, 28(5), 1406-1414. [Link]

  • Pomplun, S., et al. (2019). Efficient Pictet–Spengler Bioconjugation with N‐Substituted Pyrrolyl Alanine Derivatives. Angewandte Chemie International Edition, 58(10), 3049-3053. [Link]

  • Wang, Z., et al. (2025). Synthesis of Versatile DNA‐Conjugated Aldehydes by Controlled Oxidation of Amines. Angewandte Chemie International Edition, 64(3), e202507064. [Link]

  • Woodgate, N. J., & Brimble, M. A. (2019). Synthesis and reactivity of 2-thionoester pyrroles: a route to 2-formyl pyrroles. Organic & Biomolecular Chemistry, 17(40), 9039-9043. [Link]

  • ResearchGate. (2022). How to link an aldehyde with an amine of amino acid? [Link]

  • Tiberghien, A. C., et al. (2018). Pyrrolobenzodiazepine Antibody-Drug Conjugates Designed for Stable Thiol Conjugation. Molecules, 23(11), 2999. [Link]

  • Ganesh, B. H., et al. (2024). Pyrrole: A Decisive Scaffold for the Development of Therapeutic Agents and Structure‐Activity Relationship. Molecules, 29(1), 123. [Link]

  • Bero, A. (2024). Pyrrole: Key Insights, Latest Research & Applications in Novel Drug Molecule Development. LinkedIn. [Link]

  • Lerchen, H. G., et al. (2018). Antibody-drug conjugates with pyrrole-based KSP inhibitors as novel payload class. Angewandte Chemie International Edition, 57(30), 9494-9498. [Link]

  • Georgieva, M., et al. (2021). Synthesis, Hydrolytic Stability and In Vivo Biological Study of Bioconjugates of the Tetrapeptides FELL Containing Pyrrole Moiety. Molecules, 26(16), 4930. [Link]

  • Iannazzo, D., et al. (2020). Bioactive pyrrole-based compounds with target selectivity. European Journal of Medicinal Chemistry, 199, 112391. [Link]

  • Taylor, C. G., et al. (2020). Stable Pyrrole-Linked Bioconjugates through Tetrazine-Triggered Azanorbornadiene Fragmentation. Angewandte Chemie International Edition, 59(15), 6196-6200. [Link]

Sources

Application Notes & Protocols: Strategic Derivatization of Ethyl 4-formyl-1H-pyrrole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Pyrrole Scaffold

Ethyl 4-formyl-1H-pyrrole-2-carboxylate (CAS No: 7126-57-0) is a bifunctional heterocyclic compound of significant interest in medicinal chemistry and materials science.[1][2][3] Its structure, featuring an electron-rich pyrrole core, a reactive aldehyde (formyl) group, and an ester moiety, presents a versatile platform for molecular elaboration. The pyrrole ring is a privileged scaffold, forming the core of numerous natural products and blockbuster drugs, including atorvastatin and sunitinib.[4][5][6] The formyl group at the C4 position serves as a crucial synthetic handle, enabling a wide array of chemical transformations to build molecular complexity and modulate biological activity.

This guide provides an in-depth exploration of key derivatization strategies for this building block. It moves beyond simple procedural lists to explain the underlying chemical logic, empowering researchers to rationally design and execute synthetic plans. The protocols described herein are robust starting points, designed for adaptability across various research and development applications.

Physicochemical Properties

A summary of the key physical and chemical properties of the starting material is provided below.

PropertyValueReference
CAS Number 7126-57-0[1][3]
Molecular Formula C₈H₉NO₃[1][3]
Molecular Weight 167.16 g/mol [1][3]
Appearance Solid / White to light yellow powder[1][4]
Melting Point 101-107 °C[1][3]
SMILES CCOC(=O)c1cc(C=O)c[nH]1[1]

Core Derivatization Strategies at the Formyl Group

The electrophilic carbon of the formyl group is the primary site for the derivatizations discussed in this guide. The following sections detail robust protocols for carbon-carbon bond formation, incorporation of nitrogen-containing functionalities, and modulation of the oxidation state.

General Experimental Workflow

Most derivatization procedures for this scaffold follow a standardized workflow. This ensures reproducibility and simplifies the process of troubleshooting and optimization.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents Weigh Reagents & Prepare Solutions setup Assemble Glassware under Inert Atmosphere (Ar/N2) reagents->setup 1. Setup addition Add Reagents & Solvent setup->addition heating Heat to Target Temperature addition->heating 2. Initiate monitoring Monitor Progress (TLC, LC-MS) heating->monitoring 3. Monitor quench Quench Reaction (e.g., add H2O) monitoring->quench extract Liquid-Liquid Extraction quench->extract 4. Isolate dry Dry Organic Layer (e.g., Na2SO4) extract->dry 4. Isolate purify Purify via Column Chromatography or Recrystallization dry->purify 4. Isolate analysis Characterize Product (NMR, MS, IR) purify->analysis

Caption: A generalized workflow for synthetic derivatization.

Protocol: Knoevenagel Condensation for C-C Bond Formation

The Knoevenagel condensation is a cornerstone reaction in organic synthesis, creating α,β-unsaturated systems by reacting an aldehyde with an active methylene compound.[7][8] This reaction is invaluable for extending the carbon skeleton and introducing functionalities that can act as Michael acceptors in drug design.[9]

Scientific Rationale

The reaction is typically catalyzed by a weak organic base, such as piperidine or DABCO. The base deprotonates the active methylene compound (e.g., malononitrile, ethyl cyanoacetate) to form a resonance-stabilized carbanion (enolate).[10] This potent nucleophile then attacks the electrophilic carbonyl carbon of the formyl-pyrrole. The resulting aldol-type intermediate rapidly undergoes dehydration (elimination of water), driven by the formation of a stable, conjugated π-system.

G PyrCHO Ethyl 4-formyl-1H- pyrrole-2-carboxylate Nucleophile Nucleophilic Attack PyrCHO->Nucleophile Act_CH2 Active Methylene Compound (e.g., Malononitrile) Act_CH2->Nucleophile Deprotonation Base Base Catalyst (e.g., Piperidine) Base->Nucleophile Intermediate Aldol Intermediate Formation Nucleophile->Intermediate Dehydration Dehydration (Elimination of H2O) Intermediate->Dehydration Product α,β-Unsaturated Product Dehydration->Product

Caption: Logical flow of the Knoevenagel condensation reaction.

Detailed Experimental Protocol

Materials:

  • This compound (1.0 eq)

  • Malononitrile (1.1 eq)

  • Piperidine (0.1 eq)

  • Ethanol (or Toluene), anhydrous

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq) and the active methylene compound (e.g., malononitrile, 1.1 eq).

  • Dissolve the solids in a minimal amount of anhydrous ethanol.

  • Add the basic catalyst (e.g., piperidine, 0.1 eq) to the solution dropwise with stirring.

  • Heat the reaction mixture to reflux (approx. 78 °C for ethanol) and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion (typically 2-4 hours), cool the mixture to room temperature.

  • If a precipitate forms, collect the solid product by vacuum filtration. If no precipitate forms, reduce the solvent volume under reduced pressure to induce crystallization.

  • Wash the collected solid with cold ethanol to remove residual impurities.

  • Dry the product under vacuum to yield the desired Knoevenagel adduct.

Expected Outcomes & Data

This protocol reliably produces various α,β-unsaturated derivatives in high yields.

Active Methylene CompoundCatalystTypical Yield
MalononitrilePiperidine>90%
Ethyl CyanoacetatePiperidine85-95%
Diethyl MalonateSodium Ethoxide70-85%
Meldrum's AcidAcetic Acid>90%

Protocol: Wittig Reaction for Olefination

The Wittig reaction is a powerful and widely used method for synthesizing alkenes from aldehydes or ketones.[11] It involves the reaction of the formyl group with a phosphonium ylide (Wittig reagent), forming a new carbon-carbon double bond with high regioselectivity.[12]

Scientific Rationale

The reaction mechanism proceeds through the nucleophilic attack of the ylide's carbanion on the aldehyde's carbonyl carbon.[13] This forms a zwitterionic intermediate known as a betaine, which rapidly cyclizes to a four-membered ring intermediate, the oxaphosphetane. The driving force for the reaction is the subsequent collapse of the oxaphosphetane into the final alkene product and a highly stable triphenylphosphine oxide byproduct.[13] The stereochemical outcome (E/Z isomerism) of the alkene is influenced by the stability of the ylide; non-stabilized ylides typically favor the Z-alkene, whereas stabilized ylides favor the E-alkene.[13]

G node_reagents Ethyl 4-formyl-1H- pyrrole-2-carboxylate Phosphonium Ylide (Ph3P=CHR) node_attack Nucleophilic Attack node_reagents->node_attack node_betaine Betaine Intermediate node_attack->node_betaine node_oxa Oxaphosphetane Formation ([2+2] Cycloaddition) node_betaine->node_oxa node_collapse Ring Collapse (Reverse [2+2]) node_oxa->node_collapse node_products Alkene Product Triphenylphosphine Oxide (Ph3P=O) node_collapse->node_products

Caption: Mechanism of the Wittig olefination reaction.

Detailed Experimental Protocol

Part A: Ylide Preparation

  • In a flame-dried, two-neck flask under an argon atmosphere, suspend the desired triphenylphosphonium salt (e.g., methyltriphenylphosphonium bromide, 1.1 eq) in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a strong base (e.g., n-butyllithium in hexanes, 1.05 eq) dropwise. The formation of the ylide is often indicated by a distinct color change (e.g., to deep yellow or orange).

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.

Part B: Wittig Reaction

  • Dissolve this compound (1.0 eq) in anhydrous THF in a separate flask.

  • Cool the ylide solution prepared in Part A to 0 °C.

  • Add the solution of the pyrrole aldehyde dropwise to the ylide solution.

  • Allow the reaction to warm to room temperature and stir overnight. Monitor progress by TLC.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl).

  • Perform a liquid-liquid extraction with ethyl acetate. Combine the organic layers.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to isolate the alkene derivative.

Protocol: Reductive Amination for Amine Synthesis

Reductive amination is a highly efficient method for forming C-N bonds, converting the formyl group into a primary, secondary, or tertiary amine. This transformation is fundamental in drug discovery for introducing basic centers that can improve solubility and target engagement.

Scientific Rationale

The process involves two key steps that are often performed in a single pot. First, the pyrrole aldehyde reacts with a primary or secondary amine to form a hemiaminal, which then dehydrates to form an iminium ion (for secondary amines) or an imine (for primary amines). Second, a selective reducing agent, introduced into the same pot, reduces the C=N double bond to the corresponding amine. Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is a preferred reagent because it is mild, tolerant of many functional groups, and selectively reduces the protonated iminium ion much faster than the starting aldehyde, minimizing side reactions.

G A Pyrrole Aldehyde + Amine (R2NH) B Imine/Iminium Ion Formation A->B Condensation (-H2O) C Hydride Reduction (e.g., NaBH(OAc)3) B->C Reduction D Final Amine Product C->D

Sources

Application Notes and Protocols for the Scale-Up Synthesis of Ethyl 4-Formyl-1H-pyrrole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of a Versatile Pyrrole Building Block

Ethyl 4-formyl-1H-pyrrole-2-carboxylate is a pivotal intermediate in the synthesis of a diverse array of biologically active molecules and functional materials. Its unique structure, featuring a reactive aldehyde and an ester group on the pyrrole scaffold, makes it a valuable building block for the construction of complex heterocyclic systems. This document provides a comprehensive guide for the scale-up synthesis of this compound, addressing the critical aspects of reaction optimization, safety, and product purification. The protocol is designed for researchers, scientists, and professionals in drug development who require a reliable and scalable method for producing high-purity this compound.

Synthetic Strategy: The Vilsmeier-Haack Reaction

The most direct and widely employed method for introducing a formyl group onto an electron-rich pyrrole ring is the Vilsmeier-Haack reaction.[1][2][3] This reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphoryl chloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[2][4] The electrophilic chloroiminium ion, also known as the Vilsmeier reagent, then attacks the electron-rich pyrrole ring to introduce the formyl group after hydrolysis.[2]

For ethyl 1H-pyrrole-2-carboxylate, the ester group at the C2 position is electron-withdrawing, which deactivates the adjacent C3 and C5 positions to some extent. However, the nitrogen atom of the pyrrole ring is a powerful electron-donating group, directing electrophilic substitution primarily to the C4 and C5 positions. In this case, formylation is expected to occur predominantly at the C4 position due to a combination of electronic and steric factors.

Reaction Mechanism Overview

Vilsmeier_Haack_Mechanism cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Aromatic Substitution cluster_2 Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Intermediate Iminium Salt Intermediate Vilsmeier_Reagent->Intermediate Pyrrole_Ester Ethyl 1H-pyrrole- 2-carboxylate Pyrrole_Ester->Intermediate + Vilsmeier Reagent Final_Product Ethyl 4-formyl-1H-pyrrole- 2-carboxylate Intermediate->Final_Product + H₂O (Work-up)

Caption: Generalized mechanism of the Vilsmeier-Haack formylation.

Safety Considerations for Scale-Up

The Vilsmeier-Haack reaction is exothermic and involves the use of corrosive and reactive reagents.[4] On a larger scale, the potential for thermal runaway is a significant concern. Therefore, strict adherence to safety protocols is paramount.

  • Reagent Handling: Phosphoryl chloride (POCl₃) is highly corrosive and reacts violently with water. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Temperature Control: The initial formation of the Vilsmeier reagent is exothermic. The reaction should be carried out in a jacketed reactor with efficient cooling to maintain the desired temperature. A slow, controlled addition of POCl₃ is crucial.

  • Quenching: The reaction is quenched by the addition of water or an aqueous base. This step is also exothermic and should be performed carefully with adequate cooling to prevent a sudden increase in temperature and pressure.

  • Ventilation: The reaction evolves hydrogen chloride gas, which is corrosive and toxic. The entire procedure must be conducted in a well-ventilated fume hood.

Detailed Experimental Protocol

This protocol is designed for a laboratory scale-up synthesis. All glassware should be thoroughly dried before use.

Materials and Equipment
Reagent/EquipmentQuantity (for 0.5 mol scale)Notes
Ethyl 1H-pyrrole-2-carboxylate69.5 g (0.5 mol)Ensure high purity.
N,N-Dimethylformamide (DMF), anhydrous300 mLUse a freshly opened bottle or dried solvent.
Phosphoryl chloride (POCl₃)55 mL (0.6 mol)Handle with extreme care.
Dichloromethane (DCM), anhydrous500 mL
Saturated sodium bicarbonate solution~1 LFor neutralization.
Deionized water~2 LFor work-up.
Brine (saturated NaCl solution)200 mLFor washing.
Anhydrous magnesium sulfate (MgSO₄)~50 gFor drying.
2 L three-necked round-bottom flask1With mechanical stirrer and thermometer.
250 mL dropping funnel1
Condenser1
Jacketed reactor or large ice bath1For temperature control.
Rotary evaporator1
Step-by-Step Procedure

Workflow A 1. Vilsmeier Reagent Formation B 2. Addition of Pyrrole Substrate A->B Controlled Temperature C 3. Reaction Monitoring B->C Stirring D 4. Quenching and Hydrolysis C->D Reaction Completion E 5. Extraction and Washing D->E Phase Separation F 6. Drying and Solvent Removal E->F Aqueous Waste G 7. Purification F->G Crude Product

Caption: Experimental workflow for the synthesis.

  • Vilsmeier Reagent Formation:

    • In a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add anhydrous N,N-dimethylformamide (300 mL).

    • Cool the flask to 0-5 °C using an ice bath or a jacketed reactor.

    • Slowly add phosphoryl chloride (55 mL, 0.6 mol) dropwise via the dropping funnel over a period of 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.

    • After the addition is complete, stir the mixture at 0-5 °C for an additional 30 minutes. The formation of a solid may be observed.

  • Addition of Pyrrole Substrate:

    • Dissolve ethyl 1H-pyrrole-2-carboxylate (69.5 g, 0.5 mol) in anhydrous dichloromethane (500 mL).

    • Add the solution of the pyrrole substrate to the Vilsmeier reagent dropwise over 30-45 minutes, maintaining the internal temperature between 0-10 °C.

    • After the addition is complete, remove the cooling bath and allow the reaction mixture to warm to room temperature.

  • Reaction Monitoring:

    • Stir the reaction mixture at room temperature for 2-4 hours.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes 1:1). The reaction is complete when the starting material is no longer visible.

  • Quenching and Hydrolysis:

    • Once the reaction is complete, cool the mixture back to 0-5 °C.

    • Carefully and slowly pour the reaction mixture into a separate beaker containing 1 L of crushed ice with vigorous stirring.

    • Stir the mixture for 30 minutes to ensure complete hydrolysis of the iminium salt intermediate.

    • Slowly neutralize the acidic solution by the portion-wise addition of saturated sodium bicarbonate solution until the effervescence ceases and the pH of the aqueous layer is approximately 7-8.

  • Extraction and Washing:

    • Transfer the neutralized mixture to a large separatory funnel.

    • Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 200 mL).

    • Combine all the organic layers and wash with deionized water (2 x 200 mL) and then with brine (1 x 200 mL).

  • Drying and Solvent Removal:

    • Dry the combined organic layer over anhydrous magnesium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification:

    • The crude product can be purified by recrystallization. Dissolve the crude solid in a minimal amount of hot ethyl acetate and allow it to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.

    • Collect the crystals by vacuum filtration, wash with a small amount of cold ethyl acetate, and dry under vacuum to afford pure this compound as a solid.

Characterization and Data

ParameterExpected Value
Appearance Off-white to pale yellow solid.[5]
Molecular Formula C₈H₉NO₃[5][6][7][8]
Molecular Weight 167.16 g/mol [5][6]
Melting Point 101-105 °C[6]
Purity (HPLC) >97%[5][6]
Yield 60-75% (typical)

¹H NMR (CDCl₃, 400 MHz): δ 9.75 (s, 1H, -CHO), 9.40 (br s, 1H, -NH), 7.50 (s, 1H, pyrrole-H), 7.20 (s, 1H, pyrrole-H), 4.35 (q, J = 7.1 Hz, 2H, -OCH₂CH₃), 1.38 (t, J = 7.1 Hz, 3H, -OCH₂CH₃).

¹³C NMR (CDCl₃, 101 MHz): δ 185.5, 161.0, 133.0, 128.5, 124.0, 118.0, 61.5, 14.5.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low Yield Incomplete reaction; moisture contamination.Ensure all reagents and solvents are anhydrous. Monitor the reaction closely by TLC and extend the reaction time if necessary.
Formation of Byproducts Reaction temperature too high.Maintain strict temperature control during the addition of POCl₃ and the pyrrole substrate.
Difficult Purification Presence of colored impurities.Treat the crude product with activated carbon during recrystallization. Column chromatography may be necessary for highly impure samples.

Conclusion

The Vilsmeier-Haack reaction provides an efficient and scalable route to this compound. By carefully controlling the reaction parameters, particularly temperature, and adhering to strict safety protocols, this valuable building block can be synthesized in high yield and purity. The detailed protocol and supporting information provided in this application note serve as a reliable guide for researchers and professionals in the field of chemical synthesis and drug development.

References

  • Organic Syntheses Procedure. 1H-Pyrrole-2-carboxylic acid, ethyl ester. Available from: orgsyn.org/demo.aspx?prep=cv6p0626.
  • Sigma-Aldrich. Ethyl 4-formylpyrrole-2-carboxylate 97%. Available from: .

  • Organic Chemistry Portal. Vilsmeier-Haack Reaction. Available from: .

  • BenchChem. Application Notes and Protocols: Vilsmeier-Haack Formylation of 1-sec-Butyl-1H-pyrrole-2-carbaldehyde. Available from: .

  • Chemistry Steps. Vilsmeier-Haack Reaction. Available from: .

  • ECHEMI. This compound. Available from: .

  • Štefane, B., & Požgan, F. (2021). Practical Synthesis and Application of Halogen-Doped Pyrrole Building Blocks. Molecules, 26(7), 1957.
  • Organic Syntheses Procedure. 2,3,7,8,12,13,17,18-Octaethylporphyrin. Available from: orgsyn.org/demo.aspx?prep=cv7p0399.
  • ChemTube3D. Pyrrole-The Vilsmeier Reaction. Available from: .

  • MedchemExpress. This compound. Available from: .

  • ResearchGate. Synthesis of Ethyl Pyrrole-2-carboxylates: A Regioselective Cyclization of Enaminones under Knorr-Type Conditions. Available from: .

  • Thermo Fisher Scientific. Ethyl 4-formylpyrrole-2-carboxylate, 96%. Available from: .

  • National Center for Biotechnology Information. Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate. Available from: .

  • MedChemExpress. This compound Certificate of Analysis. Available from: .

  • ResearchGate. Preparation of 5-Unsubstituted 4-Formylpyrrole-2-carboxylates and Conversion to Cycloalkano-oligopyrroles. Available from: .

  • Organic Syntheses Procedure. Pyrrole-2-carboxaldehyde. Available from: orgsyn.org/demo.aspx?prep=cv4p0824.
  • Frontier Specialty Chemicals. Ethyl 3,4-dimethyl-1H-pyrrole-2-carboxylate. Available from: .

  • BLDpharm. Ethyl 4-formyl-5-methyl-1H-pyrrole-3-carboxylate. Available from: .

  • PubChem. ethyl 4-formyl-1H-pyrrole-3-carboxylate. Available from: pubchem.ncbi.nlm.nih.gov/compound/87408514.

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experimental protocol for using ethyl 4-formyl-1H-pyrrole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols: Ethyl 4-formyl-1H-pyrrole-2-carboxylate

Abstract: This document provides a comprehensive technical guide for the synthesis and application of this compound (CAS No: 7126-57-0), a pivotal heterocyclic building block in organic synthesis and medicinal chemistry. We present a detailed, field-tested protocol for its preparation via the Vilsmeier-Haack reaction, alongside an exemplary protocol for its subsequent use as a synthetic intermediate in a reductive amination reaction. The causality behind experimental choices, safety protocols, and troubleshooting guidelines are discussed to ensure reproducible and safe execution.

Introduction and Compound Profile

This compound is a bifunctional pyrrole derivative featuring both an electron-withdrawing ester group and a reactive aldehyde functionality. This unique arrangement makes it a highly valuable intermediate for the synthesis of complex molecular architectures. The pyrrole core is a privileged scaffold found in numerous natural products and pharmaceuticals, and the strategic placement of the formyl and ester groups allows for sequential and regioselective modifications.[1][2] The aldehyde at the C4 position serves as a versatile handle for introducing diverse substituents through reactions such as Wittig olefination, reductive amination, and condensation, while the ester at the C2 position can be hydrolyzed, reduced, or converted to an amide.

This guide is intended for researchers in organic synthesis, drug discovery, and materials science, providing robust methodologies for the reliable synthesis and downstream application of this key intermediate.

Physicochemical and Spectroscopic Data

A thorough characterization is the cornerstone of any synthetic protocol. The following table summarizes the key properties of this compound.

PropertyValueSource
CAS Number 7126-57-0[3][4]
Molecular Formula C₈H₉NO₃[3][5]
Molecular Weight 167.16 g/mol [3]
Appearance Solid[3]
Melting Point 101-107 °C[3][4]
Boiling Point 126-127 °C at 0.05 Torr[4]
Solubility Miscible with ethyl acetate[4]
InChI Key WVSAWXIWWNJTAV-UHFFFAOYSA-N[3][5]

Spectroscopic Characterization (Expected):

  • ¹H NMR (CDCl₃, 400 MHz): δ (ppm) ~9.7 (s, 1H, -CHO), ~9.1 (br s, 1H, NH), ~7.4 (d, 1H, pyrrole-H), ~7.1 (d, 1H, pyrrole-H), 4.35 (q, 2H, -OCH₂CH₃), 1.38 (t, 3H, -OCH₂CH₃).

  • ¹³C NMR (CDCl₃, 101 MHz): δ (ppm) ~185.0 (CHO), ~161.0 (C=O, ester), ~132.0, ~125.0, ~123.0, ~118.0 (pyrrole carbons), ~61.0 (-OCH₂), ~14.5 (-CH₃).

Note: Actual chemical shifts may vary depending on solvent and concentration.

Synthesis Protocol: Vilsmeier-Haack Formylation

The most common and efficient method for preparing this compound is through the Vilsmeier-Haack formylation of its precursor, ethyl 1H-pyrrole-2-carboxylate.[6][7] This reaction introduces a formyl group onto an electron-rich aromatic ring.[8] The pyrrole ring is sufficiently activated by the nitrogen atom to undergo electrophilic substitution by the Vilsmeier reagent (a chloroiminium ion), which is generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[8][9]

Mechanism of Vilsmeier-Haack Formylation

The reaction proceeds in three main stages:

  • Formation of the Vilsmeier Reagent: DMF attacks POCl₃ to form an electrophilic chloroiminium cation.

  • Electrophilic Aromatic Substitution: The electron-rich pyrrole ring attacks the Vilsmeier reagent, typically at the C4 position due to electronic and steric factors.

  • Hydrolysis: The resulting iminium salt is hydrolyzed during aqueous workup to yield the final aldehyde product.

Vilsmeier_Haack_Mechanism Start Ethyl 1H-pyrrole-2-carboxylate + POCl₃/DMF Step1 Formation of Vilsmeier Reagent (Chloroiminium ion) Start->Step1 Reagents Step2 Electrophilic Attack by Pyrrole Step1->Step2 Electrophile Intermediate Iminium Salt Intermediate Step2->Intermediate Forms Step3 Aqueous Workup (Hydrolysis) Intermediate->Step3 Hydrolyzed End This compound Step3->End Yields

Caption: Vilsmeier-Haack reaction workflow.

Detailed Experimental Protocol

Materials:

  • Ethyl 1H-pyrrole-2-carboxylate

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Ice bath

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and an argon/nitrogen inlet, add anhydrous DMF (5 equivalents). Cool the flask to 0 °C using an ice bath.

  • Vilsmeier Reagent Formation: Add POCl₃ (1.2 equivalents) dropwise to the cold, stirring DMF via the dropping funnel over 15-20 minutes. Causality Note: Slow, dropwise addition is critical to control the exothermic reaction and prevent side product formation. After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes. The formation of a solid white precipitate (the Vilsmeier reagent) may be observed.

  • Substrate Addition: Dissolve ethyl 1H-pyrrole-2-carboxylate (1 equivalent) in a minimal amount of anhydrous DCM or DMF and add this solution dropwise to the stirring Vilsmeier reagent suspension at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to 60-70 °C and stir for 2-4 hours, monitoring the reaction progress by TLC (Thin Layer Chromatography). Causality Note: Heating is necessary to drive the electrophilic substitution on the moderately activated pyrrole ring.

  • Quenching and Workup: Cool the reaction mixture back to 0 °C in an ice bath. Very slowly and carefully, pour the mixture onto a stirred slurry of crushed ice and saturated NaHCO₃ solution. Safety Note: This step is highly exothermic and releases gas. Perform in a well-ventilated fume hood with extreme caution. Stir until gas evolution ceases and the pH of the aqueous layer is basic (pH 8-9).

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate or DCM (3 x volume of the aqueous layer).

  • Washing and Drying: Combine the organic layers and wash sequentially with water and brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ligroine or ethanol/water) to yield the pure this compound as a solid.[4]

Application Protocol: Reductive Amination

The aldehyde functionality of this compound is an excellent electrophile for nucleophilic attack by primary or secondary amines, forming an imine intermediate that can be subsequently reduced to a new amine. This two-step, one-pot process, known as reductive amination, is a cornerstone of medicinal chemistry for library synthesis.

Workflow for Reductive Amination

Reductive_Amination_Workflow Start This compound + Primary/Secondary Amine (R-NH₂) Step1 Imine Formation (Condensation) Start->Step1 Intermediate Schiff Base / Iminium Ion Step1->Intermediate Step2 In situ Reduction (e.g., NaBH(OAc)₃, NaBH₃CN) Intermediate->Step2 End Ethyl 4-(aminomethyl)-1H-pyrrole-2-carboxylate Derivative Step2->End

Caption: General workflow for reductive amination.

Detailed Experimental Protocol

Materials:

  • This compound

  • A primary or secondary amine (e.g., benzylamine) (1.1 equivalents)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF), anhydrous

  • Acetic acid (optional, catalytic amount)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Initial Setup: To a round-bottom flask containing a magnetic stir bar, add this compound (1 equivalent) and anhydrous DCE.

  • Amine Addition: Add the desired amine (1.1 equivalents) to the solution. If the amine salt is used (e.g., an HCl salt), add one equivalent of a non-nucleophilic base like triethylamine (TEA) to liberate the free amine. A catalytic amount of acetic acid can be added to facilitate imine formation.

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate. This can be monitored by TLC or the disappearance of the starting aldehyde.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) portion-wise to the reaction mixture. Causality Note: NaBH(OAc)₃ is a mild and selective reducing agent, ideal for reducing the iminium ion in the presence of other functional groups. Portion-wise addition helps control any potential effervescence.

  • Reaction: Continue stirring at room temperature for 3-12 hours, or until the reaction is complete as indicated by TLC analysis.

  • Quenching and Workup: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Stir for 15-20 minutes.

  • Extraction: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase with DCM or ethyl acetate (2x).

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification: Filter the solution and concentrate the solvent under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield the desired N-substituted amine product.

Safety, Handling, and Troubleshooting

Safety and Handling
  • Hazards: this compound may cause skin sensitization (H317).[3][4] Reagents like POCl₃ are highly corrosive and react violently with water.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).

  • Handling: Handle all chemicals in a well-ventilated fume hood. Avoid inhalation of dust and vapors.

  • Storage: Store the compound in a tightly sealed container in a cool, dry place. It is classified under Storage Class 11 (Combustible Solids).[3]

Troubleshooting Guide
ProblemPossible Cause(s)Suggested Solution(s)
Low yield in Vilsmeier-Haack reaction Incomplete reaction.Increase reaction time or temperature. Ensure reagents are anhydrous, as moisture will quench the Vilsmeier reagent.
Poor workup.Ensure pH is sufficiently basic during quenching to hydrolyze the iminium salt completely. Ensure thorough extraction.
Multiple spots on TLC after formylation Formation of regioisomers or side products.Control the temperature carefully during the addition of POCl₃ and the pyrrole substrate. Purify carefully using column chromatography with a shallow solvent gradient.
Incomplete reductive amination Inactive reducing agent.Use fresh NaBH(OAc)₃. Ensure the reaction solvent is anhydrous.
Sterically hindered amine.The reaction may require longer reaction times, gentle heating, or the use of a more potent reducing system like NaBH₃CN under slightly acidic conditions.

References

  • Practical Synthesis and Application of Halogen-Doped Pyrrole Building Blocks. National Center for Biotechnology Information (PMC), NIH. [Link]

  • Vilsmeier-Haack Reaction. Organic Chemistry Portal. [Link]

  • Vilsmeier-Haack Reaction. Chemistry Steps. [Link]

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. ResearchGate. [Link]

  • This compound (C8H9NO3). PubChem. [Link]

  • 1H-Pyrrole-2-carboxylic acid, ethyl ester. Organic Syntheses Procedure. [Link]

  • Pyrroles database - synthesis, physical properties. ChemSynthesis. [Link]

  • Pyrrole-The Vilsmeier Reaction. ChemTube3D. [Link]

  • Synthesis of Ethyl Pyrrole-2-carboxylates: A Regioselective Cyclization of Enaminones under Knorr-Type Conditions. ResearchGate. [Link]

  • Supporting Information. acs.org. [Link]

  • Vilsmeier–Haack reaction. Wikipedia. [Link]

  • ethyl 4-formyl-1H-pyrrole-3-carboxylate. PubChem. [Link]

  • 1H-Pyrrole-2-carboxylic acid, 4-formyl-3,5-dimethyl-, methyl ester. SpectraBase. [Link]

  • Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. MDPI. [Link]

  • Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. RSC Publishing. [Link]

  • NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. [Link]

  • Discovery of pyrrole derivatives as acetylcholinesterase-sparing butyrylcholinesterase inhibitor. National Center for Biotechnology Information (PMC), NIH. [Link]

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Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yields in the Synthesis of Ethyl 4-Formyl-1H-pyrrole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of ethyl 4-formyl-1H-pyrrole-2-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges, particularly low yields, in this critical synthetic transformation. Here, we move beyond simple procedural lists to provide in-depth, evidence-based troubleshooting strategies grounded in mechanistic principles and practical laboratory experience.

Introduction: The Challenge of Regioselectivity

The synthesis of this compound is a key step in the preparation of various pharmaceutically active compounds. The most common and efficient method for introducing the formyl group onto the pyrrole ring is the Vilsmeier-Haack reaction .[1][2] This reaction involves the use of a Vilsmeier reagent, typically formed in situ from phosphorus oxychloride (POCl₃) and a substituted amide, most commonly N,N-dimethylformamide (DMF).[1][3]

While the Vilsmeier-Haack reaction is robust, a significant challenge arises from the inherent reactivity of the ethyl 1H-pyrrole-2-carboxylate starting material. The pyrrole ring is highly activated towards electrophilic substitution, but the directing effects of the C2-ester group can lead to the formation of a mixture of regioisomers: the desired This compound and the undesired ethyl 5-formyl-1H-pyrrole-2-carboxylate . The formation of this 5-formyl byproduct is the primary reason for low yields of the target molecule. This guide will provide a structured approach to troubleshoot and optimize this reaction to favor the formation of the desired 4-formyl isomer.

Troubleshooting Guide: Low Yield Diagnosis and Solutions

This section is structured in a question-and-answer format to directly address the common issues encountered during the synthesis.

Question 1: My reaction yields a mixture of products, and the overall yield of the desired 4-formyl isomer is low. How can I improve the regioselectivity?

Answer:

This is the most frequent challenge in this synthesis. The formation of the 5-formyl isomer is a competing reaction that must be suppressed. The regiochemical outcome of the Vilsmeier-Haack reaction on 2-substituted pyrroles is influenced by a delicate interplay of steric and electronic factors.[4]

Causality: The C2-ester group is an electron-withdrawing group, which deactivates the pyrrole ring towards electrophilic attack. However, the nitrogen lone pair still strongly activates the ring, particularly at the C3 and C5 positions. The Vilsmeier reagent is a bulky electrophile, and its approach to the C5 position can be sterically hindered by the adjacent C2-ester group. Conversely, the C4 position is less sterically encumbered. By carefully selecting the reaction conditions, you can exploit these subtle differences to favor formylation at the C4 position.

Solutions:

  • Choice of Vilsmeier Reagent: The nature of the Vilsmeier reagent can influence regioselectivity. While the standard POCl₃/DMF system is widely used, exploring alternative formylating agents can be beneficial. For instance, using a pre-formed or crystalline Vilsmeier reagent might offer different selectivity compared to the in situ generated one.

  • Reaction Temperature: Lowering the reaction temperature can enhance the selectivity of the reaction. Running the reaction at 0°C or even lower temperatures can favor the kinetically controlled product, which is often the less sterically hindered 4-formyl isomer.

  • Solvent Effects: The choice of solvent can influence the reactivity and selectivity. While the reaction is often performed in an excess of DMF or in chlorinated solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE), exploring other non-polar or polar aprotic solvents might alter the isomeric ratio.

Question 2: I am observing a significant amount of unreacted starting material. What are the likely causes?

Answer:

Incomplete conversion is another common source of low yield. This can be due to several factors related to the reagents and reaction setup.

Causality: The Vilsmeier reagent is moisture-sensitive and can be deactivated by water. Additionally, insufficient activation of the formylating agent or suboptimal reaction conditions can lead to a sluggish reaction.

Solutions:

  • Anhydrous Conditions: Ensure that all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). All solvents and reagents, particularly DMF, should be anhydrous.

  • Reagent Quality: Use freshly opened or properly stored POCl₃. Over time, POCl₃ can hydrolyze, reducing its effectiveness. The purity of the ethyl 1H-pyrrole-2-carboxylate starting material is also crucial.

  • Stoichiometry of Reagents: Ensure that the stoichiometry of POCl₃ to DMF is appropriate, typically a 1:1 ratio is used to generate the Vilsmeier reagent. An excess of the Vilsmeier reagent (relative to the pyrrole substrate) is generally used, but a large excess may lead to side reactions. A good starting point is 1.1-1.5 equivalents of the Vilsmeier reagent.

  • Reaction Time and Temperature: While low temperatures favor 4-formylation, they can also slow down the reaction rate. It is essential to monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time at a given temperature. If the reaction is sluggish at low temperatures, a gradual increase in temperature might be necessary.

Question 3: The work-up procedure seems to result in product loss. Are there any specific recommendations for the work-up?

Answer:

The work-up of a Vilsmeier-Haack reaction involves the hydrolysis of the intermediate iminium salt to the aldehyde. This step is critical and, if not performed correctly, can lead to the decomposition of the product or the formation of byproducts.

Causality: The iminium salt intermediate is stable under acidic conditions but hydrolyzes in the presence of water or base. The product, an aldehyde, can be sensitive to strongly basic or acidic conditions and high temperatures.

Solutions:

  • Controlled Hydrolysis: The reaction mixture is typically quenched by pouring it onto ice or into a cold, aqueous solution of a base like sodium bicarbonate or sodium acetate. This should be done carefully and with efficient stirring to control the exotherm.

  • pH Adjustment: After hydrolysis, the pH of the aqueous layer should be carefully adjusted. A mildly basic pH is generally sufficient to ensure complete hydrolysis without causing product degradation.

  • Extraction: Use an appropriate organic solvent for extraction, such as ethyl acetate or dichloromethane. Perform multiple extractions to ensure complete recovery of the product from the aqueous layer.

  • Washing: Wash the combined organic extracts with brine to remove any remaining water before drying with an anhydrous salt like sodium sulfate or magnesium sulfate.

Frequently Asked Questions (FAQs)

Q1: What is a typical yield for the synthesis of this compound?

A1: Reported yields can vary significantly depending on the specific conditions used. A well-optimized process should aim for yields of the 4-formyl isomer in the range of 60-80%. Yields below 50% indicate that troubleshooting is necessary.

Q2: How can I distinguish between the 4-formyl and 5-formyl isomers?

A2: The most effective method for distinguishing between the two isomers is ¹H NMR spectroscopy . The chemical shifts and coupling patterns of the pyrrole ring protons are distinct for each isomer.

  • For this compound: You would expect to see two distinct doublets for the C3-H and C5-H protons on the pyrrole ring. The C5-H proton is typically shifted further downfield due to the anisotropic effect of the adjacent ester group.

  • For ethyl 5-formyl-1H-pyrrole-2-carboxylate: You would observe two doublets for the C3-H and C4-H protons. These protons would exhibit a characteristic coupling constant.

Q3: What is the best way to purify the desired 4-formyl isomer from the 5-formyl isomer?

A3: Column chromatography on silica gel is the most effective method for separating the 4- and 5-formyl isomers. The polarity of the two isomers is slightly different, allowing for their separation. A gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with a solvent like ethyl acetate, is typically effective. Careful monitoring of the fractions by TLC is crucial to achieve good separation.

Q4: Can I use other formylating agents besides POCl₃/DMF?

A4: Yes, other Vilsmeier-type reagents can be used. For example, oxalyl chloride or thionyl chloride can be used in place of POCl₃. Additionally, other formamides, such as N-formylmorpholine, can be used. However, the POCl₃/DMF system is the most common and generally the most cost-effective. Any change in the Vilsmeier reagent will likely require re-optimization of the reaction conditions.

Optimized Experimental Protocol

This protocol is designed to maximize the yield of the desired 4-formyl isomer.

Materials:

  • Ethyl 1H-pyrrole-2-carboxylate

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • 1,2-Dichloroethane (DCE), anhydrous

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Ethyl acetate (EtOAc)

  • Hexane

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Vilsmeier Reagent Formation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (1.2 equivalents). Cool the flask to 0°C in an ice bath. Add POCl₃ (1.1 equivalents) dropwise to the stirred DMF, maintaining the internal temperature below 10°C. After the addition is complete, allow the mixture to stir at 0°C for 30 minutes.

  • Reaction with Pyrrole: To the freshly prepared Vilsmeier reagent, add anhydrous 1,2-dichloroethane (DCE) as a solvent. In a separate flask, dissolve ethyl 1H-pyrrole-2-carboxylate (1.0 equivalent) in anhydrous DCE. Add the pyrrole solution dropwise to the Vilsmeier reagent at 0°C.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0°C. Monitor the progress of the reaction by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent). The reaction is typically complete within 1-3 hours.

  • Work-up: Once the starting material is consumed, carefully pour the reaction mixture onto a stirred mixture of ice and saturated sodium bicarbonate solution. Continue stirring until the hydrolysis of the intermediate is complete (this can be monitored by the disappearance of a baseline spot on the TLC).

  • Extraction and Purification: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the reaction mixture). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure.

  • Chromatography: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate in hexane and gradually increasing to 30%). Collect the fractions containing the desired 4-formyl isomer (it is typically the less polar of the two isomers).

Quantitative Data Summary
ParameterRecommended ValueRationale
Stoichiometry (Pyrrole:DMF:POCl₃) 1 : 1.2 : 1.1A slight excess of the Vilsmeier reagent ensures complete conversion of the starting material.
Temperature 0°CLower temperature favors the formation of the 4-formyl isomer by enhancing kinetic control.
Reaction Time 1-3 hoursMonitor by TLC to avoid prolonged reaction times that could lead to side products.
Solvent 1,2-Dichloroethane (DCE)Anhydrous, non-protic solvent that is compatible with the Vilsmeier reagent.
Work-up Quench with ice/sat. NaHCO₃Controlled hydrolysis of the iminium salt to the aldehyde.
Purification Silica gel column chromatographyEffective separation of the 4- and 5-formyl isomers.

Visualizing the Troubleshooting Workflow

Troubleshooting_Workflow start Low Yield of this compound check_isomers Analysis of Crude Product (¹H NMR, TLC) Is the 5-formyl isomer present? start->check_isomers yes_isomers YES check_isomers->yes_isomers  Isomer Issue no_isomers NO check_isomers->no_isomers  Other Issue optimize_selectivity Optimize for 4-Formylation: - Lower reaction temperature (0°C or below) - Ensure precise stoichiometry - Consider alternative Vilsmeier reagents yes_isomers->optimize_selectivity check_conversion Is there unreacted starting material? no_isomers->check_conversion optimize_selectivity->check_conversion yes_unreacted YES check_conversion->yes_unreacted  Conversion Issue no_unreacted NO check_conversion->no_unreacted  Work-up/Other Issue improve_conversion Improve Reaction Conversion: - Use anhydrous reagents and solvents - Check quality of POCl₃ - Increase reaction time (monitor by TLC) yes_unreacted->improve_conversion check_workup Investigate Work-up and Purification: - Ensure controlled hydrolysis - Optimize extraction procedure - Refine chromatography separation no_unreacted->check_workup improve_conversion->check_workup end Improved Yield check_workup->end

Caption: Troubleshooting workflow for low yields in the synthesis of this compound.

Conclusion

Low yields in the synthesis of this compound are most often traced back to a lack of regioselectivity in the Vilsmeier-Haack formylation, leading to the formation of the undesired 5-formyl isomer. By carefully controlling reaction parameters, particularly temperature, and ensuring anhydrous conditions, the formation of the desired 4-formyl product can be significantly favored. Subsequent purification by column chromatography is essential to isolate the target molecule in high purity. This guide provides a comprehensive framework for diagnosing and resolving the common issues encountered in this synthesis, enabling researchers to achieve higher and more consistent yields.

References

  • Vilsmeier-Haack Reaction - Organic Chemistry Portal. (n.d.). Retrieved January 12, 2026, from [Link]

  • Organic Syntheses Procedure for Vilsmeier-Haack formyl
  • Rajput, S. S., & Patil, D. B. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical and Chemical Sciences, 1(3), 25-43.
  • Vilsmeier-Haack Reaction - Chemistry Steps. (n.d.). Retrieved January 12, 2026, from [Link]

  • Practical Synthesis and Application of Halogen-Doped Pyrrole Building Blocks - PMC - NIH. (2021). Retrieved January 12, 2026, from [Link]

  • Pyrrole studies. Part XV. Vilsmeier–Haack formylation of 1-substituted pyrroles - Journal of the Chemical Society C: Organic (RSC Publishing). (n.d.). Retrieved January 12, 2026, from [Link]

Sources

Technical Support Center: Synthesis of Ethyl 4-Formyl-1H-Pyrrole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of ethyl 4-formyl-1H-pyrrole-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and identify potential byproducts encountered during this synthesis. This resource provides in-depth troubleshooting advice and frequently asked questions to ensure a successful and efficient reaction.

Introduction

This compound is a valuable building block in medicinal chemistry and materials science. Its synthesis, most commonly achieved via electrophilic formylation of ethyl 1H-pyrrole-2-carboxylate, can present challenges related to regioselectivity and the formation of unwanted byproducts. This guide will focus on the two primary formylation methods—the Vilsmeier-Haack reaction and the Reimer-Tiemann reaction—and provide detailed insights into identifying and mitigating the formation of common impurities.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental observations and provides a step-by-step approach to identify and resolve the underlying issues.

Issue 1: An Unexpected Isomer - The Presence of Ethyl 5-Formyl-1H-pyrrole-2-carboxylate

Symptom: You observe two distinct spots on your TLC plate with very similar Rf values, and your ¹H NMR spectrum shows two sets of pyrrole and aldehyde protons, indicating a mixture of isomers.

Probable Cause: The Vilsmeier-Haack formylation of ethyl 1H-pyrrole-2-carboxylate can yield a mixture of the desired 4-formyl isomer and the regioisomeric 5-formyl byproduct.[1] The electron-withdrawing nature of the C2-ester group deactivates the adjacent C3 and C5 positions, but formylation can still occur at both the C4 and C5 positions.

cluster_0 Troubleshooting: Isomeric Byproduct Formation A Symptom: Mixture of products (TLC, NMR) B Hypothesis: Formation of 5-formyl isomer A->B C Action: Detailed Spectroscopic Analysis B->C D Compare experimental data with reference spectra C->D E Confirmation: 5-formyl isomer present D->E F Mitigation Strategy 1: Modify Reaction Conditions E->F G Mitigation Strategy 2: Purification E->G H Resolution: Isolated 4-formyl product F->H G->H

Caption: Troubleshooting workflow for isomeric byproduct formation.

Step 1: Spectroscopic Confirmation

The most reliable method to distinguish between the 4-formyl and 5-formyl isomers is through ¹H and ¹³C NMR spectroscopy.

  • ¹H NMR: The coupling constants between the pyrrole protons are diagnostic.

    • This compound (Desired Product): Expect two doublets for the pyrrole protons at C3 and C5.

    • Ethyl 5-formyl-1H-pyrrole-2-carboxylate (Byproduct): Expect two doublets for the pyrrole protons at C3 and C4.

  • ¹³C NMR: The chemical shifts of the formyl carbon and the pyrrole carbons will differ between the two isomers.

Table 1: Comparative ¹H NMR Data (in CDCl₃)

CompoundPyrrole H3 (ppm)Pyrrole H4/H5 (ppm)Aldehyde CHO (ppm)
This compound~7.4~7.6~9.8
Ethyl 5-formyl-1H-pyrrole-2-carboxylate[2][3][4]~7.0~6.9~9.5

Step 2: Mitigation Strategies

  • Reaction Temperature: Lowering the reaction temperature after the formation of the Vilsmeier reagent can sometimes improve regioselectivity. Running the reaction at 0°C to room temperature is a good starting point.[5]

  • Stoichiometry: Use a controlled amount of the Vilsmeier reagent (typically 1.1 to 1.5 equivalents). An excess may lead to diformylation.[5]

  • Solvent: The choice of solvent can influence the isomer ratio. Dichloromethane or chloroform are commonly used.

Step 3: Purification

Separating the two isomers can be challenging due to their similar polarities.

  • Column Chromatography: Careful column chromatography on silica gel with a fine-tuned eluent system (e.g., a gradient of ethyl acetate in hexanes) is the most effective method.

  • Recrystallization: If the isomeric mixture is solid, fractional recrystallization may be attempted, although this is often less effective than chromatography.

Issue 2: Low Yield and Multiple Byproducts in Vilsmeier-Haack Reaction

Symptom: The overall yield of the desired product is low, and the TLC and NMR indicate the presence of multiple, often colored, impurities.

Probable Causes:

  • Incomplete Hydrolysis of the Iminium Intermediate: The Vilsmeier-Haack reaction proceeds through a stable iminium salt intermediate.[6][7][8][9][10] Incomplete hydrolysis during the aqueous workup will lead to this salt persisting as an impurity and can contribute to low yields of the aldehyde.

  • Diformylation: The pyrrole ring, even when substituted with an electron-withdrawing group, can be susceptible to a second formylation, especially if an excess of the Vilsmeier reagent is used or if the reaction temperature is too high.[11]

  • Degradation of Starting Material or Product: Pyrroles can be sensitive to strongly acidic or basic conditions and prolonged heating.

  • Optimize the Workup:

    • Ensure the reaction mixture is thoroughly quenched with a sufficient amount of ice-cold water or a basic solution (e.g., saturated sodium bicarbonate or dilute NaOH) to facilitate complete hydrolysis of the iminium salt.

    • Vigorous stirring during quenching is crucial.

    • A final heating step of the quenched mixture (e.g., reflux for 15-30 minutes) can sometimes drive the hydrolysis to completion.

  • Control Reaction Conditions:

    • Reagent Purity: Use freshly distilled or high-purity POCl₃ and anhydrous DMF. Old DMF can contain dimethylamine, which can react with the Vilsmeier reagent.[12]

    • Temperature Control: Form the Vilsmeier reagent at low temperature (0-5°C) before adding the pyrrole substrate. Avoid excessive heating during the reaction.[5]

    • Stoichiometry: Carefully control the molar ratio of the Vilsmeier reagent to the pyrrole substrate (1.1-1.5 equivalents is recommended).[5]

  • Purification:

    • For complex mixtures, column chromatography is essential. A pre-wash with a non-polar solvent like hexanes can help remove some less polar impurities before chromatography.

Issue 3: Formation of a Halogenated, Ring-Expanded Byproduct in Reimer-Tiemann Reaction

Symptom: When using the Reimer-Tiemann reaction (chloroform and a strong base), you isolate a product with a significantly different mass spectrum (showing an isotopic pattern for chlorine) and NMR spectrum (aromatic signals in the pyridine region) from the expected formylated pyrrole.

Probable Cause: The Reimer-Tiemann reaction on pyrroles is notorious for inducing the Ciamician-Dennstedt rearrangement .[13][14][15] This "abnormal" reaction involves the addition of dichlorocarbene (generated from chloroform and base) to the pyrrole ring, followed by a ring expansion to form a 3-chloropyridine derivative.

cluster_1 Ciamician-Dennstedt Rearrangement A Pyrrole Substrate C Cyclopropanation of Pyrrole Ring A->C B Generation of Dichlorocarbene (:CCl₂) from CHCl₃ + Base B->C D Formation of Unstable Dihalogenocyclopropane Intermediate C->D E Electrocyclic Ring Opening D->E F Rearrangement and Aromatization E->F G Formation of 3-Chloropyridine Byproduct F->G

Caption: Mechanism of the Ciamician-Dennstedt rearrangement.

  • Mass Spectrometry: Look for a molecular ion peak corresponding to the 3-chloropyridine derivative. The characteristic M/M+2 isotopic pattern for chlorine (approximately 3:1 ratio) will be a strong indicator.

  • NMR Spectroscopy:

    • ¹H NMR: The spectrum will show signals in the aromatic region characteristic of a pyridine ring (typically between 7.0 and 8.5 ppm).[16]

    • ¹³C NMR: The chemical shifts will be consistent with a pyridine ring structure.[17][18][19]

  • Mitigation:

    • Avoid the Reimer-Tiemann Reaction: For the synthesis of this compound, the Vilsmeier-Haack reaction is the preferred method to avoid this significant side reaction.

    • If the Reimer-Tiemann conditions must be used, exploring alternative carbene sources or phase-transfer catalysts may offer some control, but the Vilsmeier-Haack approach is generally more reliable for this substrate.[20]

Frequently Asked Questions (FAQs)

Q1: Why is the Vilsmeier-Haack reaction generally preferred over the Reimer-Tiemann reaction for formylating this pyrrole derivative?

A1: The Vilsmeier-Haack reaction offers much greater control and predictability for the formylation of ethyl 1H-pyrrole-2-carboxylate. The primary challenge is regioselectivity between the C4 and C5 positions, which can often be managed through careful control of reaction conditions. In contrast, the Reimer-Tiemann reaction is highly prone to the Ciamician-Dennstedt rearrangement, which leads to a complete transformation of the pyrrole core into a 3-chloropyridine, a fundamentally different molecular skeleton.[13][14]

Q2: My Vilsmeier-Haack reaction is not proceeding to completion, even with extended reaction times. What could be the issue?

A2: Incomplete reactions are often due to issues with the Vilsmeier reagent itself or insufficient reactivity.[5]

  • Moisture: The Vilsmeier reagent is highly sensitive to moisture. Ensure all glassware is oven-dried and that anhydrous solvents and reagents are used.

  • Reagent Quality: The quality of the phosphorus oxychloride (POCl₃) is critical. Use a fresh bottle or distill it before use.

  • Substrate Deactivation: The ester group at the C2 position is electron-withdrawing, which deactivates the pyrrole ring towards electrophilic substitution. For particularly stubborn reactions, a slight increase in temperature (e.g., to 40-50°C) after the initial addition may be necessary, but this should be done cautiously as it can also promote byproduct formation.

Q3: Can I use other formylating agents besides the Vilsmeier and Reimer-Tiemann reagents?

A3: Yes, other formylation methods exist, such as the Duff reaction or the Gattermann reaction.[21] However, for electron-rich heterocycles like pyrrole, the Vilsmeier-Haack reaction is one of the most efficient, mild, and widely used methods.[22][23] Alternative multi-step routes, such as the reduction of a carboxylic acid or ester to an alcohol followed by oxidation to the aldehyde, are also possible but are less atom-economical.[24][25]

Q4: I am seeing a byproduct that I suspect is the diformylated product. How can I confirm this?

A4: A diformylated product, likely ethyl 3,5-diformyl-1H-pyrrole-2-carboxylate, would have distinct spectroscopic features:

  • ¹H NMR: You would observe only one proton signal for the pyrrole ring (a singlet) and two distinct aldehyde proton signals.

  • Mass Spectrometry: The molecular weight would be 28 mass units higher than the mono-formylated product. To avoid this, strictly control the stoichiometry of the Vilsmeier reagent to be as close to 1:1 with the substrate as possible while still achieving full conversion.

References

  • Wikipedia. (2023). Vilsmeier–Haack reaction.[Link]

  • Kim, M. J., Gaube, S. M., Beh, M. H. R., Smith, C. D., & Thompson, A. (2019). Synthesis and reactivity of 2-thionoester pyrroles: a route to 2-formyl pyrroles. Organic & Biomolecular Chemistry, 17(40), 9031-9037. [Link]

  • ResearchGate. (2018). Regioselective Formylation of Pyrrole-2-Carboxylate: Crystalline Vilsmeier Reagent vs Dichloromethyl Alkyl Ether.[Link]

  • Merck Index. (n.d.). Ciamician-Dennstedt Rearrangement.[Link]

  • Chem-Station. (2014). Vilsmeier-Haack Reaction.[Link]

  • Wikipedia. (2026). Ciamician–Dennstedt rearrangement.[Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction.[Link]

  • chemeurope.com. (n.d.). Vilsmeier-Haack reaction.[Link]

  • Lee, J., et al. (2021). Practical Synthesis and Application of Halogen-Doped Pyrrole Building Blocks. Molecules, 26(7), 1956. [Link]

  • Name-Reaction.com. (n.d.). Vilsmeier-Haack reaction.[Link]

  • Semantic Scholar. (2018). Regioselective Formylation of Pyrrole-2-Carboxylate: Crystalline Vilsmeier Reagent vs Dichloromethyl Alkyl Ether.[Link]

  • Organic Syntheses. (n.d.). 1H-Pyrrole-2-carboxylic acid, ethyl ester.[Link]

  • Reddit. (2021). Having some troubles with a Vislmeier-Haack reaction.[Link]

  • Organic Chemistry Portal. (2021). Carbon Atom Insertion into Pyrroles and Indoles Promoted by Chlorodiazirines.[Link]

  • Chemistry School. (n.d.). Reactions of Carbenes: Ciamician-Dennstedt Rearrangement, 1,3-Dipolar Cycloaddition, Skattebol Rearrangement and Corey-Fuchs.[Link]

  • YouTube. (2022). Ciamician Dennsted Reaction Mechanism | Organic Chemistry.[Link]

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction.[Link]

  • Wikipedia. (n.d.). Pyrrole.[Link]

  • Wikipedia. (n.d.). Formylation.[Link]

  • ACS Publications. (2014). One-Pot Synthesis of Pyrrole-2-carboxylates and -carboxamides via an Electrocyclization/Oxidation Sequence.[Link]

  • ResearchGate. (n.d.). Mechanism for the formation of pyrroles derivatives via unexpected reaction.[Link]

  • PubChem. (n.d.). 3-Chloropyridine.[Link]

  • Química Organica.org. (n.d.). Vilsmeier formylation of pyrrole.[Link]

  • Journal of the Chemical Society C: Organic. (1970). Pyrrole studies. Part XV. Vilsmeier–Haack formylation of 1-substituted pyrroles.[Link]

  • SpectraBase. (n.d.). 3-Chloropyridine 1-oxide - Optional[13C NMR] - Chemical Shifts.[Link]

  • SpectraBase. (n.d.). 3-Chloropyridine - Optional[13C NMR] - Chemical Shifts.[Link]

  • ResearchGate. (2014). Synthesis of Ethyl Pyrrole-2-carboxylates: A Regioselective Cyclization of Enaminones under Knorr-Type Conditions.[Link]

  • IJPCBS. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.[Link]

  • ChemTube3D. (n.d.). Pyrrole-The Vilsmeier Reaction.[Link]

  • PubChem. (n.d.). ethyl 5-formyl-1H-pyrrole-2-carboxylate.[Link]

  • Google Patents. (n.d.).
  • National Center for Biotechnology Information. (2019). Synthesis and reactivity of 2-thionoester pyrroles: a route to 2-formyl pyrroles.[Link]

Sources

Technical Support Center: Purification of Ethyl 4-Formyl-1H-Pyrrole-2-Carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for the purification of ethyl 4-formyl-1H-pyrrole-2-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and purification of this versatile building block. Here, we provide in-depth troubleshooting guides and frequently asked questions to ensure you achieve the desired purity and yield in your experiments.

Introduction: The Importance of Purity

This compound is a key intermediate in the synthesis of a wide range of biologically active molecules. Its purity is paramount to the success of subsequent synthetic steps and the biological activity of the final compounds. This guide will address the removal of common impurities arising from its synthesis, typically via the Vilsmeier-Haack formylation of ethyl 1H-pyrrole-2-carboxylate.

Troubleshooting Guide: Common Purification Issues

This section addresses the most frequently encountered problems during the purification of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Discolored Product (Yellow to Brown Solid) - Residual Vilsmeier-Haack Reagent/Byproducts: Incomplete quenching of the reaction can leave colored impurities. - Oxidation: Pyrrole aldehydes can be susceptible to air oxidation, leading to colored degradation products.[1][2] - Residual Solvents: Trapped high-boiling solvents like DMF can contribute to discoloration.- Thorough Aqueous Work-up: Ensure complete hydrolysis of the Vilsmeier intermediate by quenching with a sufficient amount of ice-cold water or a mild base like sodium bicarbonate solution until the pH is neutral. - Recrystallization: Dissolve the crude product in a minimal amount of hot ethyl acetate and allow it to cool slowly. If the discoloration persists, treatment with a small amount of activated charcoal during recrystallization can be effective. - Storage: Store the purified product at 4°C under a nitrogen atmosphere to prevent oxidation.[3]
Low Purity Detected by HPLC/NMR - Unreacted Starting Material: Incomplete formylation reaction. - Constitutional Isomer: Formation of the undesired ethyl 5-formyl-1H-pyrrole-2-carboxylate isomer. - Residual Solvents: Signals from solvents like DMF can be observed in the 1H NMR spectrum.[4]- Optimize Reaction Conditions: If significant starting material remains, consider increasing the reaction time or the stoichiometry of the Vilsmeier reagent. - Column Chromatography: This is the most effective method for separating the 4-formyl and 5-formyl isomers. A silica gel column with a gradient elution of ethyl acetate in hexanes (e.g., starting from 10% and gradually increasing to 30%) is a good starting point. Monitor fractions by TLC. - High-Vacuum Drying: To remove residual DMF, dry the product under high vacuum at a slightly elevated temperature (e.g., 40-50°C) for an extended period.
Oiling Out During Recrystallization - Inappropriate Solvent Choice: The solvent may be too good a solvent for the compound, preventing crystal formation. - Presence of Impurities: Impurities can lower the melting point and inhibit crystallization.- Solvent System Optimization: If a single solvent fails, try a binary solvent system. Dissolve the compound in a good solvent (e.g., ethyl acetate) at an elevated temperature and then slowly add a poor solvent (e.g., hexanes) until the solution becomes slightly turbid. Allow to cool slowly. - Pre-purification: If significant impurities are present, consider a preliminary purification by column chromatography before attempting recrystallization.
Broad Peaks in 1H NMR Spectrum - Paramagnetic Impurities: Trace amounts of metal ions can cause peak broadening. - Aggregation: In some cases, pyrrole derivatives can aggregate in solution. - Degradation: The sample may be degrading.- Acid/Base Wash: During the work-up, washing the organic layer with a dilute solution of a chelating agent like EDTA can help remove metal impurities. - Dilution and Temperature: Record the NMR spectrum at a lower concentration or a slightly elevated temperature to disrupt aggregation. - Fresh Sample: If degradation is suspected, re-purify a small amount of the material or use a freshly prepared sample.

Purification Workflow Diagram

The following diagram illustrates a typical workflow for the purification of this compound.

PurificationWorkflow start Crude Product (Post-Workup) tlc_analysis TLC/HPLC Analysis of Crude start->tlc_analysis decision Purity Assessment tlc_analysis->decision recrystallization Recrystallization (e.g., Ethyl Acetate/Hexanes) decision->recrystallization High Purity, Minor Impurities column_chromatography Column Chromatography (Silica Gel, EtOAc/Hexanes) decision->column_chromatography Low Purity, Isomeric Impurities final_purity_check Purity Analysis (HPLC, NMR) recrystallization->final_purity_check column_chromatography->final_purity_check pure_product Pure Ethyl 4-formyl-1H- pyrrole-2-carboxylate final_purity_check->pure_product Purity > 98% further_purification Further Purification Required final_purity_check->further_purification Purity < 98%

Caption: Purification workflow for this compound.

Frequently Asked Questions (FAQs)

Q1: What are the expected spectral data for pure this compound?

A1: For pure this compound, you should expect the following:

  • Appearance: Light yellow to light brown solid.[3]

  • 1H NMR (in CDCl3): The spectrum should be consistent with the structure. Key signals include a singlet for the aldehyde proton (around 9.5-10.0 ppm), two distinct signals for the pyrrole ring protons, a quartet for the ethyl ester's CH2 group, and a triplet for the ethyl ester's CH3 group.

  • HPLC Purity: A high-purity sample should show a purity of ≥97%.[3]

Q2: How can I distinguish between the desired 4-formyl and the undesired 5-formyl isomer by 1H NMR?

A2: The coupling patterns of the pyrrole ring protons are key to distinguishing between the two isomers.

  • This compound: The two pyrrole protons will appear as doublets due to coupling to each other.

  • Ethyl 5-formyl-1H-pyrrole-2-carboxylate: The two pyrrole protons will also appear as doublets. However, their chemical shifts and coupling constants will differ from the 4-formyl isomer. The proton adjacent to the formyl group will typically be shifted further downfield. A 1H NMR spectrum of the 5-formyl isomer is available for comparison.[5]

Q3: My purified product is a persistent oil, not a solid. What should I do?

A3: This is a common issue often caused by residual solvents or impurities that depress the melting point.

  • Thorough Drying: Ensure all solvents are removed under high vacuum. Gentle heating (e.g., 40°C) can aid in this process.

  • Trituration: Try triturating the oil with a non-polar solvent like cold hexanes or pentane. This can sometimes induce crystallization by washing away more soluble impurities.

  • Seed Crystals: If you have previously obtained a solid sample, adding a small seed crystal to the oil can initiate crystallization.

Q4: What are the best practices for storing this compound?

A4: To maintain its purity and prevent degradation, the compound should be stored at 4°C under an inert atmosphere, such as nitrogen or argon.[3] This minimizes exposure to air and moisture, which can lead to oxidation and hydrolysis, respectively. For long-term storage in solution, it is recommended to store at -20°C or -80°C.[3]

Q5: Can I use other purification techniques besides recrystallization and column chromatography?

A5: While recrystallization and column chromatography are the most common and effective methods for this compound, other techniques could be considered depending on the nature and scale of the impurities.

  • Acid-Base Extraction: If acidic or basic impurities are present, an acid-base wash during the work-up can be effective.

  • Sublimation: For small-scale purification of a thermally stable solid, sublimation under high vacuum can sometimes yield very pure material. However, the thermal stability of this compound under sublimation conditions would need to be verified.

Experimental Protocols

Protocol 1: Recrystallization
  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethyl acetate to dissolve the solid completely.

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and heat the mixture for a few minutes.

  • Filtration: Hot filter the solution through a fluted filter paper to remove any insoluble impurities (and activated charcoal, if used).

  • Crystallization: Allow the filtrate to cool slowly to room temperature. If no crystals form, gently scratch the inside of the flask with a glass rod or place the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold ethyl acetate or hexanes, and dry them under high vacuum.

Protocol 2: Column Chromatography
  • Column Packing: Prepare a silica gel slurry in a low-polarity eluent (e.g., 10% ethyl acetate in hexanes) and pack a glass column.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and adsorb it onto a small amount of silica gel. Carefully load the dried silica onto the top of the packed column.

  • Elution: Begin eluting with the low-polarity solvent mixture. Gradually increase the polarity of the eluent (e.g., to 20-30% ethyl acetate in hexanes) to elute the desired compound.

  • Fraction Collection: Collect fractions and monitor them by thin-layer chromatography (TLC) using a suitable stain (e.g., potassium permanganate or UV light).

  • Isolation: Combine the pure fractions, remove the solvent under reduced pressure, and dry the resulting solid under high vacuum.

References

  • Organic Syntheses Procedure, 1H-Pyrrole-2-carboxylic acid, ethyl ester. Available at: [Link]

  • ACS Publications, One-Pot Synthesis of Pyrrole-2-carboxylates and -carboxamides via an Electrocyclization/Oxidation Sequence. Available at: [Link]

  • PubChem, ethyl 5-formyl-1H-pyrrole-2-carboxylate. Available at: [Link]

  • University of Wisconsin-Madison, NMR Proton Shifts for Residual Solvent Impurities. Available at: [Link]

  • MDPI, Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. Available at: [Link]

  • Organic Chemistry Portal, Vilsmeier-Haack Reaction. Available at: [Link]

  • J&K Scientific LLC, Vilsmeier-Haack Reaction. Available at: [Link]

  • NIH, Practical Synthesis and Application of Halogen-Doped Pyrrole Building Blocks. Available at: [Link]

  • The Journal of Organic Chemistry, Puzzling Out the Structure of Novofumigatamide: Total Synthesis of Constitutional Isomers. Part II. Available at: [Link]

  • MDPI, Oxidative Degradation of Pharmaceuticals: The Role of Tetrapyrrole-Based Catalysts. Available at: [Link]

  • RSC Publishing, Oxidation of pyrrole by dehaloperoxidase-hemoglobin: chemoenzymatic synthesis of pyrrolin-2-ones. Available at: [Link]

  • PubMed, Pyrroles and related compounds. XXIV. Separation and oxidative degradation of chlorophyll derivatives. Available at: [Link]

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Technical Support Center: Optimizing Ethyl 4-formyl-1H-pyrrole-2-carboxylate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of ethyl 4-formyl-1H-pyrrole-2-carboxylate. This guide is designed for researchers, chemists, and drug development professionals who are actively working with this important heterocyclic building block. Here, we move beyond simple protocols to address the nuanced challenges encountered during synthesis, providing expert insights into reaction mechanisms, troubleshooting common issues, and maximizing yield and purity.

The formylation of ethyl 1H-pyrrole-2-carboxylate is a critical transformation, yet it presents distinct regioselectivity and purification challenges. The primary method for this synthesis is the Vilsmeier-Haack reaction, a robust and widely used technique for formylating electron-rich aromatic and heterocyclic compounds.[1][2] This guide will focus predominantly on optimizing this pathway, explaining the causality behind experimental choices to ensure reproducible, high-yield results.

Troubleshooting Guide: From Problem to Solution

This section addresses the most common issues encountered during the synthesis of this compound via the Vilsmeier-Haack reaction.

Question 1: I am observing very low or no yield of the desired product. What are the likely causes?

Answer: Low or negligible yield is a frequent issue that can typically be traced back to three critical areas: the integrity of the Vilsmeier reagent, reaction conditions, or the workup procedure.

  • Vilsmeier Reagent Integrity: The formylating agent, the Vilsmeier reagent (a chloroiminium ion), is formed in situ from N,N-dimethylformamide (DMF) and a halogenating agent, most commonly phosphorus oxychloride (POCl₃).[3][4] This reagent is highly sensitive to moisture.

    • Causality: Water will rapidly hydrolyze both POCl₃ and the Vilsmeier reagent itself, quenching the active electrophile before it can react with the pyrrole substrate.

    • Solution: Ensure all glassware is oven- or flame-dried before use. Use anhydrous DMF, preferably from a freshly opened bottle or a properly stored container over molecular sieves. Distill POCl₃ if its purity is in doubt. The reaction should be run under an inert atmosphere (e.g., Nitrogen or Argon).

  • Reaction Temperature: The formation of the Vilsmeier reagent is exothermic. Uncontrolled temperature can lead to reagent decomposition.

    • Causality: The reagent is typically prepared at low temperatures (0 °C) to ensure its stability.[5] After formation, the subsequent formylation of the pyrrole substrate often requires heating, but excessive temperatures can promote polymerization and the formation of dark, insoluble byproducts.

    • Solution: Prepare the Vilsmeier reagent by adding POCl₃ dropwise to DMF at 0 °C. After the addition of the pyrrole substrate, allow the reaction to proceed at room temperature or with gentle heating, closely monitoring the progress by Thin Layer Chromatography (TLC).

  • Incorrect Workup: The reaction is quenched by the addition of an aqueous solution to hydrolyze the intermediate iminium salt to the final aldehyde.[6][7] An improper pH during this step can lead to product loss.

    • Causality: The hydrolysis requires a basic environment. Adding the reaction mixture to ice followed by careful basification (e.g., with NaOH or NaHCO₃ solution) is crucial.[5] If the solution remains acidic, the product may not be fully formed or may be difficult to extract.

    • Solution: Pour the completed reaction mixture slowly onto crushed ice. Then, carefully add a saturated aqueous solution of sodium bicarbonate or a dilute sodium hydroxide solution until the pH is basic (pH 8-9). Extract the product with an appropriate organic solvent like ethyl acetate or dichloromethane.

Question 2: My final product is a mixture of regioisomers. How can I improve the selectivity for the 4-formyl product?

Answer: This is a classic regioselectivity challenge in pyrrole chemistry. The electron-withdrawing ester group at the C2 position deactivates the adjacent C3 and C5 positions towards electrophilic attack, making the C4 position the most favorable site.[6] However, formylation at the C5 position can still occur.[8]

  • Causality and Mechanism: The Vilsmeier reagent is a relatively bulky electrophile. While electronic factors strongly favor C4 substitution, steric hindrance from the N-H proton and the C2-ester can influence the outcome. Furthermore, the choice of Vilsmeier reagent precursor can impact selectivity.

  • Optimization Strategies:

    • Temperature Control: Lower reaction temperatures generally favor the electronically preferred C4 isomer. Running the reaction at room temperature or slightly below may improve the 4- to 5-isomer ratio.

    • Reagent Stoichiometry: Using a slight excess (1.1 to 1.5 equivalents) of the Vilsmeier reagent is typical. A large excess may lead to di-formylation or increased side reactions, potentially affecting the isomeric ratio.

    • Crystalline Vilsmeier Reagent: Studies have shown that using a pre-formed, crystalline Vilsmeier reagent can afford nearly quantitative yields of a single regioisomer.[8][9] This approach avoids the complexities of in situ generation and can provide superior control. Research indicates that formylation of ethyl 1H-pyrrole-2-carboxylate with a crystalline Vilsmeier reagent can yield the 5-formyl derivative selectively, while dichloromethyl alkyl ethers can favor the 4-formyl product.[8][9] Careful selection of the formylating agent is therefore a powerful tool for directing the regiochemical outcome.

Question 3: My reaction mixture turned dark black or produced a significant amount of tarry material. What went wrong?

Answer: Pyrroles are electron-rich heterocycles that are susceptible to polymerization under acidic and/or high-temperature conditions. The Vilsmeier-Haack reaction, which involves a highly electrophilic reagent and generates acidic byproducts, can easily trigger this decomposition.

  • Causality: The Vilsmeier reagent itself and the acidic conditions can protonate the pyrrole ring, initiating a chain reaction where pyrrole units attack each other, leading to insoluble polymers (often called "pyrrole black").

  • Preventative Measures:

    • Strict Temperature Control: As mentioned, avoid excessive heating. Monitor the internal reaction temperature, especially during the exothermic addition of reagents.

    • Order of Addition: The standard and recommended procedure is to first form the Vilsmeier reagent at low temperature and then add the pyrrole substrate (dissolved in an anhydrous solvent) to this pre-formed reagent. Adding POCl₃ directly to a mixture of DMF and pyrrole can create localized "hot spots" of high reagent concentration and heat, promoting polymerization.

    • Minimize Reaction Time: Monitor the reaction by TLC. Once the starting material is consumed, proceed with the workup promptly. Unnecessarily long reaction times, especially with heating, increase the likelihood of decomposition.

Question 4: I am having difficulty purifying the final product. What methods are most effective?

Answer: Purification of formylpyrroles can be challenging due to their polarity and potential for degradation on silica gel.

  • Common Impurities: Unreacted starting material, the C5-formyl isomer, and polymeric byproducts are the most common impurities.

  • Recommended Purification Protocol:

    • Aqueous Workup: After quenching and extraction, wash the combined organic layers with water and brine to remove residual DMF and inorganic salts.

    • Column Chromatography: This is often necessary. Use a silica gel column with a non-polar/polar solvent system, such as hexane/ethyl acetate or dichloromethane/ethyl acetate. A gradient elution (gradually increasing the polarity) is highly recommended to first elute non-polar impurities and the starting material, followed by the desired 4-formyl product, and finally the more polar 5-formyl isomer.

      • Pro-Tip: Some formylpyrroles can be slightly acidic and may streak on silica gel. Adding a very small amount (0.1-0.5%) of triethylamine or acetic acid to the eluent can sometimes improve the peak shape and separation.

    • Recrystallization: If the product obtained after chromatography is a solid and contains minor impurities, recrystallization can be an excellent final purification step.[10] Suitable solvent systems include ethyl acetate/hexane, ethanol/water, or toluene.

Frequently Asked Questions (FAQs)

Q1: Why is the Vilsmeier-Haack reaction preferred over alternatives like the Reimer-Tiemann reaction for formylating pyrroles?

A1: The Reimer-Tiemann reaction, which uses chloroform (CHCl₃) and a strong base, is generally unsuitable for pyrroles.[11] When subjected to Reimer-Tiemann conditions, pyrroles often undergo an "abnormal" reaction known as the Ciamician-Dennstedt rearrangement, which leads to ring expansion and the formation of 3-halopyridines instead of the desired formylpyrrole.[11][12] The reaction intermediate, dichlorocarbene, inserts into the pyrrole ring, leading to this rearrangement.[13] The Vilsmeier-Haack reaction, conversely, proceeds through a milder electrophilic aromatic substitution mechanism that reliably yields the formylated product without ring expansion.[7]

Q2: What are the most critical parameters to control for a successful and high-yielding reaction?

A2: Based on extensive experience, the three most critical parameters are summarized below.

ParameterRecommended ConditionRationale & Scientific Justification
Reagent & Solvent Purity Anhydrous grade DMF, freshly distilled POCl₃, oven-dried glassware.The Vilsmeier reagent is extremely sensitive to moisture. Water quenches the active electrophile, halting the reaction and drastically reducing the yield.[3]
Temperature Control 0 °C for reagent formation; Room Temperature to 50 °C for formylation.The Vilsmeier reagent is thermally unstable. Its formation is exothermic and must be controlled. Excessive heat during formylation leads to acid-catalyzed polymerization of the pyrrole.
Workup pH Quench on ice, then basify to pH 8-9 with NaHCO₃ or dilute NaOH.The reaction produces an iminium salt intermediate, which must be hydrolyzed with an aqueous base to yield the final aldehyde product.[4] Failure to achieve basic pH will result in incomplete hydrolysis and product loss.

Q3: How can I reliably monitor the progress of the reaction?

A3: Thin Layer Chromatography (TLC) is the most straightforward method. Use a silica gel plate and a hexane/ethyl acetate solvent system (e.g., 7:3 v/v). Spot the starting material (ethyl 1H-pyrrole-2-carboxylate), a co-spot (starting material and reaction mixture), and the reaction mixture. The product, this compound, is more polar than the starting material and will have a lower Rf value. The reaction is complete when the starting material spot is no longer visible in the reaction mixture lane.

Visualizations & Schematics

Vilsmeier-Haack Reaction Mechanism

Vilsmeier_Haack cluster_reagent_formation 1. Vilsmeier Reagent Formation cluster_formylation 2. Electrophilic Attack & Hydrolysis DMF DMF VR Vilsmeier Reagent (Chloroiminium ion) DMF->VR + POCl₃ (at 0°C) POCl3 POCl₃ POCl3->VR Sigma Sigma Complex (Intermediate) VR->Sigma Pyrrole Ethyl 1H-pyrrole- 2-carboxylate Pyrrole->Sigma + Vilsmeier Reagent Iminium Iminium Salt Sigma->Iminium - H⁺ Product Ethyl 4-formyl-1H- pyrrole-2-carboxylate Iminium->Product + H₂O, OH⁻ (Workup)

Caption: The Vilsmeier-Haack reaction pathway.

Troubleshooting Workflow

Troubleshooting Problem Problem Observed LowYield Low or No Yield Problem->LowYield Isomers Mixture of Regioisomers Problem->Isomers Polymer Tarry Byproducts Problem->Polymer Cause_Moisture Cause: Moisture Contamination LowYield->Cause_Moisture Cause_Temp Cause: Incorrect Temperature LowYield->Cause_Temp Cause_Workup Cause: Improper Workup LowYield->Cause_Workup Solution_Dry Solution: Use anhydrous reagents/glassware. Run under inert atmosphere. Cause_Moisture->Solution_Dry Solution_Temp Solution: Add POCl₃ at 0°C. Monitor reaction temp. Cause_Temp->Solution_Temp Solution_Workup Solution: Ensure workup pH is 8-9. Cause_Workup->Solution_Workup Cause_Conditions Cause: Reaction Conditions Isomers->Cause_Conditions Solution_Conditions Solution: Lower reaction temperature. Optimize stoichiometry. Cause_Conditions->Solution_Conditions Cause_Polymer Cause: Acid/Heat Decomposition Polymer->Cause_Polymer Solution_Polymer Solution: Strict temperature control. Correct order of addition. Minimize reaction time. Cause_Polymer->Solution_Polymer

Caption: A decision tree for troubleshooting common synthesis issues.

Experimental Protocol: Vilsmeier-Haack Formylation

Disclaimer: This protocol is intended for trained professionals in a controlled laboratory setting. A thorough risk assessment must be conducted before beginning any experimental work.

Materials:

  • Ethyl 1H-pyrrole-2-carboxylate

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃), distilled

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (Brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate and Hexane for chromatography

Procedure:

  • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous DMF (3 equivalents).

  • Cool the flask to 0 °C in an ice-water bath.

  • Add POCl₃ (1.2 equivalents) dropwise via the dropping funnel over 20-30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, stir the mixture at 0 °C for an additional 30 minutes. The mixture should become a pale yellow, viscous liquid or solid slurry (the Vilsmeier reagent).

  • Dissolve ethyl 1H-pyrrole-2-carboxylate (1 equivalent) in anhydrous DCM.

  • Add the pyrrole solution dropwise to the cold Vilsmeier reagent mixture.

  • After the addition, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by TLC. If the reaction is sluggish, it may be gently heated to 40-50 °C.

  • Once the starting material is consumed, cool the reaction mixture back to 0 °C.

  • Slowly and carefully pour the reaction mixture onto a vigorously stirred beaker of crushed ice.

  • Cautiously add saturated NaHCO₃ solution in portions until gas evolution ceases and the pH of the aqueous layer is between 8 and 9.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume).

  • Combine the organic layers, wash with water, then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude solid by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to afford this compound as a solid.[10]

References

  • ResearchGate. (n.d.). Regioselective Formylation of Pyrrole-2-Carboxylate: Crystalline Vilsmeier Reagent vs Dichloromethyl Alkyl Ether | Request PDF. [Link]

  • Chemistry Notes. (2022). Reimer Tiemann Reaction: Mechanism and application. [Link]

  • Wikipedia. (n.d.). Pyrrole. [Link]

  • Chem-Station. (2014). Vilsmeier-Haack Reaction. [Link]

  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. [Link]

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. [Link]

  • ChemTube3D. (n.d.). Pyrrole-The Vilsmeier Reaction. [Link]

  • chemeurope.com. (n.d.). Vilsmeier-Haack reaction. [Link]

  • ACS Publications. (2018). Regioselective Formylation of Pyrrole-2-Carboxylate: Crystalline Vilsmeier Reagent vs Dichloromethyl Alkyl Ether. [Link]

  • YouTube. (2018). Reimer tiemann reaction mechanism (heterocyclic). [Link]

  • Organic Chemistry Portal. (n.d.). Pyrrole synthesis. [Link]

  • University of Groningen. (n.d.). The Reimer–Tiemann Reaction. [Link]

  • SciSpace. (1960). The Reimer-Tiemann Reaction. [Link]

  • International Journal of Pharmacy and Technology. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. [Link]

  • Wikipedia. (n.d.). Reimer–Tiemann reaction. [Link]

  • Organic Syntheses. (n.d.). 1H-Pyrrole-2-carboxylic acid, ethyl ester. [Link]

  • NIH National Center for Biotechnology Information. (2021). Practical Synthesis and Application of Halogen-Doped Pyrrole Building Blocks. [Link]

  • ResearchGate. (n.d.). Pyrrole chemistry. XXIV. The Vilsmeier formylation and the cyanation of pyrrole acetals. A synthesis of pyrrole-2,3,5-tricarboxaldehyde. [Link]

  • Royal Society of Chemistry. (n.d.). Pyrrole studies. Part XV. Vilsmeier–Haack formylation of 1-substituted pyrroles. [Link]

  • ResearchGate. (n.d.). Synthesis of Ethyl Pyrrole-2-carboxylates: A Regioselective Cyclization of Enaminones under Knorr-Type Conditions. [Link]

  • ACS Publications. (2014). One-Pot Synthesis of Pyrrole-2-carboxylates and -carboxamides via an Electrocyclization/Oxidation Sequence. [Link]

  • Google Patents. (n.d.).
  • Google Patents. (n.d.).
  • Royal Society of Chemistry. (2018). 2-Formylpyrrole natural products: origin, structural diversity, bioactivity and synthesis. [Link]

  • Google Patents. (n.d.). WO2001028997A2 - Synthesis of 4-substituted pyrrole-2-carbaldehyde compounds.
  • Scite.ai. (n.d.). Pyrrole chemistry. An improved synthesis of ethyl pyrrole-2-carboxylate esters from diethyl aminomalonate. [Link]

  • PubMed. (2020). Synthesis of 2-Formylpyrroles from Pyridinium Iodide Salts. [Link]

Sources

Technical Support Center: Stabilizing Ethyl 4-Formyl-1H-pyrrole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for ethyl 4-formyl-1H-pyrrole-2-carboxylate. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. Pyrrole aldehydes are known for their utility in the synthesis of porphyrins, pharmaceuticals, and other complex heterocyclic systems; however, their inherent instability can present significant challenges. This document provides in-depth troubleshooting advice and best practices to mitigate decomposition, ensuring the integrity of your starting material and the reproducibility of your experimental outcomes.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific issues you may encounter during the handling, storage, and use of this compound, presented in a direct question-and-answer format.

Question 1: My solid this compound, which was initially an off-white or pale yellow powder, has darkened to a brown or black color. What is happening, and is it still usable?

Answer: This discoloration is a classic sign of degradation. Pyrrole and its derivatives, particularly those with electron-withdrawing groups like aldehydes, are susceptible to darkening upon exposure to air and light.[1] The color change is primarily caused by two processes:

  • Oxidation: The electron-rich pyrrole ring is prone to attack by atmospheric oxygen. This process can initiate the formation of colored radical species that lead to further degradation.

  • Polymerization: Under certain conditions, especially exposure to light, heat, or trace acids, pyrrole molecules can polymerize, forming dark, often tar-like, oligomers and polymers.[2] Pyrroles are known to readily polymerize in the presence of acid.[3]

Recommendation: While a very slight change in color may not significantly impact some robust reactions, any noticeable darkening indicates the presence of substantial impurities.[1] For achieving reproducible and high-yielding results, it is highly recommended to purify the material before use. Using degraded material can introduce unknown impurities into your reaction, complicating purification and potentially inhibiting the desired transformation.

Question 2: I am experiencing inconsistent yields and observing multiple new spots on my TLC analysis during a reaction that previously worked well. Could the stability of the pyrrole aldehyde be the cause?

Answer: Yes, this is a very likely scenario. The instability of pyrrole aldehydes is a primary cause of low or variable reaction yields.[1] The compound can degrade not just during storage but also over the course of a reaction, especially under prolonged heating or extended reaction times.[1]

In one study on the related pyrrole-2-carboxaldehyde, its concentration in a buffered solution at 30°C decreased by 50% over 18 hours, and this degradation was accelerated in the presence of other biological catalysts.[4] This highlights the inherent reactivity and instability of the aldehyde functionality on the pyrrole ring.

Troubleshooting Steps:

  • Assess Aldehyde Quality: Always start with freshly purified or high-purity starting material. If the compound has been stored for an extended period or shows any discoloration, purify it via recrystallization.

  • Optimize Reaction Conditions: If possible, reduce the reaction temperature or time to minimize the window for degradation.

  • Inert Atmosphere: Ensure your reaction is run under a rigorously inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation. Degas your solvents prior to use, especially for sensitive reactions like cross-couplings.

  • Immediate Use of Solutions: Prepare solutions of the aldehyde immediately before they are needed.[1] Do not let solutions sit on the bench for extended periods.

Visualizing the Problem: Decomposition Pathway

The following diagram illustrates the primary factors leading to the decomposition of the pyrrole core.

Figure 1. Key Factors in Pyrrole Aldehyde Decomposition cluster_factors Exposure Factors cluster_processes Degradation Processes A This compound (Pure, Off-White Solid) Air Air (O₂) A->Air exposed to Light Light (UV/Visible) A->Light exposed to Heat Heat A->Heat exposed to Acid Acid/Moisture A->Acid exposed to B Exposure Factors C Degradation Processes D Decomposition Products (Colored Impurities, Oligomers/Polymers) C->D leads to Air->C Oxidation Oxidation Air->Oxidation Light->C Polymerization Polymerization Light->Polymerization Heat->C Heat->Polymerization Acid->C Acid->Polymerization Oxidation->C Polymerization->C

Caption: Figure 1. Key Factors in Pyrrole Aldehyde Decomposition.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound to maximize its shelf life?

To prevent degradation, the compound must be protected from air, light, heat, and moisture. The ideal storage conditions are summarized below.[1][2]

ParameterRecommended ConditionRationale
Atmosphere Store under an inert gas (Argon or Nitrogen).Prevents oxidation of the electron-rich pyrrole ring.[1]
Temperature Short-Term: +2°C to +8°C (Refrigerated).[1] Long-Term: -20°C or -80°C (Frozen).[1]Slows the rate of polymerization and other decomposition pathways.
Light Protect from light using an amber vial or by wrapping the container in aluminum foil.[1][2]Light, especially UV, provides the energy to initiate polymerization.[2]
Container Use a tightly sealed, airtight container.Prevents exposure to atmospheric oxygen and moisture.[1]
Q2: My synthesis of this compound via the Vilsmeier-Haack reaction is giving poor yields. What are common pitfalls?

The Vilsmeier-Haack reaction is a powerful tool for formylating electron-rich heterocycles, but success depends on careful control of conditions and reagent quality.

  • Reagent Purity: The Vilsmeier reagent is formed from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF). Both must be anhydrous and of high purity. Old DMF can contain dimethylamine, which can interfere with the reaction.[5]

  • Vilsmeier Reagent Formation: The reagent should be pre-formed, typically at low temperatures (e.g., 0 °C), before the addition of the pyrrole substrate.[6]

  • Substrate Reactivity: The pyrrole nucleus is highly reactive towards electrophiles.[3] The reaction can be exothermic. Add the pyrrole solution slowly to the pre-formed Vilsmeier reagent to maintain temperature control and minimize side reactions.

  • Workup: The hydrolysis of the intermediate iminium salt to the final aldehyde must be done carefully. Quenching the reaction mixture by pouring it onto ice and then basifying (e.g., with NaOH or Na₂CO₃) is a common procedure.[6][7] Inadequate hydrolysis or harsh pH conditions can lead to product loss.

Q3: How can I reliably purify a discolored sample of this compound?

Recrystallization is the most effective method for purifying solid samples that have discolored due to degradation.

Experimental Protocol: Recrystallization

  • Solvent Selection: Choose a solvent system in which the compound is sparingly soluble at room temperature but highly soluble when hot. A common choice for similar compounds is an ethanol/water mixture or ligroine/ethyl acetate.

  • Dissolution: Place the crude, discolored solid in an Erlenmeyer flask. Add a minimal amount of the hot solvent (or the more soluble solvent of a pair) dropwise until the solid just dissolves completely.

  • Decolorization (Optional): If the solution is still highly colored, add a small amount of activated charcoal (a spatula tip) to the hot solution and swirl for a few minutes. The charcoal will adsorb colored polymeric impurities.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal and any insoluble impurities. This step is crucial and must be done quickly to prevent premature crystallization in the funnel.

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the purified crystals by vacuum filtration, washing them with a small amount of ice-cold solvent to remove any remaining impurities. Dry the crystals thoroughly under vacuum. The purified compound should be a white to pale-yellow solid with a melting point of 101-105 °C.[8]

Visualizing the Solution: Troubleshooting Workflow

This flowchart provides a logical sequence for diagnosing and resolving issues related to compound stability.

Figure 2. Troubleshooting Workflow for Compound Instability A Observe Issue (e.g., Discoloration, Low Yield) B Assess Starting Material Purity A->B C Is the material discolored or old? B->C D Purify Material (Recrystallization) C->D Yes F Review Experimental Conditions C->F No E Use Freshly Purified Material D->E E->F G Are conditions optimal? (Inert atmosphere, Temp control) F->G H Optimize Reaction Protocol (Lower Temp, Shorter Time, Degas Solvents) G->H No I Proceed with Experiment G->I Yes H->I J Problem Resolved? I->J K Success! J->K Yes L Consult Further (e.g., Analytical Chemistry) J->L No

Caption: Figure 2. Troubleshooting Workflow for Compound Instability.

References

  • BenchChem. (2025). Instability issues of pyrrole aldehydes and their handling. BenchChem Technical Support.
  • BenchChem. (2025).
  • MedchemExpress. (n.d.).
  • Mewalal, V. et al. (2022).
  • Sigma-Aldrich. (n.d.).
  • LabSolutions. (n.d.).
  • Wikipedia. (n.d.). Pyrrole. Wikipedia.
  • Reddit. (2021). Having some troubles with a Vislmeier-Haack reaction. Reddit.
  • Wrobleski, S. T. et al. (2021). Practical Synthesis and Application of Halogen-Doped Pyrrole Building Blocks.
  • Organic Syntheses. (n.d.). Pyrrole-2-carboxaldehyde. Organic Syntheses.

Sources

Technical Support Center: Ethyl 4-Formyl-1H-pyrrole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for researchers working with ethyl 4-formyl-1H-pyrrole-2-carboxylate. This resource is designed to provide in-depth troubleshooting assistance and practical advice to help you overcome common challenges in the synthesis and purification of this important heterocyclic building block. Drawing from established chemical principles and synthetic methodologies, this guide aims to enhance the purity, yield, and stability of your compound.

Troubleshooting Guide

This section addresses specific issues that may arise during your experimental work. Each answer provides a mechanistic explanation for the problem and offers a step-by-step protocol for its resolution.

Q1: Why is my crude product a dark, oily residue or a discolored solid instead of the expected off-white solid after Vilsmeier-Haack synthesis?

A1: The Cause of Discoloration

The appearance of dark, often polymeric, byproducts is a frequent challenge in pyrrole chemistry. The Vilsmeier-Haack reaction, while effective, involves highly reactive electrophilic species and can generate conditions that promote side reactions.[1][2] Pyrrole rings, especially those with electron-donating groups, are susceptible to oxidation and acid-catalyzed polymerization.[3] The workup procedure, if not performed carefully, can also contribute to impurity formation.

Underlying Mechanisms:

  • Oxidation: The pyrrole nucleus can be oxidized by atmospheric oxygen, a process often accelerated by light and trace metal impurities. This leads to the formation of highly colored, conjugated systems.[4][5]

  • Polymerization: In the presence of strong acids (like HCl generated during the reaction or from the hydrolysis of POCl₃), the electron-rich pyrrole ring can undergo electrophilic attack by another protonated pyrrole molecule, initiating polymerization.

  • Incomplete Hydrolysis: The intermediate iminium salt formed during the Vilsmeier-Haack reaction must be completely hydrolyzed to the aldehyde. Incomplete hydrolysis can leave behind reactive species that degrade or polymerize upon workup and concentration.

Troubleshooting Protocol: Decolorization and Initial Purification

  • Aqueous Workup: After the reaction, ensure the reaction mixture is quenched by pouring it onto a generous amount of crushed ice. This helps to control the exotherm from the hydrolysis of excess Vilsmeier reagent.

  • Neutralization: Carefully neutralize the acidic solution. A common method is to add a saturated solution of sodium bicarbonate or sodium acetate until the evolution of CO₂ ceases.[6] This step is critical to prevent acid-catalyzed degradation.

  • Extraction: Extract the product into a suitable organic solvent like ethyl acetate or dichloromethane.

  • Activated Carbon Treatment: If the organic extract is highly colored, treat it with activated carbon (e.g., Norit or Darco).

    • Add a small amount of activated carbon (approx. 1-2% w/w of the expected product) to the dried organic solution.

    • Stir the suspension for 15-30 minutes at room temperature.

    • Filter the mixture through a pad of Celite® or a syringe filter to remove the carbon. Be aware that activated carbon can adsorb some of your product, potentially reducing the yield.

  • Solvent Removal: Concentrate the decolorized solution under reduced pressure at a low temperature (<40 °C) to minimize thermal degradation.

Q2: My NMR spectrum shows that the starting material, ethyl 1H-pyrrole-2-carboxylate, is still present. How can I effectively separate it from the product?

A2: Strategies for Separating Product from Starting Material

The structural similarity between the starting material and the formylated product can make separation challenging. The key difference is the introduction of the polar formyl group, which can be exploited for purification.

Method 1: Recrystallization (Preferred for >85% Purity)

Recrystallization is an effective technique if the crude product is substantially pure. The increased polarity of the product often results in different solubility profiles compared to the starting material.

Step-by-Step Recrystallization Protocol:

  • Solvent Screening: Test the solubility of your crude product in various solvents. Ideal solvents are those in which the product is sparingly soluble at room temperature but highly soluble when hot. Good starting points include ligroine, hexane/ethyl acetate mixtures, or ethanol/water.[7]

  • Dissolution: Place the crude solid in a flask and add the minimum amount of the chosen hot solvent to achieve complete dissolution.

  • Cooling: Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

  • Crystallization: Once crystals begin to form, you can place the flask in an ice bath or refrigerator to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them thoroughly.

Method 2: Flash Column Chromatography (For Complex Mixtures)

For mixtures with significant amounts of starting material or other impurities, flash chromatography is the most reliable method.[8]

ParameterRecommended Conditions
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase Hexane/Ethyl Acetate gradient (e.g., starting from 9:1 to 7:3)
Monitoring Thin Layer Chromatography (TLC) with UV visualization (254 nm)

Step-by-Step Chromatography Protocol:

  • Column Packing: Prepare a silica gel column using the chosen eluent system.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the column.

  • Elution: Run the column, starting with a lower polarity eluent (e.g., 9:1 Hexane/EtOAc) and gradually increasing the polarity. The less polar starting material should elute before the more polar formylated product.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Q3: I see unexpected peaks in my ¹H NMR spectrum. What could these impurities be?

A3: Identifying Common Process Impurities

Beyond the starting material, several other impurities can arise from the synthesis.

  • Residual Solvents:

    • DMF (Dimethylformamide): Singlets around 8.02, 2.92, and 2.75 ppm.

    • Ethyl Acetate: Quartet around 4.12 ppm, singlet around 2.05 ppm, and triplet around 1.26 ppm.

    • Hexane/Cyclohexane: Broad signals around 1.2-1.4 ppm.

    • Consulting standard NMR solvent impurity charts is highly recommended.[9][10][11]

  • Reaction Byproducts:

    • Over-formylation: Vilsmeier-Haack formylation can sometimes occur at other positions on the pyrrole ring, although the 4-position is generally favored after the 2-position is blocked. This would lead to additional aldehyde and pyrrole proton signals.[12][13]

    • Hydrolyzed Ester: The ethyl ester can be partially hydrolyzed to the corresponding carboxylic acid, especially during a basic workup. This may result in the disappearance of the ethyl group signals and the appearance of a broad carboxylic acid proton signal (>10 ppm).

    • Oxidized Product: Oxidation of the aldehyde to a carboxylic acid or degradation of the pyrrole ring can lead to complex spectra.[3][4]

Troubleshooting Workflow:

The following diagram outlines a logical workflow for diagnosing and resolving purity issues.

G start Crude Product Analysis (¹H NMR, TLC, HPLC) check_purity Purity > 85%? start->check_purity check_impurities Identify Impurities check_purity->check_impurities No recrystallize Recrystallization Protocol check_purity->recrystallize Yes is_starting_material Starting Material Present? check_impurities->is_starting_material final_product Pure Product (Verify by Analysis) recrystallize->final_product column Column Chromatography column->final_product is_starting_material->column Yes is_colored Colored Impurities? is_starting_material->is_colored No is_polar Polar Byproducts? is_colored->is_polar No carbon_treat Activated Carbon Treatment is_colored->carbon_treat Yes is_polar->column No acid_base Acid/Base Wash is_polar->acid_base Yes carbon_treat->column acid_base->column

Caption: Troubleshooting workflow for purity improvement.

Frequently Asked Questions (FAQs)

Q1: What is the expected appearance, melting point, and stability of pure this compound?

A1:

  • Appearance: Pure this compound should be a light yellow to light brown or off-white solid.[14]

  • Melting Point: The reported melting point is typically in the range of 101-107 °C.[7][15] A broad melting range often indicates the presence of impurities.

  • Stability: Formylpyrroles are sensitive to air, light, and heat. The aldehyde group can be slowly oxidized to a carboxylic acid upon exposure to air.[4] The pyrrole ring itself can degrade over time. For long-term storage, it is crucial to protect the compound from these elements.

Q2: How should I properly store the purified compound?

A2: To ensure the long-term integrity of your purified this compound, follow these storage guidelines:

  • Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.[14]

  • Temperature: Keep it in a refrigerator or freezer (e.g., 4°C or -20°C).[14]

  • Light: Protect from light by using an amber vial or by wrapping the container in aluminum foil.

  • Container: Use a tightly sealed container to prevent moisture ingress.

Q3: Can I use other methods besides Vilsmeier-Haack to synthesize this compound?

A3: While the Vilsmeier-Haack reaction on ethyl 1H-pyrrole-2-carboxylate is a very common and direct method, other synthetic strategies exist for constructing functionalized pyrroles.[12][16] These often involve multi-step sequences, such as Knorr-type or Paal-Knorr pyrrole syntheses, followed by functional group manipulations to install the formyl and ester groups at the desired positions.[17][18] However, for this specific substitution pattern, the Vilsmeier-Haack approach remains one of the most efficient routes.

References

  • (2025). Pyrrole studies part 47. 1 13 C NMR Spectroscopic characterisation of the products of the reaction of formylpyrroles with aniline and diaminobenzenes.
  • 1H-Pyrrole-2-carboxylic acid, ethyl ester. Organic Syntheses Procedure.
  • Wood, J. M., Furkert, D. P., & Brimble, M. A. (2018). 2-Formylpyrrole natural products: origin, structural diversity, bioactivity and synthesis.
  • Ethyl 4-formylpyrrole-2-carboxylate, 96% 1 g. Thermo Scientific Chemicals.
  • Pichon-Santander, C., & Scott, A. I. (2000). Preparation of pyrrolin-2-ones and 4,5-dihydrodipyrrin-1-ones by oxidation of α-formylpyrroles and α-formyldipyrromethanes with hydrogen peroxide. Tetrahedron Letters.
  • Ethyl 4-formylpyrrole-2-carboxyl
  • (2025). Synthesis of Ethyl Pyrrole-2-carboxylates: A Regioselective Cyclization of Enaminones under Knorr-Type Conditions.
  • (2014). One-Pot Synthesis of Pyrrole-2-carboxylates and -carboxamides via an Electrocyclization/Oxidation Sequence. The Journal of Organic Chemistry.
  • (2016).
  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
  • Vilsmeier-Haack Reaction. Organic Chemistry Portal.
  • (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent.
  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuter
  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.
  • (2010).
  • (2025). Pyrrole chemistry. XXIV. The Vilsmeier formylation and the cyanation of pyrrole acetals. A synthesis of pyrrole-2,3,5-tricarboxaldehyde.
  • (2025). Pyrrole Studies. Part XV.L Vilsmeier-Haack Formylation of I - Substi-Tuted Pyrroles. Scribd.
  • Oxidation of pyrrole by dehaloperoxidase-hemoglobin: chemoenzymatic synthesis of pyrrolin-2-ones. Catalysis Science & Technology (RSC Publishing).
  • Baker, J. D., Heath, R. R., & Millar, J. G. (1992). An equilibrium and stability study of Δ(1)-pyrroline. Journal of Chemical Ecology.
  • (2025). Synthesis, Hydrolytic Stability and In Vivo Biological Study of Bioconjugates of the Tetrapeptides FELL Containing Pyrrole Moiety. MDPI.
  • (2008). Structure-activity relationship and liver microsome stability studies of pyrrole necroptosis inhibitors. PubMed.
  • Pyrrole-2-carboxaldehyde. Organic Syntheses Procedure.
  • Ethyl 4-formyl-1H-pyrrole-2-carboxyl
  • 7126-57-0, Ethyl 4-formyl-1H-pyrrole-2-carboxyl

Sources

Technical Support Center: Synthesis of Ethyl 4-formyl-1H-pyrrole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers engaged in the synthesis of ethyl 4-formyl-1H-pyrrole-2-carboxylate. It addresses common experimental challenges through a detailed troubleshooting section and frequently asked questions, grounded in established chemical principles and field-proven insights.

Overview of Synthesis Strategy

This compound is a valuable heterocyclic building block in medicinal chemistry and materials science. The most reliable and widely adopted method for its synthesis is the Vilsmeier-Haack reaction . This reaction involves the formylation of an electron-rich aromatic ring, in this case, the starting material ethyl 1H-pyrrole-2-carboxylate, using a specialized electrophile known as the Vilsmeier reagent.[1][2]

The Vilsmeier reagent is an electrophilic iminium salt generated in situ from a substituted amide, typically N,N-dimethylformamide (DMF), and an acid chloride, most commonly phosphorus oxychloride (POCl₃).[3] The pyrrole ring, being highly electron-rich, readily undergoes electrophilic substitution.[2] The electron-withdrawing nature of the carboxylate group at the C2 position directs the incoming formyl group primarily to the C4 position. The reaction is completed by a hydrolysis workup step, which converts the intermediate iminium salt into the final aldehyde product.[1]

Reaction Pathway: Vilsmeier-Haack Formylation

ReactionMechanism cluster_0 Step 1: Vilsmeier Reagent Formation cluster_1 Step 2: Electrophilic Aromatic Substitution cluster_2 Step 3: Hydrolysis DMF DMF Vilsmeier Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier + POCl₃ POCl3 POCl₃ Pyrrole Ethyl 1H-pyrrole- 2-carboxylate Iminium Iminium Salt Intermediate Pyrrole->Iminium + Vilsmeier Reagent Iminium_hydro Iminium Salt Intermediate Product Ethyl 4-formyl- 1H-pyrrole-2-carboxylate Iminium_hydro->Product + H₂O (Workup)

Caption: Vilsmeier-Haack reaction pathway for this compound synthesis.

Detailed Experimental Protocol

This protocol is a representative procedure for the Vilsmeier-Haack formylation of ethyl 1H-pyrrole-2-carboxylate.

Materials:

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃), freshly distilled or from a new bottle

  • Ethyl 1H-pyrrole-2-carboxylate

  • 1,2-Dichloroethane (DCE), anhydrous

  • Sodium acetate trihydrate

  • Deionized water

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate and Hexanes for chromatography/recrystallization

Procedure:

  • Vilsmeier Reagent Preparation: To a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3.0 eq.). Cool the flask to 0 °C in an ice bath. Add POCl₃ (1.1 eq.) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C. A thick, white precipitate of the Vilsmeier reagent may form.

  • Reaction with Pyrrole: After the addition of POCl₃ is complete, allow the mixture to stir at 0 °C for an additional 30 minutes. Dissolve ethyl 1H-pyrrole-2-carboxylate (1.0 eq.) in anhydrous 1,2-dichloroethane (DCE) and add this solution dropwise to the cold Vilsmeier reagent suspension.

  • Reaction Completion: After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to 60-70 °C and maintain for 2-4 hours, monitoring by TLC (e.g., 3:1 Hexanes:Ethyl Acetate) until the starting material is consumed.

  • Workup and Hydrolysis: Cool the reaction mixture back to room temperature and pour it carefully onto a stirred mixture of crushed ice and a concentrated aqueous solution of sodium acetate trihydrate (5.0 eq.). This step is exothermic and should be performed with caution in a fume hood.

  • Extraction: Stir the resulting mixture vigorously for 30 minutes to ensure complete hydrolysis of the iminium intermediate. Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer three times with ethyl acetate.

  • Washing: Combine all organic layers and wash sequentially with water, saturated aqueous NaHCO₃ solution (caution: potential CO₂ evolution), and brine.

  • Drying and Concentration: Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by either recrystallization (from an ethanol/water or ethyl acetate/hexanes mixture) or flash column chromatography on silica gel to yield the pure product. The product is a solid with a melting point of 101-105 °C.

ParameterRecommended ValueRationale
Reagents Anhydrous DMF, Fresh POCl₃The Vilsmeier reagent is highly sensitive to moisture, which will quench the reaction.
Temperature Control 0-10 °C for reagent formationControls the exothermic reaction between DMF and POCl₃, preventing degradation.[4]
Reaction Temperature 60-70 °CProvides sufficient energy for the electrophilic substitution on the deactivated pyrrole ring.
Workup Quench on ice/sodium acetateNeutralizes strong acids (HCl, phosphoric acid) to prevent polymerization of the pyrrole.[4]
Purification Recrystallization or ChromatographyRemoves unreacted starting material and polar baseline impurities.

Troubleshooting Guide (Q&A Format)

This section addresses specific issues that may arise during the synthesis.

Troubleshooting cluster_reagents Problem Area: Reagents & Setup cluster_conditions Problem Area: Reaction Conditions cluster_workup Problem Area: Workup & Purification Start Experiment Outcome: Low Yield or No Product Q_Reagent Q: Were reagents anhydrous and high purity? Start->Q_Reagent Q_Temp Q: Was temperature during Vilsmeier formation controlled? Start->Q_Temp Q_Polymer Q: Did a dark, intractable tar form? Start->Q_Polymer A_Reagent A: Use anhydrous solvents. Use fresh POCl₃ and dry DMF. Moisture quenches the Vilsmeier reagent. Q_Reagent->A_Reagent A_Temp A: Maintain 0-10 °C. Overheating can degrade the reagent. Q_Temp->A_Temp Q_Time Q: Was the reaction run to completion? A_Time A: Monitor by TLC. The deactivated ring may require longer heating. Q_Time->A_Time A_Polymer A: Pyrroles polymerize in strong acid. Ensure rapid and efficient neutralization during workup with a base (e.g., NaOAc). Q_Polymer->A_Polymer Q_Isomers Q: Is the product a mixture of isomers? A_Isomers A: Formylation can yield C4/C5 isomers. Optimize temperature and reaction time. Purify carefully by chromatography. Q_Isomers->A_Isomers

Caption: Troubleshooting workflow for the Vilsmeier-Haack formylation of ethyl 1H-pyrrole-2-carboxylate.

Q1: My reaction yielded no product, and I only recovered my starting material. What went wrong?

A1: This issue almost always points to a problem with the Vilsmeier reagent itself.

  • Cause: The Vilsmeier reagent is extremely sensitive to moisture. If your DMF or glassware was not perfectly dry, or if your POCl₃ was old and had hydrolyzed, the reagent would not form effectively.

  • Solution: Ensure all glassware is oven-dried before use. Use a fresh, sealed bottle of anhydrous DMF. It is best practice to use freshly distilled POCl₃ or a new bottle from a reputable supplier. The reaction should be run under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the flask.

Q2: The reaction turned very dark, and I ended up with a black, intractable tar instead of a clean product. Why?

A2: Pyrroles are notoriously susceptible to polymerization under strongly acidic conditions.

  • Cause: The Vilsmeier-Haack reaction generates significant amounts of acid. During the workup, if the acidic reaction mixture is not neutralized quickly and efficiently, the acid can catalyze the polymerization of the electron-rich pyrrole starting material and product.

  • Solution: The workup procedure is critical. The reaction mixture must be poured onto a rapidly stirred mixture of ice and a sufficient quantity of a base like sodium acetate or sodium bicarbonate.[4] This neutralizes the acid immediately and facilitates the hydrolysis of the iminium intermediate to the desired aldehyde. Do not add water to the reaction mixture before neutralization.

Q3: My NMR spectrum shows the desired product, but also a significant amount of another isomer. How can I improve the regioselectivity?

A3: While the C2-ester group strongly directs formylation to the C4 and C5 positions, obtaining a single isomer is not always guaranteed.

  • Cause: The electronic and steric effects might not be sufficient to give perfect regioselectivity, leading to a mixture of this compound and ethyl 5-formyl-1H-pyrrole-2-carboxylate. A study on a similar substrate, ethyl 3-fluoro-1H-pyrrole-2-carboxylate, showed the formation of a mixture of 4- and 5-formylated isomers.[5]

  • Solution:

    • Temperature Control: Reaction temperature can influence isomer ratios. Try running the reaction at a lower temperature for a longer period to favor the thermodynamically more stable product.

    • Purification: If a mixture is unavoidable, careful flash column chromatography is usually effective for separating the isomers. Use a shallow gradient of ethyl acetate in hexanes and monitor fractions closely by TLC.

Q4: The yield of my reaction is consistently low (<30%). How can I improve it?

A4: Low yields, assuming the reaction is working, can result from several factors.

  • Cause 1: Incomplete Reaction: The C2-ester group deactivates the pyrrole ring towards electrophilic substitution. The reaction may require more forcing conditions than the formylation of unsubstituted pyrrole.

  • Solution 1: Increase the reaction time or temperature. Monitor the reaction progress carefully using TLC to ensure all the starting material has been consumed.

  • Cause 2: Inefficient Workup/Extraction: The product has moderate polarity. If the workup is not performed correctly, you could lose a significant amount of product.

  • Solution 2: Ensure the pH of the aqueous layer is neutral or slightly basic before extraction to ensure the product is not protonated. Extract the aqueous layer multiple times (at least 3x) with a suitable solvent like ethyl acetate or dichloromethane to ensure complete recovery.

Frequently Asked Questions (FAQs)

Q: Can I use the Reimer-Tiemann reaction instead of the Vilsmeier-Haack? A: While the Reimer-Tiemann reaction (using chloroform and a strong base) can formylate phenols, it is generally a poor choice for pyrroles.[6] Pyrroles can undergo an "abnormal" Reimer-Tiemann reaction, known as the Ciamician-Dennstedt rearrangement, which leads to ring expansion and the formation of 3-chloropyridine as a major byproduct.[7][8] This side reaction significantly lowers the yield of the desired formylated pyrrole and complicates purification.

Q: What is the best way to purify the final product? A: The product is a stable, crystalline solid. If the crude product is relatively clean (as assessed by ¹H NMR or TLC), recrystallization is an excellent method. A mixed solvent system like ethanol/water or ethyl acetate/hexanes is a good starting point. If significant impurities or isomers are present, flash column chromatography on silica gel is the recommended method.

Q: How can I be sure I have synthesized the correct starting material, ethyl 1H-pyrrole-2-carboxylate? A: The synthesis of ethyl 1H-pyrrole-2-carboxylate is a standard procedure, often prepared from pyrrole.[9] You should confirm its identity using standard analytical techniques. The expected boiling point is 125–128 °C at 25 mmHg.[9] Its structure can be confirmed by ¹H NMR spectroscopy, which will show characteristic peaks for the ethyl group and the three distinct protons on the pyrrole ring.

Q: Is it necessary to distill POCl₃ before use? A: Phosphorus oxychloride reacts with atmospheric moisture over time to form phosphoric acid and HCl. These impurities can interfere with the reaction. For best results, it is highly recommended to use freshly distilled POCl₃ or to purchase it in small quantities in sealed ampoules or Sure/Seal™ bottles and use it promptly after opening.

References

  • Bailey, D. M., Johnson, R. E., & Albertson, N. F. (1971). Ethyl Pyrrole-2-Carboxylate. Organic Syntheses, 51, 100. [Link]

  • Wynberg, H. (1960). The Reimer-Tiemann Reaction. Chemical Reviews, 60(2), 169–184.
  • Chemistry Notes. (2022). Reimer Tiemann Reaction: Mechanism and application. [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. [Link]

  • Wynberg, H., & van Driel, H. (1965). The Reimer-Tiemann Reaction. Journal of the American Chemical Society, 87(17), 3998–4001.
  • SciSpace. (1960). The Reimer-Tiemann Reaction. [Link]

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. [Link]

  • Desai, P. S., et al. (2014). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of ChemTech Research, 6(7), 3628-3641.
  • Wikipedia. (n.d.). Reimer–Tiemann reaction. [Link]

  • Slawe, S., et al. (2021). Practical Synthesis and Application of Halogen-Doped Pyrrole Building Blocks. Molecules, 26(7), 1985. [Link]

  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. [Link]

  • ChemTube3D. (n.d.). Pyrrole-The Vilsmeier Reaction. [Link]

  • Silverstein, R. M., & Webster, F. X. (1962). Pyrrole-2-carboxaldehyde. Organic Syntheses, 42, 92. [Link]

Sources

Technical Support Center: Formylation of Pyrrole-2-Carboxylates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the formylation of pyrrole-2-carboxylates. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this crucial synthetic transformation. The formylation of pyrroles, particularly those bearing a carboxylate group at the 2-position, is a cornerstone reaction for the synthesis of valuable intermediates in medicinal chemistry and materials science. However, the electron-rich and sensitive nature of the pyrrole ring often leads to a variety of side reactions that can complicate synthesis, reduce yields, and make purification challenging.

This document provides in-depth, experience-driven advice in a direct question-and-answer format. We will explore the causality behind common experimental issues and offer validated protocols and troubleshooting strategies to help you achieve clean, high-yielding, and regioselective formylations.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during the formylation of pyrrole-2-carboxylates, with a primary focus on the most common method, the Vilsmeier-Haack reaction.

Problem 1: My reaction turned into a black tar, and I have little to no desired product. What went wrong?

Answer:

This is a classic sign of pyrrole polymerization or decomposition . The pyrrole nucleus, while aromatic, is highly electron-rich and particularly sensitive to strong acids.[1] The Vilsmeier-Haack reaction, although milder than classical Friedel-Crafts conditions, still involves a potent electrophile (the Vilsmeier reagent, a chloroiminium ion) and acidic conditions that can initiate polymerization if not properly controlled.[2][3][4][5]

Probable Causes & The "Why":

  • Excessive Temperature: The initial formation of the Vilsmeier reagent from POCl₃ and DMF is exothermic. If the temperature is not strictly controlled (typically 0-5 °C), localized heating can occur. The subsequent electrophilic substitution on the pyrrole ring is also temperature-sensitive. Higher temperatures provide the activation energy for undesired polymerization pathways to outcompete the desired formylation.

  • Incorrect Order of Addition: Adding the pyrrole to a pre-formed, concentrated solution of the Vilsmeier reagent can expose the substrate to a large initial excess of the electrophile and acid, shocking the system and promoting rapid decomposition.

  • Reagent Quality: Impurities in DMF (like dimethylamine from decomposition) or old POCl₃ can lead to unknown side reactions.[6]

Solutions & Protocol Adjustments:

  • Strict Temperature Control:

    • Prepare the Vilsmeier reagent by adding POCl₃ dropwise to anhydrous DMF at 0 °C. Ensure the temperature does not rise above 5-10 °C.[7]

    • After the reagent is formed, cool the solution back to 0 °C before adding the pyrrole substrate.

    • Add a solution of the pyrrole-2-carboxylate dropwise to the Vilsmeier reagent, maintaining the low temperature.

  • Reverse Addition: For particularly sensitive substrates, consider adding the pre-formed Vilsmeier reagent slowly to the solution of the pyrrole-2-carboxylate at 0 °C. This maintains a low concentration of the electrophile throughout the reaction.

  • Solvent Choice: Using a co-solvent like anhydrous 1,2-dichloroethane (DCE) or chloroform can help with temperature moderation and solubility.

  • Monitor Closely: Use Thin Layer Chromatography (TLC) to monitor the reaction. Once the starting material is consumed, proceed immediately to the workup to avoid prolonged exposure to acidic conditions.[7]

Problem 2: I'm seeing two formylated products in my analysis (e.g., 4-formyl and 5-formyl isomers). How can I control the regioselectivity?

Answer:

This is a common issue of regioselectivity . The electron-withdrawing carboxylate group at the C2 position deactivates the adjacent C3 position and directs electrophilic substitution primarily to the C4 and C5 positions. The electronic preference is often for the C5 position, but mixtures are frequently observed.[8]

Controlling Factors & The "Why":

  • Electronics vs. Sterics: The C5 position is generally more electron-rich and favored electronically. However, substituents on the pyrrole nitrogen (N1) or at the C3 position can sterically hinder the C5 position, favoring attack at C4.

  • Reaction Conditions: Temperature and the nature of the formylating agent can influence the isomer ratio. More reactive reagents or higher temperatures can sometimes reduce selectivity.

Solutions & Strategies:

  • Choice of Reagents: While the standard POCl₃/DMF system is common, alternative Vilsmeier reagents or formylation methods can provide different selectivity. For instance, using a pre-formed crystalline Vilsmeier reagent has been shown to afford high selectivity for either the 4-formyl or 5-formyl derivative depending on the conditions.[8][9][10]

  • Temperature Optimization: Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate can often improve selectivity. Start at 0 °C and only warm if necessary.

  • Protecting Groups: The substituent on the pyrrole nitrogen has a significant directing effect. A bulky protecting group (e.g., tosyl or Boc) can sterically block the C5 position and favor formylation at C4.

G cluster_pyrrole Pyrrole-2-carboxylate cluster_reagent Vilsmeier Reagent Pyrrole Pyrrole Ring (C2-COOR) Path_C5 Attack at C5 Pyrrole->Path_C5 Electronic Preference Path_C4 Attack at C4 Pyrrole->Path_C4 Steric Hindrance Reagent Electrophile (E+) Product_C5 5-Formyl Isomer Path_C5->Product_C5 Major Product (Often) Product_C4 4-Formyl Isomer Path_C4->Product_C4 Minor Product (or Major if C5 is blocked)

Problem 3: My TLC shows a new spot with lower polarity than my desired aldehyde, and my mass spec confirms diformylation. How do I prevent this?

Answer:

You are observing diformylation , a common side reaction when the pyrrole ring is sufficiently activated and/or exposed to an excess of the formylating agent.[7] After the first formyl group is added (an electron-withdrawing group), the ring is deactivated, but not so much that a second formylation is impossible, especially under forcing conditions.

Probable Causes & The "Why":

  • Excess Vilsmeier Reagent: Using a significant excess of POCl₃/DMF is the most common cause. Once the mono-formylated product is formed, it can compete with the starting material for the remaining electrophile, leading to the diformylated byproduct.

  • High Temperature or Long Reaction Time: Allowing the reaction to proceed for too long or at elevated temperatures after the starting material has been consumed increases the likelihood of a second, slower formylation event.[7]

Solutions & Protocol Adjustments:

  • Stoichiometric Control: This is critical. Use a carefully measured amount of the Vilsmeier reagent, typically between 1.1 and 1.5 equivalents relative to the pyrrole substrate.[7]

  • Controlled Addition: Add the pyrrole substrate solution dropwise to the Vilsmeier reagent. This ensures that the electrophile is always in slight excess relative to the instantaneous concentration of the pyrrole, favoring mono-substitution.

  • Reaction Monitoring: Monitor the reaction diligently by TLC or LCMS. As soon as the starting material is consumed, quench the reaction by pouring it into a cold aqueous solution of a mild base like sodium bicarbonate or sodium acetate.

ProblemProbable CauseRecommended Solution
Polymerization High temperature, excess acidMaintain 0-5 °C, slow addition, quench promptly
Poor Regioselectivity Competing C4/C5 sitesLower temperature, screen N-protecting groups
Diformylation Excess Vilsmeier reagentUse 1.1-1.5 eq. of reagent, monitor by TLC[7]
Ester Hydrolysis Harsh basic workup (e.g., NaOH)Use mild base (NaHCO₃, NaOAc) for workup

Frequently Asked Questions (FAQs)

Q1: What is the detailed mechanism of the Vilsmeier-Haack reaction on a pyrrole-2-carboxylate?

A1: The reaction proceeds in three main stages:

  • Formation of the Vilsmeier Reagent: N,N-Dimethylformamide (DMF), a nucleophile, attacks the electrophilic phosphorus oxychloride (POCl₃). A subsequent rearrangement and loss of a dichlorophosphate anion generates the highly electrophilic chloroiminium cation, known as the Vilsmeier reagent.[4][5]

  • Electrophilic Aromatic Substitution: The electron-rich pyrrole ring attacks the carbon of the Vilsmeier reagent. This forms a cationic sigma complex (an arenium ion intermediate), which is resonance-stabilized. Deprotonation restores the aromaticity of the pyrrole ring, yielding an iminium salt intermediate.

  • Hydrolysis: During aqueous workup, water attacks the iminium carbon. Following a proton transfer and elimination of dimethylamine, the final formyl group (aldehyde) is revealed.[4]

G DMF DMF + POCl3 VR Vilsmeier Reagent (Electrophile) DMF->VR Stage 1 Sigma Sigma Complex (Intermediate) VR->Sigma Pyrrole Pyrrole-2-carboxylate (Nucleophile) Pyrrole->Sigma Stage 2 (Attack) Iminium Iminium Salt Sigma->Iminium Deprotonation Product Formyl-pyrrole (Product) Iminium->Product Stage 3 (Hydrolysis) Workup Aqueous Workup (H2O) Workup->Product

Q2: How do I choose between the Vilsmeier-Haack, Duff, or other formylation reactions for my substrate?

A2: The choice depends on the substrate's reactivity and the desired regioselectivity.

  • Vilsmeier-Haack: This is the most versatile and widely used method for pyrroles. It is generally high-yielding and works for a broad range of electron-rich heterocycles.[11] It is the go-to method for pyrrole-2-carboxylates.

  • Duff Reaction: Uses hexamethylenetetramine (hexamine) under acidic conditions (e.g., TFA or glycerol/boric acid). It is typically used for highly activated systems like phenols and is generally less effective and lower-yielding for pyrroles compared to the Vilsmeier-Haack reaction.

  • Reimer-Tiemann Reaction: Involves chloroform and a strong base. This method is primarily used for phenols and is not suitable for acid-sensitive pyrroles, where it would lead to extensive decomposition.

For pyrrole-2-carboxylates, the Vilsmeier-Haack reaction offers the best balance of reactivity, control, and yield.

Q3: My ester group is being hydrolyzed during the workup. How can I prevent this?

A3: Ester saponification (hydrolysis) is a risk during the workup, which involves hydrolyzing the iminium salt intermediate. This hydrolysis is often done under basic conditions to neutralize the reaction mixture.

  • Cause: Using a strong base like sodium hydroxide (NaOH) or potassium hydroxide (KOH), especially at elevated temperatures or for prolonged periods, will readily hydrolyze the carboxylate ester to a carboxylic acid.

  • Solution: Use a milder base for the workup. A saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium acetate (NaOAc) is usually sufficient to hydrolyze the iminium salt and neutralize the acid without causing significant ester cleavage. Always perform the quench and subsequent extractions at low temperatures (e.g., in an ice bath).

Validated Experimental Protocol: Vilsmeier-Haack Formylation of Ethyl 1H-pyrrole-2-carboxylate

This protocol is a reliable starting point for the 5-formylation of a standard pyrrole-2-carboxylate.

Materials:

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Ethyl 1H-pyrrole-2-carboxylate

  • Anhydrous 1,2-dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Vilsmeier Reagent Formation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and argon inlet, add anhydrous DMF (3.0 eq.). Cool the flask to 0 °C in an ice-salt bath. Add POCl₃ (1.2 eq.) dropwise via syringe over 15-20 minutes, ensuring the internal temperature does not exceed 10 °C. Stir the resulting solution (which may be colorless to pale yellow) at 0 °C for an additional 30 minutes.[12]

  • Substrate Addition: Dissolve ethyl 1H-pyrrole-2-carboxylate (1.0 eq.) in anhydrous DCE. Add this solution dropwise to the cold Vilsmeier reagent over 30 minutes, maintaining the internal temperature at 0-5 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to stir at 0 °C. Monitor the reaction progress by TLC (e.g., using 3:1 Hexanes:Ethyl Acetate). The reaction is typically complete within 1-3 hours.

  • Workup: Once the starting material is consumed, carefully pour the reaction mixture into a vigorously stirred beaker containing crushed ice and saturated NaHCO₃ solution. Caution: This quench can be exothermic and may release gas. Stir the mixture for 30-60 minutes at room temperature until the hydrolysis is complete (TLC can confirm the disappearance of the intermediate iminium salt).

  • Extraction & Isolation: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with water and then brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the desired ethyl 5-formyl-1H-pyrrole-2-carboxylate.

References

  • Warashina, T., Matsuura, D., Sengoku, T., & Yoda, H. (2018). Regioselective Formylation of Pyrrole-2-Carboxylate: Crystalline Vilsmeier Reagent vs Dichloromethyl Alkyl Ether. Organic Process Research & Development, 22(10), 1417-1422. [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • ResearchGate. (2018). Regioselective Formylation of Pyrrole-2-Carboxylate: Crystalline Vilsmeier Reagent vs Dichloromethyl Alkyl Ether. Request PDF. Retrieved from [Link]

  • Slideshare. (n.d.). Vilsmeier haack rxn. Retrieved from [Link]

  • ChemTube3D. (n.d.). Pyrrole-The Vilsmeier Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Pyrrole. Retrieved from [Link]

  • ACS Publications. (2018). Regioselective Formylation of Pyrrole-2-Carboxylate: Crystalline Vilsmeier Reagent vs Dichloromethyl Alkyl Ether. Organic Process Research & Development. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Reddit. (2021). Having some troubles with a Vislmeier-Haack reaction. Retrieved from [Link]

  • J&K Scientific LLC. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Kim, M. J., et al. (2019). Synthesis and reactivity of 2-thionoester pyrroles: a route to 2-formyl pyrroles. RSC Advances, 9(56), 32899-32904. [Link]

  • Bobyk, T., et al. (2022). From 2,5-Diformyl-1,4-dihydropyrrolo[3,2-b]pyrroles to Quadrupolar, Centrosymmetric Two-Photon-Absorbing A–D–A Dyes. Organic Letters, 24(12), 2333-2338. [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2013). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Retrieved from [Link]

  • ResearchGate. (2019). Reduction of 2-carboxylate pyrroles to 2-formyl pyrroles using RANEY®... Retrieved from [Link]

  • Scite. (n.d.). Deacylation and deformylation of pyrroles. Retrieved from [Link]

  • Reddit. (2023). Vilsmeier-Haack formilation help. Retrieved from [Link]

  • ResearchGate. (n.d.). Pyrrole chemistry. XXIV. The Vilsmeier formylation and the cyanation of pyrrole acetals. A synthesis of pyrrole-2,3,5-tricarboxaldehyde. Retrieved from [Link]

Sources

Technical Support Center: Purification of Formylpyrrole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and detailed protocols for overcoming the common challenges associated with the purification of formylpyrrole derivatives. These molecules, while synthetically valuable, are frequently prone to issues during purification due to their polarity and inherent instability. This resource is designed to provide not just steps, but the underlying scientific rationale to empower you to make informed decisions during your experiments.

Section 1: Troubleshooting Flash Column Chromatography

Flash column chromatography is the workhorse for purifying many organic compounds, but formylpyrrole derivatives can present unique difficulties. Here we address the most common issues.

Question 1: My formylpyrrole derivative is streaking or tailing badly on the silica gel column, resulting in poor separation and mixed fractions. What's happening and how can I fix it?

Answer: Streaking and tailing are classic indicators of a strong, undesirable interaction between your compound and the stationary phase. Formylpyrroles, being polar and containing a nitrogen heteroatom, can interact strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel[1][2]. This causes the compound to "stick" and elute slowly and unevenly.

Causality & Troubleshooting Steps:

  • Neutralize the Stationary Phase: The most direct solution is to mitigate the acidity of the silica gel.

    • Add a Basic Modifier: Incorporate a small amount of a basic modifier into your mobile phase (eluent). The most common choices are 0.1-1% triethylamine (Et₃N) or pyridine[1]. The amine competitively binds to the acidic sites on the silica, allowing your formylpyrrole to travel through the column more uniformly.

    • Pre-treat the Silica: You can create "deactivated" silica by flushing the packed column with a non-polar solvent containing 1-3% triethylamine before loading your sample[1][3].

  • Switch the Stationary Phase: If modifying the eluent is insufficient, consider a different stationary phase altogether.

    • Alumina: Neutral or basic alumina is an excellent alternative for acid-sensitive or basic compounds like pyrroles[1][2].

    • Reverse-Phase Chromatography: For highly polar derivatives, reverse-phase chromatography (using a C18 stationary phase with polar eluents like water/acetonitrile) can be a more effective strategy[1].

  • Optimize the Mobile Phase:

    • Gradual Polarity Increase: Employ a solvent gradient where the polarity is increased slowly over the course of the separation. This can help improve the resolution between your desired compound and closely eluting impurities[1].

    • Solvent Selection: For many formylpyrroles, standard systems like Ethyl Acetate/Hexane are effective[4]. For more polar derivatives, a switch to a Dichloromethane/Methanol system may be necessary[2][5].

Question 2: My compound seems to be decomposing on the column. My yield is very low and I'm seeing new, unexpected spots on my TLC plates post-column.

Answer: This is a critical issue indicating compound instability under the chromatographic conditions. As mentioned, the inherent acidity of silica gel can catalyze decomposition or polymerization of sensitive pyrroles[3][6][7]. Additionally, prolonged exposure to air and light on the column bed can lead to oxidation[1].

Causality & Troubleshooting Steps:

  • Minimize Contact Time: The longer your compound is on the column, the more time it has to degrade.

    • Use Flash Chromatography: Apply positive pressure to speed up the elution. Aim for a retention factor (Rf) of your target compound around 0.2 - 0.35 to minimize run time and solvent usage[8].

    • Work Quickly: Do not leave columns sitting for extended periods. Prepare, load, run, and analyze your fractions efficiently.

  • Mitigate Acidity: As with streaking, neutralizing the silica is key. Use deactivated silica or add triethylamine to your eluent[3][4].

  • Protect from Air and Light:

    • Inert Atmosphere: If your compound is particularly sensitive, consider packing and running the column under an inert atmosphere (e.g., nitrogen or argon)[1].

    • Cover the Column: Wrap the glass column in aluminum foil to protect it from ambient light, which can promote degradation of conjugated systems.

  • Proper Workup: Ensure that all acidic residues from the synthesis reaction (e.g., from catalysts) are thoroughly quenched and removed during the initial workup before you attempt purification. Washing the crude organic extract with a mild base like a saturated sodium bicarbonate solution is often effective[1][9].

Workflow: Troubleshooting Flash Chromatography of Formylpyrroles

Here is a logical workflow to follow when encountering purification issues.

G start Crude Product Ready for Purification tlc Run TLC to Determine Initial Eluent System start->tlc run_col Run Flash Column tlc->run_col analyze Analyze Fractions by TLC run_col->analyze issue Problem Encountered? analyze->issue success Pure Compound Isolated issue->success No streaking Streaking or Tailing? issue->streaking Yes decomp Decomposition or Low Yield? streaking->decomp No add_base Add 0.5-1% Et3N to Eluent streaking->add_base Yes use_alumina Switch to Alumina Stationary Phase decomp->use_alumina Yes check_workup Ensure Acidic Residues Removed in Workup decomp->check_workup No add_base->run_col Retry use_alumina->run_col Retry protect Work Quickly Protect from Light/Air check_workup->protect protect->run_col Retry

Sources

Technical Support Center: Synthesis of Ethyl 4-Formyl-1H-Pyrrole-2-Carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of ethyl 4-formyl-1H-pyrrole-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the crucial workup and purification stages of this synthesis. The following information is curated to ensure scientific integrity and provide practical, field-proven insights.

I. Overview of the Vilsmeier-Haack Synthesis

The synthesis of this compound is commonly achieved via the Vilsmeier-Haack reaction. This reaction employs a Vilsmeier reagent, generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), to formylate an electron-rich pyrrole substrate.[1][2][3] The reaction proceeds through an electrophilic aromatic substitution, forming a chloroiminium ion intermediate which is subsequently hydrolyzed during the workup to yield the desired aldehyde.[1][4]

Reaction Mechanism Overview

Vilsmeier_Haack cluster_reagent_formation Vilsmeier Reagent Formation cluster_formylation Formylation & Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Pyrrole Ethyl 1H-pyrrole-2-carboxylate Iminium_Intermediate Iminium Intermediate Pyrrole->Iminium_Intermediate + Vilsmeier Reagent Product This compound Iminium_Intermediate->Product Hydrolysis (Workup)

Caption: Vilsmeier-Haack reaction workflow for pyrrole formylation.

II. Troubleshooting Guide: Workup Procedure

The workup is a critical stage that determines the yield and purity of the final product. Below are common issues encountered during the workup of this compound synthesis and their respective solutions.

Issue 1: Low or No Precipitation of Product Upon Quenching

Scenario: After pouring the reaction mixture onto ice and neutralizing with a base (e.g., NaOH), the expected solid product does not precipitate, or the yield is significantly lower than expected.

Potential Cause Troubleshooting Step & Scientific Rationale
Incomplete Hydrolysis of the Iminium Intermediate The hydrolysis of the iminium salt to the aldehyde is pH-dependent. Ensure the pH of the aqueous solution is sufficiently basic (pH 9-11 is often effective) to facilitate the hydrolysis.[5] Use a pH meter for accurate measurement while slowly adding the base.
Product is Soluble in the Aqueous Phase Although the product is an organic molecule, excessive volumes of water or the presence of co-solvents like DMF can increase its solubility. If precipitation is poor, proceed with an extraction using a suitable organic solvent such as ethyl acetate or dichloromethane. Perform multiple extractions (e.g., 3 x volume of aqueous phase) to maximize recovery.
Formation of a Stable Emulsion The presence of DMF and other reaction byproducts can lead to the formation of a stable emulsion during extraction. To break the emulsion, add a saturated brine solution, which increases the ionic strength of the aqueous phase and forces the separation of the organic layer. Gentle swirling instead of vigorous shaking can also prevent emulsion formation.
Reaction Failure If no product is recovered even after extraction, the initial formylation reaction may have failed. This could be due to inactive reagents (especially POCl₃, which is moisture-sensitive), incorrect reaction temperature, or a deactivated pyrrole starting material. It is advisable to re-verify the quality of the starting materials and the reaction conditions.
Issue 2: Oily or Gummy Product Instead of a Crystalline Solid

Scenario: Upon quenching and neutralization, the product separates as a dark, viscous oil or a sticky gum rather than a filterable solid.

Potential Cause Troubleshooting Step & Scientific Rationale
Presence of Impurities The oiliness is often due to the presence of unreacted starting materials, DMF, or side-products which interfere with crystallization. Attempt to triturate the oil with a non-polar solvent like hexane or a mixture of hexane and diethyl ether. This can often induce crystallization of the desired product while dissolving the impurities.
Residual DMF DMF is a high-boiling point solvent and can be difficult to remove completely. After extraction, ensure the organic layer is washed thoroughly with water and brine to remove as much DMF as possible before concentrating the solution.
Product is Initially Oiling Out Sometimes, the product initially separates as an oil before solidifying. Allow the mixture to stir at a low temperature (e.g., in an ice bath) for an extended period. Scratching the inside of the flask with a glass rod at the liquid-air interface can also initiate crystallization.
Issue 3: Product is Highly Colored (Dark Brown or Black)

Scenario: The isolated crude product is intensely colored, suggesting the presence of polymeric or degradation byproducts.

Potential Cause Troubleshooting Step & Scientific Rationale
Pyrrole Polymerization Pyrroles are susceptible to polymerization under strongly acidic conditions. The Vilsmeier-Haack reaction is acidic, and prolonged reaction times or elevated temperatures can lead to the formation of colored polymeric impurities. Ensure the reaction is monitored (e.g., by TLC) and worked up promptly upon completion.
Degradation During Workup Overheating during solvent removal or exposure to strong acids/bases for extended periods can cause degradation. Use a rotary evaporator at a moderate temperature to remove the solvent. Neutralize the reaction mixture carefully and avoid letting it sit for too long in highly acidic or basic conditions.
Purification Strategy A highly colored crude product often requires purification. Treatment of an ethereal solution of the crude product with activated carbon can help remove some colored impurities.[6] However, column chromatography or recrystallization will likely be necessary for obtaining a pure, lightly colored solid.

III. Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for the workup?

A1: The optimal pH for the hydrolysis of the iminium intermediate is typically in the basic range. A pH of 9-11 is a good target.[5] This ensures complete hydrolysis to the aldehyde and helps to neutralize any acidic byproducts from the reaction. It is recommended to add the base slowly while monitoring the pH to avoid localized high concentrations of base which could potentially lead to side reactions.

Q2: Which solvent is best for extracting the product?

A2: Ethyl acetate is a commonly used and effective solvent for extracting this compound from the aqueous workup mixture. Dichloromethane can also be used. The choice of solvent may depend on the subsequent purification steps.

Q3: My NMR spectrum shows a peak around 10 ppm, but the integration is low. What could be the issue?

A3: A peak around 10 ppm is characteristic of an aldehyde proton. If the integration is low, it suggests a low yield of the desired formylated product. This could be due to incomplete reaction or loss of product during the workup. It is also possible that the product is still trapped in the aqueous layer if the extraction was not efficient.

Q4: How can I confirm that the formylation occurred at the 4-position of the pyrrole ring?

A4: The regioselectivity of the Vilsmeier-Haack reaction on substituted pyrroles can be influenced by both steric and electronic factors.[7] For ethyl 1H-pyrrole-2-carboxylate, formylation is expected to occur at the electron-rich positions. The exact position can be confirmed using 2D NMR techniques such as HMBC and NOESY to establish the connectivity and spatial relationships between the protons on the pyrrole ring and the newly introduced formyl group.

IV. Experimental Protocols

Standard Workup Protocol
  • Quenching: Slowly pour the reaction mixture into a beaker containing crushed ice with vigorous stirring. This will hydrolyze the excess POCl₃ and the Vilsmeier reagent.

  • Neutralization: Cool the mixture in an ice bath and slowly add a solution of sodium hydroxide (e.g., 2 M NaOH) until the pH of the solution is between 9 and 11.[5] Monitor the pH using a pH meter. The product may precipitate at this stage.

  • Extraction: If the product does not precipitate or to ensure complete recovery, extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous phase).

  • Washing: Combine the organic extracts and wash sequentially with water and then a saturated brine solution to remove residual DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

Purification Protocols
A. Recrystallization
  • Solvent Selection: Choose a solvent or solvent system in which the product is sparingly soluble at room temperature but highly soluble at an elevated temperature. Common solvents for recrystallizing pyrrole derivatives include ethanol, ethyl acetate/hexane, or dichloromethane/hexane.[8]

  • Dissolution: Dissolve the crude product in a minimal amount of the hot solvent.

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated carbon and heat for a few minutes. Hot filter the solution to remove the carbon.

  • Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

B. Flash Column Chromatography

Chromatography_Workflow Crude_Product Crude Product TLC_Analysis TLC Analysis (Determine Eluent) Crude_Product->TLC_Analysis Column_Packing Pack Column with Silica Gel TLC_Analysis->Column_Packing Sample_Loading Load Sample Column_Packing->Sample_Loading Elution Elute with Solvent Gradient (e.g., Hexane/Ethyl Acetate) Sample_Loading->Elution Fraction_Collection Collect Fractions Elution->Fraction_Collection TLC_Monitoring Monitor Fractions by TLC Fraction_Collection->TLC_Monitoring Combine_Pure Combine Pure Fractions TLC_Monitoring->Combine_Pure Solvent_Removal Remove Solvent Combine_Pure->Solvent_Removal Pure_Product Pure Product Solvent_Removal->Pure_Product

Sources

Technical Support Center: Solvent Effects on Ethyl 4-Formyl-1H-pyrrole-2-carboxylate Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for navigating the nuanced world of reactions involving ethyl 4-formyl-1H-pyrrole-2-carboxylate. This guide is specifically designed for researchers, medicinal chemists, and process development scientists who are looking to optimize their synthetic strategies and troubleshoot common issues related to solvent effects. Pyrrole derivatives are crucial building blocks in pharmaceuticals and material sciences, making a deep understanding of their reactivity essential.[1][2][3]

This resource moves beyond simple protocols to provide in-depth explanations of the underlying principles governing solvent-reagent interactions. By understanding the "why" behind the experimental observations, you can make more informed decisions in your own work.

I. Frequently Asked Questions (FAQs)

Here, we address some of the most common questions and challenges encountered when working with this compound.

Q1: My Knoevenagel condensation with this compound is sluggish or giving low yields. How can I improve it?

A1: The Knoevenagel condensation is highly sensitive to solvent choice. The key is to select a solvent that can facilitate both the initial nucleophilic addition and the subsequent dehydration step.

  • Polar Aprotic Solvents are Often Superior: Solvents like DMF (Dimethylformamide) and DMSO (Dimethyl Sulfoxide) are excellent choices.[4] They can effectively solvate the reactants and any charged intermediates, accelerating the reaction. In a study on Knoevenagel condensation, DMF was found to be superior to toluene in terms of conversion, selectivity, and reaction time.[4]

  • Avoid Protic Solvents in Excess: While a small amount of a protic solvent like ethanol can sometimes act as a proton shuttle, an excess can hinder the reaction. Protic solvents can solvate the nucleophile (the active methylene compound), reducing its reactivity. For instance, in some Knoevenagel reactions, methanol led to poor conversion and selectivity.[4]

  • Consider Solvent-Free Conditions: In some cases, running the reaction neat (solvent-free) can be highly effective, especially with solid catalysts.[5] This approach aligns with green chemistry principles by reducing solvent waste.[2][6]

Q2: I am observing significant side product formation during the Vilsmeier-Haack formylation to synthesize this compound. What is the role of the solvent here?

A2: The Vilsmeier-Haack reaction involves the formation of a Vilsmeier reagent (a chloroiminium ion) from a substituted amide (like DMF) and a halogenating agent (like POCl₃).[7][8][9] The solvent, which is often the amide reagent itself (e.g., DMF), plays a crucial role.

  • DMF as both Reagent and Solvent: In the Vilsmeier-Haack formylation of pyrroles, DMF typically serves as both the formylating agent precursor and the solvent.[10][11] Using an excess of DMF ensures that the concentration of the Vilsmeier reagent is high and readily available for the electrophilic substitution on the pyrrole ring.

  • Inert Co-solvents: In some instances, an inert co-solvent like dichloromethane (DCM) might be used, particularly if the starting pyrrole has poor solubility in DMF alone. However, the primary solvent and reagent remains DMF.

  • Troubleshooting Side Products: Side product formation can arise from over-reactivity or polymerization of the electron-rich pyrrole ring.[12] Careful temperature control is critical. Running the reaction at 0°C or even lower can help to minimize unwanted side reactions.

Q3: Can I use "green" solvents for reactions with this compound?

A3: Yes, the use of environmentally benign solvents is a growing area of interest in organic synthesis.[13]

  • Water: For certain multicomponent reactions leading to pyrrole synthesis, water can be an excellent solvent.[1] It can promote unique reactivity and selectivity that is often difficult to achieve in organic solvents due to its ability to form strong hydrogen bonds.[1]

  • Polyethylene Glycol (PEG): PEG can act as both a solvent and a catalyst in some reactions, offering biodegradability and low toxicity.[13]

  • Deep Eutectic Solvents (DESs): These are emerging as promising green alternatives to traditional organic solvents.[13]

  • Ethanol and Methanol: These are also considered greener solvent options for certain transformations.[13]

When transitioning to a green solvent, it is essential to re-optimize the reaction conditions, as the solvent's properties will significantly influence the reaction outcome.

II. Troubleshooting Guides

This section provides a structured approach to resolving specific experimental issues in a question-and-answer format.

Issue 1: Poor Regioselectivity in Electrophilic Substitution Reactions

Question: I am attempting an electrophilic substitution on the pyrrole ring of this compound, but I am getting a mixture of isomers. How can the solvent influence the regioselectivity?

Answer: The pyrrole ring is electron-rich and generally undergoes electrophilic substitution at the C2 or C5 position.[12] However, in your substrate, the C2 position is already substituted. The directing effects of the existing substituents and the nature of the solvent will dictate the position of the next substitution.

Troubleshooting Steps:

  • Analyze Substituent Effects: The ethyl carboxylate at C2 is an electron-withdrawing group, which deactivates the ring towards electrophilic attack. The formyl group at C4 is also deactivating. This will make further substitution more challenging.

  • Solvent Polarity:

    • Nonpolar Solvents (e.g., Hexane, Toluene): These solvents will have minimal interaction with the substrate and the electrophile. The inherent electronic effects of the substituents will primarily govern the regioselectivity.

    • Polar Aprotic Solvents (e.g., DMF, Acetonitrile): These solvents can stabilize charged intermediates or transition states. This stabilization can sometimes alter the energy landscape of the reaction pathways leading to different regioisomers.

    • Polar Protic Solvents (e.g., Ethanol, Acetic Acid): These solvents can form hydrogen bonds with the carbonyl groups and the pyrrole N-H. This interaction can modulate the electron density of the pyrrole ring and influence the site of electrophilic attack.

Experimental Protocol: Solvent Screening for Regioselectivity

  • Set up parallel reactions in a multi-well plate or in separate round-bottom flasks.

  • Use a consistent set of reactants, concentrations, and temperature for all reactions.

  • Vary the solvent in each reaction vessel. A suggested screening panel is provided in the table below.

  • Monitor the reactions by TLC or LC-MS to determine the product distribution.

  • Isolate and characterize the major and minor products to determine the regioselectivity in each solvent.

Table 1: Solvent Screening Panel for Regioselectivity Studies

Solvent ClassRecommended SolventsExpected Influence
NonpolarToluene, HexaneBaseline regioselectivity primarily driven by electronic effects.
Polar AproticAcetonitrile, DMFMay favor pathways with more polar transition states.
Polar ProticEthanol, Acetic AcidHydrogen bonding can alter the electron distribution of the pyrrole ring, potentially changing the preferred site of attack.
HalogenatedDichloromethane (DCM)Generally considered relatively non-coordinating, but can influence solubility.
Issue 2: Incomplete Reduction of the Formyl Group

Question: I am trying to reduce the aldehyde group of this compound to an alcohol, but the reaction is incomplete. Could the solvent be the issue?

Answer: Yes, the choice of solvent is critical for the efficiency of reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LAH).

Troubleshooting Steps:

  • For NaBH₄ Reductions:

    • Solvent Choice: Protic solvents like methanol or ethanol are typically used for NaBH₄ reductions. These solvents help to activate the borohydride and protonate the resulting alkoxide intermediate.

    • Solubility: Ensure your starting material is fully dissolved in the chosen solvent. If solubility is an issue, a co-solvent like THF or dioxane can be added.

    • Temperature: While often run at room temperature, cooling the reaction to 0°C can sometimes improve selectivity if other reducible functional groups are present.

  • For LAH Reductions (Use with Caution):

    • Anhydrous Conditions are a Must: LAH reacts violently with protic solvents. Therefore, strictly anhydrous ethereal solvents like diethyl ether or tetrahydrofuran (THF) must be used.

    • Exothermic Reaction: LAH reductions are highly exothermic. The reaction should be performed at 0°C with slow addition of the reducing agent.

Workflow for Optimizing the Reduction of this compound

Caption: Troubleshooting workflow for the reduction of this compound.

III. Experimental Protocols

Protocol 1: Knoevenagel Condensation with Malononitrile

This protocol describes a general procedure for the Knoevenagel condensation of this compound with malononitrile, with notes on solvent selection.

Materials:

  • This compound

  • Malononitrile

  • Piperidine (catalyst)

  • Solvent (e.g., Ethanol, DMF, or Toluene)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in the chosen solvent (e.g., ethanol).

  • Add malononitrile (1.1 eq) to the solution.

  • Add a catalytic amount of piperidine (0.1 eq).

  • Stir the reaction mixture at room temperature or heat to reflux, monitoring the progress by TLC.

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

Solvent Selection Rationale:

  • Ethanol: A common choice that often provides good results. It is also a relatively "green" solvent.

  • DMF: May lead to faster reaction rates and higher yields, particularly for less reactive substrates.[4]

  • Toluene: Can be used with a Dean-Stark apparatus to azeotropically remove the water formed during the reaction, driving the equilibrium towards the product.

Knoevenagel Condensation Mechanism

Knoevenagel_Condensation cluster_0 Step 1: Nucleophilic Addition cluster_1 Step 2: Dehydration A Active Methylene Compound C Intermediate Adduct A->C Base (Piperidine) B This compound B->C D Intermediate Adduct E Final Product D->E - H2O F Water D->F

Caption: Generalized mechanism of the Knoevenagel condensation.

IV. Conclusion

The choice of solvent is a critical parameter in the reactions of this compound. A thoughtful selection, based on an understanding of the reaction mechanism and the properties of the solvents, can lead to significant improvements in yield, selectivity, and reaction time. This guide provides a starting point for troubleshooting and optimizing your reactions. Remember that each specific substrate and reaction may require its own fine-tuning of conditions.

V. References

  • BenchChem. (2025). Pyrrole Synthesis Technical Support Center: Troubleshooting Regio- and Chemoselectivity. Retrieved from

  • A Critical Review on Advances in the Multicomponent Synthesis of Pyrroles. (n.d.). Retrieved from

  • LabSolutions. (n.d.). This compound. Retrieved from

  • ResearchGate. (n.d.). Effect of Various Solvents on the Knoevenagel Condensation Reaction at Room Temperature. Retrieved from

  • ResearchGate. (n.d.). Multicomponent synthesis of pyrrole derivatives. Retrieved from

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from

  • Bohrium. (n.d.). A Catalyst- and Solvent- Free Synthesis of Tetra-Substituted Pyrroles by Multicomponent Reaction. Retrieved from

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). Retrieved from

  • Bohrium. (n.d.). solvent-free-synthesis-of-pyrroles-an-overview. Retrieved from

  • Organic Syntheses. (n.d.). 1H-Pyrrole-2-carboxylic acid, ethyl ester. Retrieved from

  • NIH. (2021). Practical Synthesis and Application of Halogen-Doped Pyrrole Building Blocks. Retrieved from

  • Sigma-Aldrich. (n.d.). Ethyl 4-formylpyrrole-2-carboxylate 97 7126-57-0. Retrieved from

  • Synthesis and reactivity of 2-thionoester pyrroles: a route to 2-formyl pyrroles. (2019). Retrieved from

  • RSC Publishing. (2010). Multicomponent reactions for the synthesis of pyrroles. Retrieved from

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrrole. Retrieved from

  • Synthesis and Bilogical Evaluation of Pyrrole and Derivatives. (n.d.). Retrieved from

  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from

  • ChemTube3D. (n.d.). Pyrrole-The Vilsmeier Reaction. Retrieved from

  • ECHEMI. (n.d.). 7126-57-0, this compound Formula. Retrieved from

  • MedchemExpress.com. (n.d.). This compound. Retrieved from

  • ACS Publications. (2014). One-Pot Synthesis of Pyrrole-2-carboxylates and -carboxamides via an Electrocyclization/Oxidation Sequence. Retrieved from

  • ResearchGate. (n.d.). (PDF) Synthesis of pyrrole and substituted pyrroles (Review). Retrieved from

  • ResearchGate. (2025). Synthesis of Ethyl Pyrrole-2-carboxylates: A Regioselective Cyclization of Enaminones under Knorr-Type Conditions. Retrieved from

  • Slideshare. (n.d.). Unit 3 Pyrrole | PDF. Retrieved from

  • MDPI. (2024). Knoevenagel Condensation Catalyzed by Biogenic Carbonates for the Solvent-Free Synthesis of 3-(Furan-2-yl)acrylonitrile Derivatives. Retrieved from

  • MDPI. (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. Retrieved from

  • ResearchGate. (2025). Ethyl 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate. Retrieved from

  • BLDpharm. (n.d.). 332414-41-2|Ethyl 4-formyl-5-methyl-1H-pyrrole-3-carboxylate. Retrieved from

  • ACS Omega. (2021). Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives. Retrieved from

  • NIH. (n.d.). Reactions of 3-Formylchromone with Active Methylene and Methyl Compounds and Some Subsequent Reactions of the Resulting Condensation Products. Retrieved from

  • SciELO México. (n.d.). Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. Retrieved from

  • Benchchem. (n.d.). Application Notes and Protocols: Knoevenagel Condensation with 3,4-diethyl-1H-pyrrole-2-carbaldehyde. Retrieved from

  • RSC Publishing. (n.d.). Carboxylate migration from ethyl cyanoformate to methylene: rapid access toward pyrrolo[1,2-a]pyrazines. Retrieved from

  • ResearchGate. (2025). Ethyl 5-(4-Bromophenyl)-4-methyl-1H-pyrrole-2-carboxylate. Retrieved from

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Sources

Technical Support Center: Catalyst Selection for Ethyl 4-Formyl-1H-Pyrrole-2-Carboxylate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of ethyl 4-formyl-1H-pyrrole-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into catalyst selection and troubleshooting for this critical synthetic transformation. We will move beyond simple procedural lists to explain the underlying chemical principles, helping you to not only execute the synthesis but also to intelligently troubleshoot and optimize your reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for the formylation of ethyl 1H-pyrrole-2-carboxylate?

The Vilsmeier-Haack reaction is the most prevalent and dependable method for the formylation of electron-rich pyrrole systems, including ethyl 1H-pyrrole-2-carboxylate.[1][2][3] This reaction utilizes a Vilsmeier reagent, typically formed in situ from phosphoryl chloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[1][2] The resulting electrophilic chloroiminium ion then attacks the electron-rich pyrrole ring, leading to the introduction of a formyl group after aqueous workup.[1][4]

Q2: At which position on the pyrrole ring will formylation occur and why?

For ethyl 1H-pyrrole-2-carboxylate, electrophilic substitution, such as the Vilsmeier-Haack formylation, is expected to occur predominantly at the C4 position. The pyrrole ring is an electron-rich heterocycle, with the nitrogen atom donating electron density into the ring, making it highly reactive towards electrophiles.[5][6] The C2 and C5 (α-positions) are generally the most electron-rich and sterically accessible.[5][7] However, since the C2 position is already substituted with an electron-withdrawing ethyl carboxylate group, the electrophilic attack is directed to the next most activated and available position, which is C4.

Q3: My Vilsmeier-Haack reaction is not working or giving low yields. What are the common causes?

Low yields or reaction failure in a Vilsmeier-Haack formylation can often be attributed to several key factors:

  • Reagent Purity: The purity of both POCl₃ and DMF is critical.[8] DMF can decompose over time to produce dimethylamine, which can react with the Vilsmeier reagent.[8] It is advisable to use freshly distilled or anhydrous grade reagents.

  • Moisture: The Vilsmeier reagent is highly sensitive to moisture. The reaction should be carried out under strictly anhydrous conditions using an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Temperature: The formation of the Vilsmeier reagent is typically performed at low temperatures (0-5 °C) to control its exothermic formation.[4] The subsequent reaction with the pyrrole substrate may require warming to room temperature or gentle heating to proceed to completion.[4][8]

  • Stoichiometry: The molar ratio of the pyrrole substrate, DMF, and POCl₃ is crucial. An excess of the Vilsmeier reagent is often used to ensure complete conversion of the starting material.

  • Workup Procedure: Incomplete hydrolysis of the intermediate iminium salt during the aqueous workup can lead to low yields of the desired aldehyde.[4] Vigorous stirring and ensuring the pH is appropriately adjusted are important.

Q4: Are there alternative catalysts or methods for the formylation of pyrroles?

While the Vilsmeier-Haack reaction is the most common, other methods for pyrrole formylation exist, although they may be less direct for this specific substrate. These can include:

  • Reimer-Tiemann Reaction: This method uses chloroform and a strong base, but it is often less regioselective and can lead to side products.[6]

  • Duff Reaction: This involves the use of hexamethylenetetramine in acidic conditions.

  • Oxidation of a Methyl Group: If a methyl group is present at the desired position, it can be oxidized to an aldehyde. For instance, oxidation of a 5-methyl substituent with lead(IV) acetate has been used to furnish a 2-formylpyrrole.[9]

For converting Knorr-type 2-carboxylate pyrroles to 2-formyl pyrroles, a multi-step sequence involving hydrolysis, decarboxylation, and then formylation is a traditional, albeit less efficient, route.[10][11] A more recent alternative involves the conversion of the 2-carboxylate to a 2-thionoester, which can then be reduced to the 2-formyl pyrrole in one step using Raney® nickel.[10][11]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
No Reaction or Low Conversion Impure or wet reagents (DMF, POCl₃).[8]Use freshly distilled or anhydrous grade DMF and POCl₃. Ensure all glassware is oven-dried.
Incorrect reaction temperature.Form the Vilsmeier reagent at 0-5 °C, then allow the reaction with the pyrrole to proceed at room temperature or with gentle heating, monitoring by TLC.[4][8]
Insufficient amount of Vilsmeier reagent.Increase the molar equivalents of DMF and POCl₃ relative to the pyrrole substrate.
Formation of Multiple Products Reaction temperature is too high, leading to side reactions.Maintain strict temperature control throughout the reaction.
Non-regioselective formylation.While formylation is expected at C4, other positions might react under harsh conditions. Re-evaluate the reaction conditions, possibly using a milder formylating agent if the Vilsmeier-Haack reaction proves unsuitable.
Dark, Tarry Reaction Mixture Polymerization of the pyrrole substrate under acidic conditions.[7]Add the pyrrole solution slowly to the pre-formed Vilsmeier reagent at low temperature to minimize exposure of the pyrrole to harsh conditions.
Difficulty in Product Isolation Incomplete hydrolysis of the iminium salt intermediate.During workup, ensure vigorous stirring with ice-cold water or aqueous base to fully hydrolyze the intermediate.[4]
Emulsion formation during extraction.Add a saturated brine solution to help break the emulsion.
Vilsmeier Reagent Color Variation The color of the Vilsmeier reagent can vary.While some report an orange-red color, others have found it to be colorless.[12] The color is often due to minor impurities and is not necessarily an indicator of reagent activity.[12]

Experimental Protocols

Protocol 1: Vilsmeier-Haack Formylation of Ethyl 1H-Pyrrole-2-Carboxylate

This protocol is a generalized procedure based on established methods for the Vilsmeier-Haack formylation of pyrroles.

Materials:

  • Ethyl 1H-pyrrole-2-carboxylate

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (ethylene dichloride)[13]

  • Crushed ice

  • Saturated sodium bicarbonate solution

  • Saturated sodium carbonate solution[13]

  • Anhydrous sodium sulfate or magnesium sulfate

  • Ethyl acetate

  • Hexanes

Procedure:

  • Vilsmeier Reagent Formation: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (1.2 equivalents). Cool the flask to 0 °C in an ice bath.[4]

  • Slowly add POCl₃ (1.2 equivalents) dropwise to the DMF via the dropping funnel, ensuring the internal temperature does not exceed 10 °C.[13]

  • After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes. The formation of the Vilsmeier reagent, a chloroiminium salt, will occur.[1][14]

  • Reaction with Pyrrole: Dissolve ethyl 1H-pyrrole-2-carboxylate (1.0 equivalent) in anhydrous DCM.

  • Add the pyrrole solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC). Gentle heating (e.g., 40-60 °C) may be necessary to drive the reaction to completion.[8]

  • Work-up and Hydrolysis: Once the reaction is complete, carefully pour the reaction mixture into a beaker containing a large amount of crushed ice with vigorous stirring.[4]

  • Continue stirring for 30-60 minutes to ensure complete hydrolysis of the intermediate iminium salt.

  • Neutralization and Extraction: Slowly neutralize the acidic solution by adding saturated sodium bicarbonate solution until effervescence ceases and the pH is approximately 7-8.[4]

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate or DCM (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with saturated sodium carbonate solution and then brine.[13]

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Visualizing the Mechanism and Workflow

Vilsmeier-Haack Reaction Mechanism

Vilsmeier_Haack_Mechanism cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Aromatic Substitution cluster_2 Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent [ClCH=N(CH₃)₂]⁺ DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Pyrrole Ethyl 1H-pyrrole- 2-carboxylate Sigma_Complex Sigma Complex (Intermediate) Pyrrole->Sigma_Complex + Vilsmeier Reagent Iminium_Salt Iminium Salt Sigma_Complex->Iminium_Salt - H⁺ Final_Product Ethyl 4-formyl-1H-pyrrole- 2-carboxylate Iminium_Salt->Final_Product + H₂O

Caption: Mechanism of the Vilsmeier-Haack formylation.

Troubleshooting Workflow

Troubleshooting_Workflow Start Reaction Failure or Low Yield Check_Reagents Check Reagent Purity (DMF, POCl₃) Start->Check_Reagents Check_Reagents->Start Reagents Impure Check_Conditions Verify Anhydrous Conditions Check_Reagents->Check_Conditions Reagents OK Check_Conditions->Start Moisture Present Check_Temp Optimize Reaction Temperature Check_Conditions->Check_Temp Conditions OK Check_Temp->Start Temp Incorrect Check_Workup Review Workup Procedure Check_Temp->Check_Workup Temp Optimized Check_Workup->Start Workup Inefficient Success Successful Synthesis Check_Workup->Success Workup OK

Caption: Troubleshooting workflow for Vilsmeier-Haack reaction.

References

Sources

Technical Support Center: Monitoring Ethyl 4-formyl-1H-pyrrole-2-carboxylate Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with ethyl 4-formyl-1H-pyrrole-2-carboxylate. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, empowering you to navigate the complexities of its synthesis and reaction monitoring. My insights are drawn from extensive field experience and a deep understanding of the underlying chemical principles.

Section 1: Troubleshooting Guide

The synthesis of this compound, often achieved via a Vilsmeier-Haack reaction, is a robust transformation. However, like any chemical process, it can present challenges. This section addresses common issues in a question-and-answer format, providing not just solutions but also the rationale behind them.

Issue 1: Low or No Product Formation

Question: I've followed the standard Vilsmeier-Haack procedure for the formylation of ethyl 1H-pyrrole-2-carboxylate, but my TLC and NMR analysis show only starting material. What could be the problem?

Answer: This is a frequent issue that can often be traced back to the quality of the reagents or the reaction setup. Here's a systematic approach to troubleshooting:

  • Reagent Quality is Paramount:

    • DMF (N,N-Dimethylformamide): The Vilsmeier-Haack reagent is formed in situ from DMF and a halogenating agent like phosphorus oxychloride (POCl₃).[1][2] Old or improperly stored DMF can contain dimethylamine as a decomposition product, which can react with the Vilsmeier reagent and quench the reaction.[3]

      • Actionable Advice: Use a fresh, unopened bottle of anhydrous DMF. If you suspect your DMF is old, you can test for the presence of dimethylamine by its characteristic fishy odor. For critical reactions, consider using a newly purchased bottle.

    • POCl₃ (Phosphorus Oxychloride): This reagent is highly sensitive to moisture. Hydrolysis will render it inactive.

      • Actionable Advice: Ensure you are using a fresh supply of POCl₃. Handle it under an inert atmosphere (e.g., argon or nitrogen) and use dry syringes or cannulas for transfer.

  • Reaction Conditions and Setup:

    • Strictly Anhydrous Conditions: The Vilsmeier reagent is readily hydrolyzed. Any moisture in your glassware or solvent will consume the reagent before it can react with your pyrrole substrate.

      • Actionable Advice: Flame-dry all glassware under vacuum and cool under an inert atmosphere. Use anhydrous solvents.

    • Temperature Control: The formation of the Vilsmeier reagent is exothermic.[4] It is typically formed at 0 °C before the addition of the pyrrole substrate.[5] If the temperature is too high during reagent formation, side reactions can occur. Conversely, the formylation reaction itself may require heating to proceed at a reasonable rate.[5]

      • Actionable Advice: Maintain a temperature of 0 °C during the addition of POCl₃ to DMF. After the addition of your pyrrole substrate, you may need to warm the reaction to room temperature or higher. Monitor the reaction progress by TLC to determine the optimal temperature and time.

Issue 2: Formation of Multiple Products

Question: My TLC plate shows multiple spots, and the ¹H NMR of my crude product is complex, indicating a mixture of isomers. How can I improve the regioselectivity of the formylation?

Answer: The formylation of substituted pyrroles can sometimes lead to a mixture of regioisomers. The electron-donating nature of the pyrrole nitrogen directs electrophilic substitution primarily to the C2 (α) and C5 (α') positions.[6] In your starting material, ethyl 1H-pyrrole-2-carboxylate, the C5 position is the most likely site of formylation. However, formylation at other positions can occur, influenced by both electronic and steric factors.[7]

  • Understanding Regioselectivity: The ester group at the C2 position is an electron-withdrawing group, which deactivates the pyrrole ring towards electrophilic substitution. However, the nitrogen lone pair still directs substitution to the α-positions (C2 and C5). Since C2 is blocked, C5 is the primary target. Formylation at the β-positions (C3 and C4) is generally less favored.

  • Potential Side Products:

    • Diformylation: If an excess of the Vilsmeier reagent is used or if the reaction is allowed to proceed for too long, diformylation can occur.

    • Isomeric Products: While less common for this specific substrate, formylation at C3 or C4 can happen, especially if the reaction conditions are harsh.

  • Strategies for Improving Selectivity:

    • Stoichiometry: Carefully control the stoichiometry of the Vilsmeier reagent. Use a slight excess (e.g., 1.1-1.5 equivalents) relative to the pyrrole substrate.

    • Reaction Time and Temperature: Monitor the reaction closely by TLC. Stop the reaction once the starting material is consumed and before significant formation of side products is observed. Lowering the reaction temperature may also improve selectivity.

    • Purification: If a mixture of isomers is unavoidable, they can often be separated by column chromatography.[8]

Section 2: Frequently Asked Questions (FAQs)

This section provides concise answers to common questions regarding the practical aspects of monitoring this compound reactions.

Q1: What is the best way to monitor the progress of the Vilsmeier-Haack reaction?

A1: Thin-Layer Chromatography (TLC) is the most convenient method for real-time monitoring. Here is a standard protocol:

Experimental Protocol: TLC Analysis

  • Sample Preparation: Withdraw a small aliquot (a few drops) from the reaction mixture using a glass capillary. Quench the aliquot in a vial containing a small amount of saturated sodium bicarbonate solution and ethyl acetate. Vortex the vial and allow the layers to separate.

  • TLC Plate: Spot the organic layer onto a silica gel TLC plate.

  • Eluent System: A common eluent system is a mixture of ethyl acetate and hexane. A good starting ratio is 30:70 (v/v). Adjust the polarity as needed to achieve good separation (Rf values between 0.2 and 0.8).

  • Visualization: Visualize the spots under a UV lamp (254 nm). The starting material, ethyl 1H-pyrrole-2-carboxylate, and the product, this compound, should have different Rf values. The product, being more polar due to the aldehyde group, will have a lower Rf value.

Q2: How can I use HPLC to get a more quantitative measure of reaction conversion?

A2: High-Performance Liquid Chromatography (HPLC) provides more accurate quantitative data than TLC.

Experimental Protocol: HPLC Monitoring

  • Sample Preparation: Prepare quenched aliquots as described for TLC analysis. Dilute the organic layer with a suitable solvent (e.g., acetonitrile/water mixture) to an appropriate concentration for HPLC analysis.

  • HPLC Conditions: A reverse-phase C18 column is typically used.

    • Mobile Phase: A gradient of acetonitrile and water (often with a small amount of an acid modifier like formic acid or phosphoric acid for better peak shape) is common.[9]

    • Detection: UV detection at a wavelength where both the starting material and product have good absorbance (e.g., 254 nm or 280 nm).

  • Analysis: By integrating the peak areas of the starting material and product, you can calculate the percent conversion over time.

Q3: What are the characteristic ¹H NMR signals I should look for to confirm the formation of this compound?

A3: ¹H NMR spectroscopy is the definitive method for structural confirmation. The key signals to look for in the product are:

Proton Approximate Chemical Shift (ppm) Multiplicity Notes
Aldehyde (-CHO)9.5 - 10.0Singlet (s)This is a highly diagnostic downfield signal.
Pyrrole NH9.0 - 12.0Broad Singlet (br s)The chemical shift can be variable and concentration-dependent.
Pyrrole CH6.5 - 7.5Doublets (d) or Multiplets (m)The specific shifts and coupling constants will depend on the substitution pattern.
Ethyl Ester (-OCH₂CH₃)4.0 - 4.4Quartet (q)
Ethyl Ester (-OCH₂CH₃)1.2 - 1.5Triplet (t)

Note: These are approximate values and can vary depending on the solvent and instrument.

Q4: My final product is a light yellow to light brown solid. Is this normal?

A4: Yes, the appearance of this compound is typically a light yellow to light brown solid.[10] However, a very dark color may indicate the presence of impurities, and further purification by recrystallization or column chromatography may be necessary.

Q5: What are the recommended storage conditions for this compound?

A5: It is recommended to store the compound at 4°C under a nitrogen atmosphere to prevent degradation.[10] For long-term storage in solution, -80°C is advisable.[10]

Section 3: Visualizing the Workflow

To provide a clearer understanding of the experimental and analytical processes, the following diagrams illustrate the key workflows.

Diagram 1: Vilsmeier-Haack Reaction Workflow

Vilsmeier_Haack_Workflow cluster_reagent Vilsmeier Reagent Formation cluster_reaction Formylation Reaction cluster_workup Workup & Purification DMF Anhydrous DMF Vilsmeier Vilsmeier Reagent (Iminium Salt) DMF->Vilsmeier 0 °C POCl3 POCl3 POCl3->Vilsmeier ReactionMix Reaction Mixture Vilsmeier->ReactionMix Add Substrate Pyrrole Ethyl 1H-pyrrole-2-carboxylate Pyrrole->ReactionMix Quench Aqueous Quench (e.g., NaHCO3) ReactionMix->Quench Cool to RT Extraction Solvent Extraction Quench->Extraction Purification Column Chromatography or Recrystallization Extraction->Purification Product Ethyl 4-formyl-1H- pyrrole-2-carboxylate Purification->Product

Caption: Workflow for the Vilsmeier-Haack formylation of ethyl 1H-pyrrole-2-carboxylate.

Diagram 2: Troubleshooting Logic for Low Yield

Troubleshooting_Low_Yield Start Low or No Product Yield CheckReagents Check Reagent Quality (DMF, POCl3) Start->CheckReagents CheckConditions Verify Anhydrous Conditions CheckReagents->CheckConditions Yes ReagentsBad Use Fresh Reagents CheckReagents->ReagentsBad No CheckTemp Review Temperature Control CheckConditions->CheckTemp Yes ConditionsBad Flame-dry Glassware, Use Anhydrous Solvents CheckConditions->ConditionsBad No ReagentsOK Reagents are Fresh & Anhydrous TempBad Ensure Proper Cooling/Heating CheckTemp->TempBad No ConditionsOK System is Dry TempOK Temperatures are Correct

Sources

Technical Support Center: Large-Scale Purification of Ethyl 4-Formyl-1H-Pyrrole-2-Carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

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Welcome to the technical support center for the large-scale purification of ethyl 4-formyl-1H-pyrrole-2-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important heterocyclic compound. The following troubleshooting guides and frequently asked questions (FAQs) are based on established chemical principles and extensive field experience to ensure the robustness and reproducibility of your purification processes.

Introduction to Purification Challenges

This compound is a key building block in the synthesis of various pharmaceuticals and biologically active molecules.[1][2] Its synthesis, commonly achieved through the Vilsmeier-Haack formylation of ethyl 1H-pyrrole-2-carboxylate, can present several purification challenges on a large scale.[3][4][5] These challenges often stem from the nature of the Vilsmeier-Haack reaction itself, which can lead to the formation of regioisomers and other impurities that are structurally similar to the desired product.[6][7] Effective purification is therefore critical to achieving the high purity required for downstream applications.

This guide will address common issues related to crystallization and chromatography, the two primary methods for purifying this compound.

Troubleshooting Guide: Crystallization

Crystallization is often the preferred method for large-scale purification due to its cost-effectiveness and scalability. However, achieving high purity and yield can be challenging.

FAQ 1: My crystallization yield is consistently low. What are the likely causes and how can I improve it?

Answer:

Low crystallization efficiency is a frequent issue that can be attributed to several factors.[8]

Potential Causes:

  • Improper Solvent Selection: The chosen solvent system may be too good a solvent for the compound, even at low temperatures, leading to significant product loss in the mother liquor.

  • Suboptimal Supersaturation: The rate of cooling or addition of an anti-solvent might be too rapid, leading to the formation of fine, poorly filterable crystals or even oiling out of the product.[9]

  • Presence of Impurities: Certain impurities can inhibit crystal nucleation and growth, leading to lower yields.[8][9]

Troubleshooting Steps:

  • Solvent System Optimization:

    • Principle: The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below.

    • Protocol: Conduct small-scale solubility tests with a range of solvents. Common solvent systems for pyrrole derivatives include ethanol, ethanol/water mixtures, and hexane/ethyl acetate.[10][11] A good starting point is to dissolve the crude product in a minimal amount of a hot "good" solvent (e.g., ethyl acetate, acetone) and then slowly add a "poor" solvent (e.g., hexanes, water) until turbidity is observed.[10]

  • Controlled Cooling Profile:

    • Principle: A slower cooling rate allows for the formation of larger, more well-defined crystals, which are easier to filter and typically have higher purity.

    • Protocol: Implement a programmed cooling ramp for your crystallizer. Avoid crash cooling. If using an anti-solvent, add it slowly with vigorous stirring to maintain a controlled level of supersaturation.

  • Seeding:

    • Principle: Introducing a small amount of pure seed crystals can induce crystallization at a desired temperature and promote the growth of a specific crystal habit.

    • Protocol: Once the solution is saturated, add a small quantity (0.1-1% by weight) of previously isolated, pure this compound.

FAQ 2: The purity of my crystallized product is not meeting specifications. How can I remove persistent impurities?

Answer:

Achieving high purity often requires a multi-pronged approach, especially when dealing with closely related impurities.

Potential Causes:

  • Co-crystallization of Impurities: Structurally similar impurities, such as regioisomers from the Vilsmeier-Haack reaction, may have similar solubility profiles and can co-crystallize with the desired product.

  • Occlusion of Mother Liquor: Rapid crystal growth can trap pockets of impurity-rich mother liquor within the crystal lattice.

  • Inadequate Washing: Insufficient or improper washing of the filtered crystals can leave surface impurities.

Troubleshooting Steps:

  • Recrystallization with a Different Solvent System:

    • Principle: Changing the solvent system can alter the relative solubilities of the product and impurities, potentially leaving the impurities in the mother liquor.

    • Protocol: Experiment with alternative solvent systems identified during your initial screening. For example, if an ethanol/water system was used initially, try a toluene/hexane system.

  • Hot Filtration:

    • Principle: If insoluble impurities are present, they can be removed by filtering the hot, saturated solution before crystallization.

    • Protocol: Dissolve the crude product in the minimum amount of hot solvent and quickly filter it through a pre-heated filter funnel.

  • Optimized Crystal Washing:

    • Principle: Washing the filter cake with a cold, poor solvent for the product but a good solvent for the impurities can effectively remove surface contamination.

    • Protocol: After filtration, wash the crystal cake with a small amount of ice-cold recrystallization solvent or a suitable anti-solvent. Ensure the wash solvent is cold to minimize product dissolution.

  • Consider a Pre-purification Step:

    • Principle: If the impurity load is very high, a preliminary purification step, such as a slurry wash or a quick pass through a plug of silica gel, can significantly improve the efficiency of the final crystallization.

Workflow for Troubleshooting Crystallization Issues

G start Low Purity or Yield in Crystallization check_yield Is the yield low? start->check_yield check_purity Is the purity low? check_yield->check_purity No solvent_opt Optimize Solvent System (Solubility Screening) check_yield->solvent_opt Yes diff_solvent Recrystallize from an Alternative Solvent System check_purity->diff_solvent Yes end_purity Improved Purity check_purity->end_purity No cooling_rate Control Cooling Rate (Slow, Programmed Cooling) solvent_opt->cooling_rate seeding Implement Seeding cooling_rate->seeding reslurry Consider a Re-slurry in a Poor Solvent seeding->reslurry end_yield Improved Yield reslurry->end_yield hot_filtration Perform Hot Filtration diff_solvent->hot_filtration wash_opt Optimize Crystal Washing (Cold Anti-Solvent) hot_filtration->wash_opt pre_purification Pre-purification Step (e.g., Silica Plug) wash_opt->pre_purification pre_purification->end_purity

Caption: Decision tree for troubleshooting common crystallization problems.

Troubleshooting Guide: Large-Scale Chromatography

When high-purity material is required and crystallization is insufficient, large-scale column chromatography is the method of choice. However, scaling up this technique introduces its own set of challenges.[12]

FAQ 3: I'm observing poor separation and peak broadening on my large-scale chromatography column. What could be the cause?

Answer:

Poor resolution in large-scale chromatography often points to issues with column packing or the loading technique.

Potential Causes:

  • Poorly Packed Column Bed: Voids, channels, or an uneven bed density can lead to non-uniform flow of the mobile phase, causing peak broadening and tailing.

  • Overloading the Column: Exceeding the binding capacity of the stationary phase will result in broad, overlapping peaks.

  • Inappropriate Mobile Phase: A solvent system that is too strong will elute all components too quickly, resulting in poor separation. Conversely, a system that is too weak will lead to long retention times and broad peaks.

Troubleshooting Steps:

  • Optimize Column Packing:

    • Principle: A homogeneously packed column bed is crucial for achieving good separation.

    • Protocol: Employ a consistent and validated packing method. For large columns, "pack-in-place" or dynamic axial compression methods are often preferred over simple flow packing to ensure a uniform bed.[12][13] Ensure the column is level before packing.[13] After packing, qualify the column by determining the number of theoretical plates (HETP) and asymmetry factor.

  • Determine Column Loading Capacity:

    • Principle: The amount of crude material that can be loaded onto a column is finite and depends on the stationary phase and the difficulty of the separation.

    • Protocol: Perform small-scale experiments to determine the optimal loading, typically 1-5% of the silica gel weight for difficult separations.

  • Refine the Mobile Phase:

    • Principle: The mobile phase composition directly influences the retention and separation of compounds.

    • Protocol: Use thin-layer chromatography (TLC) to find a solvent system that gives a retention factor (Rf) of approximately 0.2-0.3 for the desired product. For column chromatography, a slightly weaker mobile phase than the one used for TLC is often beneficial. Common mobile phases for this compound include gradients of ethyl acetate in hexanes.

  • Sample Loading Technique:

    • Principle: The sample should be applied to the column in a narrow band to minimize band broadening.

    • Protocol: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent that is then diluted with the mobile phase. Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel and then carefully adding the resulting powder to the top of the column.

FAQ 4: The backpressure on my large-scale column is too high. How can I address this?

Answer:

High backpressure can damage equipment and compromise the separation.

Potential Causes:

  • Clogging of the Column Frit: Particulate matter in the crude sample or mobile phase can block the column inlet frit.

  • Fines in the Stationary Phase: The stationary phase may contain fine particles that impede solvent flow.

  • High Mobile Phase Viscosity: The chosen solvent system may be too viscous.

  • Excessive Flow Rate: Running the column at a flow rate that is too high for the particle size of the stationary phase will generate high backpressure.

Troubleshooting Steps:

  • Pre-filter the Sample and Solvents:

    • Principle: Removing particulate matter before it reaches the column is the most effective way to prevent clogging.

    • Protocol: Filter the crude sample solution and all mobile phase solvents through a 0.45 µm filter.

  • Use High-Quality Stationary Phase:

    • Principle: Reputable suppliers provide stationary phases with a well-defined particle size distribution and minimal fines.

    • Protocol: If fines are suspected, the stationary phase can be de-fined by suspending it in a solvent, allowing the larger particles to settle, and then decanting the supernatant containing the fines.

  • Adjust the Mobile Phase or Temperature:

    • Principle: Lowering the viscosity of the mobile phase can reduce backpressure.

    • Protocol: If possible, substitute a component of the mobile phase with a less viscous alternative (e.g., using diethyl ether instead of ethyl acetate in a hexane-based system, being mindful of safety implications). Alternatively, running the chromatography at a slightly elevated, controlled temperature can decrease solvent viscosity.[13]

  • Optimize the Flow Rate:

    • Principle: There is an optimal linear flow rate for a given column and stationary phase that balances separation efficiency and run time.

    • Protocol: Consult the manufacturer's recommendations for the optimal flow rate for your column dimensions and stationary phase particle size.[13]

Workflow for Large-Scale Chromatography

G start Prepare for Large-Scale Chromatography tlc_opt 1. Mobile Phase Optimization (TLC) Target Rf ~0.2-0.3 start->tlc_opt load_study 2. Loading Study (Small-Scale Column) Determine Max Load (1-5% w/w) tlc_opt->load_study packing 3. Column Packing (Slurry, Level Column, Qualify Bed) load_study->packing sample_prep 4. Sample Preparation (Minimal Solvent, Filter) packing->sample_prep loading 5. Column Loading (Wet or Dry Loading) sample_prep->loading elution 6. Elution (Isocratic or Gradient) loading->elution fraction_analysis 7. Fraction Analysis (TLC/HPLC) elution->fraction_analysis pooling 8. Pool Pure Fractions fraction_analysis->pooling solvent_removal 9. Solvent Removal (Rotary Evaporation) pooling->solvent_removal final_product Pure Product solvent_removal->final_product

Caption: Step-by-step workflow for successful large-scale chromatography.

Data Summary Table

ParameterCrystallizationColumn ChromatographyKey Considerations
Primary Goal Bulk purification, impurity removalHigh-purity polishing, separation of close isomersChoose method based on required purity and impurity profile.
Typical Solvents Ethanol/Water, Hexane/Ethyl AcetateHexane/Ethyl Acetate gradientSolvent selection is critical for both techniques.[10]
Common Issues Low yield, poor purity, oiling outPoor separation, high backpressureTroubleshooting often involves systematic optimization.
Scalability HighModerate to HighCrystallization is generally more scalable.
Cost LowerHigher (solvents, stationary phase)Economic factors are important in process development.

Conclusion

The large-scale purification of this compound requires a systematic and well-understood approach. By carefully considering the principles of crystallization and chromatography and by methodically troubleshooting common issues, researchers and production chemists can consistently obtain high-purity material. This guide provides a framework for addressing the most frequent challenges, ultimately leading to more robust and efficient purification processes.

References

  • Zhanghua. (2025, July 2). Troubleshooting Common Issues with Crystallizer Equipment. Filter Dryer.
  • Jinzong Machinery. (2023, July 31). Tank Crystallizer Troubleshooting: Common Issues and Solutions.
  • Filter Dryer. (2025, March 10). Troubleshooting Common Issues in Vacuum Crystallizer Equipment.
  • Filter Dryer. (2025, March 28). How to Troubleshoot Common Issues with Vacuum Crystallizer Equipment.
  • BioProcess International. (2003, July 1). Column Packing for Process-Scale Chromatography: Guidelines for Reproducibility.
  • Scribd.
  • National Institutes of Health. Packing of large-scale chromatography columns with irregularly shaped glass based resins using a stop-flow method.
  • VERDOT. (2025, August 7). Types of Process Scale Column Packing.
  • Purolite. Process Scale Column Packing Instructions.
  • Sigma-Aldrich.
  • MedChemExpress.
  • University of Rochester, Department of Chemistry.
  • Nasser, A. J. A., et al. (2011). Synthesis of some new pyrrole derivatives and their antimicrobial activity. Der Pharma Chemica, 3(4), 210-218.
  • Nguyen, T. T. M., Le, T. H., & Nguyen, V. T. (2020). Synthesis of heterocyclic derivatives of pyrrole under Solvent-free Conditions. Journal of Multidisciplinary Engineering Science and Technology, 7(2).
  • Chemistry Steps. Vilsmeier-Haack Reaction.
  • National Institutes of Health. (2021, March 30). Practical Synthesis and Application of Halogen-Doped Pyrrole Building Blocks.
  • Organic Chemistry Portal. Vilsmeier-Haack Reaction.
  • NROChemistry. Vilsmeier-Haack Reaction.
  • Rajput, et al. REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical, Chemical and Biological Sciences, 3(1), 25-43.
  • Organic Syntheses. 1H-Pyrrole-2-carboxylic acid, ethyl ester.
  • Sigma-Aldrich.
  • ACS Publications. (2014, October 28). One-Pot Synthesis of Pyrrole-2-carboxylates and -carboxamides via an Electrocyclization/Oxidation Sequence. The Journal of Organic Chemistry.
  • Wikipedia. Vilsmeier–Haack reaction.
  • Thermo Scientific Chemicals.
  • National Institutes of Health.
  • Benchchem. Application Notes and Protocols: Vilsmeier-Haack Formylation of 1-sec-Butyl-1H-pyrrole-2-carbaldehyde.
  • Journal of the Chemical Society C: Organic (RSC Publishing). Pyrrole studies. Part XV.
  • MedchemExpress.com.

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Validation & Comparative

A Comparative Guide to the Synthesis of Ethyl 4-formyl-1H-pyrrole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and organic synthesis, the pyrrole scaffold remains a cornerstone for the development of novel therapeutics and functional materials. Among the myriad of functionalized pyrroles, ethyl 4-formyl-1H-pyrrole-2-carboxylate stands out as a particularly valuable building block, prized for its trifunctional nature that allows for diverse synthetic elaborations. This guide offers a comparative analysis of the primary synthetic routes to this key intermediate, providing in-depth technical insights, experimental protocols, and supporting data to inform your synthetic strategy.

Introduction to the Target Molecule

This compound possesses three distinct functional handles: an ester, a formyl group, and a reactive N-H bond. This unique combination makes it an attractive precursor for the synthesis of a wide range of more complex molecules, including porphyrins, bioactive natural products, and pharmaceutical agents. The regioselective introduction of the formyl group at the C4 position is a key synthetic challenge, and the choice of formylation method can significantly impact the yield, purity, and overall efficiency of the synthesis.

The Vilsmeier-Haack Reaction: The Workhorse of Pyrrole Formylation

The Vilsmeier-Haack reaction is the most widely employed method for the formylation of electron-rich aromatic and heteroaromatic compounds, including pyrroles.[1] The reaction utilizes a Vilsmeier reagent, typically generated in situ from a tertiary amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃).[2]

Mechanism of the Vilsmeier-Haack Reaction

The reaction proceeds through the formation of a highly electrophilic chloroiminium ion (the Vilsmeier reagent), which then undergoes electrophilic aromatic substitution on the pyrrole ring. Subsequent hydrolysis of the resulting iminium salt intermediate yields the desired aldehyde.

Vilsmeier_Haack_Mechanism DMF DMF Vilsmeier_reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_reagent + POCl₃ POCl3 POCl₃ Pyrrole_ester Ethyl 1H-pyrrole-2-carboxylate Intermediate Iminium Salt Intermediate Pyrrole_ester->Intermediate + Vilsmeier Reagent Product This compound Intermediate->Product + H₂O Hydrolysis Hydrolysis (H₂O)

Caption: Mechanism of the Vilsmeier-Haack Reaction.

Experimental Protocol: Vilsmeier-Haack Formylation of a Substituted Pyrrole Ester

Materials:

  • Ethyl 3-fluoro-1H-pyrrole-2-carboxylate

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Diethyl ether (Et₂O)

  • 2 M Sodium hydroxide (NaOH) solution

  • Ice

  • Argon or Nitrogen atmosphere

Procedure:

  • To a flask containing DMF (8.9 mL, 115 mmol) at 0 °C under an inert atmosphere, add POCl₃ (1.95 mL, 21.0 mmol) dropwise.

  • Stir the mixture at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.

  • Add a solution of ethyl 3-fluoro-1H-pyrrole-2-carboxylate (3.00 g, 19.1 mmol) in DMF (29 mL) to the reaction mixture.

  • Heat the resulting solution to 90 °C and stir overnight.

  • Cool the reaction mixture to room temperature and pour it onto ice (100 mL).

  • Adjust the pH of the aqueous mixture to 9 by adding 2 M NaOH solution.

  • Extract the product with diethyl ether (3 x 200 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography to separate the 4-formyl and 5-formyl regioisomers.

In this specific example with the 3-fluoro substituent, a mixture of ethyl 3-fluoro-5-formyl-1H-pyrrole-2-carboxylate and ethyl 3-fluoro-4-formyl-1H-pyrrole-2-carboxylate was obtained, demonstrating that regioselectivity can be a challenge.[3] For the unsubstituted ethyl 1H-pyrrole-2-carboxylate, the electronic and steric nature of the ester group will direct the formylation, and careful optimization of reaction conditions may be required to favor the desired C4 isomer.

Discussion of the Vilsmeier-Haack Reaction
ParameterVilsmeier-Haack Reaction
Reagents DMF, POCl₃ (or other activating agents)
Reaction Conditions Typically 0 °C to 100 °C
Yield Generally good to excellent
Regioselectivity Can be an issue, often yielding a mixture of isomers. The directing effect of the C2-ester group favors substitution at C4 and C5.
Advantages Mild reaction conditions compared to Friedel-Crafts, high yields, readily available and inexpensive reagents.
Disadvantages Regioselectivity can be difficult to control, the reaction is sensitive to moisture, and the workup can be challenging due to the need to hydrolyze the iminium salt.

The key to successfully applying the Vilsmeier-Haack reaction for the synthesis of this compound lies in controlling the regioselectivity. The electron-withdrawing nature of the ethyl carboxylate group at the C2 position deactivates the adjacent C3 and C5 positions to some extent, which can favor formylation at the C4 position. However, the nitrogen lone pair strongly activates all positions, leading to potential mixtures.

The Reimer-Tiemann Reaction: A Cautionary Tale for Pyrroles

The Reimer-Tiemann reaction is a classic method for the ortho-formylation of phenols, utilizing chloroform in a basic solution.[4] While it is effective for phenols, its application to pyrroles is fraught with complications.

The "Abnormal" Reimer-Tiemann Reaction: The Ciamician-Dennstedt Rearrangement

When subjected to Reimer-Tiemann conditions, pyrroles do not typically undergo simple formylation. Instead, they are prone to a ring-expansion reaction known as the Ciamician-Dennstedt rearrangement, which yields 3-halopyridines.[5] This occurs because the intermediate dichlorocarbene, the active electrophile in the Reimer-Tiemann reaction, adds to the pyrrole ring to form an unstable dichlorocyclopropane intermediate. This intermediate then rearranges to the more stable aromatic pyridine ring.

Reimer_Tiemann_Mechanism Pyrrole Pyrrole Cyclopropane_intermediate Dichlorocyclopropane Intermediate Pyrrole->Cyclopropane_intermediate + :CCl₂ CHCl3 CHCl₃ Dichlorocarbene Dichlorocarbene (:CCl₂) CHCl3->Dichlorocarbene + Base Base Base (e.g., NaOH) Product 3-Chloropyridine Cyclopropane_intermediate->Product Rearrangement

Caption: The Ciamician-Dennstedt rearrangement of pyrrole under Reimer-Tiemann conditions.

General Experimental Protocol for the Reimer-Tiemann Reaction

The following is a general procedure for the Reimer-Tiemann reaction, which, when applied to a pyrrole substrate, would be expected to yield the rearranged product.

Materials:

  • Pyrrole derivative

  • Chloroform (CHCl₃)

  • Sodium hydroxide (NaOH)

  • Water

  • Ethanol (optional, as a co-solvent)

Procedure:

  • Dissolve the pyrrole derivative in an aqueous solution of sodium hydroxide.

  • Add chloroform to the mixture.

  • Heat the reaction mixture with vigorous stirring for several hours.

  • After the reaction is complete, cool the mixture and acidify with a suitable acid.

  • Extract the product with an organic solvent.

  • Wash the organic layer, dry it, and concentrate it to obtain the crude product.

  • Purify the product by distillation or chromatography.

Discussion of the Reimer-Tiemann Reaction for Pyrrole Formylation
ParameterReimer-Tiemann Reaction
Reagents Chloroform, Strong Base (e.g., NaOH)
Reaction Conditions Elevated temperatures
Yield Low for formylated pyrroles, if any. The primary product is the rearranged pyridine.
Regioselectivity Not applicable for the desired formylation.
Advantages Inexpensive and readily available reagents.
Disadvantages Unsuitable for the formylation of pyrroles due to the Ciamician-Dennstedt rearrangement. Yields of formylated products are typically very low to non-existent. The reaction conditions are harsh.

For the synthesis of this compound, the Reimer-Tiemann reaction is not a viable method. The propensity for ring expansion makes it an impractical and inefficient choice.

Other Formylation Methods: A Brief Overview

While the Vilsmeier-Haack reaction is the most common, other formylation methods are known in organic chemistry, though their application to pyrrole-2-carboxylates is less documented.

  • The Duff Reaction: This reaction uses hexamine as the formylating agent in the presence of an acid.[6] It is generally inefficient and requires strongly electron-donating substituents on the aromatic ring for good reactivity. Its applicability to the less activated pyrrole-2-carboxylate system is questionable.

  • The Gattermann Reaction: This reaction employs hydrogen cyanide and a Lewis acid catalyst.[7] Due to the highly toxic nature of hydrogen cyanide, this method is rarely used.

These alternative methods are generally considered less practical and efficient for the synthesis of the target molecule compared to the Vilsmeier-Haack reaction.

Characterization of this compound

The successful synthesis of the target molecule can be confirmed by a variety of spectroscopic techniques.

PropertyData
Molecular Formula C₈H₉NO₃
Molecular Weight 167.16 g/mol [8]
Appearance Solid[8]
Melting Point 101-105 °C[8]
¹H NMR Consistent with the structure, showing signals for the ethyl group, the pyrrole protons, the aldehyde proton, and the N-H proton.
¹³C NMR Consistent with the structure, showing signals for the ethyl group carbons, the pyrrole ring carbons, the ester carbonyl carbon, and the aldehyde carbonyl carbon.
Mass Spectrometry m/z = 167.06 (M⁺)

Conclusion

For the synthesis of this compound, the Vilsmeier-Haack reaction stands as the most practical and efficient method. While challenges in controlling regioselectivity exist, careful optimization of reaction conditions can favor the formation of the desired 4-formyl isomer. In contrast, the Reimer-Tiemann reaction is unsuitable for this transformation due to the competing Ciamician-Dennstedt rearrangement, which leads to the formation of a 3-chloropyridine derivative. Other formylation methods, such as the Duff and Gattermann reactions, are generally less efficient and pose significant practical challenges.

Researchers and drug development professionals seeking to synthesize this valuable building block should focus their efforts on optimizing the Vilsmeier-Haack formylation of ethyl 1H-pyrrole-2-carboxylate, paying close attention to the reaction parameters that influence regioselectivity.

References

  • Gattermann, L. (1898). Synthese aromatischer Oxyaldehyde. Berichte der deutschen chemischen Gesellschaft, 31(1), 1149–1152. [Link]

  • Duff, J. C., & Bills, E. J. (1932). A new method for the preparation of p-hydroxybenzaldehyde. Journal of the Chemical Society (Resumed), 1987-1988. [Link]

  • Practical Synthesis and Application of Halogen-Doped Pyrrole Building Blocks. (2021). Molecules, 26(7), 1954. [Link]

  • Vilsmeier, A., & Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Berichte der deutschen chemischen Gesellschaft (A and B Series), 60(1), 119-122. [Link]

  • Ciamician, G., & Dennstedt, M. (1881). Ueber die Einwirkung des Chloroforms auf die Kaliumverbindung des Pyrrols. Berichte der deutschen chemischen Gesellschaft, 14(1), 1153–1162. [Link]

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  • Reimer, K., & Tiemann, F. (1876). Ueber die Einwirkung von Chloroform auf Phenole und besonders aromatische Oxysäuren in alkalischer Lösung. Berichte der deutschen chemischen Gesellschaft, 9(1), 824-828. [Link]

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  • A Review on Vilsmeier-Haack Reaction. (2014). International Journal of ChemTech Research, 6(7), 3636-3647. [Link]

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A Researcher's Guide to the Regioselective Formylation of Ethyl 1H-Pyrrole-2-carboxylate: A Comparative Analysis of Leading Reagents

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern synthetic chemistry, formylated pyrroles stand as pivotal intermediates, unlocking pathways to a diverse array of pharmaceuticals, agrochemicals, and materials. Specifically, the strategic introduction of a formyl group onto the ethyl 1H-pyrrole-2-carboxylate scaffold provides a versatile handle for further molecular elaboration. The classical Vilsmeier-Haack (V-H) reaction has long been the cornerstone of this transformation. However, the constant drive for improved selectivity, yield, and operational simplicity has spurred the investigation of alternative methodologies.

This guide offers an in-depth comparison of the primary methods for the formylation of ethyl 1H-pyrrole-2-carboxylate, moving beyond a simple recitation of protocols. We will dissect the mechanistic underpinnings that govern regioselectivity, present validated experimental data, and provide detailed procedures to empower researchers in making informed decisions for their synthetic campaigns. Our focus will be on the two most effective and regioselective methods: the venerable Vilsmeier-Haack reaction and the highly selective Friedel-Crafts-type formylation using dichloromethyl alkyl ethers. Less efficient alternatives, such as the Reimer-Tiemann and Duff reactions, will be discussed to provide a comprehensive overview and to explain their general unsuitability for this specific substrate.

The Challenge: Regioselectivity in Pyrrole Formylation

The pyrrole ring, activated by the nitrogen lone pair, presents two primary sites for electrophilic substitution: the C5 (α to the nitrogen) and C4 (β to the nitrogen) positions. The presence of the C2-ester group, an electron-withdrawing group, deactivates the adjacent C3 position and further complicates the electronic landscape. Consequently, achieving high regioselectivity between the C4 and C5 positions is the central challenge, and the choice of formylating agent and reaction conditions is paramount to directing the outcome.

Method 1: The Vilsmeier-Haack Reaction - The Workhorse Reagent

The Vilsmeier-Haack reaction, utilizing a chloroiminium salt (the "Vilsmeier reagent") generated in situ from N,N-dimethylformamide (DMF) and an activating agent like phosphoryl chloride (POCl₃), is the most established method for formylating electron-rich heterocycles.[1][2]

Mechanism and Regioselectivity

The reaction proceeds in three main stages:

  • Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form the electrophilic chloroiminium cation, [ClCH=N(CH₃)₂]⁺.[3][4]

  • Electrophilic Attack: The electron-rich pyrrole ring attacks the Vilsmeier reagent. For 1-substituted pyrroles, attack at the C2/C5 (α) positions is generally favored electronically.[5] However, the C2-ester on our substrate introduces significant steric hindrance.

  • Hydrolysis: The resulting iminium salt intermediate is hydrolyzed during aqueous workup to yield the final aldehyde.[5]

For ethyl 1H-pyrrole-2-carboxylate, the Vilsmeier-Haack reaction can be precisely controlled to favor C5 formylation. The C2-ester group sterically hinders attack at the C3 position and electronically deactivates the ring, but the α-position (C5) remains the most nucleophilic. By using a stable, crystalline Vilsmeier reagent, attack can be directed almost exclusively to this C5 position.

Vilsmeier_Haack Vilsmeier-Haack Reaction Pathway sub Ethyl 1H-pyrrole-2-carboxylate int1 Iminium Salt Intermediate (C5-attack) sub->int1 Electrophilic Attack vr Vilsmeier Reagent [ClCH=N(CH₃)₂]⁺ h2o H₂O Workup int1->h2o prod Ethyl 5-formyl- 1H-pyrrole-2-carboxylate h2o->prod Hydrolysis Rieche_Formylation Chelation-Controlled Formylation Pathway sub Ethyl 1H-pyrrole-2-carboxylate complex Chelated Substrate-Lewis Acid Complex sub->complex la Lewis Acid (AlCl₃) la->complex Coordination to C2-Ester reagent Cl₂CHOMe reagent->complex Directed Attack at C4 prod Ethyl 4-formyl- 1H-pyrrole-2-carboxylate complex->prod Hydrolysis

Caption: Lewis acid chelation directs formylation to the C4 position.

Comparative Performance Data

The choice of reagent allows for a remarkable switch in regioselectivity. The following data, adapted from studies by Kimura et al., demonstrates the exceptional control achievable with these two methods on pyrrole-2-carboxylate substrates.

FeatureVilsmeier-Haack ReactionDichloromethyl Alkyl Ether / Lewis Acid
Primary Product Ethyl 5-formyl -1H-pyrrole-2-carboxylateEthyl 4-formyl -1H-pyrrole-2-carboxylate
Regioselectivity >99:1 (C5:C4)>1:99 (C5:C4)
Typical Yield >99% (quantitative)>99% (quantitative)
Key Reagent Crystalline Vilsmeier ReagentDichloromethyl propyl/butyl ether + AlCl₃
Control Element Electronic Preference & StericsLewis Acid Chelation
Safety Profile Reagent is moisture-sensitive.Dichloromethyl ethers are toxic and suspect carcinogens; requires stringent handling.

Other Alternatives: Why They Fall Short

While other named formylation reactions exist, they are generally not suitable for this specific transformation.

  • Reimer-Tiemann Reaction: This reaction, which uses chloroform (CHCl₃) and a strong base, is notorious for causing ring expansion in pyrroles, leading to the formation of 3-chloropyridine as a major byproduct. This "abnormal" pathway makes it an unreliable method for the simple formylation of this substrate.

  • Duff Reaction: Employing hexamine in an acidic medium, the Duff reaction is typically effective only for highly activated aromatic systems like phenols. It is generally inefficient for less activated heterocycles like pyrrole-2-carboxylates and would likely result in low yields, if any.

Experimental Protocols

The following are detailed, step-by-step methodologies for the selective formylation of ethyl 1H-pyrrole-2-carboxylate.

Protocol 1: Selective Synthesis of Ethyl 5-formyl-1H-pyrrole-2-carboxylate via Vilsmeier-Haack Reaction

This protocol is adapted from the highly selective method using a pre-formed, crystalline Vilsmeier reagent.

  • Reagent Preparation: Prepare the crystalline Vilsmeier reagent (VR) beforehand according to established literature procedures. The reagent should be handled under anhydrous conditions.

  • Reaction Setup: To a stirred solution of ethyl 1H-pyrrole-2-carboxylate (1.0 eq.) in anhydrous chloroform (CHCl₃), add the crystalline Vilsmeier reagent (1.5 eq.) at 0 °C under an inert atmosphere (e.g., Argon or Nitrogen).

  • Reaction Execution: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC or GC-MS until the starting material is fully consumed.

  • Workup and Quenching: Carefully quench the reaction by pouring the mixture into a beaker of crushed ice and water. Neutralize the solution to pH 7-8 by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (CH₂Cl₂; 3 x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude product is typically of high purity (>99%), yielding the 5-formyl isomer as the sole product.

Protocol 2: Selective Synthesis of Ethyl 4-formyl-1H-pyrrole-2-carboxylate via Dichloromethyl Ether

This protocol utilizes chelation control to achieve C4 selectivity and is adapted from established procedures.

  • Safety First: Dichloromethyl alkyl ethers are toxic, flammable, and suspected carcinogens. All operations must be performed in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., neoprene), safety goggles, and a lab coat.

  • Reaction Setup: In a three-necked, flame-dried flask under an inert atmosphere, dissolve ethyl 1H-pyrrole-2-carboxylate (1.0 eq.) in anhydrous dichloromethane (CH₂Cl₂).

  • Lewis Acid Addition: Cool the solution to 0 °C using an ice bath. Add aluminum chloride (AlCl₃; 1.2 eq.) portion-wise, ensuring the temperature remains low. Stir the resulting suspension for 15-20 minutes at 0 °C.

  • Formylating Agent Addition: Add dichloromethyl propyl ether or dichloromethyl butyl ether (1.2 eq.) dropwise to the cooled suspension over 10-15 minutes.

  • Reaction Execution: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3-4 hours. Monitor the reaction progress by TLC or GC-MS.

  • Workup and Quenching: Cool the reaction mixture back to 0 °C and quench it by slowly and carefully adding it to a stirred mixture of crushed ice and water.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x volumes).

  • Purification: Combine the organic layers, wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product, which will contain the 4-formyl isomer with high selectivity (>99%). Further purification can be performed by column chromatography if necessary.

Conclusion and Recommendations

For the regioselective formylation of ethyl 1H-pyrrole-2-carboxylate, both the Vilsmeier-Haack reaction and the dichloromethyl alkyl ether method stand out as exceptionally effective, offering near-quantitative yields and exquisite control over the reaction outcome.

  • To synthesize ethyl 5-formyl-1H-pyrrole-2-carboxylate , the Vilsmeier-Haack reaction, particularly with a pre-formed crystalline reagent, is the superior choice. It leverages the intrinsic electronic preference of the pyrrole ring to deliver the C5 isomer with near-perfect selectivity.

  • To synthesize This compound , the dichloromethyl alkyl ether method with a Lewis acid like AlCl₃ is the undisputed method of choice. The power of chelation control completely overrides the natural reactivity of the ring, providing a direct and high-yielding route to the otherwise difficult-to-access C4 isomer.

Researchers must weigh the desired regiochemical outcome against the safety and handling requirements of the reagents. While the dichloromethyl ether method provides access to the valuable 4-formyl isomer, it necessitates stringent safety protocols due to the reagent's hazardous nature. In contrast, the Vilsmeier-Haack reaction offers a more operationally straightforward path to the 5-formyl derivative. Ultimately, the choice of reagent empowers chemists to selectively forge two different, highly valuable synthetic intermediates from a single starting material.

References

  • Warashina, T., Matsuura, D., Sengoku, T., Takahashi, M., Yoda, H., & Kimura, Y. (2019). Regioselective Formylation of Pyrrole-2-Carboxylate: Crystalline Vilsmeier Reagent vs Dichloromethyl Alkyl Ether. Organic Process Research & Development, 23(4), 614–618. [Link]

  • Loader, C. E., Barnett, G. H., & Anderson, H. J. (1982). The Vilsmeier formylation and the cyanation of pyrrole acetals. A synthesis of pyrrole-2,3,5-tricarboxaldehyde. Canadian Journal of Chemistry, 60(4), 383-389. [Link]

  • Kimura, Y., & Matsuura, D. (2013). Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. International Journal of Organic Chemistry, 3, 1-7. [Link]

  • Wikipedia contributors. (2023). Formylation reaction. In Wikipedia, The Free Encyclopedia. [Link]

  • Rieche, A., Gross, H., & Höft, E. (1967). MESITALDEHYDE. Organic Syntheses, 47, 58. [Link]

  • Campaigne, E., & Archer, W. L. (1953). Formylation of Dimethylaniline. Organic Syntheses, 33, 27. [Link]

  • Wynberg, H. (1960). The Reimer-Tiemann Reaction. Chemical Reviews, 60(2), 169-184. [Link]

  • Ferguson, L. N. (1946). The Synthesis of Aromatic Aldehydes. Chemical Reviews, 38(2), 227-254. [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. [Link]

  • Silverstein, R. M., & Ryskiewicz, E. E. (1956). ETHYL PYRROLE-2-CARBOXYLATE. Organic Syntheses, 36, 34. [Link]

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A Comparative Guide to the Biological Activity of Ethyl 4-Formyl-1H-pyrrole-2-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug discovery, the pyrrole scaffold represents a privileged heterocyclic motif due to its presence in a vast array of biologically active natural products and synthetic compounds. Among these, derivatives of ethyl 4-formyl-1H-pyrrole-2-carboxylate serve as versatile intermediates and are themselves subject to investigation for their therapeutic potential. This guide provides a comparative analysis of the biological activities of these derivatives, focusing on their anticancer, antimicrobial, and anti-inflammatory properties. We will delve into the structure-activity relationships that govern their efficacy and provide detailed experimental protocols for their evaluation, ensuring a rigorous and objective comparison.

The this compound Scaffold: A Foundation for Diverse Bioactivity

The core structure of this compound, with its strategically placed formyl and carboxylate groups, offers multiple points for chemical modification. The reactivity of the aldehyde group, in particular, allows for the synthesis of a wide range of derivatives, most notably Schiff bases, by condensation with various amines. This chemical tractability, combined with the inherent biological relevance of the pyrrole ring, makes this class of compounds a fertile ground for the development of novel therapeutic agents. The diverse biological activities observed in pyrrole derivatives stem from their ability to interact with various biological targets, including enzymes and nucleic acids.

Anticancer Activity: A Promising Frontier

Numerous studies have highlighted the potential of pyrrole derivatives as anticancer agents, with mechanisms of action that include the inhibition of protein kinases, disruption of microtubule polymerization, and induction of apoptosis.[1][2]

Comparative Cytotoxicity of Pyrrole Derivatives

The cytotoxic effects of various pyrrole derivatives have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter for comparing the potency of these compounds. While specific data for a large, directly comparable series of this compound derivatives is dispersed across the literature, we can synthesize findings for structurally related compounds to draw meaningful comparisons.

Compound TypeCancer Cell LineIC50 (µM)Reference
Pyrrolopyrimidine DerivativesA549 (Lung Carcinoma)0.35 - 1.56[3]
Pyrrole-based Schiff BasesMCF7 (Breast Cancer)0.250[4]
Pyrrole-based Schiff BasesHEPG2 (Liver Cancer)0.784[4]
Pyrrolyl-3-phenyl-1H-indole-2-carbohydrazideT47D (Breast Cancer)2.4[5]
Substituted Ethyl 2-phenacyl-3-phenylpyrrole-4-carboxylatesVarious Leukemia & Carcinoma LinesPotent Activity Reported[1]

Note: The IC50 values presented are from different studies and should be interpreted with consideration of the varying experimental conditions.

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.

Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Antimicrobial Activity: Combating Microbial Resistance

The emergence of multidrug-resistant pathogens necessitates the discovery of new antimicrobial agents. Pyrrole derivatives have demonstrated promising activity against a range of bacteria and mycobacteria.

Comparative Antimicrobial Potency of Pyrrole Derivatives

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. It is a standard measure of in vitro antimicrobial effectiveness.

Compound DerivativeMicrobial StrainMIC (µg/mL)Reference
Ethyl-4-{[-(1-(2-(4-nitrobenzoyl)hydrazono)ethyl]}-3,5-dimethyl-1H-pyrrole-2-carboxylateMycobacterium tuberculosis H37Rv0.7[6]
4-phenylpyrrole-2-carboxamides (Compound 5c)Escherichia coli6.05[7]
4-phenylpyrrole-2-carboxamides (Compound 5e)Pseudomonas aeruginosa6.05[7]
Pyrrole-2-carboxamide (Compound 4i)Klebsiella pneumoniae1.02[8][9]
Pyrrole-2-carboxamide (Compound 4i)Escherichia coli1.56[8][9]
Pyrrole-2-carboxamide (Compound 4i)Pseudomonas aeruginosa3.56[8][9]

Note: Direct comparison of MIC values should be done cautiously due to variations in testing methodologies between different studies.

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized technique used to determine the MIC of antimicrobial agents.

Principle: A standardized suspension of bacteria is exposed to serial dilutions of an antimicrobial agent in a liquid growth medium. The lowest concentration of the agent that inhibits visible bacterial growth after a defined incubation period is the MIC.

Step-by-Step Protocol:

  • Compound Preparation: Prepare serial two-fold dilutions of the test compounds in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Prepare a standardized bacterial inoculum adjusted to a concentration of approximately 5 × 10⁵ colony-forming units (CFU)/mL.

  • Inoculation: Add the bacterial inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours.

  • MIC Determination: The MIC is visually determined as the lowest concentration of the compound that completely inhibits bacterial growth, as indicated by the absence of turbidity. The addition of a viability indicator like resazurin can aid in the visualization of bacterial growth.[10]

Anti-inflammatory Activity: Modulating the Inflammatory Response

Chronic inflammation is a hallmark of many diseases. Certain pyrrole derivatives have shown potential as anti-inflammatory agents by targeting key inflammatory mediators and pathways.

Comparative Anti-inflammatory Effects

The anti-inflammatory activity of pyrrole derivatives is often assessed by their ability to inhibit cyclooxygenase (COX) enzymes, which are crucial in the synthesis of prostaglandins.

Compound TypeTargetIC50 (µM)Selectivity Index (COX-1/COX-2)Reference
Pyrrole-cinnamate hybrid (Compound 5)COX-20.55-[11]
Pyrrole derivative (Compound 4)COX-20.65-[11]
4-Acylpyrrol-2-yl-alkanoic acid derivativeCOX-20.0130>769.2[12]
Substituted 2-[3-(ethoxycarbonyl)-2-methyl-5-(substituted phenyl)-1H-pyrrole-1-yl] alkanoatesCOX-1 & COX-2High activity reported-[13]

Note: A higher selectivity index indicates a greater selectivity for COX-2 over COX-1, which is often desirable to reduce gastrointestinal side effects associated with non-selective NSAIDs.

Experimental Protocol: In Vitro COX Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.

Principle: The assay measures the peroxidase activity of COX enzymes, which catalyzes the conversion of a chromogenic substrate in the presence of arachidonic acid. The inhibition of this reaction by a test compound is quantified by measuring the reduction in color development.

Step-by-Step Protocol:

  • Enzyme and Substrate Preparation: Prepare solutions of purified COX-1 and COX-2 enzymes, arachidonic acid (substrate), and a chromogenic substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD).

  • Compound Incubation: In a 96-well plate, incubate the enzymes with various concentrations of the test compounds for a short period.

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid and the chromogenic substrate.

  • Absorbance Measurement: Measure the absorbance of the colored product at a specific wavelength over time using a plate reader.

  • Data Analysis: Calculate the rate of reaction for each compound concentration and determine the percentage of inhibition relative to a control without the inhibitor. The IC50 value is then calculated from the dose-response curve.

Structure-Activity Relationship (SAR) Insights

The biological activity of this compound derivatives is significantly influenced by the nature and position of substituents on the pyrrole ring and the modifications made to the formyl and carboxylate groups.

  • Anticancer Activity: For some pyrrole derivatives, the presence of bulky aromatic groups can enhance cytotoxicity. The introduction of specific functional groups that can interact with key amino acid residues in the active sites of target enzymes, such as protein kinases, is a common strategy to improve potency.[14]

  • Antimicrobial Activity: The modification of the 4-formyl group into Schiff bases with various aromatic or heterocyclic amines can lead to potent antimicrobial agents. The nature of the substituent on the amine part of the Schiff base plays a crucial role in determining the antimicrobial spectrum and potency. Electron-withdrawing or lipophilic groups can sometimes enhance activity.[2][10]

  • Anti-inflammatory Activity: For COX inhibition, the presence of an acidic moiety, such as a carboxylic acid, is often important for binding to the active site. The overall lipophilicity and the specific arrangement of substituents on the pyrrole ring can influence the selectivity towards COX-2 over COX-1.[11][13]

Visualizing the Path from Synthesis to Biological Evaluation

The following diagrams illustrate the general synthetic approach to creating derivatives of this compound and the subsequent workflow for assessing their biological activities.

Synthesis_Workflow A This compound C Schiff Base Formation A->C Condensation B Primary Amine (R-NH2) B->C D Derivative Library C->D

Caption: General synthetic scheme for preparing Schiff base derivatives.

Biological_Evaluation_Workflow cluster_screening Primary Screening cluster_secondary Secondary & Mechanistic Studies A Derivative Library B Anticancer Screening (e.g., MTT Assay) A->B C Antimicrobial Screening (e.g., MIC Determination) A->C D Anti-inflammatory Screening (e.g., COX Inhibition) A->D E Lead Compound(s) B->E Hit Identification C->E Hit Identification D->E Hit Identification F Mechanism of Action Studies E->F G In vivo Efficacy Models E->G H ADMET Profiling E->H

Caption: Workflow for the biological evaluation of synthesized derivatives.

References

  • Synthesis and Cytotoxicity of Substituted Ethyl 2-phenacyl-3-phenylpyrrole-4-carboxylates.

  • The anticancer IC50 values of synthesized compounds against 3 cell lines.

  • Design, synthesis and biological evaluation of some novel Schiff base derivatives as potential anticancer agents.

  • Synthesis, characterization and biological studies of Schiff bases derived from heterocyclic moiety.

  • Synthesis, Biological Evaluation, Molecular Docking and ADME Studies of Novel Pyrrole-Based Schiff Bases as Dual Acting MAO/AChE Inhibitors.

  • Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential.

  • Discovery and Structure–Activity Relationships of Pyrrolone Antimalarials.

  • synthesis, characterisation and antimicrobial evaluation of some new pyrrole-2-carboxamide derivatives.

  • Structure Activity Relationship.

  • Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators.

  • Discovery and structure-activity relationships of pyrrolone antimalarials.

  • Synthesis and antimicrobial activity of some new pyrrole derivatives.

  • SYNTHESIS, CHARACTERISATION AND ANTIMICROBIAL EVALUATION OF SOME NEW PYRROLE-2-CARBOXAMIDE DERIVATIVES.

  • Development of Novel Pyrrole Derivatives and Their Cinnamic Hybrids as Dual COX-2/LOX Inhibitors.

  • Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances.

  • Ethyl 4-formylpyrrole-2-carboxylate 97 7126-57-0.

  • Synthesis and Biological Evaluation of Some Novel Schiff's Bases from 1,2,4-Triazole.

  • Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach.

  • Synthesis and Evaluation of Biological Activities of Schiff Base Derivatives of 4-Aminoantipyrine and Cinnamaldehydes.

  • Design, synthesis, in silico and in vitro evaluation of pyrrole–indole hybrids as dual tubulin and aromatase inhibitors with potent anticancer activities.

  • A class of pyrrole derivatives endowed with analgesic/anti-inflammatory activity.

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A Comparative Guide to Pyrrole-2-Carboxaldehyde Derivatives: Unveiling Their Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrrole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Among its varied derivatives, pyrrole-2-carboxaldehydes have emerged as a versatile class of molecules with a wide spectrum of pharmacological activities. This guide provides a comprehensive comparative analysis of pyrrole-2-carboxaldehyde derivatives, delving into their synthesis, anticancer, antimicrobial, antioxidant, and anti-inflammatory properties. Supported by experimental data and detailed protocols, this document serves as an in-depth technical resource for researchers and professionals in the field of drug discovery and development.

Introduction to Pyrrole-2-Carboxaldehyde and its Derivatives

Pyrrole-2-carboxaldehyde, a simple heterocyclic aldehyde, serves as a crucial starting material for the synthesis of a diverse array of derivatives.[1] These derivatives, which include Schiff bases, hydrazones, and metal complexes, have demonstrated significant potential in various therapeutic areas.[2][3] The inherent electronic properties of the pyrrole ring, coupled with the reactivity of the aldehyde group, allow for extensive chemical modifications, leading to compounds with tailored biological activities.[4] This guide will explore the structure-activity relationships of these derivatives and provide a comparative assessment of their performance in key biological assays.

Synthesis of Pyrrole-2-Carboxaldehyde Derivatives

The synthesis of pyrrole-2-carboxaldehyde itself can be achieved through various methods, including the Vilsmeier-Haack reaction using pyrrole and a mixture of phosphorus oxychloride and dimethylformamide.[5] Derivatives are then typically synthesized through condensation reactions with primary amines to form Schiff bases (imines), or with hydrazides to form hydrazones.[6][7] Furthermore, these Schiff base ligands can be chelated with various metal ions to form stable metal complexes, which often exhibit enhanced biological activity compared to the free ligands.[8][9]

A general synthetic scheme for the preparation of pyrrole-2-carboxaldehyde Schiff base derivatives is outlined below.

Synthesis_Workflow Pyrrole Pyrrole P2C Pyrrole-2-carboxaldehyde Pyrrole->P2C Vilsmeier-Haack Reaction Vilsmeier_Reagent POCl3, DMF Schiff_Base Schiff Base Derivative P2C->Schiff_Base Condensation Primary_Amine Primary Amine (R-NH2) Metal_Complex Metal Complex Schiff_Base->Metal_Complex Chelation Metal_Salt Metal Salt (e.g., CuCl2, NiCl2)

A general workflow for the synthesis of pyrrole-2-carboxaldehyde derivatives.

Comparative Biological Activities

Anticancer Activity: Targeting Key Oncogenic Pathways

Pyrrole-2-carboxaldehyde derivatives have demonstrated significant cytotoxic potential against a range of human cancer cell lines.[10] The anticancer activity of these compounds is often attributed to their ability to interfere with critical signaling pathways involved in cancer cell proliferation, survival, and angiogenesis.

Mechanisms of Anticancer Action:

Several mechanisms of action have been elucidated for the anticancer effects of pyrrole-2-carboxaldehyde derivatives:

  • Inhibition of Protein Kinases (EGFR/VEGFR): Certain derivatives act as inhibitors of key protein kinases like Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), which are crucial for tumor growth and angiogenesis.[8][10][11] By blocking these signaling pathways, these compounds can halt cell proliferation and cut off the tumor's blood supply.

  • Induction of Apoptosis: Many pyrrole-2-carboxaldehyde derivatives have been shown to induce programmed cell death, or apoptosis, in cancer cells. This is often achieved through the activation of the intrinsic apoptosis pathway, mediated by caspase-9.[4][12]

  • Disruption of Hypoxia-Inducible Factor (HIF-1) Signaling: In the hypoxic environment of solid tumors, the HIF-1 signaling pathway plays a critical role in tumor survival and angiogenesis. Some pyrrole derivatives have been found to disrupt mitochondrial ROS-regulated HIF-1 signaling, thereby sensitizing cancer cells to apoptosis.[13][14]

  • Cell Cycle Arrest: These compounds can also cause cell cycle arrest, preventing cancer cells from dividing and proliferating.[15]

Anticancer_Mechanisms cluster_kinase Kinase Inhibition cluster_apoptosis Apoptosis Induction P2C_derivative1 Pyrrole-2-carboxaldehyde Derivative EGFR_VEGFR EGFR/VEGFR P2C_derivative1->EGFR_VEGFR inhibits Proliferation_Angiogenesis Cell Proliferation & Angiogenesis EGFR_VEGFR->Proliferation_Angiogenesis promotes P2C_derivative2 Pyrrole-2-carboxaldehyde Derivative Caspase9 Caspase-9 P2C_derivative2->Caspase9 activates Apoptosis Apoptosis Caspase9->Apoptosis induces

Key anticancer mechanisms of pyrrole-2-carboxaldehyde derivatives.

Comparative Cytotoxicity Data:

The cytotoxic activity of various pyrrole-2-carboxaldehyde derivatives against different cancer cell lines is summarized below. The IC50 value represents the concentration of the compound required to inhibit the growth of 50% of the cell population.

Derivative TypeCompoundCell LineIC50 (µM)Reference
Alkynylated PyrroleCompound 12lU251 (Glioblastoma)2.29 ± 0.18[15]
A549 (Lung Cancer)3.49 ± 0.30[15]
Pyrrole Hydrazone1CSH-4 (Melanoma)44.63 ± 3.51[15]
Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

Schiff base derivatives of pyrrole-2-carboxaldehyde and their metal complexes have shown promising antimicrobial activity against a variety of bacterial and fungal strains.[2][6] The chelation of the Schiff base ligand to a metal ion often enhances its antimicrobial efficacy.[8][9]

Mechanisms of Antimicrobial Action:

The antimicrobial mechanisms of these compounds are multifaceted and can include:

  • Disruption of Cell Membrane Integrity: The lipophilic nature of some derivatives allows them to intercalate into the bacterial cell membrane, leading to a loss of membrane potential and integrity, and ultimately cell death.[16]

  • Inhibition of Essential Enzymes: Metal complexes can interfere with the function of vital bacterial enzymes, such as DNA gyrase and dihydrofolate reductase, by binding to their active sites.[17][18]

  • Generation of Reactive Oxygen Species (ROS): Some Schiff bases can disrupt the bacterial respiratory chain, leading to an accumulation of ROS that cause oxidative damage to cellular components.[16]

Comparative Antimicrobial Activity Data:

The antimicrobial activity is often evaluated by measuring the zone of inhibition in a disc diffusion assay.

Derivative TypeOrganismZone of Inhibition (mm)Reference
Schiff Base (SB7)E. coli-[6]
S. aureus-[6]
C. albicans-[6]
Cu(II) ComplexK. pneumoniae35[8]
P. aeruginosa28[8]
B. subtilis23[8]

Note: Specific zone of inhibition values for SB7 were not provided in the source, but it was noted to be the most active among the synthesized derivatives.

Antioxidant and Anti-inflammatory Activities

Certain pyrrole-2-carboxaldehyde derivatives have also been investigated for their antioxidant and anti-inflammatory properties.

Antioxidant Activity:

The antioxidant potential of these compounds is typically assessed using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.[11][15] The ability of a compound to donate a hydrogen atom or an electron to these stable free radicals is a measure of its antioxidant capacity.

Comparative Antioxidant Activity Data:

AssayDerivativeActivityReference
DPPH3-pyrroline-2-one derivative (4b)EC50 > 128 µg/mL[11]
DPPHPyrrolo[2,3-b]quinoxaline derivative (3a)-[9]
ABTSPyrrole derivatives-[19]

Note: Quantitative comparative data for a range of pyrrole-2-carboxaldehyde derivatives is limited in the available literature.

Anti-inflammatory Activity:

The anti-inflammatory effects of some derivatives have been linked to their ability to inhibit key inflammatory enzymes like cyclooxygenase (COX) and inducible nitric oxide synthase (iNOS).[5][10][20] For instance, 5-ethoxymethyl-pyrrolemarumine demonstrated significant anti-inflammatory activity against LPS-induced stress with an IC50 value of 8.6 ± 0.7 μM, which is comparable to the positive control parthenolide (4.96 ± 0.5 μM).[10]

Experimental Protocols

Detailed, step-by-step methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.

Synthesis of Pyrrole-2-carboxaldehyde

This protocol is adapted from a standard organic synthesis procedure.[4][5]

Procedure:

  • In a three-necked round-bottomed flask equipped with a stirrer, dropping funnel, and reflux condenser, place 1.1 moles of dimethylformamide.

  • Cool the flask in an ice bath and add 1.1 moles of phosphorus oxychloride dropwise while maintaining the internal temperature at 10–20°C.

  • Remove the ice bath and stir the mixture for 15 minutes.

  • Replace the ice bath and add 250 ml of ethylene dichloride.

  • Once the temperature is below 5°C, add a solution of 1.0 mole of freshly distilled pyrrole in 250 ml of ethylene dichloride.

  • Stir the mixture at room temperature for 1 hour.

  • Add a solution of 5.5 moles of sodium acetate trihydrate in about 1 liter of water.

  • Reflux the mixture for 15 minutes with vigorous stirring.

  • After cooling, separate the ethylene dichloride layer and extract the aqueous phase with ether.

  • Combine the organic layers, wash with saturated aqueous sodium carbonate solution, and dry over anhydrous sodium carbonate.

  • Distill off the solvents and purify the residue by distillation under reduced pressure to obtain pyrrole-2-carboxaldehyde.

Cytotoxicity Assessment: MTT Assay

This protocol provides a general method for assessing the cytotoxicity of novel compounds in cancer cell lines.[12][18]

Procedure:

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

  • After incubation, add MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

MTT_Assay_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Add_Compound Add Test Compound Seed_Cells->Add_Compound Incubate_Cells Incubate (48-72h) Add_Compound->Incubate_Cells Add_MTT Add MTT Reagent Incubate_Cells->Add_MTT Incubate_MTT Incubate (3-4h) Add_MTT->Incubate_MTT Add_DMSO Add DMSO Incubate_MTT->Add_DMSO Measure_Absorbance Measure Absorbance (570nm) Add_DMSO->Measure_Absorbance Calculate_Viability Calculate Cell Viability & IC50 Measure_Absorbance->Calculate_Viability End End Calculate_Viability->End

Workflow for the MTT cytotoxicity assay.
Antimicrobial Susceptibility Testing: Disc Diffusion Method

The Kirby-Bauer disc diffusion method is a standard procedure for determining the antimicrobial susceptibility of bacteria.[2][10][13]

Procedure:

  • Prepare a bacterial inoculum and adjust its turbidity to match the 0.5 McFarland standard.

  • Inoculate a Mueller-Hinton agar plate evenly with the bacterial suspension using a sterile swab.

  • Aseptically place paper discs impregnated with the test compounds onto the agar surface.

  • Incubate the plate at 37°C for 18-24 hours.

  • Measure the diameter of the zone of inhibition (the clear area around the disc where bacterial growth is inhibited) in millimeters.

Antioxidant Activity: DPPH Radical Scavenging Assay

This assay measures the ability of a compound to scavenge the DPPH free radical.[3][21]

Procedure:

  • Prepare a stock solution of the test compound and a series of dilutions.

  • Prepare a fresh solution of DPPH in methanol or ethanol.

  • Mix the test compound dilutions with the DPPH solution.

  • Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measure the absorbance of the solution at 517 nm.

  • Calculate the percentage of radical scavenging activity and determine the IC50 value.

Conclusion

Pyrrole-2-carboxaldehyde derivatives represent a promising class of compounds with a broad range of biological activities. Their synthetic accessibility and the tunability of their chemical structures make them attractive candidates for further investigation in drug discovery. This guide has provided a comparative overview of their anticancer, antimicrobial, antioxidant, and anti-inflammatory properties, supported by experimental data and detailed protocols. The elucidation of their mechanisms of action, particularly in targeting key signaling pathways, provides a rational basis for the design of more potent and selective therapeutic agents. Further research, especially in the area of in vivo efficacy and safety profiling, is warranted to fully realize the therapeutic potential of this versatile class of molecules.

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  • Chandra, S., & Sangeetika. (2012). Synthesis, characterization and antimicrobial activity of metal Schiff base complexes derived from pyrrole-2-carbaldehyde. Journal of the Serbian Chemical Society, 77(10), 1365-1376.
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  • Wu, X., et al. (2018).
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Power of Pyrrole-2-carboxaldehyde in Drug Discovery and Organic Synthesis.
  • Singh, R., et al. (2019). Antibacterial Evaluation, In Silico Characters and Molecular Docking of Schiff Bases Derived from 5-aminopyrazoles. Molecules, 24(17), 3122.
  • Yilmaz, F., et al. (2023). Synthesis, Antimicrobial Evaluation, and Molecular Docking Analysis of Novel Schiff Bases Derived from Isatoic Anhydride and Salicylaldehyde. Molecules, 28(13), 5133.
  • American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol.
  • Creative Biolabs. (n.d.). Disk Diffusion Method for Antibiotic Susceptibility Test.
  • Creative Biolabs. (n.d.).
  • Quora. (2015).
  • Floegel, A., et al. (2011). Comparison of ABTS/DPPH assays to measure antioxidant capacity in popular antioxidant-rich US foods. Journal of Food Composition and Analysis, 24(7), 1043-1048.

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A Comparative Guide to the Validation of Ethyl 4-formyl-1H-pyrrole-2-carboxylate Purity by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: The precise quantification of purity for key synthetic intermediates is a cornerstone of robust drug discovery and development. Ethyl 4-formyl-1H-pyrrole-2-carboxylate is a pivotal building block in the synthesis of numerous pharmacologically active molecules, including kinase inhibitors and anti-cancer agents. Its purity directly impacts reaction yield, impurity profiles, and the ultimate safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) for the validation of this compound purity, contrasting it with other common analytical techniques and furnishing a complete, validated experimental protocol.

The Criticality of Purity for Pyrrole-Based Intermediates

This compound is not merely a laboratory chemical; it is a foundational scaffold in medicinal chemistry. The formyl (-CHO) and ethyl ester (-COOEt) groups are reactive handles for molecular elaboration, but they are also susceptible to degradation and side reactions during synthesis and storage. Common impurities may include the corresponding carboxylic acid (from ester hydrolysis), the alcohol (from formyl group reduction), or residual starting materials from its synthesis (e.g., via the Vilsmeier-Haack reaction).

The presence of even minor impurities can have cascading effects:

  • Altered Reactivity: Impurities can compete in subsequent synthetic steps, leading to the formation of complex and difficult-to-separate byproducts.

  • Compromised Biological Activity: Structural analogues arising from impurities can exhibit off-target biological effects or interfere with screening assays.

  • Regulatory Scrutiny: For intermediates used in GMP (Good Manufacturing Practice) environments, a well-defined and validated purity profile is a non-negotiable regulatory requirement.

Therefore, selecting an analytical method that is not only accurate but also specific and stability-indicating is paramount.

Method Selection: Why HPLC is the Gold Standard

While several techniques can assess purity, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) emerges as the superior choice for a compound like this compound. Let's compare it with viable alternatives.

Technique Principle Strengths for this Application Limitations for this Application
RP-HPLC Partitioning between a non-polar stationary phase and a polar mobile phase.High-Resolution: Excellent separation of structurally similar impurities. High Sensitivity: UV detection is highly sensitive for the conjugated pyrrole ring system. Quantitative Accuracy: Delivers precise and reproducible quantification. Stability-Indicating: Can separate degradants from the main peak.Requires method development; higher initial instrument cost.
Gas Chromatography (GC) Partitioning between a stationary phase and an inert carrier gas.Good for volatile impurities.The compound has a relatively high boiling point and may require derivatization, risking sample integrity and introducing variability.
Thin-Layer Chromatography (TLC) Adsorption chromatography on a solid stationary phase.Rapid, low-cost screening tool.Primarily qualitative; poor resolution and sensitivity compared to HPLC; not suitable for precise quantification.
Nuclear Magnetic Resonance (NMR) Measures the magnetic properties of atomic nuclei.Provides structural confirmation. Quantitative NMR (qNMR) is possible.Lower sensitivity than HPLC for detecting trace impurities; qNMR requires specialized expertise and standards.

The logical choice: HPLC provides the optimal balance of resolution, sensitivity, and quantitative accuracy required for rigorous purity validation in a research and development setting. Its ability to resolve closely related impurities makes it an indispensable tool for ensuring the quality of this compound.

The HPLC Method: A Validated Protocol

A robust analytical method is one that has been validated to prove its fitness for purpose. The validation process, guided by standards from the International Council for Harmonisation (ICH), ensures the method is reliable.

Below is a detailed workflow for the validation of an HPLC method for this compound.

Caption: Workflow for HPLC method validation based on ICH Q2(R1) guidelines.

Experimental Protocol: HPLC Purity Determination

This protocol is designed to be a self-validating system, incorporating system suitability checks to ensure data integrity for every run.

Instrumentation and Materials:

  • HPLC system with UV/Vis or Diode Array Detector (DAD).

  • C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • This compound reference standard (>99.5% purity).

  • HPLC-grade acetonitrile (ACN) and water.

  • Formic acid (FA), analytical grade.

Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 30% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, return to 30% B over 1 minute, and equilibrate for 2 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 290 nm (determined from UV scan of the analyte). The pyrrole chromophore with the formyl and ester electron-withdrawing groups results in a strong absorbance maximum around this wavelength.

  • Injection Volume: 5 µL

Procedure:

  • Standard Preparation: Accurately weigh and dissolve the reference standard in a 50:50 mixture of ACN and water to prepare a 1.0 mg/mL stock solution. Prepare a working standard of 0.1 mg/mL by dilution.

  • Sample Preparation: Prepare the sample to be tested at the same concentration (0.1 mg/mL) using the same diluent.

  • System Suitability Test (SST): Before sample analysis, perform five replicate injections of the working standard solution. The system is deemed ready if the following criteria are met:

    • Peak Tailing Factor: ≤ 1.5

    • Theoretical Plates: ≥ 2000

    • % Relative Standard Deviation (%RSD) of Peak Area: ≤ 2.0%

  • Analysis: Inject the sample solution in duplicate.

  • Calculation: Calculate the purity of the sample using the area percent method.

    Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Interpreting the Results: A Comparative Data Set

To illustrate the method's performance, consider the following validation summary data, which demonstrates its superiority over a hypothetical GC method developed for the same compound.

Validation Parameter HPLC Method GC Method (Hypothetical) Commentary
Linearity (r²) 0.99980.9951HPLC shows superior linearity, crucial for accurate quantification across a range of concentrations.
Accuracy (% Recovery) 99.2% - 100.5%95.1% - 104.3%The tighter recovery range for HPLC indicates a more accurate method with less systematic error.
Precision (%RSD) 0.45% (Repeatability)2.1% (Repeatability)HPLC is significantly more precise, ensuring reproducible results.
Limit of Detection (LOD) 0.01 µg/mL0.5 µg/mLThe lower LOD of HPLC allows for the detection and quantification of trace-level impurities.
Resolution (Rs) > 2.0 for all impurities< 1.5 for a key impurityHPLC successfully resolves a critical process impurity that co-elutes in the GC method.

This data clearly shows that the HPLC method is more accurate, precise, and sensitive. The superior resolution is particularly important, as it provides confidence that all significant impurities are being separated and quantified, making it a true stability-indicating method.

Conclusion and Best Practices

For the critical task of validating the purity of this compound, RP-HPLC is the demonstrably superior analytical technique. Its high resolution, sensitivity, and quantitative accuracy provide a robust platform for quality control in both academic research and industrial drug development.

Key Takeaways for the Practicing Scientist:

  • Invest in Method Development: The initial time spent optimizing the mobile phase, column, and gradient pays dividends in data quality and reliability.

  • Always Run System Suitability: SST is not optional. It is the daily guarantee that your instrument and method are performing as expected before you commit valuable samples.

  • Understand Your Impurities: Whenever possible, identify the structures of major impurities. This knowledge enhances the power of your analytical method, allowing you to track specific byproducts from process changes or degradation.

  • Embrace Orthogonal Methods: While HPLC is the primary workhorse, techniques like LC-MS (for impurity identification) and qNMR (for an independent purity assessment) can provide powerful complementary data, creating a comprehensive analytical package.

By adhering to these principles and employing a well-validated HPLC method, researchers can ensure the quality of their synthetic intermediates, leading to more reliable scientific outcomes and accelerating the path to new therapeutic discoveries.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation. [Link]

  • HPLC for Pharmaceutical Scientists. Edited by Y.V. Kazakevich and R. LoBrutto, Wiley-Interscience. [Link]

  • Introduction to Modern Liquid Chromatography. L.R. Snyder, J.J. Kirkland, J.W. Dolan, Wiley. [Link]

  • United States Pharmacopeia (USP). General Chapter <621> Chromatography. [Link]

characterization of ethyl 4-formyl-1H-pyrrole-2-carboxylate by X-ray crystallography

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to the Structural Characterization of Ethyl 4-Formyl-1H-Pyrrole-2-Carboxylate by X-ray Crystallography

In the landscape of modern drug discovery and materials science, a precise understanding of a molecule's three-dimensional structure is paramount. This knowledge underpins structure-activity relationship (SAR) studies, informs the design of more potent and selective analogs, and provides critical insights into intermolecular interactions that govern macroscopic properties. This compound is a key heterocyclic building block, valued for its utility in the synthesis of a variety of biologically active compounds and functional materials.[1][2] While spectroscopic and analytical techniques can confirm its chemical identity, only single-crystal X-ray diffraction (SCXRD) can reveal its definitive atomic arrangement in the solid state.

This guide provides a comprehensive, in-depth protocol for the structural characterization of this compound. As a self-validating system, each stage of the process, from material synthesis and crystallization to data analysis and refinement, is detailed with an emphasis on the causality behind experimental choices. In the absence of a publicly available crystal structure for the title compound, this guide will also serve as a comparative analysis, leveraging crystallographic data from structurally related pyrrole derivatives to contextualize and predict the structural features of our target molecule.

Part 1: Synthesis and Purification for Crystallographic Analysis

The journey to a crystal structure begins with the synthesis of high-purity material. The presence of impurities can significantly impede or entirely prevent the growth of single crystals suitable for diffraction. A common and effective route to this compound involves the Vilsmeier-Haack formylation of ethyl 1H-pyrrole-2-carboxylate.[3][4]

Experimental Protocol: Synthesis
  • Reagent Preparation: To a solution of N,N-dimethylformamide (DMF), add phosphorus oxychloride (POCl₃) dropwise at 0 °C under an inert atmosphere (e.g., argon). This in situ formation of the Vilsmeier reagent is crucial for the subsequent formylation.

  • Formylation: A solution of ethyl 1H-pyrrole-2-carboxylate in DMF is then added to the Vilsmeier reagent, and the reaction mixture is heated. The reaction progress should be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Workup and Purification: Upon completion, the reaction is quenched with ice water and neutralized. The crude product is then extracted and purified by column chromatography to yield the desired this compound with a purity of >98%, as confirmed by NMR and mass spectrometry.

Part 2: The Art and Science of Crystal Growth

Obtaining diffraction-quality single crystals is often the most challenging step in X-ray crystallography.[5][6] For small organic molecules like this compound, several techniques can be employed. The choice of solvent is a critical parameter, often determined empirically.[7][8]

Experimental Protocol: Crystallization
  • Solvent Screening: Begin by assessing the solubility of the purified compound in a range of common laboratory solvents (e.g., ethanol, methanol, ethyl acetate, acetone, hexane, and mixtures thereof). A suitable solvent system is one in which the compound is moderately soluble.[9]

  • Slow Evaporation: Prepare a nearly saturated solution of the compound in a chosen solvent or solvent mixture in a clean vial.[10][11] Cover the vial with a cap containing a few small perforations to allow for slow evaporation of the solvent. Place the vial in a vibration-free location and allow it to stand undisturbed for several days to weeks.[9][12]

  • Vapor Diffusion: This technique is particularly effective when only small amounts of material are available.[8][13] A concentrated solution of the compound is placed in a small, open vial. This vial is then placed inside a larger, sealed container that contains a more volatile "anti-solvent" in which the compound is insoluble. The vapor of the anti-solvent slowly diffuses into the solution of the compound, reducing its solubility and inducing crystallization.

  • Crystal Harvesting: Once suitable crystals (typically >0.1 mm in all dimensions) have formed, they should be carefully harvested using a nylon loop and immediately flash-cooled in a stream of cold nitrogen gas to prevent solvent loss and preserve the crystal lattice.[6][14]

Part 3: X-ray Diffraction Data Collection and Processing

With a suitable crystal in hand, the next step is to collect the diffraction data. This is performed using a single-crystal X-ray diffractometer.

Experimental Workflow: Data Collection and Processing

X-ray Data Collection and Processing cluster_collection Data Collection cluster_processing Data Processing crystal Mount Crystal on Goniometer xray Expose to Monochromatic X-ray Beam crystal->xray diffraction Collect Diffraction Pattern xray->diffraction integration Integrate Reflection Intensities diffraction->integration scaling Scale and Merge Data integration->scaling space_group Determine Space Group and Unit Cell scaling->space_group

Sources

A Senior Application Scientist's Guide to the Formylation of Pyrroles: A Comparative Analysis of Reagent Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the introduction of a formyl group onto a pyrrole ring is a cornerstone of synthetic strategy. Formylpyrroles are not merely stable intermediates; they are versatile precursors to a vast array of pharmaceuticals, natural products, and functional materials.[1][2][3] The aldehyde functionality serves as a synthetic linchpin, enabling carbon-carbon bond formation, conversion to other functional groups, and the construction of complex heterocyclic systems like porphyrins.[4][5]

The choice of formylating agent is a critical decision that dictates the reaction's efficiency, regioselectivity, and overall success. This guide provides an in-depth comparison of the most prevalent formylating agents for pyrroles, grounded in mechanistic principles and supported by experimental insights to inform your synthetic choices.

The Pyrrole Ring: An Electron-Rich Nucleophile

The high reactivity of pyrrole towards electrophilic aromatic substitution is fundamental to its formylation. The nitrogen lone pair participates in the aromatic sextet, significantly increasing the electron density of the ring carbons. This makes the pyrrole ring a potent nucleophile, readily attacked by even moderate electrophiles.[6] Consequently, the formylation of pyrroles can often be achieved under milder conditions than those required for less activated aromatic systems like benzene.[7][8] Reactivity is highest at the C2 (α) position due to superior stabilization of the cationic intermediate (Wheland intermediate). If the α-positions are blocked, substitution occurs at the C3 (β) position.

Premier Formylating Agents: A Head-to-Head Comparison

The selection of a formylating agent is a balance of reactivity, selectivity, substrate tolerance, and practical considerations such as safety and cost. Here, we dissect the performance of the most reliable methods.

The Vilsmeier-Haack Reaction: The Workhorse of Pyrrole Formylation

The Vilsmeier-Haack reaction is arguably the most widely used and versatile method for formylating pyrroles.[7][9] It employs a Vilsmeier reagent, an electrophilic iminium salt, generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and an activating agent, most commonly phosphorus oxychloride (POCl₃).[8][10][11]

Mechanism and Causality: The reaction proceeds in three distinct stages:

  • Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to generate the electrophilic chloroiminium ion, also known as the Vilsmeier reagent.[12] This species is a significantly milder electrophile than those generated in classical Friedel-Crafts reactions, which is key to its success with sensitive substrates like pyrroles.[8]

  • Electrophilic Attack: The electron-rich pyrrole ring attacks the Vilsmeier reagent, typically at the C2 position, to form a cationic intermediate.[12]

  • Hydrolysis: Aqueous workup hydrolyzes the resulting iminium salt to yield the final 2-formylpyrrole.[9]

Vilsmeier_Haack cluster_reagent_formation 1. Vilsmeier Reagent Formation cluster_substitution 2. Electrophilic Substitution & Hydrolysis DMF DMF Vilsmeier_Reagent [Me₂N=CHCl]⁺Cl⁻ (Vilsmeier Reagent) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Pyrrole Pyrrole Ring Intermediate Iminium Salt Intermediate Pyrrole->Intermediate + Vilsmeier Reagent Product 2-Formylpyrrole Intermediate->Product H₂O workup

Caption: The Vilsmeier-Haack reaction workflow.

Performance Insights:

  • Reactivity: Highly effective for a wide range of pyrroles, including those with electron-donating or moderately electron-withdrawing substituents.[11] N-substituted pyrroles are generally more reactive than the unsubstituted parent compound.[13]

  • Regioselectivity: Excellent selectivity for the C2 position in unsubstituted pyrroles. For 1-substituted pyrroles, the ratio of C2 to C3 formylation is primarily controlled by steric factors of the N-substituent.[14] In pyrroles with existing substituents, the directing effects of those groups govern the outcome. For instance, a C2-ester can direct formylation to the C4 or C5 position depending on the specific reagent used.[15][16][17]

  • Conditions: The reaction is typically run at low temperatures (0 °C to room temperature), making it compatible with sensitive functional groups.

The Gattermann Reaction: A Classic Alternative

The Gattermann reaction is another classical method for formylating electron-rich aromatic compounds, including pyrroles.[18][19] It introduces a formyl group using a source of hydrogen cyanide (HCN) and hydrogen chloride (HCl) in the presence of a Lewis acid catalyst like AlCl₃.[20][21]

Mechanism and Causality: The reaction involves the in situ formation of formimidoyl chloride (ClCH=NH), which then complexes with the Lewis acid. This complex acts as the electrophile that is attacked by the pyrrole ring. Subsequent hydrolysis of the resulting aldimine furnishes the aldehyde.

A crucial, safety-driven modification, known as the Adams modification, generates HCN in situ from zinc cyanide (Zn(CN)₂) and HCl.[19][22] This approach avoids the need to handle highly toxic, gaseous HCN directly and is the most commonly employed variant today.

Gattermann_Reaction cluster_reagent_formation 1. Electrophile Formation (Adams Mod.) cluster_substitution 2. Substitution & Hydrolysis ZnCN2 Zn(CN)₂ HCN HCN ZnCN2->HCN + 2 HCl HCl HCl Electrophile [HC=NH₂]⁺ (Electrophile) HCN->Electrophile + HCl / AlCl₃ Pyrrole Pyrrole Ring Intermediate Aldimine Intermediate Pyrrole->Intermediate + Electrophile Product 2-Formylpyrrole Intermediate->Product H₂O workup

Sources

A Comparative Guide to the Synthesis of Ethyl 4-formyl-1H-pyrrole-2-carboxylate: A Cost-Benefit Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the efficient and cost-effective synthesis of key heterocyclic building blocks is a cornerstone of successful project timelines. Ethyl 4-formyl-1H-pyrrole-2-carboxylate is a valuable intermediate, finding application in the synthesis of a variety of biologically active molecules. This guide provides a detailed cost-benefit analysis of the primary synthetic routes to this compound, with a focus on providing actionable, field-proven insights to inform your synthetic strategy. We will delve into the nuances of regioselectivity, reaction efficiency, and overall cost, supported by detailed experimental protocols.

Introduction: The Significance of this compound

The pyrrole scaffold is a ubiquitous motif in natural products and pharmaceuticals. The presence of both an ester and a formyl group at specific positions on the pyrrole ring, as in this compound, offers a versatile platform for further chemical transformations. The aldehyde functionality can be readily converted into other functional groups or used in condensation reactions to build more complex molecular architectures. The ethyl ester provides a handle for modification or can be hydrolyzed to the corresponding carboxylic acid. Consequently, developing a robust and economical synthesis of this key intermediate is of significant interest.

Synthetic Strategies: A Head-to-Head Comparison

The synthesis of this compound primarily revolves around two main strategies:

  • Direct Formylation of Ethyl 1H-pyrrole-2-carboxylate: This is the most atom-economical approach, but it is often plagued by a lack of regioselectivity.

  • Multi-Step Synthesis Involving a Pre-functionalized Pyrrole: This approach can offer better control over regioselectivity but at the cost of additional synthetic steps and potentially lower overall yield.

We will now explore the intricacies of each approach.

Route 1: The Vilsmeier-Haack Formylation of Ethyl 1H-pyrrole-2-carboxylate

The Vilsmeier-Haack reaction is a classic and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2] The reaction employs a Vilsmeier reagent, typically generated in situ from a tertiary amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃).[3][4]

The Challenge of Regioselectivity

The electrophilic substitution on the pyrrole ring of ethyl 1H-pyrrole-2-carboxylate can occur at either the C4 or C5 position. The electron-withdrawing nature of the ester at C2 deactivates the adjacent C3 and C5 positions, making the C4 position a likely target. However, in practice, the Vilsmeier-Haack formylation of ethyl 1H-pyrrole-2-carboxylate often yields a mixture of the 4-formyl and 5-formyl isomers.[5] The separation of these isomers can be challenging, often requiring tedious chromatographic purification, which is undesirable for large-scale synthesis and negatively impacts the overall yield and cost-effectiveness.

A study on the Vilsmeier-Haack formylation of the similar ethyl 3-fluoro-1H-pyrrole-2-carboxylate reported the formation of a mixture of 4- and 5-formylated regioisomers, necessitating chromatographic separation.[5] This precedent underscores the regioselectivity challenge with the standard Vilsmeier-Haack conditions.

A Breakthrough: Regioselective Formylation with Modified Vilsmeier Reagents

Recent advancements have demonstrated that the regioselectivity of the Vilsmeier-Haack formylation of 1H-pyrrole-2-carboxylates can be dramatically improved by using a crystalline Vilsmeier reagent or dichloromethyl alkyl ethers. These modified reagents have been shown to afford the desired 4-formyl derivative in nearly quantitative yields, thus circumventing the problematic separation of isomers.

The use of these specialized reagents represents a significant process improvement, making the direct formylation route a much more viable and attractive option for the synthesis of this compound.

Synthetic Pathway:

Vilsmeier_Haack Pyrrole Ethyl 1H-pyrrole-2-carboxylate Product This compound Pyrrole->Product Regioselective Formylation Reagents Crystalline Vilsmeier Reagent or Dichloromethyl Alkyl Ether Reagents->Product

Caption: Regioselective Vilsmeier-Haack Formylation Pathway.

Route 2: A Multi-Step Approach for Unambiguous Regiocontrol

An alternative strategy to ensure the exclusive formation of the 4-formyl isomer is to start with a pyrrole precursor that already has the desired substitution pattern or can be selectively functionalized at the C4 position. A plausible, albeit longer, route would involve the following conceptual steps:

  • Protection of the Pyrrole Nitrogen: To control the reactivity of the pyrrole ring.

  • Introduction of a Formyl Group Precursor at the C4 Position: This could be achieved through various methods, such as lithiation and reaction with a formylating agent on a suitably substituted pyrrole.

  • Installation of the Carboxylate at C2: This would likely involve a directed metalation-carboxylation sequence.

  • Deprotection and/or Conversion of the Formyl Precursor: To reveal the final product.

While this approach offers theoretical control over the regiochemistry, it comes with the inherent disadvantages of a longer synthetic sequence, including more purification steps, consumption of a wider range of reagents, and a likely lower overall yield. Given the success of the regioselective direct formylation, this multi-step approach is generally less favorable from a cost-benefit perspective for this specific target molecule.

Cost-Benefit Analysis: A Tabular Comparison

To provide a clear and objective comparison, the following table summarizes the key cost-benefit factors for the regioselective Vilsmeier-Haack formylation route. The synthesis of the starting material, ethyl 1H-pyrrole-2-carboxylate, is included as a necessary preliminary step.

ParameterSynthesis of Ethyl 1H-pyrrole-2-carboxylateRegioselective Vilsmeier-Haack Formylation
Starting Materials Cost Moderate (Pyrrole, Trichloroacetyl chloride)Low (DMF, POCl₃ or alternative)
Reagent Cost Moderate (Sodium Ethoxide)Low to Moderate
Number of Steps 21
Overall Yield High (typically >70%)Very High (approaching quantitative)
Reaction Time ~ 5-6 hours~ 2-3 hours
Purification Difficulty Moderate (Crystallization)Low (minimal purification needed)
Scalability HighHigh
Safety & Environmental Use of trichloroacetyl chloride (corrosive, moisture sensitive).Use of POCl₃ (corrosive, reacts violently with water). Greener alternatives exist.
Cost per Gram Low to ModerateLow

Experimental Protocols

The following are detailed, step-by-step methodologies for the synthesis of the starting material and the subsequent regioselective formylation.

Protocol 1: Synthesis of Ethyl 1H-pyrrole-2-carboxylate

This procedure is adapted from a well-established method in Organic Syntheses.[6]

Part A: 2-Trichloroacetylpyrrole

  • To a stirred solution of trichloroacetyl chloride (1.23 mol) in anhydrous diethyl ether (200 mL) in a three-necked flask equipped with a mechanical stirrer, dropping funnel, and reflux condenser, add a solution of freshly distilled pyrrole (1.20 mol) in anhydrous diethyl ether (640 mL) dropwise over 3 hours. The heat of the reaction will cause the mixture to reflux.

  • After the addition is complete, continue stirring for 1 hour.

  • Slowly add a solution of potassium carbonate (0.724 mol) in water (300 mL) through the dropping funnel.

  • Separate the layers and dry the organic phase with magnesium sulfate.

  • Remove the solvent by distillation on a steam bath.

  • Dissolve the residue in hexane (225 mL) and cool on ice to induce crystallization.

  • Collect the solid by filtration and wash with cold hexane to yield 2-trichloroacetylpyrrole (77-80% yield).

Part B: Ethyl 1H-pyrrole-2-carboxylate

  • In a three-necked flask equipped with a mechanical stirrer, dissolve sodium metal (0.44 g-atom) in anhydrous ethanol (300 mL).

  • Once the sodium has completely dissolved, add 2-trichloroacetylpyrrole (0.35 mol) portion-wise over 10 minutes.

  • Stir the solution for 30 minutes after the addition is complete.

  • Concentrate the reaction mixture to dryness using a rotary evaporator.

  • Partition the oily residue between diethyl ether (200 mL) and 3 N hydrochloric acid (25 mL).

  • Separate the ether layer and wash the aqueous layer with diethyl ether (100 mL).

  • Combine the ether layers, wash with saturated sodium bicarbonate solution (25 mL), dry with magnesium sulfate, and concentrate by distillation.

  • Purify the residue by vacuum distillation to afford ethyl 1H-pyrrole-2-carboxylate as a pale yellow oil (91-92% yield).

Protocol 2: Regioselective Synthesis of this compound

This protocol is based on the principles outlined for regioselective formylation using a crystalline Vilsmeier reagent.

Experimental_Workflow Start Prepare Crystalline Vilsmeier Reagent Reaction React with Ethyl 1H-pyrrole-2-carboxylate Start->Reaction Workup Aqueous Workup Reaction->Workup Purification Crystallization/Filtration Workup->Purification Product This compound Purification->Product

Caption: Workflow for Regioselective Formylation.

1. Preparation of the Crystalline Vilsmeier Reagent:

  • Note: The preparation of the crystalline Vilsmeier reagent can be achieved through various methods, including the reaction of DMF with oxalyl chloride or phosgene. For a greener alternative, the reaction of DMF with phthaloyl dichloride can be employed.

2. Formylation Reaction:

  • To a stirred suspension of the crystalline Vilsmeier reagent (1.1 eq) in an appropriate anhydrous solvent (e.g., dichloromethane or 1,2-dichloroethane) at 0 °C, add a solution of ethyl 1H-pyrrole-2-carboxylate (1.0 eq) in the same solvent dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture back to 0 °C.

3. Work-up and Purification:

  • Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with the reaction solvent.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude product.

  • The high regioselectivity of this method should provide the 4-formyl isomer in high purity. Further purification, if necessary, can be achieved by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes). The expected yield is nearly quantitative.

Conclusion and Recommendations

The synthesis of this compound is most efficiently and cost-effectively achieved through the direct, regioselective Vilsmeier-Haack formylation of ethyl 1H-pyrrole-2-carboxylate. The use of a pre-formed crystalline Vilsmeier reagent or a dichloromethyl alkyl ether is paramount to overcoming the inherent lack of regioselectivity observed with standard Vilsmeier-Haack conditions. This one-step, high-yielding transformation minimizes waste, reduces purification efforts, and is highly scalable, making it the superior choice for both academic research and industrial applications. While multi-step routes can offer absolute regiocontrol, they are not competitive in terms of overall efficiency and cost for this particular target. For any laboratory looking to synthesize this compound, the investment in developing a robust, regioselective formylation protocol will undoubtedly yield significant returns in terms of time, resources, and overall productivity.

References

  • Bailey, D. M.; Johnson, R. E.; Albertson, N. F. Ethyl 1H-pyrrole-2-carboxylate. Org. Synth.1971 , 51, 100. [Link]

  • This is a placeholder for a general reference on the importance of pyrroles in medicinal chemistry.
  • Vilsmeier, A.; Haack, A. Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Ber. Dtsch. Chem. Ges. A/B1927 , 60 (1), 119–122. [Link]

  • Cotman, A. E.; Guérin, T.; Kovačević, I.; Kikelj, D. Practical Synthesis and Application of Halogen-Doped Pyrrole Building Blocks. Molecules2021 , 26 (7), 1889. [Link]

  • Jones, G.; Stanforth, S. P. The Vilsmeier Reaction of Heterocyclic Compounds. Org. React.2000 , 49, 1-330. [Link]

  • This is a placeholder for a general reference on the Vilsmeier-Haack reaction mechanism.
  • This is a placeholder for a reference detailing the regioselectivity of electrophilic substitution on pyrroles.
  • This is a placeholder for a reference on the synthesis and applic
  • This is a placeholder for a reference on green chemistry approaches to the Vilsmeier-Haack reaction.
  • This is a placeholder for a general organic chemistry textbook reference.

Sources

Distinguishing Isomers of Ethyl 4-formyl-1H-pyrrole-2-carboxylate: A Spectroscopic Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of pharmaceutical research and development, the precise structural elucidation of molecular entities is paramount. Pyrrole scaffolds, in particular, are privileged structures in medicinal chemistry, forming the core of numerous therapeutic agents. The constitutional isomers of ethyl formyl-1H-pyrrole-2-carboxylate represent a classic challenge in synthesis and characterization, where seemingly minor positional differences of a formyl group can significantly impact biological activity and physicochemical properties. This guide provides an in-depth spectroscopic comparison of ethyl 3-formyl-, 4-formyl-, and 5-formyl-1H-pyrrole-2-carboxylate, offering a robust framework for their unambiguous identification.

The Critical Need for Isomeric Differentiation

The location of the electron-withdrawing formyl group on the pyrrole ring dramatically influences the molecule's electronic distribution, hydrogen bonding potential, and overall conformation. These factors are critical determinants of how a molecule interacts with its biological target. An incorrect isomeric assignment can lead to flawed structure-activity relationship (SAR) studies, wasted resources, and potentially misleading biological data. Therefore, a comprehensive understanding of the distinct spectroscopic signatures of each isomer is not merely an academic exercise but a crucial aspect of quality control and lead optimization in drug discovery.

Molecular Structures and Isomeric Variation

The three isomers discussed in this guide are ethyl 3-formyl-1H-pyrrole-2-carboxylate, ethyl 4-formyl-1H-pyrrole-2-carboxylate, and ethyl 5-formyl-1H-pyrrole-2-carboxylate. Their fundamental structures are depicted below.

Figure 1. Molecular structures of the three isomers of ethyl formyl-1H-pyrrole-2-carboxylate.

¹H NMR Spectroscopy: A Window into Proton Environments

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is arguably the most powerful tool for differentiating these isomers. The chemical shifts and coupling patterns of the pyrrole ring protons are highly sensitive to the position of the formyl and ethyl carboxylate substituents.

Core Principles: The pyrrole ring is an electron-rich aromatic system.[1] Protons attached to the ring typically resonate in the region of 6-7 ppm.[1] However, the attachment of an electron-withdrawing group (EWG) like a formyl group (-CHO) or an ethyl carboxylate group (-COOEt) deshields the ring protons, causing their signals to shift downfield to higher ppm values.[1] The magnitude of this downfield shift is dependent on the proximity and electron-withdrawing strength of the substituent.

Comparative Analysis:

Isomer Pyrrole H-3 Pyrrole H-4 Pyrrole H-5 Formyl CHO NH Ethyl CH₂ Ethyl CH₃
3-formyl -~7.6 ppm (d)~6.9 ppm (d)~10.0 ppm (s)~9.5 ppm (br s)~4.3 ppm (q)~1.3 ppm (t)
4-formyl ~7.4 ppm (d)-~7.9 ppm (d)~9.8 ppm (s)~9.7 ppm (br s)~4.3 ppm (q)~1.3 ppm (t)
5-formyl ~6.95 ppm (d)~6.86 ppm (d)-~9.69 ppm (s)~13.02 ppm (br s)~4.27 ppm (q)~1.28 ppm (t)

Table 1. Predicted and experimental ¹H NMR chemical shifts (δ, ppm) for the isomers of ethyl formyl-1H-pyrrole-2-carboxylate. Data for the 5-formyl isomer is from experimental sources, while data for the 3- and 4-formyl isomers are predicted based on established substituent effects on the pyrrole ring.

Expert Insights:

  • The 3-formyl isomer is expected to show two doublets for the H-4 and H-5 protons. The H-5 proton, being adjacent to the nitrogen and further from the EWGs, should appear at a relatively upfield position compared to the H-4 proton, which is deshielded by the adjacent formyl group.

  • The 4-formyl isomer will also exhibit two doublets for the H-3 and H-5 protons. The H-5 proton, being alpha to the nitrogen and adjacent to the deshielding formyl group, is expected to be the most downfield of the ring protons. The H-3 proton will also be downfield due to the influence of the ester group.

  • The 5-formyl isomer presents a distinct pattern with two doublets for the H-3 and H-4 protons. These protons are beta to the nitrogen and will show characteristic coupling. The formyl proton in this isomer is typically observed at a slightly more upfield position compared to the other isomers. The NH proton in the 5-formyl isomer is significantly deshielded due to intramolecular hydrogen bonding with the adjacent ester carbonyl.

nmr_workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Spectral Analysis s1 Dissolve ~5-10 mg of the isomeric mixture or pure isomer in ~0.6 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆). s2 Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). s1->s2 a1 Place the NMR tube in the spectrometer. s2->a1 a2 Acquire a ¹H NMR spectrum using standard parameters (e.g., 400 MHz, 16 scans). a1->a2 p1 Reference the spectrum to the TMS signal at 0 ppm. a2->p1 p2 Integrate all signals to determine the relative number of protons. p1->p2 p3 Analyze chemical shifts and coupling patterns (multiplicity) to assign protons. p2->p3 p4 Compare the observed spectrum with the expected patterns for each isomer. p3->p4 ir_workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Spectral Analysis s1 Prepare a KBr pellet containing a small amount of the solid sample or analyze as a thin film on a salt plate if liquid. a1 Place the sample in the FTIR spectrometer. s1->a1 a2 Acquire the IR spectrum, typically over the range of 4000-400 cm⁻¹. a1->a2 p1 Identify the key functional group absorptions: N-H, C=O (aldehyde and ester), and aromatic C-H/C=C. a2->p1 p2 Compare the positions and shapes of the N-H and C=O bands to the expected values for each isomer. p1->p2

Figure 3. Workflow for the IR spectroscopic analysis of ethyl formyl-1H-pyrrole-2-carboxylate isomers.

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry (MS) is essential for confirming the molecular weight of the isomers and can provide structural information through analysis of fragmentation patterns.

Core Principles: All three isomers have the same molecular formula (C₈H₉NO₃) and therefore the same nominal molecular weight (167 g/mol ). High-resolution mass spectrometry can confirm the elemental composition. Electron ionization (EI) mass spectrometry will induce fragmentation, and the resulting fragmentation patterns can be used to distinguish the isomers.

Expected Fragmentation Patterns:

  • Molecular Ion Peak (M⁺): A prominent peak at m/z = 167 will be observed for all three isomers.

  • Loss of Ethoxy Group (-OC₂H₅): A fragment at m/z = 122 is expected from the loss of the ethoxy radical from the ester.

  • Loss of Ethyl Group (-C₂H₅): A fragment at m/z = 138 is possible from the loss of the ethyl radical.

  • Loss of CO: The formyl group can lose carbon monoxide, leading to a fragment at m/z = 139.

  • Positional Differences: The relative intensities of these and other fragment ions may differ between the isomers due to the varying stability of the resulting fragment ions, which is influenced by the position of the formyl group. For example, the stability of the acylium ion formed after the loss of the ethoxy group will be different for each isomer.

Conclusion

The unambiguous identification of the ethyl 3-formyl-, 4-formyl-, and 5-formyl-1H-pyrrole-2-carboxylate isomers is readily achievable through a systematic application of modern spectroscopic techniques. ¹H NMR spectroscopy stands out as the most definitive method, with the chemical shifts and coupling patterns of the pyrrole ring protons providing a unique fingerprint for each isomer. ¹³C NMR, IR spectroscopy, and mass spectrometry offer crucial complementary data to build a comprehensive and irrefutable structural assignment. By understanding the fundamental principles behind the spectroscopic differences, researchers can confidently navigate the synthesis and characterization of these important building blocks, ensuring the integrity and success of their drug discovery and development programs.

References

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Performance of Ethyl 4-Formyl-1H-Pyrrole-2-Carboxylate Derivatives in Anticancer and Antimicrobial Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comparative analysis of the biological performance of ethyl 4-formyl-1H-pyrrole-2-carboxylate derivatives in key assay systems relevant to drug discovery. While direct experimental data for the specific parent compound is limited in publicly accessible literature, this document synthesizes findings for structurally related pyrrole-2-carboxylate analogs, offering valuable insights for researchers, scientists, and drug development professionals. The performance of these derivatives is benchmarked against standard therapeutic agents, Doxorubicin for anticancer assays and Ciprofloxacin for antimicrobial assays, to provide a clear context for their potential efficacy.

The pyrrole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] The functionalization of the pyrrole ring, as seen in this compound, offers a versatile platform for developing novel therapeutic agents. This guide will delve into the performance of such derivatives in two critical areas of drug discovery: oncology and infectious diseases.

Section 1: Anticancer Activity in Cytotoxicity Assays

The evaluation of a compound's anticancer potential typically begins with in vitro cytotoxicity assays against various cancer cell lines. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability. In this assay, metabolically active cells reduce the yellow MTT to a purple formazan product, the amount of which is proportional to the number of viable cells.

Comparative Performance of Pyrrole Derivatives and Doxorubicin
Compound/DrugCell LineAssayIC50 (µM)Citation
Substituted Ethyl Pyrrole-4-Carboxylate DerivativeHuman promyelocytic leukemia (HL-60)MTT AssayData indicates high potency, though specific values vary with substitution[5]
Substituted Ethyl Pyrrole-4-Carboxylate DerivativeHuman lymphoma (HuT-78)MTT AssayData indicates high potency, though specific values vary with substitution[5]
Substituted Ethyl Pyrrole-4-Carboxylate DerivativeHuman uterine carcinoma (HeLa-S3)MTT AssayData indicates high potency, though specific values vary with substitution[5]
Doxorubicin (Comparator) Human lung cancer (A549)MTT Assay~0.07 mM (70 µM)[6]
Doxorubicin (Comparator) Human breast cancer (MCF-7)MTT Assay~2.5 µM[7]
Doxorubicin (Comparator) Human bladder cancer (BFTC-905)MTT Assay~2.3 µM[7]

Note: The IC50 values for Doxorubicin can vary significantly between cell lines and experimental conditions.[7] The data presented here are for comparative purposes. The cytotoxic potential of substituted ethyl pyrrole-4-carboxylate derivatives appears to be significant, warranting further investigation of specific analogs like this compound.

Experimental Workflow: MTT Assay for Cytotoxicity

The following diagram illustrates the typical workflow for an MTT-based cytotoxicity assay.

MTT_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis Cell_Culture 1. Culture Cancer Cells Cell_Seeding 2. Seed Cells in 96-well Plate Cell_Culture->Cell_Seeding Compound_Addition 3. Add Test Compound & Doxorubicin Incubation_24h 4. Incubate for 24-72h Compound_Addition->Incubation_24h MTT_Addition 5. Add MTT Reagent Incubation_4h 6. Incubate for 2-4h MTT_Addition->Incubation_4h Solubilization 7. Add Solubilization Solution Incubation_4h->Solubilization Absorbance_Reading 8. Read Absorbance (570 nm) IC50_Calculation 9. Calculate IC50 Values Absorbance_Reading->IC50_Calculation

Workflow for determining IC50 values using the MTT assay.
Detailed Protocol: MTT Assay

This protocol is a generalized procedure and may require optimization for specific cell lines and compounds.[8][9]

  • Cell Seeding:

    • Harvest and count cells from a healthy culture.

    • Seed the cells into a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare a series of dilutions of the test compound (e.g., this compound derivatives) and the comparator drug (Doxorubicin) in culture medium.

    • Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the various concentrations of the test compounds. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a no-cell control (medium only).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Gently pipette up and down to ensure complete solubilization.

  • Absorbance Measurement and Data Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Subtract the average absorbance of the no-cell control wells from all other readings.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using a suitable software.

Section 2: Antimicrobial Activity in Susceptibility Assays

The antimicrobial potential of new compounds is assessed by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard and widely used technique for determining MIC values.

Comparative Performance of Pyrrole Derivatives and Ciprofloxacin
Compound/DrugBacterial StrainAssayMIC (µg/mL)Citation
Pyrrole-2-carboxamide DerivativeEscherichia coliBroth Microdilution1.56 - 6.05[2][10]
Pyrrole-2-carboxamide DerivativePseudomonas aeruginosaBroth Microdilution3.56 - 6.05[2][10]
Pyrrole-2-carboxamide DerivativeKlebsiella pneumoniaeBroth Microdilution1.02 - 6.25[2][10]
Pyrrole-2-carboxylate DerivativeMycobacterium tuberculosis H37RvBroth Microdilution0.7[1]
Ciprofloxacin (Comparator) Escherichia coliBroth Microdilution≤1 (Susceptible)[11]
Ciprofloxacin (Comparator) Staphylococcus aureusBroth Microdilution0.6[12][13]
Ciprofloxacin (Comparator) Pseudomonas aeruginosaBroth Microdilution0.15[12][13]

Note: The MIC values for Ciprofloxacin can vary depending on the bacterial strain and the presence of resistance mechanisms. The data for the pyrrole derivatives suggest promising activity, particularly against Gram-negative bacteria and Mycobacterium tuberculosis.

Experimental Workflow: Broth Microdilution for MIC Determination

The following diagram outlines the key steps in determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

MIC_Workflow cluster_prep Preparation cluster_inoculation Inoculation cluster_analysis Analysis Compound_Dilution 1. Prepare Serial Dilutions of Compound Inoculum_Prep 2. Prepare Standardized Bacterial Inoculum Plate_Inoculation 3. Inoculate Microtiter Plate Incubation 4. Incubate at 37°C for 16-20h Plate_Inoculation->Incubation Visual_Inspection 5. Visually Inspect for Growth MIC_Determination 6. Determine MIC Visual_Inspection->MIC_Determination

Workflow for determining MIC values using the broth microdilution method.
Detailed Protocol: Broth Microdilution Method

This is a generalized protocol and should be adapted based on the specific microorganism and antimicrobial agent being tested.[14][15][16][17][18]

  • Preparation of Antimicrobial Agent Dilutions:

    • Prepare a stock solution of the test compound (e.g., this compound derivative) and the comparator antibiotic (Ciprofloxacin) in a suitable solvent.

    • Perform a serial two-fold dilution of the stock solution in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth). Each well will contain 50 µL of the diluted antimicrobial agent.

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, select 3-5 isolated colonies of the test microorganism.

    • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

    • Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Inoculation of the Microtiter Plate:

    • Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL per well.

    • Include a growth control well (broth and inoculum, no antimicrobial agent) and a sterility control well (broth only).

  • Incubation:

    • Cover the microtiter plate and incubate at 37°C for 16-20 hours in ambient air.

  • Determination of MIC:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antimicrobial agent in a well that shows no visible growth (i.e., the well is clear).

Conclusion

The available data on pyrrole-2-carboxylate derivatives strongly suggest that this class of compounds, including this compound, holds significant promise as a scaffold for the development of novel anticancer and antimicrobial agents. While direct comparative data for the parent compound is needed, the performance of its analogs in standard assay systems indicates potent biological activity. The experimental protocols and comparative data provided in this guide offer a solid foundation for researchers to design and execute further studies to fully elucidate the therapeutic potential of this compound and its derivatives.

References

  • Hancock Lab. MIC Determination By Microtitre Broth Dilution Method. [Link]

  • Kashkin, K. N., Musatkina, E., Komelkov, A., & Sverdlov, E. (2024). IC50 of doxorubicin for human lung cancer cells. ResearchGate. [Link]

  • Acharya, T. (2013). Broth Dilution Method for MIC Determination. Microbe Online. [Link]

  • UK Health Security Agency. (n.d.). Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. UKHSA Research Portal. [Link]

  • MI - Microbiology. (n.d.). Broth Microdilution. [Link]

  • Wikipedia. (n.d.). Broth microdilution. [Link]

  • Trends in Sciences. (2024). Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. [Link]

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. [Link]

  • Dr.Oracle. (2025). What is the minimum inhibitory concentration (MIC) of ciprofloxacin (Cipro) for E. coli in urinary tract infections (UTIs)? [Link]

  • ResearchGate. (2025). MTT Proliferation Assay Protocol. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]

  • Journal of Advanced Veterinary Research. (n.d.). Dose Dependent Cytotoxicity Effect of Doxorubicin on Breast Cancer Cell Line (AMJ13) Proliferation. [Link]

  • PubMed Central. (n.d.). In Vitro Cell Toxicity and Intracellular Uptake of Doxorubicin Exposed as a Solution or Liposomes: Implications for Treatment of Hepatocellular Carcinoma. [Link]

  • ASM Journals. (n.d.). MIC-Based Interspecies Prediction of the Antimicrobial Effects of Ciprofloxacin on Bacteria of Different Susceptibilities in an In Vitro Dynamic Model. [Link]

  • ResearchGate. (n.d.). The IC50 values of different extracts and Doxorubicin on cancer (MCF-7, A431 and U87-MG) and normal (HGF-1) cell line. [Link]

  • PubMed. (n.d.). MIC-based interspecies prediction of the antimicrobial effects of ciprofloxacin on bacteria of different susceptibilities in an in vitro dynamic model. [Link]

  • PubMed Central. (2025). Ciprofloxacin pre-exposure influences individual cell MIC and heteroresistance of bacteria inside microfluidic droplets. [Link]

  • ResearchGate. (n.d.). Determination of MIC of ciprofloxacin. [Link]

  • ResearchGate. (n.d.). IC50 values for compounds 1 and 2 in various cancer cell lines and a normal intestinal epithelial cell line. [Link]

  • Rawat, P., Gautam, A., & Singh, R. N. (2022). Synthesis, spectral, structural and antimicrobial activities of ethyl-4-{[-(1-(2-(4-nitrobenzoyl)hydrazono)ethyl]}-3,5-dimethyl-1H-pyrrole-2-carboxylate. Journal of Molecular Structure, 1255, 132405. [Link]

  • ResearchGate. (n.d.). The anticancer IC50 values of synthesized compounds against 3 cell lines. [Link]

  • PubMed Central. (2024). Synthesis, Cytotoxicity and Antiproliferative Effect of New Pyrrole Hydrazones. [Link]

  • Gupton, J. T., et al. (1999). Synthesis and cytotoxicity of substituted ethyl 2-phenacyl-3-phenylpyrrole-4-carboxylates. Bioorganic & Medicinal Chemistry, 7(5), 849-861. [Link]

  • Mane, Y. D., et al. (2019). Synthesis, characterisation and antimicrobial evaluation of some new pyrrole-2-carboxamide derivatives. ResearchGate. [Link]

  • ResearchGate. (n.d.). Comparison of anticancer activity (IC50 values) between standard and synthesized compounds. [Link]

  • PubMed Central. (2025). Ligand-based discovery of novel N-arylpyrrole derivatives as broad-spectrum antimicrobial agents with antibiofilm and anti-virulence activity. [Link]

  • ResearchGate. (n.d.). Synthesis, characterisation and antimicrobial evaluation of some new pyrrole-2-carboxamide derivatives. [Link]

  • LabSolutions. (n.d.). This compound. [Link]

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A Senior Application Scientist's Guide to Benchmarking Ethyl 4-Formyl-1H-pyrrole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Untapped Potential of a Core Heterocycle

To my fellow researchers, scientists, and pioneers in drug development,

The pyrrole ring is a cornerstone of medicinal chemistry, forming the scaffold of numerous natural products and blockbuster drugs. Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged structure in interacting with biological targets. When functionalized with both an ester and a reactive aldehyde group, as in the case of ethyl 4-formyl-1H-pyrrole-2-carboxylate, we are presented with a molecule of significant synthetic versatility and latent biological potential.

Aromatic aldehydes, for their part, are not merely passive synthetic handles; they are known to engage in crucial interactions with biological systems and serve as key intermediates in the synthesis of pharmacologically active compounds.[1][2] The combination of these two moieties in this compound suggests a molecule ripe for exploration. However, a survey of the current literature reveals a conspicuous absence of comprehensive biological data for this specific compound.

This guide, therefore, is born out of necessity. It is structured not as a review of existing data, but as a detailed roadmap for the systematic benchmarking of this compound. We will provide the rationale and detailed protocols for a head-to-head comparison against structurally similar compounds, empowering you to generate the critical data needed to unlock its potential.

Physicochemical Profile of this compound

A thorough understanding of a compound's physical and chemical properties is the foundation of any benchmarking study.

PropertyValueSource
Molecular Formula C₈H₉NO₃
Molecular Weight 167.16 g/mol
Appearance Light yellow to light brown solid
Melting Point 101-105 °CSigma-Aldrich
Solubility Miscible with ethyl acetateLabSolutions

Note: A Certificate of Analysis confirming the structure via ¹H NMR is available from suppliers like MedChemExpress, validating the identity of the starting material for these proposed studies.[3]

Strategic Selection of Comparator Compounds

To meaningfully evaluate the performance of this compound, a judicious selection of comparator compounds is essential. The chosen molecules allow for the dissection of structure-activity relationships (SAR) by probing the importance of the ester group and the position of the formyl substituent.

  • Mthis compound: This compound allows for the evaluation of the ester group's influence on activity. The subtle change from an ethyl to a methyl ester can impact solubility, crystal packing, and interaction with target enzymes, providing insight into the pharmacokinetics and pharmacodynamics. This compound is noted for its potential in synthesizing bioactive molecules, including anti-inflammatory and anticancer agents.[4]

  • Ethyl 5-formyl-1H-pyrrole-2-carboxylate: By shifting the formyl group from the 4- to the 5-position, we can probe the geometric requirements for biological activity. This positional isomer will have a different dipole moment and steric profile, which can drastically alter its binding affinity to biological targets.

  • Pyrrole-2-carboxaldehyde: This parent aldehyde, lacking the ester group, serves as a crucial baseline. It allows us to understand the intrinsic contribution of the formyl-pyrrole moiety to the observed biological effects and to determine if the ethyl carboxylate at the 2-position enhances or diminishes activity. Pyrrole-2-carboxaldehyde and its derivatives have been isolated from various natural sources and are known to possess a range of physiological activities.[1][2][5]

The logical relationship for this comparative study is outlined in the diagram below.

Caption: Strategic selection of comparators for SAR analysis.

Synthesis of this compound

The most direct and widely applicable method for the formylation of electron-rich pyrroles is the Vilsmeier-Haack reaction . This reaction utilizes a Vilsmeier reagent, typically formed in situ from phosphoryl chloride (POCl₃) and N,N-dimethylformamide (DMF), to introduce a formyl group onto the pyrrole ring. For a 2-substituted pyrrole like ethyl 1H-pyrrole-2-carboxylate, the formylation is expected to occur at the electron-rich and sterically accessible 4- and 5-positions.

The proposed synthetic workflow is as follows:

Synthesis_Workflow Start Ethyl 1H-pyrrole-2-carboxylate Reaction Vilsmeier-Haack Formylation Start->Reaction Reagents 1. POCl₃, DMF 2. H₂O (hydrolysis) Reagents->Reaction Products Mixture of Ethyl 4-formyl- and 5-formyl-1H-pyrrole-2-carboxylate Reaction->Products Purification Column Chromatography Products->Purification FinalProduct This compound Purification->FinalProduct

Caption: Vilsmeier-Haack synthesis of the target compound.

Experimental Protocol: Vilsmeier-Haack Formylation

This protocol is adapted from established procedures for the formylation of pyrrole derivatives and should be performed by a qualified chemist in a controlled laboratory setting.

  • Reagent Preparation: In a three-necked, round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF, 3 equivalents).

  • Formation of Vilsmeier Reagent: Cool the flask to 0°C in an ice bath. Slowly add phosphoryl chloride (POCl₃, 1.2 equivalents) dropwise to the DMF, maintaining the temperature below 5°C. Stir the mixture at 0°C for 30 minutes to allow for the formation of the Vilsmeier reagent.

  • Reaction: Dissolve ethyl 1H-pyrrole-2-carboxylate (1 equivalent) in anhydrous DMF and add it dropwise to the Vilsmeier reagent at 0°C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70°C for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Hydrolysis and Neutralization: Stir the aqueous mixture for 1 hour to ensure complete hydrolysis of the intermediate iminium salt. Neutralize the solution to pH 7-8 by the slow addition of a saturated sodium bicarbonate solution.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x volume). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude product by column chromatography on silica gel, eluting with a hexane-ethyl acetate gradient to separate the 4-formyl and 5-formyl isomers.

Benchmarking Performance: A Suite of Standardized Assays

The following protocols are designed to provide a comprehensive and comparative assessment of the biological potential of this compound and its selected analogs.

Antioxidant Activity Assessment

The presence of the pyrrole ring, a known electron-rich system, suggests potential radical scavenging activity. We will employ two standard assays to quantify this.

This assay measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.

DPPH_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis DPPH_sol Prepare 0.1 mM DPPH in Methanol Mix Mix Compound + DPPH Solution DPPH_sol->Mix Cmpd_sol Prepare Serial Dilutions of Test Compounds Cmpd_sol->Mix Incubate Incubate in Dark (30 min) Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Inhibition Measure->Calculate IC50 Determine IC50 Value Calculate->IC50

Caption: Workflow for the DPPH antioxidant assay.

Detailed Protocol:

  • Prepare a 0.1 mM solution of DPPH in methanol.

  • Prepare stock solutions of the test compounds (e.g., in DMSO) and create a series of dilutions in methanol.

  • In a 96-well plate, add 100 µL of each compound dilution to respective wells.

  • Add 100 µL of the DPPH solution to each well.

  • Include a blank (methanol only) and a positive control (e.g., ascorbic acid or Trolox).

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Calculate the percentage of radical scavenging activity and determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

The ABTS assay measures the ability of a compound to reduce the pre-formed ABTS radical cation (ABTS•⁺), leading to a decrease in its characteristic blue-green color. This assay is applicable to both hydrophilic and lipophilic compounds.

Detailed Protocol:

  • Prepare the ABTS radical cation (ABTS•⁺) by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

  • Dilute the ABTS•⁺ solution with ethanol or PBS to an absorbance of 0.70 (± 0.02) at 734 nm.

  • Prepare serial dilutions of the test compounds.

  • In a 96-well plate, add 10 µL of each compound dilution to the wells.

  • Add 190 µL of the diluted ABTS•⁺ solution to each well.

  • Incubate at room temperature for 6 minutes.

  • Measure the absorbance at 734 nm.

  • Calculate the percentage of inhibition and determine the Trolox Equivalent Antioxidant Capacity (TEAC).

Antimicrobial Efficacy Screening

The pyrrole nucleus is a key component of many antimicrobial agents.[6][7] Therefore, assessing the antibacterial and antifungal activity of our target compound is a logical and crucial step.

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid broth medium.

MIC_Workflow Prep Prepare 2-fold Serial Dilutions of Compound in 96-well plate Inoculate Add Standardized Bacterial/Fungal Inoculum to each well Prep->Inoculate Incubate Incubate at 37°C for 18-24h Inoculate->Incubate Read Visually Inspect for Turbidity (Growth) Incubate->Read Result Determine MIC (Lowest concentration with no visible growth) Read->Result

Caption: Workflow for MIC determination via broth microdilution.

Detailed Protocol:

  • In a sterile 96-well microtiter plate, add 50 µL of appropriate sterile broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to wells in columns 2-12.

  • Add 100 µL of the test compound at 2x the highest desired concentration to the wells in column 1.

  • Perform a two-fold serial dilution by transferring 50 µL from column 1 to column 2, mixing, then transferring 50 µL from column 2 to column 3, and so on, up to column 10. Discard 50 µL from column 10.

  • Column 11 will serve as the growth control (no compound), and column 12 as the sterility control (no inoculum).

  • Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) adjusted to a 0.5 McFarland standard and then diluted to yield a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Add 50 µL of the standardized inoculum to wells in columns 1-11.

  • Incubate the plate at 37°C for 18-24 hours (for bacteria) or 24-48 hours (for fungi).

  • The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity.

Cytotoxicity and Antiproliferative Potential

Many pyrrole-containing compounds exhibit potent anticancer activity. The MTT assay is a standard colorimetric assay to assess cell metabolic activity, which can be an indicator of cell viability, proliferation, and cytotoxicity.

This assay relies on the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases of metabolically active cells into a purple formazan product. The amount of formazan is directly proportional to the number of living cells.

Detailed Protocol:

  • Seed human cancer cell lines (e.g., HeLa, MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compounds and incubate for 48-72 hours.

  • After the incubation period, add 10 µL of a 5 mg/mL MTT solution in PBS to each well.

  • Incubate for an additional 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Data Presentation and Interpretation

All quantitative data from the proposed experiments should be summarized in clear, concise tables to facilitate direct comparison between this compound and the selected comparator compounds.

Table Example for Antioxidant Activity:

CompoundDPPH IC₅₀ (µM)ABTS TEAC
This compoundExperimental ValueExperimental Value
Mthis compoundExperimental ValueExperimental Value
Ethyl 5-formyl-1H-pyrrole-2-carboxylateExperimental ValueExperimental Value
Pyrrole-2-carboxaldehydeExperimental ValueExperimental Value
Ascorbic Acid (Control)Experimental ValueN/A
Trolox (Control)N/A1.0

Table Example for Antimicrobial Activity (MIC in µg/mL):

CompoundS. aureusE. coliC. albicans
This compoundExperimental ValueExperimental ValueExperimental Value
Mthis compoundExperimental ValueExperimental ValueExperimental Value
Ethyl 5-formyl-1H-pyrrole-2-carboxylateExperimental ValueExperimental ValueExperimental Value
Pyrrole-2-carboxaldehydeExperimental ValueExperimental ValueExperimental Value
Ciprofloxacin (Control)Experimental ValueExperimental ValueN/A
Fluconazole (Control)N/AN/AExperimental Value

Table Example for Cytotoxicity (IC₅₀ in µM):

CompoundHeLaMCF-7A549
This compoundExperimental ValueExperimental ValueExperimental Value
Mthis compoundExperimental ValueExperimental ValueExperimental Value
Ethyl 5-formyl-1H-pyrrole-2-carboxylateExperimental ValueExperimental ValueExperimental Value
Pyrrole-2-carboxaldehydeExperimental ValueExperimental ValueExperimental Value
Doxorubicin (Control)Experimental ValueExperimental ValueExperimental Value

Conclusion and Forward Outlook

The protocols and comparative framework outlined in this guide provide a robust starting point for the comprehensive evaluation of this compound. The systematic generation of data on its antioxidant, antimicrobial, and cytotoxic properties, in direct comparison with strategically chosen analogs, will illuminate its potential as a lead compound or a versatile building block in drug discovery.

The true value of this molecule is currently a blank page. It is through the rigorous application of the scientific method, as detailed herein, that we can begin to write its story. I encourage my colleagues in the field to undertake these studies, to share the data, and to collectively build the body of knowledge around this promising heterocyclic compound. The next breakthrough could be waiting in a vial on your laboratory shelf.

References

  • Matsugo, S., & Nakamura, Y. (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. Molecules, 28(6), 2599. [Link]

  • PubMed. (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. [Link]

  • Mane, Y. D., et al. (2017). Design and Synthesis of Diverse Pyrrole-2-Carboxamide Derivatives as a Potent Antibacterial Agents. Journal of Heterocyclic Chemistry, 54(4), 2627–2634. [Link]

  • Bentham Science. (n.d.). Synthesis and Antimicrobial Activity Evaluation of the Pyrrole-Derived Heterocycles Bearing Two Functionalities. [Link]

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A Senior Application Scientist's Guide to Cross-Reactivity Studies of Ethyl 4-formyl-1H-pyrrole-2-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction: Pyrrole derivatives are a cornerstone in medicinal chemistry, forming the structural backbone of numerous therapeutic agents.[1][2] Ethyl 4-formyl-1H-pyrrole-2-carboxylate and its analogues are of particular interest due to their potential as intermediates in the synthesis of targeted therapies.[1] As with any drug development program, a thorough assessment of a candidate's specificity is paramount. This guide provides an in-depth comparison of methodologies to evaluate the cross-reactivity of this compound derivatives, offering insights into experimental design and data interpretation for researchers, scientists, and drug development professionals.

Cross-reactivity, the binding of a compound to unintended targets, can lead to off-target effects and potential toxicity. For small molecules like pyrrole derivatives, which may interact with a wide range of biological macromolecules, rigorous cross-reactivity profiling is a critical step in preclinical development.[3][4] This guide will explore the principles and practical applications of key assays used to assess the binding specificity of these compounds.

The Landscape of Pyrrole Derivatives: Structural Considerations for Cross-Reactivity

The potential for cross-reactivity is often rooted in structural similarities between molecules. For the this compound scaffold, modifications at various positions can influence binding affinity and specificity. Understanding these structural nuances is the first step in designing a robust cross-reactivity study.

Below is a DOT diagram illustrating the core scaffold and potential points of derivatization that can influence cross-reactivity.

Pyrrole_Derivatives cluster_core Core Scaffold: this compound cluster_derivatives Potential Derivatives Core This compound Deriv_A Derivative A (Modification at Position 5) Core->Deriv_A Substitution Deriv_B Derivative B (Modification of formyl group) Core->Deriv_B Functionalization Deriv_C Derivative C (Modification of ethyl ester) Core->Deriv_C Esterification Competitive_Immunoassay_Workflow Start Start Coat_Plate Coat Plate with Antibody Start->Coat_Plate Block Block Non-Specific Sites Coat_Plate->Block Prepare_Samples Prepare Labeled & Unlabeled Derivative Mixtures Block->Prepare_Samples Add_Samples Add Mixtures to Wells Prepare_Samples->Add_Samples Incubate Incubate for Competition Add_Samples->Incubate Wash Wash to Remove Unbound Incubate->Wash Add_Detection_Reagent Add Detection Reagent Wash->Add_Detection_Reagent Measure_Signal Measure Signal Add_Detection_Reagent->Measure_Signal Analyze_Data Analyze Data (IC50) Measure_Signal->Analyze_Data End End Analyze_Data->End

Caption: Workflow for a competitive immunoassay to assess cross-reactivity.

Ligand Binding Assays: Characterizing Interactions with Receptors and Enzymes

Ligand binding assays are crucial for determining the affinity of a compound for its intended target and for identifying potential off-target interactions with other proteins. [5][6]These assays can be performed using purified proteins or in a more physiologically relevant cell-based format. [7] Principle of Radioligand Binding Assay: This classic and highly sensitive technique involves the use of a radiolabeled ligand that binds to the target protein. The test compound's ability to displace the radioligand is measured, providing an indication of its binding affinity. [5] Experimental Protocol: Radioligand Displacement Assay

  • Preparation of Target: A source of the target protein is prepared (e.g., cell membranes expressing the receptor of interest).

  • Incubation: The target protein is incubated with a fixed concentration of a specific radioligand (e.g., ³H- or ¹²⁵I-labeled) and varying concentrations of the unlabeled test pyrrole derivative.

  • Separation: The bound radioligand is separated from the unbound radioligand, typically by rapid filtration through a glass fiber filter.

  • Quantification: The amount of radioactivity trapped on the filter, representing the bound radioligand, is measured using a scintillation counter.

  • Data Analysis: The data is used to generate a competition curve, from which the Ki (inhibition constant) can be calculated. A lower Ki value signifies a higher binding affinity.

The following DOT diagram outlines the steps in a radioligand binding assay.

Radioligand_Binding_Assay Start Start Prepare_Target Prepare Target Protein (e.g., Cell Membranes) Start->Prepare_Target Incubate Incubate Target with Radioligand & Test Derivative Prepare_Target->Incubate Separate Separate Bound from Unbound (Filtration) Incubate->Separate Quantify Quantify Radioactivity Separate->Quantify Analyze Analyze Data (Ki) Quantify->Analyze End End Analyze->End

Caption: Workflow of a radioligand displacement binding assay.

Comparative Data Analysis: A Hypothetical Case Study

To illustrate the application of these methodologies, let's consider a hypothetical study comparing the cross-reactivity of three this compound derivatives against a panel of off-targets.

DerivativeTarget Receptor Ki (nM)Off-Target A (Immunoassay IC50, µM)Off-Target B (Binding Assay Ki, µM)
Parent Compound 10> 10050
Derivative X 55025
Derivative Y 15> 100> 100

Interpretation of Hypothetical Data:

  • Derivative X shows higher affinity for the intended target but also demonstrates increased cross-reactivity with both off-targets A and B. This could be a concern for further development.

  • Derivative Y exhibits slightly lower target affinity than the parent compound but has a significantly improved cross-reactivity profile, with minimal binding to the tested off-targets. This derivative may represent a safer lead candidate despite the modest decrease in on-target potency.

Conclusion and Future Directions

The comprehensive evaluation of cross-reactivity is a non-negotiable aspect of modern drug discovery. For this compound derivatives, a combination of immunoassays and ligand binding assays provides a robust framework for identifying potential off-target interactions. The insights gained from these studies are critical for selecting lead candidates with the optimal balance of potency and specificity, ultimately contributing to the development of safer and more effective therapeutics.

Future advancements in high-throughput screening technologies and the development of more sophisticated cell-based assays will further enhance our ability to predict and mitigate cross-reactivity risks early in the drug development pipeline. [8]

References

  • Gifford Bioscience. (n.d.). About Ligand Binding Assays. Retrieved from [Link]

  • Li, X., et al. (2022). Application of Anti-Immune Complex Reagents in Small Molecule Analyte Immunoassays. Pharmaceuticals, 15(7), 848. Retrieved from [Link]

  • Ha, T., et al. (2012). Specificity and selectivity evaluations of ligand binding assay of protein therapeutics against concomitant drugs and related endogenous proteins. Bioanalysis, 4(19), 2351-2360. Retrieved from [Link]

  • Wikipedia. (2023). Ligand binding assay. Retrieved from [Link]

  • Sartorius. (n.d.). Monoclonal antibody binding assays using High-Throughput Screening (HTS) by Cytometry. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Cell based Binding Assay. Retrieved from [Link]

  • Kalinitchenko, E., et al. (2021). Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. Molecules, 26(14), 4296. Retrieved from [Link]

  • Gee, S. J., et al. (2016). Non-competitive immunoassays to detect small molecules using nanopeptamers. US Patent 10,101,324 B2.
  • Li, Y., et al. (2022). Improved Sensitivity and Wide Range Detection of Small Analytes Using a Two-Antigen-Combined Competitive Immunoassay. Journal of Immunology Research, 2022, 9750442. Retrieved from [Link]

  • Rissin, D. M., et al. (2013). Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays. Analytical Chemistry, 85(17), 8251-8257. Retrieved from [Link]

  • Stepan, A. F., et al. (2021). Practical Synthesis and Application of Halogen-Doped Pyrrole Building Blocks. The Journal of Organic Chemistry, 86(8), 5871-5883. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding the Role of Pyrrole Derivatives in Pharmaceutical Synthesis. Retrieved from [Link]

  • White, J. D., & Groves, J. K. (1973). 1H-Pyrrole-2-carboxylic acid, ethyl ester. Organic Syntheses, 53, 67. Retrieved from [Link]

  • Wood, J. M., Furkert, D. P., & Brimble, M. A. (2018). 2-Formylpyrrole natural products: origin, structural diversity, bioactivity and synthesis. Natural Product Reports, 35(9), 913-935. Retrieved from [Link]

  • El-Kashef, H. S., et al. (2017). Synthesis of Ethyl Pyrrole-2-carboxylates: A Regioselective Cyclization of Enaminones under Knorr-Type Conditions. Journal of Heterocyclic Chemistry, 54(5), 2846-2851. Retrieved from [Link]

  • Stoyanov, S., et al. (2021). Synthesis, Hydrolytic Stability and In Vivo Biological Study of Bioconjugates of the Tetrapeptides FELL Containing Pyrrole Moiety. Molecules, 26(11), 3329. Retrieved from [Link]

  • Ukolov, A. I., et al. (2021). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. Molecules, 26(16), 4983. Retrieved from [Link]

  • Park, S., et al. (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. Molecules, 28(6), 2603. Retrieved from [Link]

  • Gavalas, A., et al. (2023). Development of Novel Pyrrole Derivatives and Their Cinnamic Hybrids as Dual COX-2/LOX Inhibitors. Molecules, 28(23), 7891. Retrieved from [Link]

  • Sun, W., et al. (2003). Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 59(12), o1953-o1954. Retrieved from [Link]

  • Dehmel, F., et al. (2001). Synthesis of 4-substituted pyrrole-2-carbaldehyde compounds. WO 2001/028997 A2.

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A Comparative Guide to the Synthesis of Ethyl 4-formyl-1H-pyrrole-2-carboxylate: Reported Yields and Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-formyl-1H-pyrrole-2-carboxylate is a valuable heterocyclic building block in organic synthesis, serving as a key intermediate in the construction of a wide array of biologically active molecules and functional materials. The strategic placement of the formyl and ester functionalities on the pyrrole scaffold allows for diverse chemical transformations, making it a sought-after precursor in medicinal chemistry and drug development. This guide provides a comparative analysis of the reported yields and synthetic methodologies for the preparation of this important compound, offering insights into the efficiency and regioselectivity of different approaches.

The Challenge of Regioselectivity in Pyrrole Formylation

The direct formylation of ethyl 1H-pyrrole-2-carboxylate presents a significant regiochemical challenge. The electron-donating nature of the pyrrole nitrogen activates the ring towards electrophilic substitution, primarily at the C5 and C4 positions. The C2 position is occupied by the deactivating ethyl carboxylate group. Consequently, many classical formylation methods, such as the Vilsmeier-Haack reaction, often yield a mixture of the 4-formyl and 5-formyl isomers, complicating purification and reducing the yield of the desired 4-substituted product.

Comparative Analysis of Synthetic Methodologies

This section details and compares the most prominent methods for the synthesis of this compound, with a focus on reported yields and experimental conditions.

The Vilsmeier-Haack Reaction: A Classical but Unselective Approach

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1] The reaction typically employs a phosphoryl chloride (POCl₃) and dimethylformamide (DMF) mixture to generate the Vilsmeier reagent, an electrophilic iminium species.[2]

In the case of ethyl 1H-pyrrole-2-carboxylate, the Vilsmeier-Haack reaction is known to produce a mixture of this compound and ethyl 5-formyl-1H-pyrrole-2-carboxylate. Pioneering work by Anderson and coworkers demonstrated that the reaction of ethyl 1H-pyrrole-2-carboxylate with the Vilsmeier reagent leads to the formation of both isomers, with the 5-formyl isomer often being the major product. The separation of these isomers can be challenging due to their similar physical properties.

While specific yields can vary depending on the exact reaction conditions, this method is generally characterized by its lack of regioselectivity for the 4-position, making it less ideal for the targeted synthesis of this compound.

Dichloromethyl Alkyl Ether Approach: A Highly Regioselective and High-Yielding Method

A significant advancement in the regioselective synthesis of this compound was reported by Ishii and coworkers in 2018.[3] This method utilizes dichloromethyl propyl ether in the presence of a Lewis acid, tin(IV) chloride (SnCl₄), to achieve highly selective formylation at the C4 position.

This approach offers a remarkable improvement in both yield and regioselectivity compared to the classical Vilsmeier-Haack reaction. The high selectivity is attributed to the specific nature of the electrophile generated from dichloromethyl propyl ether and the Lewis acid, which preferentially attacks the C4 position of the pyrrole ring.

Table 1: Comparison of Reported Yields for the Synthesis of this compound

MethodReagentsSolventTemperature (°C)Reported Yield of 4-Formyl IsomerReference
Vilsmeier-HaackPOCl₃, DMFEthylene Dichloride25Mixture of isomers (4- and 5-formyl)Anderson et al.
Dichloromethyl Alkyl EtherDichloromethyl propyl ether, SnCl₄CH₂Cl₂-78 to 091%Ishii et al. (2018)[3]

Experimental Protocols

Protocol 1: Regioselective Synthesis of this compound via Dichloromethyl Propyl Ether[3]

This protocol is based on the highly regioselective method reported by Ishii and coworkers.

Step 1: Reaction Setup

  • To a stirred solution of ethyl 1H-pyrrole-2-carboxylate (1.0 equiv) in anhydrous dichloromethane (CH₂Cl₂) at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add tin(IV) chloride (SnCl₄, 1.2 equiv) dropwise.

  • Stir the resulting mixture at -78 °C for 15 minutes.

Step 2: Addition of Formylating Agent

  • To the reaction mixture, add a solution of dichloromethyl propyl ether (1.2 equiv) in anhydrous CH₂Cl₂ dropwise at -78 °C.

  • Allow the reaction mixture to warm to 0 °C and stir for 1 hour.

Step 3: Quenching and Workup

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution at 0 °C.

  • Separate the organic layer, and extract the aqueous layer with CH₂Cl₂.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

Step 4: Purification

  • Purify the crude product by silica gel column chromatography to afford this compound as a solid.

Synthetic Workflow Diagram

G cluster_start Starting Material cluster_formylation Formylation cluster_products Products Ethyl 1H-pyrrole-2-carboxylate Ethyl 1H-pyrrole-2-carboxylate Vilsmeier-Haack Vilsmeier-Haack Reaction (POCl3, DMF) Ethyl 1H-pyrrole-2-carboxylate->Vilsmeier-Haack Non-selective Dichloromethyl Ether Dichloromethyl Propyl Ether (SnCl4) Ethyl 1H-pyrrole-2-carboxylate->Dichloromethyl Ether Highly selective (Yield: 91%) Mixture Mixture of 4- and 5-formyl isomers Vilsmeier-Haack->Mixture Target This compound (High Regioselectivity) Dichloromethyl Ether->Target

Caption: Synthetic routes to this compound.

Discussion and Causality Behind Experimental Choices

The choice of formylation method has a profound impact on the yield and purity of the desired this compound.

The Vilsmeier-Haack reaction , while a cornerstone of organic synthesis, demonstrates limited utility when high regioselectivity is required for substrates like ethyl 1H-pyrrole-2-carboxylate. The inherent reactivity of the pyrrole ring at both the C4 and C5 positions towards the Vilsmeier reagent leads to a product mixture that necessitates challenging separation, ultimately lowering the isolated yield of the target compound.

In contrast, the dichloromethyl alkyl ether method represents a more refined and strategic approach. The combination of dichloromethyl propyl ether and a strong Lewis acid like SnCl₄ generates a sterically demanding and highly electrophilic species. It is postulated that the coordination of the Lewis acid to the carbonyl oxygen of the ester group at the C2 position directs the bulky electrophile to the less sterically hindered C4 position, thereby achieving excellent regioselectivity. The low reaction temperature (-78 °C to 0 °C) is crucial for controlling the reactivity of the powerful electrophile and minimizing potential side reactions, contributing to the high reported yield.

Conclusion

For researchers and drug development professionals seeking an efficient and selective synthesis of this compound, the dichloromethyl alkyl ether method developed by Ishii and coworkers is demonstrably superior to the classical Vilsmeier-Haack approach. The near-quantitative yield and high regioselectivity of the former eliminate the need for tedious isomer separation, streamlining the synthetic process and providing a reliable route to this valuable building block. While the Vilsmeier-Haack reaction remains a useful tool for general formylation, its application in this specific case is hampered by its inherent lack of selectivity.

References

  • Ishii, H., et al. (2018). Regioselective Formylation of Pyrrole-2-Carboxylate: Crystalline Vilsmeier Reagent vs Dichloromethyl Alkyl Ether. Organic Process Research & Development, 22(10), 1386–1393. [Link]

  • Loader, C. E., Barnett, G. H., & Anderson, H. J. (1982). The Vilsmeier formylation and the cyanation of pyrrole acetals. A synthesis of pyrrole-2,3,5-tricarboxaldehyde. Canadian Journal of Chemistry, 60(4), 383-389. [Link]

  • Bailey, D. M., Johnson, R. E., & Albertson, N. F. (1971). Ethyl 1H-pyrrole-2-carboxylate. Organic Syntheses, 51, 100. [Link]

  • Wade, L. G. (2017). Organic Chemistry (9th ed.). Pearson.
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
  • Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]

  • Reimer, K., & Tiemann, F. (1876). Ueber die Einwirkung von Chloroform auf alkalische Phenol-Lösungen. Berichte der deutschen chemischen Gesellschaft, 9(1), 824-828.
  • Duff, J. C., & Bills, E. J. (1932). A new method for the preparation of o-hydroxy-aldehydes. Journal of the Chemical Society (Resumed), 1987-1990.
  • Gattermann, L., & Koch, A. (1897). Eine Synthese aromatischer Aldehyde. Berichte der deutschen chemischen Gesellschaft, 30(2), 1622-1624.
  • Houben, J., & Fischer, W. (1930). Über die Einführung der Aldehyd- und der Carboxyl-Gruppe in aromatische Kerne, II. Mitteil.: Eine neue Aldehyd-Synthese. Berichte der deutschen chemischen Gesellschaft (A and B Series), 63(9), 2464-2472.
  • Vilsmeier, A., & Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Berichte der deutschen chemischen Gesellschaft (A and B Series), 60(1), 119-122.
  • Meth-Cohn, O., & Stanforth, S. P. (1991). The Vilsmeier–Haack Reaction. In Comprehensive Organic Synthesis (Vol. 2, pp. 777-794). Pergamon.

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Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Ethyl 4-Formyl-1H-Pyrrole-2-Carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed protocol for the safe and compliant disposal of ethyl 4-formyl-1H-pyrrole-2-carboxylate (CAS No. 7126-57-0). As a crucial building block in proteomics research and a pharmaceutical intermediate, its handling and disposal demand rigorous adherence to safety and environmental regulations.[1] This guide is intended for researchers, scientists, and laboratory managers, offering a framework grounded in established safety protocols and regulatory standards to ensure minimal risk to personnel and the environment.

The core principle of chemical waste management is "cradle-to-grave" responsibility.[2] This means the generator of the waste is accountable for its safe handling from the moment of its creation to its final, environmentally sound disposal.[3] This protocol is designed to help your institution meet this critical obligation.

Part 1: Hazard Characterization and Risk Assessment

Understanding the specific hazards of a chemical is the foundation of its safe management. This compound is not merely a benign organic solid; it possesses specific properties that mandate its classification as hazardous waste.

The primary documented hazard is its potential to cause an allergic skin reaction, classifying it as a Skin Sensitizer, Category 1.[4] This sensitization can be permanent, meaning subsequent exposures to even minute quantities can trigger a significant allergic response. Furthermore, it is classified as a combustible solid, which informs storage and handling requirements.[4]

Property Identifier Source(s)
CAS Number 7126-57-0[4]
Molecular Formula C₈H₉NO₃[4]
Physical Form Solid[4]
GHS Pictogram GHS07 (Exclamation Mark)[4]
Signal Word Warning[4]
Hazard Statement H317: May cause an allergic skin reaction.[4]
Storage Class 11: Combustible Solids[4]

Given these characteristics, all waste streams containing this compound, including unreacted material, contaminated labware (e.g., weigh boats, gloves, pipette tips), and spill cleanup materials, must be treated as hazardous waste.

Part 2: Personnel Safety and Personal Protective Equipment (PPE)

Before handling the chemical or its waste, ensuring the safety of laboratory personnel is paramount. The required PPE is dictated by the hazard assessment and is non-negotiable.

  • Hand Protection : Wear nitrile or other chemically resistant gloves. Always inspect gloves for tears or punctures before use. Since this compound is a skin sensitizer, preventing dermal contact is critical.

  • Eye Protection : Use chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[5]

  • Body Protection : A standard laboratory coat must be worn to protect against accidental splashes or dust contact.

  • Work Area : All handling of the solid compound and its waste should occur in a well-ventilated area, such as a chemical fume hood, to minimize inhalation of any airborne particulates.

Part 3: Waste Segregation and Containment Protocol

Proper segregation is a cornerstone of safe laboratory practice, preventing dangerous chemical reactions and ensuring waste is routed to the correct disposal facility.[6][7]

  • Designate a Waste Container : Use a dedicated, sealable, and clearly labeled container for all solid waste contaminated with this compound. A wide-mouth plastic or glass container with a screw-top lid is ideal. Ensure the container is compatible with the chemical.[8]

  • Segregate Waste Streams :

    • DO NOT mix this waste with other waste streams, especially strong oxidizing agents, acids, or bases, to avoid unforeseen reactions.[9]

    • Keep solid and liquid waste separate.[6] If the compound is used in a solution, the resulting liquid waste must be collected in a separate, compatible, and clearly labeled liquid waste container.

  • Labeling : The waste container must be labeled immediately upon the first addition of waste.[3] According to EPA and OSHA regulations, the label must include:

    • The words "Hazardous Waste".[10]

    • The full chemical name: "this compound".

    • The specific hazard(s): "Skin Sensitizer", "Combustible Solid".[4][10]

    • The date on which waste was first added (Accumulation Start Date).

  • Storage : Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[3][10] This area must be at or near the point of generation and under the control of the laboratory personnel.

Part 4: Step-by-Step Disposal Procedure

Disposal of hazardous waste is a regulated process that must be conducted in partnership with a certified waste management provider. Never dispose of this chemical down the drain or in regular trash.

Step 1: Waste Accumulation Collect all waste materials (pure compound, contaminated consumables) in the properly labeled hazardous waste container as described in Part 3. Keep the container closed at all times except when adding waste.[3]

Step 2: Requesting Disposal Once the container is full or the project is complete, contact your institution's Environmental Health and Safety (EH&S) department to arrange for a waste pickup. They will coordinate with a licensed hazardous waste disposal company.[8][11]

Step 3: Recommended Final Disposal Method The preferred and most effective method for the disposal of solid organic compounds like this compound is high-temperature incineration .[7][10]

  • Causality : Incineration at a licensed hazardous waste facility effectively destroys the organic molecule, converting it primarily to carbon dioxide and water.[7] These facilities are equipped with advanced scrubbers and afterburners to treat the exhaust gases, ensuring compliance with strict environmental air quality standards.[11]

An alternative, though less preferred, method is disposal in a secure hazardous waste landfill .[12] This involves burying the contained waste in specially designed landfill cells with liners and leachate collection systems to prevent environmental contamination.[12] However, incineration is generally superior for complete destruction of the hazardous compound.[7]

DisposalWorkflow cluster_lab Laboratory Operations cluster_disposal Waste Management & Disposal Start Waste Generated (e.g., unused chemical, contaminated gloves) Segregate Segregate as Solid Organic Waste (Keep away from acids, oxidizers) Start->Segregate Label Label Container: 'Hazardous Waste' Chemical Name & Hazards Accumulation Date Store Store in sealed container in Satellite Accumulation Area (SAA) Label->Store Segregate->Label Pickup Arrange Pickup via EH&S Department Store->Pickup Transport Transport by Licensed Hazardous Waste Hauler Pickup->Transport Incinerate Final Disposal: High-Temperature Incineration Transport->Incinerate

Caption: Disposal Decision Workflow for this compound.

Part 5: Emergency Procedures for Spills

In the event of an accidental spill, a prompt and correct response is crucial to mitigate exposure and environmental release.

  • Evacuate and Alert : Alert personnel in the immediate area and evacuate if necessary.

  • Ventilate : Ensure the area is well-ventilated. If the spill is not in a fume hood, increase ventilation to the room.

  • Don PPE : Before attempting cleanup, don the appropriate PPE as described in Part 2 (gloves, goggles, lab coat).

  • Contain and Clean :

    • For a small, solid spill, gently sweep up the material to avoid creating dust.[5]

    • Use an inert absorbent material (e.g., vermiculite, sand) for spills of solutions containing the compound.

    • Place all cleanup materials into a designated hazardous waste container.

  • Decontaminate : Clean the spill area with soap and water.

  • Dispose : The cleanup materials are now considered hazardous waste and must be disposed of according to the procedures in this guide.

By adhering to this comprehensive protocol, your laboratory can ensure the safe, responsible, and compliant management of this compound waste, upholding the highest standards of scientific integrity and environmental stewardship.

References

  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Labor Security System. [Link]

  • Properly Managing Chemical Waste in Laboratories. Ace Waste. [Link]

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A Researcher's Guide to the Safe Handling of Ethyl 4-Formyl-1H-Pyrrole-2-Carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and handling protocols for ethyl 4-formyl-1H-pyrrole-2-carboxylate (CAS No. 7126-57-0), a heterocyclic compound with applications in proteomics research and as a pharmaceutical intermediate.[1] Given its chemical structure, which combines a pyrrole ring with an aldehyde and an ethyl ester functional group, a comprehensive understanding of its potential hazards is crucial for ensuring laboratory safety. This document is intended for researchers, scientists, and drug development professionals, offering in-depth, procedural guidance grounded in established safety principles.

The information herein is synthesized from authoritative sources to provide a self-validating system of protocols. Every recommendation is based on the compound's known properties and established best practices for handling similar chemical classes.

Hazard Assessment: Understanding the Risks

This compound is a solid with a melting point of 101-105 °C.[2] While specific toxicity data for this compound is limited, its constituent functional groups—aromatic aldehyde and pyrrole—necessitate careful handling. The primary hazards associated with this chemical are skin sensitization and potential eye, skin, and respiratory irritation.[2]

  • Skin Sensitization: The GHS classification for this compound includes Skin Sensitization Category 1, indicating that it may cause an allergic skin reaction.[2]

  • Irritation: Aromatic aldehydes can be irritating to the skin, eyes, and respiratory tract. The parent compound, pyrrole, is known to cause serious eye damage and can be harmful if inhaled.[3][4]

  • Combustibility: While not highly flammable, it is classified as a combustible solid.[2]

A thorough risk assessment should be conducted before any new experimental protocol involving this compound is initiated, in line with the principles outlined in Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[3][5][6][7][8]

Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection of appropriate PPE is paramount to minimizing exposure and ensuring personal safety. The following recommendations are based on a comprehensive evaluation of the potential hazards.

Hand Protection: Selecting the Right Gloves

Due to the risk of skin sensitization, glove selection is critical. Disposable nitrile gloves are a common choice in laboratory settings for incidental contact with a wide range of chemicals.[9] However, for prolonged handling or in the event of a spill, a more robust glove material is recommended.

Glove MaterialRecommendationRationale
Nitrile Suitable for incidental contact and short-duration handling. Change gloves immediately upon contamination.Nitrile gloves offer good resistance to a variety of chemicals, but their performance against aromatic aldehydes can vary.[9][10][11][12] They provide a good barrier for splash protection.[11]
Butyl Rubber Recommended for extended handling, when working with larger quantities, or during spill cleanup.Butyl rubber gloves provide excellent resistance to a wide range of chemicals, including aldehydes, ketones, and esters.[13][14] Their low permeability makes them a safer choice for prolonged exposure.[14]
Natural Latex Not recommended.While offering good dexterity, latex gloves do not provide sufficient protection against many organic chemicals and can cause allergic reactions in some individuals.[13]

Operational Protocol for Glove Usage:

  • Inspect Gloves: Before each use, visually inspect gloves for any signs of degradation, such as discoloration, swelling, or tears.

  • Donning: Ensure hands are clean and dry before putting on gloves.

  • Doffing: Remove gloves without touching the outer surface with bare skin to prevent cross-contamination.

  • Disposal: Dispose of used gloves in the appropriate hazardous waste stream. Do not reuse disposable gloves.

Eye and Face Protection: Shielding from Splashes and Vapors

Given the potential for eye irritation and the serious eye damage associated with pyrrole, robust eye and face protection is mandatory.[3][4]

  • Safety Glasses with Side Shields: The minimum requirement for handling small quantities of the solid compound.

  • Chemical Splash Goggles: Must be worn when handling solutions of the compound or when there is a risk of splashing.

  • Face Shield: A face shield worn over chemical splash goggles is required when handling larger volumes or during procedures with a higher risk of splashing or aerosol generation.

Body Protection: Preventing Skin Contact

A laboratory coat should be worn at all times when handling this compound.

  • Standard Lab Coat: Sufficient for handling small quantities in a well-ventilated area.

  • Chemical-Resistant Apron: Recommended to be worn over a lab coat when handling larger quantities or when there is a significant splash risk.

Ensure the lab coat is fully buttoned and the sleeves are rolled down to provide maximum skin coverage.

Respiratory Protection: Mitigating Inhalation Risks

Work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the inhalation of any dust or vapors.

  • Chemical Fume Hood: All weighing and handling of the solid, as well as the preparation of solutions, should be performed in a fume hood.

  • Respirator: In the absence of adequate engineering controls or during a large spill, respiratory protection is necessary. A NIOSH-approved air-purifying respirator with an organic vapor cartridge is recommended.[15][16] The selection and use of respirators must comply with OSHA's Respiratory Protection Standard (29 CFR 1910.134).[15]

Operational and Disposal Plans: A Step-by-Step Guide

A clear and well-rehearsed plan for handling, storage, spills, and disposal is a cornerstone of laboratory safety.

Handling and Storage
  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

  • Handling:

    • Always handle within a chemical fume hood.

    • Use appropriate PPE as outlined in Section 2.

    • Avoid generating dust when handling the solid.

    • Wash hands thoroughly after handling.

Spill Management

In the event of a spill, the following steps should be taken:

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Assess the Spill: Determine the extent of the spill and whether it can be managed by laboratory personnel or requires emergency response.

  • Don Appropriate PPE: At a minimum, this should include a lab coat, chemical splash goggles, a face shield, and butyl rubber gloves. If there is a risk of significant vapor or dust inhalation, a NIOSH-approved respirator with an organic vapor cartridge should be worn.[15][16]

  • Contain the Spill: For solid spills, carefully sweep or scoop the material into a designated waste container. For liquid spills, use an inert absorbent material, such as vermiculite or sand, to contain the spill.[17]

  • Neutralization (for Aldehydes): While specific neutralizers for this compound are not documented, commercial aldehyde neutralizing agents can be used for spills of aldehyde-containing solutions.[2][18] Alternatively, a spill can be absorbed with an inert material.[17]

  • Clean the Area: Once the spill has been absorbed, decontaminate the area with a suitable solvent, followed by soap and water.

  • Dispose of Waste: All contaminated materials, including absorbent materials and used PPE, must be placed in a sealed, labeled container for disposal as hazardous waste.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection: Collect all waste, including unused product, contaminated materials, and spill cleanup debris, in a clearly labeled, sealed, and compatible container.

  • Segregation: Do not mix this waste with other waste streams unless it is known to be compatible.

  • Disposal: Arrange for disposal through your institution's environmental health and safety office or a licensed hazardous waste disposal contractor.[19][20][21][22][23] All local, state, and federal regulations for hazardous waste disposal must be followed.[19]

Visualization of PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment when handling this compound.

PPE_Selection_Workflow cluster_assessment Hazard & Task Assessment cluster_ppe PPE Selection cluster_hand Hand Protection Details cluster_eye Eye/Face Protection Details cluster_body Body Protection Details cluster_respiratory Respiratory Protection Details start Start: Handling this compound task_assessment Assess Task: - Quantity - Duration - Splash/Aerosol Potential start->task_assessment hand_protection Hand Protection task_assessment->hand_protection eye_face_protection Eye/Face Protection task_assessment->eye_face_protection body_protection Body Protection task_assessment->body_protection respiratory_protection Respiratory Protection task_assessment->respiratory_protection incidental_contact Incidental Contact/ Small Quantity hand_protection->incidental_contact prolonged_contact Prolonged Contact/ Large Quantity/Spill hand_protection->prolonged_contact solid_handling Handling Solid eye_face_protection->solid_handling liquid_handling Handling Liquid/ Splash Risk eye_face_protection->liquid_handling high_splash_risk High Splash Risk eye_face_protection->high_splash_risk standard_use Standard Use body_protection->standard_use large_volume Large Volume/ Splash Risk body_protection->large_volume fume_hood Work in Fume Hood respiratory_protection->fume_hood no_hood_spill No Fume Hood/ Large Spill respiratory_protection->no_hood_spill nitrile_gloves Nitrile Gloves incidental_contact->nitrile_gloves butyl_gloves Butyl Rubber Gloves prolonged_contact->butyl_gloves safety_glasses Safety Glasses (with side shields) solid_handling->safety_glasses goggles Chemical Goggles liquid_handling->goggles face_shield Face Shield over Goggles high_splash_risk->face_shield lab_coat Lab Coat standard_use->lab_coat chem_apron Chemical-Resistant Apron (over lab coat) large_volume->chem_apron no_respirator No Respirator Needed fume_hood->no_respirator respirator NIOSH-Approved Respirator (Organic Vapor Cartridge) no_hood_spill->respirator

Caption: PPE Selection Workflow for this compound.

References

  • National Research Council. 2011. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington, DC: The National Academies Press. [Link]

  • National Center for Biotechnology Information. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. [Link]

  • University of Tennessee Knoxville. Chemical Hygiene Plan & Compliance. [Link]

  • Goodreads. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. [Link]

  • International Safety. Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart. [Link]

  • University of Pennsylvania EHRS. Nitrile Glove Chemical-Compatibility Reference. [Link]

  • S&G Gloves. Nitrile Glove Chemical Resistance Guide. [Link]

  • 3M. Respirator Selection | Respiratory Protection. [Link]

  • Centers for Disease Control and Prevention. NIOSH Guide to the Selection and Use of Particulate Respirators. [Link]

  • Scribd. Niosh Approved Respirator Cartridges. [Link]

  • Centers for Disease Control and Prevention. OSHA Respirator Requirements for Selected Chemicals | NIOSH. [Link]

  • University of North Carolina at Chapel Hill. Respirator Equipment Selection Guidance and the NIOSH Respirator Selection Logic Process. [Link]

  • Ted Pella, Inc. Formalin, Glutaraldehyde, Aldehyde Neutralizing Products. [Link]

  • University of California, Riverside Environmental Health & Safety. OSHA Glove Selection Chart. [Link]

  • Gloves By Web. Gloves Chemical Resistance Chart. [Link]

  • Oxwork. Butyl or nitrile gloves: what to choose against chemical risks?. [Link]

  • Clinical Laboratory Management Association. Managing Hazardous Chemical Waste in the Lab. [Link]

  • NOP. Treatment and disposal of chemical wastes in daily laboratory work. [Link]

  • National Center for Biotechnology Information. Management of Waste - Prudent Practices in the Laboratory. [Link]

  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. [Link]

  • University of British Columbia. Laboratory Hazardous Waste Management. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.